4,5,7-Trichloroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4,5,7-trichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFMSYKATMDLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=C(C2=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346863 | |
| Record name | 4,5,7-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23834-01-7 | |
| Record name | 4,5,7-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23834-01-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Quinoline Scaffold and the Unique Potential of 4,5,7-Trichloroquinoline
An In-Depth Technical Guide to 4,5,7-Trichloroquinoline: Properties, Synthesis, and Reactivity for Advanced Research
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the renowned antimalarial drugs chloroquine and hydroxychloroquine.[1][2] These applications historically rely on the versatile chemistry of precursors like 4,7-dichloroquinoline.[1][3] The lesser-known isomer, this compound, presents a more complex and nuanced chemical profile due to its distinct halogenation pattern. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, focusing on its fundamental chemical properties, synthetic routes, and the predicted reactivity that makes it a compelling, albeit challenging, building block for novel chemical entities.
This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and providing validated protocols to empower its practical application in the laboratory.
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is the first step toward its effective utilization. This section consolidates its key identifiers and physicochemical data.
Identity and Physical Properties
The key identifying and physical characteristics of this compound are summarized below. This data is essential for safe handling, reaction planning, and analytical identification.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 23834-01-7 | [4][5] |
| Molecular Formula | C₉H₄Cl₃N | [4][5] |
| Molecular Weight | 232.49 g/mol | [5] |
| Exact Mass | 230.940932 Da | [4] |
| Appearance | Pale Beige to Brown Solid | [6] |
| Melting Point | 106 - 108 °C | [6] |
| Solubility | Chloroform (Sparingly), Toluene (Slightly, Sonicated) | [6] |
| SMILES | C1=CN=C2C=C(C=C(C2=C1Cl)Cl)Cl | [4] |
| InChIKey | WWFMSYKATMDLJP-UHFFFAOYSA-N | [4] |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of this compound. While a comprehensive public database of its spectra is limited, we can predict its characteristic features based on its structure and available data for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the low symmetry of the molecule. Four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) are anticipated, corresponding to the protons at positions 2, 3, 6, and 8. The proton at C2 will likely appear as a doublet due to coupling with the C3 proton. The C3 proton will also be a doublet. The protons on the benzene ring (C6 and C8) will likely appear as doublets, assuming negligible long-range coupling.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms in the quinoline core. The carbons bearing chlorine atoms (C4, C5, C7) will show characteristic shifts, and their precise assignment would require advanced 2D NMR techniques like HMBC and HSQC.
Mass Spectrometry (MS): The electron impact (EI) mass spectrum provides crucial information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent cluster of peaks will be observed due to the isotopic distribution of the three chlorine atoms (³⁵Cl and ³⁷Cl). The primary peaks in this cluster would be at m/z 231 (for ³⁵Cl₃), 233 (for ³⁵Cl₂³⁷Cl), 235 (for ³⁵Cl³⁷Cl₂), and 237 (for ³⁷Cl₃).
-
Key Fragments: Fragmentation may involve the sequential loss of chlorine atoms or HCl, leading to significant fragments at M-35/36 (loss of Cl/HCl) and subsequent fragment ions. PubChem lists major fragments at m/z 233, 231, and 196.[4]
Section 2: Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is not as widely documented as that of its 4,7-dichloro counterpart. However, established quinoline synthesis methodologies, such as the Conrad-Limpach reaction, can be adapted. A known process involves a multi-step sequence starting from 3,5-dichloroaniline.[7]
The causality for selecting 3,5-dichloroaniline as the starting material is clear: it possesses the correct substitution pattern on the aniline ring to yield the desired 5,7-dichloro substitution on the final quinoline product. The third chlorine atom is introduced later in the synthesis.
Synthetic Workflow Diagram
The following diagram outlines the logical flow for a plausible synthesis route.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established methodologies for analogous compounds.[7] CAUTION: This procedure involves hazardous materials and high temperatures. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 4-Hydroxy-5,7-dichloroquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3,5-dichloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent such as mineral oil or diphenyl ether.
-
Condensation: Heat the mixture to approximately 140-150 °C. Water will begin to collect in the Dean-Stark trap as the initial condensation to the enamine intermediate occurs.
-
Cyclization: Once water evolution ceases, increase the temperature to 250-270 °C to initiate thermal cyclization. Maintain this temperature for 1-2 hours. The product, 4-hydroxy-5,7-dichloroquinoline, will precipitate from the hot solvent.
-
Expert Insight: The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) reaction. The choice of a very high-boiling, inert solvent is critical for reaction success.
-
-
Isolation: Cool the reaction mixture and filter the solid product. Wash the crude solid with a non-polar solvent like hexanes or toluene to remove the high-boiling solvent. The product can be carried forward or recrystallized if necessary.
Step 2: Chlorination to this compound
-
Reaction Setup: To the crude 4-hydroxy-5,7-dichloroquinoline (1.0 eq) in a round-bottom flask, cautiously add an excess of phosphorus oxychloride (POCl₃, ~5-10 eq). A small amount of a catalyst such as dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: The hydroxyl group at the 4-position is tautomeric with the quinolone carbonyl. POCl₃ is a powerful chlorinating and dehydrating agent that converts this keto/enol group into the more stable chloro-substituted aromatic system.
-
-
Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that will release HCl gas.
-
Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until it is basic (pH > 8). The crude product will precipitate. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Section 3: Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound lies in the differential reactivity of its three chlorine atoms. This selectivity allows for stepwise functionalization, making it a valuable scaffold for building complex molecules. The reactivity is governed by the electronic properties of the quinoline ring system.
Hierarchy of Chlorine Reactivity
The chlorine atoms are susceptible to Nucleophilic Aromatic Substitution (SNAr). Their reactivity order is determined by the stability of the intermediate Meisenheimer complex, which is influenced by the electron-withdrawing nitrogen atom.
Reactivity Order: C4-Cl > C5-Cl ≈ C7-Cl
-
C4-Cl (Most Reactive): The chlorine at the 4-position is the most electrophilic and thus the most reactive towards nucleophiles. The nitrogen atom at position 1 can effectively stabilize the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at C4.
-
C5-Cl and C7-Cl (Less Reactive): These chlorines are on the benzenoid ring and are significantly less activated. Their reactivity is more comparable to that of a standard chlorobenzene derivative. The electron-withdrawing effect of the pyridine ring provides some activation, but it is much weaker than the direct resonance stabilization available for substitution at C4. Differentiating between the C5 and C7 positions would require specific experimental conditions and may be challenging.
Reactivity Logic Diagram
This diagram illustrates the preferred site of nucleophilic attack.
Caption: Predicted regioselectivity of nucleophilic substitution.
Example Derivatization Workflow: Selective Amination
The high reactivity of the C4-Cl allows for selective synthesis of 4-amino-5,7-dichloroquinoline derivatives, which could serve as scaffolds for drug discovery, analogous to the synthesis of chloroquine from 4,7-dichloroquinoline.[1]
-
Dissolve this compound (1.0 eq) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or ethanol.
-
Add the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture at a moderate temperature (e.g., 80-120 °C) and monitor by TLC.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography or recrystallization. This self-validating protocol should yield a single major product resulting from substitution at the C4 position, which can be confirmed by NMR and MS analysis.
Section 4: Applications and Future Outlook
While 4,7-dichloroquinoline is a cornerstone intermediate for antimalarial drugs[2], this compound is primarily noted as an intermediate in the synthesis of the agricultural fungicide Quinoxyfen-d4.[8] However, its potential extends far beyond this single application.
-
Scaffold for Medicinal Chemistry: The ability to selectively functionalize the C4 position while retaining chlorines at C5 and C7 opens avenues for creating novel libraries of compounds. These remaining halogens can serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of highly complex molecular architectures.
-
Probe for Biological Systems: The unique substitution pattern could lead to derivatives with novel biological activities, potentially overcoming resistance mechanisms developed against existing quinoline-based drugs.[9][10]
-
Materials Science: Polychlorinated aromatic compounds can serve as precursors to advanced materials, including polymers and organometallic complexes, where the substitution pattern can tune the electronic and physical properties.
The study of this compound is an emerging field. Its complex reactivity presents a challenge that, once mastered, offers significant opportunities for innovation in drug discovery and materials science.
Section 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Classification: According to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[4]:
-
H301: Toxic if swallowed (Acute Toxicity, Oral, Category 3)
-
H318: Causes serious eye damage (Serious Eye Damage/Eye Irritation, Category 1)
-
H413: May cause long-lasting harmful effects to aquatic life (Hazardous to the aquatic environment, long-term hazard, Category 4)
-
-
Handling:
-
Storage:
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Skin: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation occurs.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical aid.[11]
-
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%.
- Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1498.
- Solubility of Things. (n.d.). 4,7-Dichloroquinoline.
- Quick Company. (n.d.). An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4,7-DICHLOROQUINOLINE.
- LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline.
- PubChem. (n.d.). 4,7-Dichloroquinoline. National Center for Biotechnology Information.
- Martinez, R., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 26(15), 4475.
- Wikipedia. (n.d.). 4,7-Dichloroquinoline.
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis.
- Kim, C. H., et al. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 11(4), 387-396.
- ResearchGate. (2012). 4,7-Dichloroquinoline.
- ResearchGate. (2022). (a) 4,7-Dichloroquinoline design inspired by the natural molecule....
- Steele, M. V., et al. (1989). The thermodynamic properties of 1,2,3,4- and 5,6,7,8-tetrahydroquinolines: Topical report. (Technical Report). OSTI.GOV.
- Chemcasts. (n.d.). 7-Chloro-4-hydroxyquinoline Properties vs Temperature.
- Rossini, F. D., et al. (1952). Circular of the Bureau of Standards no. 500: selected values of chemical thermodynamic properties. National Bureau of Standards.
- OUCI. (n.d.). References.
- ResearchGate. (n.d.). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions.
- Tiekink, E. R. T., & Galdino, F. E. S. (2012). 7-Chloro-4-[(7-chloroquinolin-4-yl)sulfanyl]quinoline dihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1117.
- Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
- University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). ¹H NMR spectra of 1, 2, 3, 4, 5 and 7 (red line) along with the....
Sources
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H4Cl3N | CID 615835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4,5,7-Trichloro Quinoline | 23834-01-7 [amp.chemicalbook.com]
- 7. An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline [quickcompany.in]
- 8. 4,5,7-Trichloro Quinoline | 23834-01-7 [chemicalbook.com]
- 9. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to the Synthesis of 4,5,7-Trichloroquinoline from 3-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among its halogenated derivatives, 4,5,7-trichloroquinoline serves as a critical intermediate for the synthesis of novel compounds in agrochemical and pharmaceutical research.[2] This guide presents a comprehensive, scientifically-grounded methodology for the synthesis of this compound. The strategic approach begins with the selective chlorination of 3-chloroaniline to form the requisite 3,5-dichloroaniline precursor. This is followed by a robust Gould-Jacobs reaction to construct the core quinoline heterocycle, culminating in a final chlorination step.[3][4][5] Each stage is detailed with mechanistic insights, step-by-step protocols, and critical process parameters essential for achieving high purity and yield.
Introduction and Strategic Overview
The synthesis of substituted quinolines is a well-established yet challenging field of organic chemistry. The Gould-Jacobs reaction, a thermal cyclization process, is a powerful tool for constructing the 4-hydroxyquinoline core from aniline precursors.[4][6] This method offers a reliable pathway to the quinolone skeleton, which can be subsequently functionalized.[6]
The specified transformation of 3-chloroaniline to this compound necessitates a multi-step approach. A direct cyclization of 3-chloroaniline would yield a 5-chloroquinoline derivative. To achieve the desired 5,7-dichloro substitution pattern on the benzene portion of the quinoline ring, a preliminary chlorination of the aniline starting material is the most logical strategy. The final 4-chloro substituent is introduced by converting a 4-hydroxy (or 4-oxo) intermediate.[2]
The overall synthetic strategy is outlined below:
Caption: Overall synthetic workflow from 3-chloroaniline.
Mechanistic Considerations and Reagent Selection
Step 1: Synthesis of 3,5-Dichloroaniline
The initial challenge is the regioselective chlorination of 3-chloroaniline. The amino group is a powerful ortho-, para-director, while the existing chloro group is a deactivating ortho-, para-director. This combination favors electrophilic substitution at positions 2, 4, and 6. To achieve the desired 3,5-dichloroaniline, chlorination must occur at the position meta to the amino group. This is typically achieved under conditions that favor thermodynamic control or by using specific reagents. Sulfuryl chloride (SO₂Cl₂) in an inert solvent is an effective reagent for this transformation.
Step 2 & 3: The Gould-Jacobs Reaction
The Gould-Jacobs reaction proceeds in several distinct stages:
-
Condensation: The synthesis begins with the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME). This is a nucleophilic substitution on the electron-deficient alkene of EMME, displacing ethanol.[4][7]
-
Thermal Cyclization: The resulting anilinomethylenemalonate intermediate undergoes a high-temperature, 6-electron electrocyclization.[3][4] This step is typically performed in a high-boiling solvent like diphenyl ether or Dowtherm A, often at temperatures around 250 °C.[8][9]
-
Saponification & Decarboxylation: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then saponified with a base (e.g., NaOH) to hydrolyze the ester to a carboxylic acid.[4][8] Subsequent heating, often in the same high-boiling solvent, leads to decarboxylation to yield the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[2][8]
Step 4: Deoxychlorination with Phosphorus Oxychloride (POCl₃)
The conversion of the 4-hydroxyquinoline (4-quinolone) to the final 4-chloroquinoline is a standard transformation accomplished with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose.[2][10] The mechanism involves the initial formation of a phosphate ester intermediate from the reaction of the quinolone's hydroxyl group with POCl₃.[10][11] This intermediate is a good leaving group, which is subsequently displaced by a chloride ion via nucleophilic attack to yield the 4-chloroquinoline product.[10][12] The reaction is typically run in excess POCl₃, which acts as both the reagent and the solvent.[10]
Detailed Experimental Protocols
Safety Precaution: All steps must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care under anhydrous conditions.[10]
Step 1: Synthesis of 3,5-Dichloroaniline
-
Setup: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), add 3-chloroaniline (12.75 g, 0.1 mol).
-
Dissolution: Add 100 mL of a suitable inert solvent like dichloromethane. Stir until the aniline is fully dissolved and cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add sulfuryl chloride (8.1 mL, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly quench the mixture by pouring it into 200 mL of ice-cold water. Neutralize the aqueous layer carefully with a saturated sodium bicarbonate solution until pH ~8.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 3,5-dichloroaniline can be purified by recrystallization from an ethanol/water mixture or by column chromatography.
Step 2-3: Synthesis of 5,7-Dichloro-4-hydroxyquinoline
-
Condensation: In a 500 mL flask, combine 3,5-dichloroaniline (16.2 g, 0.1 mol) and diethyl ethoxymethylenemalonate (EMME) (22.7 mL, 0.11 mol). Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.[8][9] The resulting warm, viscous product is used directly in the next step.
-
Cyclization: In a separate 1 L flask, heat 250 mL of diphenyl ether to a vigorous boil (~250-260 °C) using a heating mantle.[9] Carefully and slowly pour the crude product from the previous step into the boiling solvent. Continue heating for 1 hour. A precipitate of the cyclized ester will form.
-
Isolation of Ester: Cool the mixture to room temperature. Filter the solid product and wash thoroughly with hexane or petroleum ether to remove the diphenyl ether.[8]
-
Saponification: Transfer the air-dried solid to a flask containing 250 mL of 10% aqueous sodium hydroxide. Reflux the mixture for 1-2 hours until all the solid has dissolved.[8][9]
-
Decarboxylation Precursor: Cool the resulting solution and acidify with concentrated HCl until strongly acidic (pH ~1-2). A precipitate of 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid will form. Collect the solid by filtration and wash with water.
-
Decarboxylation: Suspend the dried acid in 150 mL of diphenyl ether and heat to reflux for 1 hour to effect decarboxylation. The product, 5,7-dichloro-4-hydroxyquinoline, will crystallize upon cooling.[8] Filter the solid, wash with hexane, and dry.
Step 4: Synthesis of this compound
-
Setup: In a 250 mL flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,7-dichloro-4-hydroxyquinoline (10.7 g, 0.05 mol) in phosphorus oxychloride (POCl₃) (50 mL, 0.54 mol).[10]
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.[10] The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.
-
Reagent Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).[10]
-
Workup: Carefully pour the residual reaction mass onto 200 g of crushed ice with vigorous stirring. A solid precipitate will form.
-
Neutralization & Isolation: Slowly neutralize the acidic solution with a cold, saturated sodium bicarbonate solution or dilute ammonium hydroxide. Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and air dry.
-
Purification: The crude this compound can be purified by recrystallization from ethanol or a similar suitable solvent to yield the final product.
Data Summary and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Value for this compound |
| Molecular Formula | C₉H₄Cl₃N |
| Molecular Weight | 232.49 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Approx. 105-108 °C |
| ¹H NMR (CDCl₃) | δ ~7.5-8.8 ppm (aromatic protons) |
| ¹³C NMR (CDCl₃) | Signals expected in the aromatic region (120-155 ppm) |
| Mass Spec (EI) | M⁺ peak at m/z 231, with characteristic isotope pattern for 3 Cl atoms |
Note: Predicted NMR shifts are estimates. Actual values should be determined experimentally and compared with literature data if available.
Conclusion
This guide outlines a robust and logical multi-step synthesis for this compound starting from 3-chloroaniline. The pathway leverages a strategic preliminary chlorination followed by the well-established Gould-Jacobs reaction and a final deoxychlorination. By carefully controlling reaction conditions and following the detailed protocols, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and development. Each step is grounded in established chemical principles, providing a self-validating framework for successful synthesis.
References
- Gould–Jacobs reaction - Wikiwand. (n.d.).
- Gould–Jacobs reaction - Wikipedia. (n.d.).
- Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2020, May 15). YouTube.
- Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. (n.d.). Benchchem.
- An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline. (n.d.). Quick Company.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage.
- Gould-Jacobs Reaction. (n.d.). Merck Index.
- Synthesis of 4,7-Dichloroquinoline. (n.d.). LookChem.
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI.
- 5,7-DICHLORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. (n.d.). Chemicalbook.
- 4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure.
- A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. (n.d.). Benchchem.
- 4,7-Dichloroquinoline. (2012). ResearchGate.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry.
- 4,7-Dichloroquinoline. (n.d.). PubChem.
- POCl3 chlorination of 4-quinazolones. (2011). PubMed.
- The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline [quickcompany.in]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5,7-Trichloroquinoline (CAS Number: 23834-01-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,5,7-Trichloroquinoline, a significant heterocyclic compound with applications in agrochemical synthesis and as a structural scaffold in medicinal chemistry. This document delves into its chemical and physical properties, detailed synthesis protocols, analytical methodologies for its characterization, and a thorough assessment of its known hazards and toxicological profile.
Chemical Identity and Physicochemical Properties
This compound is a chlorinated derivative of the quinoline heterocyclic system. The strategic placement of chlorine atoms on the quinoline ring imparts specific reactivity and physical characteristics to the molecule.
Nomenclature and Structure
-
Systematic IUPAC Name: this compound
-
CAS Number: 23834-01-7
-
Molecular Formula: C₉H₄Cl₃N
-
Chemical Structure:
Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 232.49 g/mol | [1][2][3] |
| Appearance | Pale beige to brown solid | [1] |
| Melting Point | 106 - 108 °C | [1] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in toluene. | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process, with several reported routes. A common and illustrative pathway begins with 3,5-dichloroaniline. This process involves a series of reactions including Schiff base formation, cyclization, hydrolysis, decarboxylation, and finally, chlorination.
Detailed Experimental Protocol: Synthesis from 3,5-Dichloroaniline
This protocol is a composite of reported methodologies and should be performed by qualified personnel with appropriate safety measures.[3]
Step 1: Preparation of 3,5-dichloroanilino-β-propionitrile
-
In a 1 L four-necked round-bottom flask equipped with a mechanical stirrer, combine 162 g of 3,5-dichloroaniline, 53 g of acrylonitrile, and 10.2 g of cupric acetate monohydrate.[3]
-
Stir the reaction mixture and heat to a temperature between 90-130 °C for 4-16 hours.[3]
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC).
-
Upon completion, work up the reaction mixture to isolate the crude 3,5-dichloroanilino-β-propionitrile.
Subsequent Steps: The subsequent steps involve the cyclization of the propionitrile derivative, followed by hydrolysis to the corresponding carboxylic acid, decarboxylation to yield 4-hydroxy-5,7-dichloroquinoline, and a final chlorination step, often using a reagent like phosphorus oxychloride (POCl₃), to afford the desired this compound.[3] These latter stages can be tedious and require extended reaction times and careful purification.[3]
Applications in Synthesis
This compound is a valuable intermediate, primarily in the agrochemical industry, and serves as a key building block for more complex molecules.
Synthesis of the Fungicide Quinoxyfen
The most prominent application of this compound is as a precursor in the synthesis of Quinoxyfen, a fungicide used to control powdery mildew.[2][4]
Detailed Experimental Protocol: Synthesis of Quinoxyfen This protocol is based on reported industrial synthesis methods.[1][4]
-
To a suitable reaction vessel, add this compound (2.33 g, 0.01 moles), 4-fluorophenol (1.57 g, 0.014 moles), and a catalyst such as 4-dimethylaminopyridine (4-DMAP) (0.18 g, 0.0015 moles) in a solvent like xylene (20 mL).[1]
-
Heat the reaction mixture to reflux (approximately 140°C) and monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
The reaction is typically complete within 16-24 hours.[1]
-
After completion, cool the mixture to room temperature and dilute with additional solvent.
-
The product, Quinoxyfen, can be isolated and purified through crystallization and filtration, often after an acidic workup to form the hydrochloride salt followed by neutralization.[1] A yield of over 90% can be achieved.[1]
Scaffold in Medicinal Chemistry
The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[5] While this compound itself is not typically the final active pharmaceutical ingredient, its structural framework is closely related to that of 4,7-dichloroquinoline, a key intermediate in the synthesis of several antimalarial drugs, including chloroquine and hydroxychloroquine.[5] The reactivity of the chlorine atoms, particularly at the 4-position, allows for the introduction of various side chains to modulate the biological activity of the resulting molecules.[5]
Analytical Methods for Characterization
The purity and identity of this compound are critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard analytical techniques for its characterization.
High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be adapted for the analysis of this compound.
Illustrative HPLC Protocol:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a modifier like formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 225 nm).
-
Quantification: A calibration curve is generated using standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both chromatographic separation and mass spectral data for definitive identification.
Illustrative GC-MS Protocol:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.5 µm).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Oven Temperature Program: An initial temperature of around 90°C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 260°C) at a rate of 20°C/min.[6]
-
Injection: Splitless injection of a 1.0 µL sample solution.[6]
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, with a mass scan range appropriate for the molecular weight of the compound (e.g., 30-300 amu).[6]
Hazards, Toxicology, and Safety
This compound is classified as a hazardous substance and requires careful handling. The following information is derived from available safety data sheets and toxicological databases.
Hazard Classification
Based on GHS classifications from multiple sources, this compound presents the following hazards:
| Hazard Statement | GHS Classification | Source(s) |
| H301: Toxic if swallowed | Acute toxicity, oral (Category 3) | [7] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | [1][7] |
| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) | [7] |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation | [1] |
| H413: May cause long lasting harmful effects to aquatic life | Hazardous to the aquatic environment, long-term hazard (Category 4) | [7] |
Toxicological Data
Specific toxicological data such as LD50 values for this compound are not widely published in the readily available literature. For its close analog, 4,7-dichloroquinoline, the subcutaneous LDLo (lowest published lethal dose) in mice is reported as 80 mg/kg.[8] Given the "Toxic if swallowed" classification for this compound, its oral LD50 is expected to be in the range of 50 to 300 mg/kg body weight.
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[9]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts or aerosols are generated.[9]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Avoid breathing dust, fumes, or vapors.[9]
-
Avoid contact with skin and eyes.[9]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[8][9]
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[8][9]
-
If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8][9]
Environmental Precautions
Due to its potential for long-lasting harmful effects on aquatic life, release into the environment should be avoided.[7] Dispose of waste material in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[9]
Conclusion
This compound (CAS No. 23834-01-7) is a key chemical intermediate with significant utility in the synthesis of the fungicide Quinoxyfen. Its quinoline scaffold also positions it as a compound of interest in the broader field of medicinal chemistry, sharing structural similarities with precursors to important antimalarial drugs. While its synthesis is well-established, the compound presents notable hazards, including acute oral toxicity, and severe skin and eye irritation, necessitating stringent safety protocols during handling and use. A comprehensive understanding of its properties, synthesis, and hazards is essential for researchers and professionals working with this versatile chemical.
References
- Quick Company. (n.d.). An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline.
- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4,7-Dichloroquinoline.
- IOPscience. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
Sources
- 1. EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds - Google Patents [patents.google.com]
- 2. Improved synthetic route to quinoxyfen photometabolite 2-chloro-10-fluorochromeno[2,3,4-de]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline [quickcompany.in]
- 4. QUINOXYFEN synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Chloro-Substituted Quinolines: Analysis of 4,5,7-Trichloroquinoline
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. The quinoline scaffold, a privileged structure in medicinal chemistry, is the backbone of numerous therapeutic agents. Its substituted analogues, such as 4,5,7-trichloroquinoline, represent important building blocks in the synthesis of novel bioactive molecules. A comprehensive understanding of their spectroscopic properties is paramount for identity confirmation, purity assessment, and the rational design of new chemical entities.
This guide provides an in-depth technical overview of the spectroscopic characterization of this compound. Due to the limited availability of public experimental data for this specific molecule, this document will leverage detailed spectral analysis of the closely related and well-documented compound, 4,7-dichloroquinoline , as a foundational example. This comparative approach will not only illuminate the characteristic spectral features of chloro-substituted quinolines but also enable a predictive analysis of the spectroscopic data for this compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting both experimental protocols and detailed data interpretation.
Molecular Structure
The structural framework of quinoline and its chlorinated derivatives is fundamental to understanding their spectroscopic signatures.
Caption: Molecular structures of Quinoline, 4,7-Dichloroquinoline, and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for the acquisition of NMR spectra for chloro-substituted quinolines is outlined below. This protocol is designed to ensure high-quality, reproducible data.
Caption: Standardized workflow for NMR data acquisition and processing.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
¹H NMR Data for 4,7-Dichloroquinoline
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.78 | d | 4.8 | H-2 |
| 8.15 | d | 9.2 | H-5 |
| 8.11 | d | 2.4 | H-8 |
| 7.59 | dd | 9.2, 2.4 | H-6 |
| 7.48 | d | 4.8 | H-3 |
Data sourced from Kulkarni et al. (2012) and presented on ResearchGate.[1]
Interpretation and Expertise:
-
The downfield chemical shifts of all protons are characteristic of an aromatic system.
-
The protons on the pyridine ring (H-2 and H-3) exhibit a doublet splitting pattern due to coupling with each other. The magnitude of the coupling constant (~4.8 Hz) is typical for ortho-coupling in a pyridine ring.
-
The protons on the benzene ring (H-5, H-6, and H-8) show a more complex pattern. H-5 appears as a doublet due to coupling with H-6. H-8 appears as a doublet due to coupling with H-6, though this coupling is smaller (meta-coupling). H-6 is a doublet of doublets due to coupling with both H-5 and H-8.
Predicted ¹H NMR Spectrum of this compound:
The addition of a chlorine atom at the 5-position will significantly alter the spectrum:
-
The signal for H-5 will be absent.
-
The signal for H-6 will be simplified to a doublet, as it will only be coupled to H-8. The chemical shift of H-6 is expected to be further downfield due to the anisotropic effect of the new chlorine atom.
-
The signal for H-8 will remain a doublet, coupled to H-6. Its chemical shift may also be slightly affected.
-
The signals for H-2 and H-3 should remain largely unchanged, as the new chlorine atom is distant.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
¹³C NMR Data for 4,7-Dichloroquinoline
| Chemical Shift (δ, ppm) | Assignment |
| 152.3 | C-4 |
| 151.9 | C-2 |
| 149.2 | C-8a |
| 136.1 | C-7 |
| 128.9 | C-5 |
| 127.8 | C-6 |
| 125.6 | C-4a |
| 123.1 | C-8 |
| 119.5 | C-3 |
Note: Specific peak assignments can vary slightly between sources and require 2D NMR for definitive confirmation. Data is a representative compilation from available sources.
Interpretation and Expertise:
-
The spectrum shows nine distinct carbon signals, as expected.
-
The carbons directly attached to the electronegative chlorine atoms (C-4 and C-7) and the nitrogen atom (C-2 and C-8a) are shifted significantly downfield.
-
DEPT-135 experiments would confirm the presence of five CH carbons and four quaternary carbons.
Predicted ¹³C NMR Spectrum of this compound:
-
A third carbon signal in the downfield region corresponding to a carbon-chlorine bond (C-5) would be expected.
-
The chemical shifts of the neighboring carbons (C-4, C-6, and C-4a) will be influenced by the new chlorine substituent. The effect on C-6 will be the most pronounced.
-
The signals for the carbons in the pyridine ring (C-2, C-3) should be less affected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
A general protocol for obtaining the mass spectrum of a chloro-substituted quinoline is as follows.
Caption: General workflow for Mass Spectrometry analysis.
Mass Spectrum of 4,7-Dichloroquinoline
Key Spectral Features:
| m/z | Relative Intensity | Interpretation |
| 197/199/201 | High | Molecular ion peak ([M]⁺˙) showing the characteristic isotopic pattern for two chlorine atoms. |
| 162/164 | Moderate | Loss of a chlorine atom ([M-Cl]⁺). |
| 127 | Moderate | Loss of two chlorine atoms ([M-2Cl]⁺) or HCl from the [M-Cl]⁺ fragment. |
Data is consistent with the NIST WebBook entry for 4,7-dichloroquinoline.[2]
Interpretation and Expertise:
-
Isotopic Pattern: The most telling feature of the mass spectrum of a chlorinated compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms, the molecular ion will appear as a cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1. This is clearly observed for 4,7-dichloroquinoline at m/z 197, 199, and 201.
-
Fragmentation: The primary fragmentation pathway for aromatic halides is the loss of the halogen atom.[3] The peak at m/z 162/164 corresponds to the loss of a chlorine radical from the molecular ion.
Predicted Mass Spectrum of this compound
-
Molecular Weight: The molecular formula for this compound is C₉H₄Cl₃N. The nominal molecular weight is 231 g/mol .
-
Isotopic Pattern: The molecular ion peak would exhibit a characteristic pattern for three chlorine atoms (M, M+2, M+4, M+6) with approximate relative intensities of 27:27:9:1. The most abundant peaks in this cluster would be at m/z 231 and 233.
-
Fragmentation: The initial fragmentation would likely involve the loss of a chlorine atom to give a fragment ion cluster around m/z 196/198/200. Subsequent loss of another chlorine atom or HCl would lead to further fragments.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
Sources
A Comprehensive Technical Guide to the Crystal Structure Analysis of 4,5,7-Trichloroquinoline
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The introduction of halogen atoms, particularly chlorine, can significantly modulate a molecule's physicochemical properties and biological activity.[3] This guide provides an in-depth, procedural walkthrough for the comprehensive structural elucidation of 4,5,7-trichloroquinoline, a key intermediate in the synthesis of agrochemical and pharmaceutical compounds.[4][5] While a definitive, publicly archived crystal structure for this specific molecule is not available as of this writing, this document serves as an authoritative technical protocol for its determination and analysis. We will detail the entire workflow, from synthesis and single-crystal growth to advanced X-ray diffraction analysis and computational corroboration, using data from closely related analogs like 4,7-dichloroquinoline for illustrative purposes.[6] This guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to understand structure-property relationships in heterocyclic compounds.
The Strategic Importance of Structural Elucidation for Chloroquinolines
Quinoline derivatives are fundamental building blocks in drug discovery, with applications ranging from antimalarial to anticancer agents.[2][7][8] The precise three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's physical properties (e.g., solubility, stability, melting point) and its ability to interact with biological targets. For drug development professionals, this information is paramount for rational drug design, polymorphism screening, and intellectual property protection.
This compound (Figure 1) presents a unique case study. The positions of the three chlorine atoms are expected to create a distinct electronic and steric profile, influencing its reactivity and, critically, the intermolecular interactions that govern its crystal packing. A thorough crystal structure analysis provides definitive answers to:
-
Molecular Conformation: The planarity of the fused ring system and the precise bond lengths and angles.
-
Supramolecular Assembly: The non-covalent interactions (e.g., halogen bonds, π-π stacking) that dictate how molecules arrange themselves in the solid state.
-
Structure-Property Relationships: How the observed crystal packing might influence bulk properties and bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₄Cl₃N | [9][10] |
| Molecular Weight | 232.49 g/mol | [9][10] |
| CAS Number | 23834-01-7 | [4][9] |
| IUPAC Name | This compound | [9] |
| SMILES | C1=CN=C2C=C(C=C(C2=C1Cl)Cl)Cl | [9] |
Experimental Workflow: From Synthesis to High-Quality Single Crystals
The foundation of any crystallographic analysis is a high-quality single crystal. The journey begins with the chemical synthesis of the target compound, followed by a meticulous crystallization process.
Synthesis of this compound
A robust and scalable synthesis is crucial for obtaining pure material for crystallization. One established industrial approach involves a multi-step process starting from 3,5-dichloroaniline.[5]
Rationale: This pathway is selected for its efficiency and control over the regiochemistry of the final product, ensuring the correct placement of the chlorine substituents on the quinoline core. Purity is paramount, as impurities can inhibit crystal growth or become incorporated into the lattice, compromising the quality of the diffraction data.
Protocol 1: Synthesis of this compound
-
Step 1: Michael Addition: React 3,5-dichloroaniline with acrylonitrile in the presence of a cupric salt catalyst. This reaction typically occurs at elevated temperatures (90-130 °C) to yield 3-(3,5-dichloroanilino)propionitrile.[5]
-
Step 2: Cyclization & Chlorination: The resulting propionitrile derivative is then treated with a Vilsmeier-Haack type reagent (e.g., phosphorus oxychloride and dimethylformamide) or a similar cyclizing/chlorinating agent. This step facilitates the formation of the pyridine ring and the installation of the chlorine atom at the 4-position.
-
Step 3: Purification: The crude product is purified using column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. Product identity and purity should be confirmed by NMR, mass spectrometry, and elemental analysis.[11]
Single-Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered molecular assembly from a supersaturated solution.
Causality: Rapid precipitation leads to polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. Slow evaporation allows molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered lattice. The choice of solvent is critical; it must provide adequate solubility at a higher temperature and allow the compound to become supersaturated as the solvent evaporates or the temperature is slowly reduced.
Protocol 2: Crystallization by Slow Evaporation
-
Solvent Screening: Dissolve small amounts of purified this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, chloroform) to find a system where it is sparingly soluble at room temperature.[12]
-
Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent, gently warming if necessary to ensure complete dissolution.
-
Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals (typically 0.1-0.5 mm in size) have formed, carefully harvest them using a spatula or loop.[13]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13]
Workflow for Crystallographic Analysis
Caption: Generalized workflow for synthesis and X-ray crystallographic analysis.
Protocol 3: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to a low temperature (e.g., 100-123 K) in a stream of cold nitrogen gas.[6]
-
Rationale: Low-temperature data collection minimizes atomic thermal vibrations, leading to higher resolution data and a more precise structural model.
-
-
Data Collection: The crystal is placed on a diffractometer (e.g., an Oxford Diffraction or Rigaku instrument) equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[6][12] A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected images are processed to integrate the reflection intensities, perform corrections (e.g., for absorption), and determine the unit cell parameters and space group.[6]
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, direct methods are highly effective. This is typically performed with software like SHELXS.[6]
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[6] In this iterative process, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically idealized positions.[6]
-
Validation: The final structural model is validated using software tools like PLATON and checkCIF to ensure its geometric and crystallographic sensibility. The final data is prepared for deposition in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[14][15][16]
Table 2: Representative Crystallographic Data (Hypothetical for this compound, Modeled on 4,7-Dichloroquinoline)
| Parameter | Example Value | Rationale / Explanation |
| Formula | C₉H₄Cl₃N | Based on the molecular structure. |
| Mᵣ | 232.49 | Calculated molecular weight. |
| Crystal system | Monoclinic | A common crystal system for such molecules.[6] |
| Space group | P2₁/n | A common centrosymmetric space group. |
| a, b, c (Å) | e.g., 18.1, 3.8, 23.5 | Unit cell dimensions define the repeating box.[6] |
| β (°) | e.g., 96.5 | The angle for a monoclinic cell.[6] |
| V (ų) | ~1650 | Volume of the unit cell.[6] |
| Z | 8 | Number of molecules in the unit cell.[6] |
| T (K) | 123 | Low temperature for data collection.[6] |
| Radiation | Mo Kα (λ = 0.71073 Å) | Common X-ray source for small molecules. |
| Final R₁ [I > 2σ(I)] | < 0.05 | A key indicator of model quality. |
| wR₂(all data) | < 0.15 | A weighted R-factor for all data. |
| S (Goodness-of-fit) | ~1.0 | Should be close to 1 for a good model.[6] |
Analysis and Interpretation of the Crystal Structure
With a refined model, the focus shifts to chemical interpretation.
Molecular Geometry
The analysis begins with the molecule itself. For this compound, one would expect the fused quinoline ring system to be essentially planar.[6][17] Small deviations from planarity might be observed and can be quantified by calculating the root-mean-square deviation (r.m.s.d.) of the ring atoms from a least-squares plane. Bond lengths and angles would be compared to established values for similar chemical fragments to identify any unusual strain or electronic effects caused by the trichlorination pattern.
Supramolecular Interactions and Crystal Packing
The true insight from a crystal structure comes from understanding how molecules interact with their neighbors. For this compound, several key non-covalent interactions would be anticipated.
Caption: Potential intermolecular interactions in the crystal lattice.
-
Hydrogen Bonds: While lacking classical hydrogen bond donors, weak C–H···N and C–H···Cl interactions are expected to play a significant role in the crystal packing.[18] These interactions, though weak, are numerous and collectively provide significant stabilization.
-
Halogen Bonds: Interactions between the chlorine atoms of one molecule and electron-rich regions of another (like the nitrogen atom or another chlorine atom) could be present.
-
π-π Stacking: The planar aromatic rings may stack upon one another, often in an offset fashion, to maximize attractive electrostatic interactions.
Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular contacts.[2][14] By mapping properties like d_norm (a normalized contact distance) onto the molecular surface, one can quickly identify the regions of the molecule most involved in intermolecular interactions and the relative contribution of different contact types (e.g., H···H, H···Cl, C···H).[2][19]
References
- Vertex AI Search. (2025, October 9). The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis.
- Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1498.
- Bano, H., Shafi, S., Siddiqui, H., Choudhary, M. I., & Yousuf, S. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4), 422-429.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Özdemir, N., et al. (2023). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery.
- Smajlović, A., et al. (2025, August 7). Structural and computational study of quinoline-based chalcogensemicarbazones. ResearchGate.
- Pápai, R., et al. (2026, January 6). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
- Al-Warhi, T., et al. (2023, April 18). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate. MDPI.
- Quick Company. (2016). An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline.
- PubChem. (n.d.). 4,7-Dichloroquinoline. National Center for Biotechnology Information.
- Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. ResearchGate.
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.
- Titi, A., et al. (2022). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1085–1093.
- Flores-Alamo, M., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1386.
- Akintemi, O. E., & Ibidapo, T. O. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. ResearchGate.
- Kumar, A., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Journal of Biomolecular Structure & Dynamics, 41(19), 9789–9803.
- Wikipedia. (n.d.). 4,7-Dichloroquinoline.
- Desai, K. R., & Mistry, B. D. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 17(3).
- Tan, G. H., et al. (2012). 7-Chloro-4-[(7-chloroquinolin-4-yl)sulfanyl]quinoline dihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1117.
- Al-Zoubi, W., Al-Jaber, H., & Al-Masri, M. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 27(15), 4709.
- Yoshino, J., et al. (2023). CCDC 2016702: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre.
- Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
- Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights.
- Cambridge Crystallographic Data Centre. (n.d.). Access Structures.
- Ienaşcu, I. M. C., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1131.
- Mary, Y. S., et al. (2023). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. ResearchGate.
- Kim, J. H., et al. (2018). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5,7-Trichloro Quinoline | 23834-01-7 [chemicalbook.com]
- 5. An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline [quickcompany.in]
- 6. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | C9H4Cl3N | CID 615835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]
- 19. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reaction Mechanisms of Quinoline Synthesis
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its prevalence in natural alkaloids and synthetic pharmaceuticals underscores the critical importance of understanding the chemical reactions that enable its synthesis.[1] This technical guide provides an in-depth exploration of the core reaction mechanisms governing the most significant named reactions in quinoline synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of steps to elucidate the underlying principles and causal relationships that dictate the course of these complex transformations. By synthesizing technical accuracy with field-proven insights, this guide aims to empower chemists to not only replicate these syntheses but to innovate upon them.
Introduction: The Enduring Significance of the Quinoline Nucleus
First isolated from coal tar in 1834, quinoline and its derivatives have since been identified in numerous natural products and have become a privileged scaffold in synthetic medicinal chemistry.[1] The rigid, planar, and aromatic nature of the quinoline ring system, coupled with its ability to engage in various intermolecular interactions, makes it an ideal framework for designing molecules with specific biological activities. Compounds containing the quinoline moiety exhibit a broad spectrum of therapeutic properties, including antimalarial, antibacterial, antiviral, anticancer, and anti-inflammatory activities.[2]
The enduring relevance of quinolines necessitates a deep and nuanced understanding of their synthesis. Over the past century and a half, a diverse portfolio of synthetic methods has been developed, each with its own unique mechanistic pathway, advantages, and limitations.[1][3] This guide will dissect the mechanisms of several classical and widely employed quinoline syntheses:
-
The Skraup Synthesis
-
The Doebner-von Miller Reaction
-
The Combes Synthesis
-
The Conrad-Limpach-Knorr Synthesis
-
The Friedländer Synthesis
For each of these seminal reactions, we will explore the intricate dance of electrons and atoms, the influence of catalysts and reaction conditions, and the logical underpinnings of the synthetic strategies.
The Skraup Synthesis: A Classic Route Forged in Strong Acid
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a robust method for preparing quinolines from an aromatic amine, glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent.[1][4][5][6] While effective, this reaction is notoriously exothermic and requires careful control.[5]
Core Mechanistic Pathway
The mechanism of the Skraup synthesis is a multi-step sequence involving dehydration, conjugate addition, cyclization, and oxidation.[5][7]
Step 1: Dehydration of Glycerol to Acrolein. The reaction is initiated by the strong acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][4][7][8] This step is crucial as it generates the three-carbon unit that will ultimately form part of the pyridine ring of the quinoline.
Step 2: Michael Addition. The aromatic amine, acting as a nucleophile, undergoes a 1,4-conjugate addition (Michael addition) to the acrolein.[5][9]
Step 3: Cyclization and Dehydration. The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the protonated carbonyl group, leading to the formation of a 1,2-dihydroquinoline intermediate after dehydration.[4][7]
Step 4: Oxidation. The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline.[4][7] Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[4][5]
Mechanistic Diagram
Caption: Reaction mechanism of the Skraup synthesis.
Experimental Protocol: Synthesis of Quinoline
This protocol is adapted from established literature procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood.[5]
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (as a moderator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of aniline and ferrous sulfate.
-
Slowly add glycerol to the mixture with constant stirring.
-
Add nitrobenzene to the reaction mixture.
-
Heat the mixture gently. The reaction is exothermic and may require cooling to maintain control.
-
After the initial vigorous reaction subsides, continue heating to complete the reaction.
-
Cool the reaction mixture and dilute with water.
-
Neutralize the excess acid with a suitable base (e.g., sodium hydroxide solution).
-
Isolate the crude quinoline via steam distillation.
-
Purify the collected quinoline by fractional distillation.
The Doebner-von Miller Reaction: A Versatile Modification
The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[10][11] This modification offers greater flexibility in the synthesis of substituted quinolines.[1][12] The reaction is typically catalyzed by Brønsted or Lewis acids.[10][13]
Mechanistic Insights
The precise mechanism of the Doebner-von Miller reaction has been a subject of considerable discussion. A widely accepted pathway involves a fragmentation-recombination mechanism.[10]
Step 1: Conjugate Addition. The reaction commences with the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[10]
Step 2: Fragmentation-Recombination. The resulting adduct can then fragment into an imine and a saturated ketone. These fragments can then recombine to form a new conjugated imine.[10] This fragmentation-recombination sequence helps to explain the observed product distributions in certain cases.
Step 3: Second Aniline Addition and Cyclization. A second molecule of aniline can then add to the newly formed conjugated imine, followed by an intramolecular electrophilic cyclization onto the aromatic ring.[10]
Step 4: Elimination and Oxidation. Subsequent elimination of an aniline molecule and oxidation leads to the final quinoline product.[10]
Mechanistic Diagram
Caption: Key steps in the Doebner-von Miller reaction mechanism.
Causality in Experimental Choices
The choice of acid catalyst is critical in the Doebner-von Miller reaction. Lewis acids like tin tetrachloride or scandium(III) triflate can effectively promote the reaction.[10] Brønsted acids such as hydrochloric acid or p-toluenesulfonic acid are also commonly employed.[10][13] The selection of the catalyst can influence reaction rates and, in some cases, the regioselectivity of the cyclization. The use of an in situ generated α,β-unsaturated carbonyl from an aldol condensation (the Beyer method) adds another layer of control and versatility to this synthesis.[10]
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes quinoline synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[1][4][14][15][16]
Step-by-Step Mechanism
Step 1: Enamine Formation. The reaction begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration.[1][4][14]
Step 2: Acid-Catalyzed Cyclization. The enamine then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution. The protonated ketone of the enamine intermediate is attacked by the electron-rich aniline ring. This cyclization is the rate-determining step.[14]
Step 3: Dehydration. The resulting cyclized intermediate readily dehydrates under the acidic conditions to yield the final substituted quinoline.[14]
Mechanistic Diagram
Caption: Reaction mechanism of the Combes synthesis.
Regioselectivity Considerations
When unsymmetrical β-diketones are used in the Combes synthesis, the issue of regioselectivity arises. The initial nucleophilic attack of the aniline can occur at either of the two carbonyl groups. The subsequent cyclization will then determine the final substitution pattern of the quinoline product. Steric and electronic factors of both the aniline and the β-diketone play a significant role in governing this regioselectivity.[14] For instance, bulkier substituents on the β-diketone can sterically hinder the attack of the aniline, favoring the formation of one regioisomer over the other.[14]
The Conrad-Limpach-Knorr Synthesis: Access to Hydroxyquinolines
The Conrad-Limpach-Knorr synthesis is a powerful method for the preparation of 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones) from anilines and β-ketoesters.[9][17] The regiochemical outcome of this reaction is highly dependent on the reaction temperature.
Temperature-Dependent Mechanistic Divergence
Low Temperature (Kinetic Control) -> 4-Hydroxyquinolines (Conrad-Limpach): At lower temperatures, the reaction is under kinetic control. The aniline preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester to form an enamine.[17] This is followed by a thermal cyclization with the elimination of an alcohol to yield the 4-hydroxyquinoline.[17][18]
High Temperature (Thermodynamic Control) -> 2-Hydroxyquinolines (Knorr): At higher temperatures, the reaction is under thermodynamic control. The aniline attacks the less reactive ester carbonyl of the β-ketoester to form a more stable anilide intermediate.[17] Subsequent intramolecular cyclization via a Dieckmann-like condensation and tautomerization affords the 2-hydroxyquinoline.[17]
Mechanistic Diagrams
Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.
The Friedländer Synthesis: A Convergent Approach
The Friedländer synthesis is a versatile and widely used method for constructing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[19][20][21] This reaction can be catalyzed by either acids or bases.[19][21]
Dueling Mechanistic Scenarios
Two primary mechanistic pathways are proposed for the Friedländer synthesis, and the operative mechanism can depend on the specific reactants and reaction conditions.[19]
Mechanism A: Initial Aldol Condensation. In this pathway, the reaction begins with an intermolecular aldol condensation between the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound.[19][22] The resulting aldol adduct then undergoes cyclization via intramolecular imine formation, followed by dehydration to yield the quinoline.[19]
Mechanism B: Initial Schiff Base Formation. Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound.[19] This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final quinoline product.[19]
Mechanistic Diagram
Caption: Competing mechanistic pathways in the Friedländer synthesis.
Regioselectivity in the Friedländer Synthesis
A significant challenge in the Friedländer synthesis arises when using unsymmetrical ketones, as this can lead to the formation of regioisomeric products.[21][23] The regioselectivity is determined by which α-methylene group of the ketone participates in the initial condensation. Strategies to control this regioselectivity include the use of β-ketoesters or 1,3-diketones, which often react with high regioselectivity.[23]
Comparative Summary of Quinoline Syntheses
| Synthesis | Starting Materials | Key Features | Product Type |
| Skraup | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | Harsh, exothermic conditions | Unsubstituted or Substituted Quinolines |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | More versatile than Skraup | Substituted Quinolines |
| Combes | Aniline, β-Diketone | Forms 2,4-disubstituted products | 2,4-Disubstituted Quinolines |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Temperature-dependent regioselectivity | Hydroxyquinolines (Quinolones) |
| Friedländer | 2-Aminoaryl Carbonyl, α-Methylene Carbonyl | Convergent, acid or base catalyzed | Highly Substituted Quinolines |
Conclusion and Future Outlook
The classical named reactions for quinoline synthesis remain indispensable tools in the arsenal of the synthetic chemist. A thorough understanding of their intricate reaction mechanisms is paramount for their effective application and for the development of novel, more efficient, and sustainable synthetic methodologies. As the demand for structurally complex and functionally diverse quinoline-based compounds continues to grow, particularly in the pharmaceutical industry, the need for innovative synthetic strategies will only intensify. Future research will likely focus on the development of catalytic, enantioselective, and environmentally benign methods for quinoline synthesis, building upon the foundational mechanistic principles elucidated in this guide. The exploration of novel catalysts, greener reaction media, and flow chemistry approaches promises to usher in a new era of quinoline synthesis, enabling the rapid and efficient construction of next-generation therapeutics.[24][25]
References
- Friedländer synthesis. In Wikipedia.
- Feuerstein, M., et al. (2001). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 66(19), 6323-6332.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-254.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- synthesis of quinoline derivatives and its applications. (n.d.). SlideShare.
- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
- Doebner–Miller reaction. In Wikipedia.
- Combes quinoline synthesis. In Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Sharma, V., Kumar, R., & Kumar, D. (2015). Recent advances in the synthesis of quinolines: a review. RSC Advances, 5(128), 105943-105963.
- A review on synthetic investigation for quinoline- recent green approaches. (2021). Cogent Chemistry, 7(1), 1948860.
- Recent Progress in the Synthesis of Quinolines. (2020). Current Organic Synthesis, 17(6), 443-464.
- Kale, S., Attar, M., Gandigude, P., & Panchabhai, V. (2022). Review on Quinoline: Recent Advances in Synthesis and Applications. International Journal of All Research Education and Scientific Methods, 10(3), 1-12.
- Work out the mechanism for the Skraup synthesis of quinoline. (2025). Filo.
- Friedlander quinoline synthesis. (n.d.). Química Organica.org.
- Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021, August 25). YouTube.
- Combes Quinoline Synthesis. (n.d.). Cambridge University Press.
- Skraup's Synthesis. (2012, November 3). Vive Chemistry.
- Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org.
- Advance organic chemistry 1 ; Doebner Miller reaction. (n.d.). SlideShare.
- Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. do C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21364-21380.
- Combes synthesis of quinolines. (n.d.). Química Organica.org.
- Doebner-Miller Reaction. (n.d.). SynArchive.
- Combes Quinoline Synthesis. (n.d.). Merck Index.
- Conrad–Limpach synthesis. In Wikipedia.
- Regioselectivity of Friedländer Quinoline Syntheses. (2025). ResearchGate.
- Doebner-Miller reaction and applications. (n.d.). SlideShare.
- Conrad-Limpach Reaction. (n.d.). Cambridge University Press.
- Doebner-von Miller reaction. (n.d.). Semantic Scholar.
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
- Conrad-limpach-knorr synthesis of Quinolone. (2019, July 28). YouTube.
- Skraup reaction. In Wikipedia.
- Concerning the mechanism of the Friedländer quinoline synthesis. (2025). ResearchGate.
Sources
- 1. iipseries.org [iipseries.org]
- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]
- 8. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Combes synthesis of quinolines [quimicaorganica.org]
- 16. Combes Quinoline Synthesis [drugfuture.com]
- 17. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 18. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 20. Friedlaender Synthesis [organic-chemistry.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. tandfonline.com [tandfonline.com]
A Comparative Analysis of Classical and Modern Strategies for Quinoline Synthesis: A Technical Guide for the Synthetic Chemist
Executive Summary: The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Its prevalence has driven the continuous evolution of synthetic methodologies for over a century. This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, comparing the enduring legacy of classical named reactions with the efficiency and elegance of modern synthetic strategies. We will delve into the mechanistic underpinnings, field-proven protocols, and strategic advantages of each approach, offering a decision-making framework to guide synthetic route selection in both academic and industrial research.
Part I: The Enduring Legacy of Classical Quinoline Syntheses
The Quinoline Scaffold: A Privileged Structure
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged structure" in drug discovery.[3][4] Its rigid, planar framework and ability to engage in various intermolecular interactions make it an ideal pharmacophore. This is evidenced by its presence in a wide array of biologically active natural products and blockbuster drugs, including the antimalarial quinine, the anticancer agent camptothecin, and various antibacterial fluoroquinolones.[2][5][6] The functionalization of the quinoline core at its various positions allows for the fine-tuning of its pharmacological properties, making the synthesis of its derivatives a critical task in medicinal chemistry.[5]
The Pillars of Classical Synthesis
Developed in the late 19th century, these methods are characterized by the construction of the pyridine ring onto a pre-existing aniline core, often under harsh acidic and high-temperature conditions.[4][7] While sometimes limited in scope and functional group tolerance, their use of simple, readily available starting materials ensures their continued relevance.
1.2.1 The Skraup Synthesis (1880)
The Skraup synthesis is the archetypal quinoline synthesis, involving the reaction of an aniline with glycerol, concentrated sulfuric acid (as a dehydrating agent and catalyst), and an oxidizing agent like nitrobenzene.[8][9]
Causality of Experimental Choices: The reaction's success hinges on the in situ formation of acrolein from the dehydration of glycerol by sulfuric acid.[10][11] Aniline then undergoes a Michael addition with acrolein, followed by an acid-catalyzed cyclization and dehydration. The final, crucial step is the oxidation of the resulting dihydroquinoline intermediate to the aromatic quinoline; nitrobenzene is a common choice as it is reduced to aniline, which can re-enter the reaction.[11][12] The notoriously exothermic and sometimes violent nature of the reaction necessitates careful temperature control; moderators like ferrous sulfate are often added to temper its reactivity.[9][11]
Mechanism of the Skraup Synthesis
Caption: Mechanism of the Skraup Synthesis.
Protocol: Synthesis of Quinoline [9]
-
Setup: In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a homogeneous slurry of arsenic pentoxide (588 g), 3-nitro-4-aminoanisole (588 g, 3.5 moles), and glycerol (1.2 kg, 13 moles).
-
Acid Addition: With efficient stirring, add concentrated sulfuric acid (315 ml) dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Heating: Carefully heat the mixture in an oil bath, maintaining the internal temperature between 105-110°C until water removal is complete.
-
Reaction: After cooling slightly, slowly add additional concentrated sulfuric acid while keeping the temperature at 117-119°C over 2.5-3.5 hours. Maintain the temperature at 120°C for 4 hours, then at 123°C for 3 hours.
-
Workup: Cool the reaction mixture, dilute with water, and neutralize with concentrated ammonium hydroxide.
-
Purification: Filter the precipitated product, wash with water, and recrystallize from methanol. Yield: 65-76% .
1.2.2 The Doebner-von Miller Reaction (1881)
This reaction is a versatile extension of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst, often HCl or a Lewis acid.[13][14] The unsaturated carbonyl compound can be generated in situ from an aldol condensation of aldehydes or ketones.[13]
Causality of Experimental Choices: The Doebner-von Miller reaction offers a broader scope for substituted quinolines compared to the Skraup synthesis.[10] The mechanism is thought to proceed similarly, via a Michael addition, cyclization, and oxidation.[13][15] The choice of acid catalyst (Brønsted or Lewis) can influence reaction efficiency.[13] Debates in the mechanistic pathway exist, with some studies suggesting a fragmentation-recombination mechanism may be at play under certain conditions.[13][16]
Mechanism of the Doebner-von Miller Reaction
Caption: General mechanism of the Doebner-von Miller Reaction.
Protocol: Synthesis of 2-methylquinoline (Quinaldine)
-
Reactants: Mix aniline (1 mol) and paraldehyde (0.5 mol) and cool the mixture in an ice bath.
-
Acid Addition: Slowly add concentrated hydrochloric acid (2.2 mol) with constant stirring, ensuring the temperature does not rise excessively.
-
Reflux: Heat the mixture under reflux for 3-4 hours. The solution will darken.
-
Workup: After cooling, make the solution strongly alkaline with concentrated sodium hydroxide solution.
-
Extraction: Extract the product with diethyl ether. Wash the ether layer with water and dry over anhydrous potassium sulfate.
-
Purification: Remove the ether by distillation and purify the residual oil by vacuum distillation to obtain quinaldine.
1.2.3 The Combes Synthesis (1888)
The Combes synthesis produces 2,4-substituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone.[12][17]
Causality of Experimental Choices: The reaction proceeds via the formation of a Schiff base (or more accurately, an enamine intermediate after tautomerization), which then undergoes an intramolecular electrophilic cyclization onto the aniline ring.[17][18][19] Concentrated sulfuric acid is a common catalyst that facilitates both the initial condensation/dehydration and the subsequent ring-closing annulation.[17] A limitation is that anilines with strong electron-withdrawing groups may fail to cyclize effectively.[12][18]
Mechanism of the Combes Synthesis
Caption: Mechanism of the Combes Synthesis.
Protocol: Synthesis of 2,4-Dimethylquinoline [18]
-
Reactants: In a round-bottom flask, mix aniline (0.1 mol) and acetylacetone (0.1 mol).
-
Catalyst: Slowly add concentrated sulfuric acid (10 mL) to the mixture while cooling in an ice bath.
-
Heating: Allow the mixture to stand for 2 hours at room temperature and then heat on a water bath at 100°C for 30 minutes.
-
Workup: Pour the cooled reaction mixture onto crushed ice and neutralize carefully with aqueous ammonia.
-
Extraction: Extract the liberated oily product with benzene or diethyl ether.
-
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent. Purify the crude product by vacuum distillation.
1.2.4 The Friedländer Annulation (1882)
The Friedländer synthesis is a highly convergent method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester) in the presence of an acid or base catalyst.[20][21]
Causality of Experimental Choices: This method offers excellent control over the substitution pattern of the final quinoline, as the regiochemistry is predetermined by the starting materials. The mechanism can proceed via two pathways: an initial aldol condensation followed by cyclization and dehydration, or formation of a Schiff base followed by an intramolecular aldol reaction.[20][22] The choice of catalyst (acidic, e.g., p-TsOH, or basic, e.g., NaOH, KOH) depends on the specific substrates.[21][23] The primary limitation is the frequent need for pre-functionalized, and sometimes less accessible, 2-aminoaryl carbonyl compounds.[21]
Mechanism of the Friedländer Annulation
Caption: The two possible mechanistic pathways of the Friedländer Synthesis.
Protocol: Iodine-Catalyzed Synthesis of Substituted Quinolines [23]
-
Reactants: To a mixture of 2-aminoacetophenone (1 mmol) and dimedone (1 mmol) in a test tube, add molecular iodine (10 mol%).
-
Heating: Heat the reaction mixture in an oil bath at 120°C for the specified time (typically 1-2 hours), monitoring by TLC.
-
Workup: After completion, cool the reaction to room temperature and add a saturated aqueous solution of Na₂S₂O₃ to quench excess iodine.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate).
Comparative Summary of Classical Methods
| Synthesis Method | Starting Materials | Typical Conditions | Key Advantages | Major Drawbacks |
| Skraup | Aniline, glycerol, H₂SO₄, oxidant | Harsh, strongly acidic, high temp. (>100°C) | Uses simple, inexpensive reagents.[9][24] | Violent/exothermic reaction, low yields, tar formation, poor functional group tolerance.[9][25] |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | Strongly acidic (Brønsted or Lewis) | Broader scope than Skraup for substituted quinolines.[10] | Harsh conditions, potential for side reactions, complex mixtures.[6][25] |
| Combes | Aniline, β-diketone | Strongly acidic (e.g., H₂SO₄) | Good for specific 2,4-disubstitution patterns.[17] | Limited by availability of β-diketones; fails with deactivated anilines.[12][18] |
| Friedländer | 2-Aminoaryl ketone, α-methylene carbonyl | Acidic or basic catalysis | High convergence, excellent regiocontrol, milder conditions possible.[20][21] | Requires pre-functionalized and often less accessible starting materials.[26] |
Part II: The Modern Renaissance in Quinoline Synthesis
The demands of modern drug discovery for molecular diversity, efficiency, and sustainability have catalyzed a revolution in quinoline synthesis. These contemporary methods prioritize mild conditions, high functional group tolerance, and atom economy, enabling the construction of complex quinoline derivatives that are inaccessible via classical routes.[6][27]
Transition-Metal-Catalyzed Strategies
Transition metals, with their unique electronic properties and ability to cycle through multiple oxidation states, have become powerful tools for forging the quinoline scaffold under mild conditions.[27][28][29]
Causality of Experimental Choices: Catalysts based on palladium, copper, rhodium, and cobalt can orchestrate complex bond-forming cascades.[28][30] For example, palladium catalysts excel at cross-coupling reactions that can form key C-C or C-N bonds in a quinoline synthesis sequence. The choice of metal, ligand, and additives is critical. Ligands modulate the metal center's steric and electronic properties, controlling reactivity and selectivity. Additives like oxidants or bases are often required to facilitate key steps in the catalytic cycle, such as reductive elimination or catalyst regeneration.
General Workflow for Catalyzed Synthesis
Caption: A generalized experimental workflow for modern catalyzed synthesis.
C-H Activation/Functionalization Routes
Perhaps the most significant advance in modern synthesis is the strategy of C-H activation.[3][31] This approach avoids the need for pre-functionalized starting materials (e.g., halides or organometallics) by directly converting ubiquitous C-H bonds into new C-C or C-N bonds, dramatically improving step and atom economy.[32]
Causality of Experimental Choices: These reactions typically employ late transition metals (Rh, Ru, Pd, Co) that can insert into a C-H bond, often guided by a chelating directing group (like the nitrogen in a pyridine or quinoline N-oxide).[3][33] For quinoline synthesis, this often involves the reaction of an aniline (with a directing group) and an alkyne. The catalyst first coordinates to the directing group, then selectively activates a nearby ortho C-H bond. The alkyne inserts into the resulting metal-carbon bond, and subsequent reductive elimination forges the new ring and regenerates the catalyst.[30] The choice of oxidant is crucial for regenerating the active catalytic species.
Mechanism of Directed C-H Annulation
Caption: A simplified catalytic cycle for quinoline synthesis via C-H activation.
Protocol: Rh(III)-Catalyzed C-H Annulation [30]
-
Setup: In an oven-dried Schlenk tube under an argon atmosphere, add the substituted aniline (0.2 mmol), the alkyne (0.24 mmol), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).
-
Solvent: Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.
-
Reaction: Stir the mixture at 80°C for 12 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired quinoline product.
Enabling Technologies in Synthesis
2.3.1 Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions.[34][35]
Principle: Unlike conventional heating which relies on slow conduction, microwaves directly heat the bulk reaction mixture through dielectric heating of polar molecules.[36] This leads to rapid temperature increases, often dramatically reducing reaction times from hours to minutes and improving yields by minimizing byproduct formation.[37][38] Many classical reactions, including the Friedländer synthesis, have been successfully adapted to microwave conditions.[23]
Comparative Data: Friedländer Synthesis
| Method | Conditions | Time | Yield | Reference |
| Conventional | p-TsOH, Reflux in EtOH | 8-12 hours | 75-85% | [23] |
| Microwave | p-TsOH, Solvent-free, 120°C | 3-5 minutes | 88-96% | [23] |
2.3.2 Flow Chemistry
Flow chemistry involves performing reactions in a continuous stream through a reactor rather than in a batch flask.[39]
Principle: This technology offers superior control over reaction parameters like temperature, pressure, and residence time.[40] The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enhancing safety, especially for highly exothermic reactions.[41] Flow chemistry is highly scalable and can be automated, making it attractive for industrial production.[26][42] Photochemical and other hazardous reactions are often safer to perform in flow.[26][41]
Workflow for Flow Synthesis
Caption: A schematic of a simple continuous flow synthesis setup.
Part III: Strategic Synthesis: A Comparative Decision-Making Framework
Choosing between a classical and modern synthetic route is a strategic decision based on the specific goals of the project.
Head-to-Head Comparison: Classical vs. Modern Methods
| Metric | Classical Methods | Modern Methods | Rationale & Justification |
| Conditions | Harsh (strong acid/base, high temp >150°C) | Mild (often <100°C, neutral or weak base) | Modern catalysts lower activation energies, avoiding the need for brute-force thermal conditions.[6] |
| Functional Group Tolerance | Low to Very Low | High to Excellent | Harsh acidic/basic conditions destroy sensitive functional groups (esters, some protecting groups). Catalytic methods are often chemoselective.[6][27] |
| Atom & Step Economy | Poor to Moderate | Good to Excellent | Modern methods, especially C-H activation, avoid pre-functionalization steps and incorporate more atoms from reactants into the final product.[3] |
| Substrate Scope | Generally Limited | Broad and Tunable | Classical methods are often limited to simple anilines. Modern methods allow for the synthesis of highly decorated, complex molecules.[27][43] |
| Scalability | Proven for simple bulk chemicals | Can be challenging; catalyst cost/loading | Classical methods use cheap reagents suitable for tonnage. Modern methods may require expensive/toxic catalysts, but flow chemistry can address scalability.[40] |
| Cost & Toxicity | Low reagent cost, high energy/waste cost | High catalyst cost, lower energy/waste cost | Reagents for classical routes are commodities. Modern catalysts (Pd, Rh) are expensive and traces must be removed from final products (APIs).[29] |
Choosing the Right Path: A Scientist's Perspective
-
Scenario 1: Large-Scale Synthesis of 2-Methylquinoline
-
Recommendation: Doebner-von Miller Reaction.
-
Justification: For a simple, unfunctionalized quinoline on a large scale, the cost of starting materials is the dominant factor. The classical route uses inexpensive aniline and crotonaldehyde (or generates it in situ). While the conditions are harsh, the process is well-established and avoids costly and toxic transition metal catalysts.
-
-
Scenario 2: Late-Stage Diversification of a Complex Drug Candidate
-
Recommendation: Directed C-H Activation/Functionalization.
-
Justification: A complex molecule with multiple sensitive functional groups cannot withstand classical conditions. A modern C-H activation strategy offers the precision to add a new ring or functional group at a specific position under mild conditions, preserving the integrity of the core structure. This is invaluable for generating analogues for structure-activity relationship (SAR) studies.[31]
-
-
Scenario 3: Rapid Library Synthesis for High-Throughput Screening
-
Recommendation: Microwave-Assisted Friedländer Synthesis.
-
Justification: Speed and diversity are paramount. The Friedländer reaction provides convergent access to diverse substitution patterns. Combining this with microwave assistance drastically cuts reaction times, allowing for the rapid parallel synthesis of dozens or hundreds of compounds for biological screening.[35][38]
-
Logical Flowchart for Method Selection
Caption: Decision tree for selecting a quinoline synthesis strategy.
Conclusion & Future Outlook
The synthesis of quinolines has evolved from brute-force classical methods to elegant and precise modern strategies. While classical syntheses like the Skraup and Friedländer reactions remain valuable for their simplicity and use of basic feedstocks, they are often supplanted by transition-metal-catalyzed methods when complexity, functional group tolerance, and efficiency are required. The rise of C-H activation represents a paradigm shift towards more sustainable and powerful synthetic design.
Looking forward, the field will continue to advance through the development of catalysts using more abundant and less toxic metals (e.g., iron, copper), the application of photoredox and electrocatalysis to enable novel transformations under even milder conditions, and the integration of machine learning and automation for reaction discovery and optimization. The enduring importance of the quinoline scaffold ensures that the quest for new and improved synthetic methods will remain a vibrant and critical area of chemical research.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Quinoline: An Attractive Scaffold in Drug Design. (2020). Molecules, 25(23), 5568.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry, 10, 1064295.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules, 26(11), 3122.
- A review on transition-metal mediated synthesis of quinolines. (2018). ResearchGate.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4).
- A review on transition-metal mediated synthesis of quinolines. (2018). Journal of Chemical Sciences, 130(6).
- Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). ResearchGate.
- A review on transition-metal mediated synthesis of quinolines. (2018). Indian Academy of Sciences.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. (2015). The Royal Society of Chemistry.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry.
- synthesis of quinoline derivatives and its applications. (2022). Slideshare.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry.
- Combes quinoline synthesis. (n.d.). Wikipedia.
- State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Advances.
- Preparation and Properties of Quinoline. (n.d.).
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry, 9, 786823.
- Combes Quinoline Synthesis. (n.d.). Cambridge University Press.
- Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (2024). The Chemical Record, 24(11), e202400116.
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2021). ResearchGate.
- Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2025). Organic Process Research & Development.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20535-20559.
- Doebner–Miller reaction. (n.d.). Wikipedia.
- Recent Progress in the Synthesis of Quinolines. (2020). Current Organic Synthesis, 17(5), 338-354.
- Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... (n.d.). ResearchGate.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry.
- Classical and contemporary approaches to quinolines synthesis. (n.d.). ResearchGate.
- Friedländer synthesis. (n.d.). Wikipedia.
- Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publishers.
- Combes synthesis of quinolines. (n.d.). Química Organica.org.
- Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. (2020). Vapourtec.
- Doebner-Miller Reaction. (n.d.). SynArchive.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2014). ResearchGate.
- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
- Doebner-Miller reaction and applications. (2017). Slideshare.
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science, 19(9), 584-593.
- Concerning the mechanism of the Friedländer quinoline synthesis. (1996). The Journal of Organic Chemistry, 61(26), 9367-9375.
- Continuous Flow Chemistry for Scalable Drug Synthesis. (2024). AZoLifeSciences.
- Quinoline product scope using continuous flow process. (n.d.). ResearchGate.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry, 71(16), 6276-6279.
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). The Journal of Organic Chemistry, 71(10), 3846-3853.
Sources
- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iipseries.org [iipseries.org]
- 11. uop.edu.pk [uop.edu.pk]
- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 16. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. Combes synthesis of quinolines [quimicaorganica.org]
- 20. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. Friedlaender Synthesis [organic-chemistry.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 28. ias.ac.in [ias.ac.in]
- 29. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 31. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 35. benthamdirect.com [benthamdirect.com]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 38. pubs.acs.org [pubs.acs.org]
- 39. azolifesciences.com [azolifesciences.com]
- 40. researchgate.net [researchgate.net]
- 41. vapourtec.com [vapourtec.com]
- 42. researchgate.net [researchgate.net]
- 43. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Trichloroquinoline Derivatives
Executive Summary
The quinoline scaffold represents a "privileged" heterocyclic structure in medicinal chemistry, foundational to a vast array of compounds with significant therapeutic potential.[1][2] Halogenation, particularly chlorination, of the quinoline ring is a key strategy for modulating the physicochemical properties and enhancing the biological efficacy of these derivatives.[3][4] This guide provides an in-depth technical exploration of the diverse biological activities of chloroquinoline derivatives, with a focus on trichloro-substituted compounds and their broader class. We will dissect their anticancer, antimicrobial, and anti-inflammatory properties, detailing the underlying mechanisms of action, summarizing structure-activity relationships, and providing field-proven experimental protocols for their evaluation. This document is designed to serve as a comprehensive resource for professionals engaged in the discovery and development of novel quinoline-based therapeutics.[5][6][7]
The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
The "Privileged Structure" of Quinoline
Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in both natural products and synthetic pharmaceuticals.[2] Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal framework for designing molecules that can bind to diverse biological targets. This versatility has led to the development of numerous quinoline-based drugs for a wide range of diseases, from malaria to cancer.[6][7]
The Critical Role of Chlorination
The introduction of chlorine atoms to the quinoline ring profoundly influences a molecule's properties. Chlorine's electronegativity and size can alter electron distribution, lipophilicity, and metabolic stability. The position of chlorination is critical; for instance, the chlorine at position 7 of the 4-aminoquinoline core (as in chloroquine) is known to be crucial for its antimalarial activity.[4][8] By strategically placing one, two, or three chlorine atoms, medicinal chemists can fine-tune a compound's potency, selectivity, and pharmacokinetic profile, making trichloroquinoline derivatives a particularly interesting, albeit complex, class to investigate.
Anticancer Activity: A Primary Therapeutic Target
Chloroquinoline derivatives have emerged as potent anticancer agents that influence tumor progression through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and cell migration.[1][2]
Mechanisms of Action and Signaling Pathway Inhibition
The anticancer effects of these compounds are not attributable to a single mechanism but rather to the modulation of several critical signaling pathways that govern cell proliferation and survival.[1] Prominent targets include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), whose aberrant activation is a hallmark of many cancers.[3] By inhibiting these pathways, chloroquinoline derivatives can effectively halt the uncontrolled growth and vascularization of tumors.
Caption: Inhibition of the EGFR signaling pathway by a trichloroquinoline derivative.
Comparative Cytotoxicity Data
The cytotoxic potential of chloroquinoline derivatives is highly dependent on the substitution pattern on the quinoline ring. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative chloroquinoline compounds against various human cancer cell lines, demonstrating their potent activity.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value | Reference |
| 7-Chloro-4-anilinoquinoline (5g) | MCF-7 (Breast) | 4.63 µM | [3] |
| 7-Chloro-4-anilinoquinoline (5g) | HepG2 (Liver) | 2.09 µM | [3] |
| 7-Chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [2][3] |
| 7-Chloroquinoline-MBHA Hybrid | HCT-116 (Colorectal) | 4.60 µmol L⁻¹ | [9] |
| 7-Chloroquinoline Derivative (9) | MCF-7 (Breast) | < 50 µM | [10][11] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
The MTT assay is a robust, colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow Diagram
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trichloroquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Broad-Spectrum Antimicrobial Activity
Chloroquinoline derivatives exhibit a wide range of antimicrobial activities, including antibacterial, antifungal, and antiparasitic effects.[5][12] This versatility makes them attractive scaffolds for developing new agents to combat infectious diseases.
Antibacterial and Antifungal Effects
Studies have shown that chloro-substituted quinolines are effective against various pathogens. Dichloro-8-hydroxyquinoline derivatives, for example, have demonstrated potent antibacterial activity against Staphylococcus aureus.[13] Furthermore, certain derivatives can inhibit the formation of fungal biofilms, a key virulence factor for pathogens like Candida albicans.[14]
| Compound/Derivative Class | Microorganism | Activity Metric (MIC) | Reference |
| Cloxyquin (5-Chloro-8HQ) | Staphylococcus aureus | ≤5.58 µM | [13][15] |
| 7-bromo-8HQ | Gram-negative bacteria | Potent activity | [15] |
| Chloroquinoline vinyl aniline (5j) | Candida albicans (Biofilm) | IC₅₀ = 51.2 µM | [14] |
| Chloroquinoline analogue (CS1) | Pseudomonas aeruginosa | 30.3 mm inhibition zone | [12] |
Antiparasitic Potency
The most famous chloroquinoline, chloroquine, underscores the scaffold's historical importance in combating malaria.[8] Modern research continues to build on this legacy, with newly synthesized derivatives showing remarkable potency against drug-resistant strains of Plasmodium falciparum as well as other parasites like Leishmania mexicana and Trypanosoma cruzi.[16][17] The mechanism often involves interference with the parasite's heme detoxification process, leading to oxidative stress and death.[16]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the trichloroquinoline derivatives in the broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial or fungal inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to ensure sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density with a plate reader.
Potent Anti-inflammatory Effects
Beyond their antimicrobial and anticancer properties, chloroquinoline derivatives possess significant immunomodulatory and anti-inflammatory activities.[18]
Mechanisms of Immunomodulation
Chloroquinolines can exert anti-inflammatory effects through multiple pathways. They have been shown to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX).[19] Additionally, compounds like chloroquine and amodiaquine can suppress the proliferation of T cells and inhibit the differentiation of pro-inflammatory Th1 cells.[20] This effect is mediated, in part, by the upregulation and accumulation of the cyclin-dependent kinase inhibitor p21.[20] Other derivatives have been found to restrict the production of pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α, from activated macrophages.[21]
Workflow for Cytokine Inhibition Assay
Caption: Workflow for assessing the inhibition of LPS-induced TNF-α production.
Experimental Protocol: Inhibition of LPS-Induced TNF-α Production
This in vitro assay measures the ability of a compound to prevent the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with bacterial lipopolysaccharide (LPS).
Step-by-Step Methodology:
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the trichloroquinoline derivatives for 1-2 hours prior to stimulation.
-
LPS Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to induce an inflammatory response. Include an unstimulated control (cells + medium) and a stimulated control (cells + LPS).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the secreted cytokines.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value from the resulting dose-response curve.
Conclusion and Future Directions
Trichloroquinoline derivatives and their broader class of chloro-substituted quinolines represent a highly versatile and potent scaffold in modern drug discovery. Their demonstrated efficacy across anticancer, antimicrobial, and anti-inflammatory applications provides a rich foundation for further development. The structure-activity relationships, governed by the number and position of chlorine substituents, continue to offer opportunities for fine-tuning therapeutic activity and selectivity.[3][18]
Future research should focus on synthesizing novel derivatives with improved target specificity to minimize off-target effects and enhance safety profiles. Elucidating detailed mechanisms of action, particularly for novel compounds, and exploring their potential in combination therapies will be crucial for translating the promise of this chemical class into next-generation therapeutics.
References
- Benchchem. The Role of 3-Chloroquinoline in Anticancer Drug Design.
- Kumar, P., et al. (2019). Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(4), 623-630.
- Kaur, R., et al. Comprehensive review on current developments of quinoline-based anticancer agents. [Source not specified].
- de Faria, A.R., et al. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
- Singh, P., et al. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [Source not specified].
- Meziane, L., et al. (2025). Chloroquine and Chloroquinoline Derivatives as Models for the Design of Modulators of Amyloid Peptide Precursor Metabolism. ResearchGate.
- Benchchem. A Head-to-Head Comparison of 7-Chloro-6-nitroquinoline and Other Quinoline Scaffolds in Anticancer Drug Discovery.
- Ben-Abdel-Monaem, Y.K., et al. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. PubMed.
- BEPLS. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. [Source not specified].
- PDF. (2024). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. [Source not specified].
- Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. [Source not specified].
- Benchchem. A Comparative Analysis of the Biological Activity of 6-Chloroquinolin-2-amine and Other Quinoline Derivatives.
- Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- Sharma, P., et al. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
- Rynes, R.I. (2014). Pharmacology of Chloroquine and Hydroxychloroquine. In: [Book Title not specified]. Springer, New York, NY.
- Zhang, Y., et al. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. PubMed Central.
- [Reference 17 not used in text]
- [Reference 18 not used in text]
- Tsegaye, M.M., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate.
- Pradines, B., et al. (1991). The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium. Annals of Tropical Medicine and Parasitology, 85(2), 229-237.
- Kim, H.S., et al. (2016). Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation. Biochemical and Biophysical Research Communications.
- Khan, I., et al. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. National Institutes of Health.
- Ghorab, M.M., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules.
- Sharma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Sharma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- [Reference 26 not used in text]
- Ghorab, M.M., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed.
- ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bepls.com [bepls.com]
- 14. Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Environmental Maze: A Technical Guide to the Impact and Safety of Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Double-Edged Sword of Quinoline Chemistry
Quinoline and its derivatives represent a cornerstone of modern medicinal chemistry and industrial synthesis. From life-saving antimalarial drugs to vibrant dyes, their utility is undeniable. However, this utility comes with a critical responsibility. As these compounds inevitably find their way into the environment, a thorough understanding of their ecological impact and safety profile is not just a regulatory hurdle, but a scientific imperative. This guide is designed to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge necessary to navigate the complexities of quinoline's environmental and toxicological landscape. We will move beyond mere data recitation to explore the causal relationships that govern the fate and effects of these ubiquitous compounds, fostering a proactive approach to sustainable chemical stewardship.
Section 1: The Quinoline Footprint: Sources and Environmental Introduction
Quinoline, a heterocyclic aromatic compound (C₉H₇N), is both a natural and anthropogenic substance.[1][2] Its presence in the environment stems from a variety of sources, each contributing to its overall environmental burden.
1.1. Natural Occurrence:
Naturally, quinoline is found as a component of coal tar and petroleum.[1] It is also formed during the incomplete combustion of nitrogen-containing organic materials.[3] These natural sources establish a baseline environmental presence, although typically at low concentrations.
1.2. Anthropogenic Sources:
Industrial activities are the primary contributors to elevated environmental concentrations of quinoline. Key sources include:
-
Industrial Manufacturing: Quinoline is a crucial intermediate in the synthesis of a wide range of products, including dyes, agricultural chemicals, and pharmaceuticals.[4][5]
-
Fossil Fuel Processing: It is released during fossil fuel extraction and processing, particularly from coal gasification plants, steel plants with coke ovens, and oil shale processing facilities.[1][3]
-
Wood Preservation: Coal tar creosote, which contains quinoline, has been extensively used as a wood preservative.[1]
-
Combustion: Tobacco smoke is a significant source of indoor air exposure to quinoline.[1][6]
The diverse applications and release pathways of quinoline underscore the importance of understanding its subsequent environmental journey.
Section 2: Environmental Fate and Transport: A Journey Through Ecosystems
Once released, quinoline compounds are subject to a complex interplay of physical, chemical, and biological processes that determine their persistence, distribution, and ultimate fate in the environment.
2.1. Partitioning and Mobility:
Quinoline's environmental distribution is governed by its physicochemical properties. It has low solubility in water, which can lead to its accumulation in soil and sediments.[5][7] Fugacity modeling indicates that if released into the atmosphere, a significant portion of quinoline will partition to soil and surface water.[3][8] It is predicted to be transported over long distances in water.[3][8]
2.2. Degradation Pathways:
The environmental persistence of quinoline is mitigated by several degradation processes.
2.2.1. Biodegradation:
Microbial degradation is a key mechanism for the removal of quinoline from the environment. Several bacterial strains, including Pseudomonas and Rhodococcus species, have been shown to utilize quinoline as a sole source of carbon and nitrogen.[9][10][11]
Two primary aerobic biodegradation pathways have been identified:
-
The 8-Hydroxycoumarin Pathway: This pathway involves the initial hydroxylation of quinoline to 2-hydroxyquinoline, which is then further oxidized to 2,8-dihydroxyquinoline and subsequently to 8-hydroxycoumarin.[9][10]
-
The 5,6-Dihydroxy-2(1H)-quinolinone Pathway: Another pathway proceeds via the formation of 5,6-dihydroxy-2(1H)-quinolinone.[12]
Under anaerobic conditions, the degradation of quinoline also typically begins with hydroxylation at the 2-position.[13]
Diagram: Aerobic Biodegradation Pathways of Quinoline
Caption: Major aerobic biodegradation pathways of quinoline by microorganisms.
2.2.2. Photodegradation:
Quinoline can also be degraded by sunlight in aquatic environments.[14] The photodegradation process is influenced by factors such as pH and the presence of dissolved organic matter.[14] The half-life of quinoline in surface water can range from approximately 14 days in the summer to 123 days in the winter at a latitude of 40° N.[14] The primary photoproducts identified are 2-hydroxyquinoline and 8-hydroxyquinoline.[14] Photocatalytic degradation using materials like titanium dioxide (TiO₂) has also been shown to be an effective removal method.[15][16]
Section 3: Ecotoxicological Profile: Impacts on Biota
The presence of quinoline and its derivatives in the environment poses a risk to a wide range of organisms.
3.1. Aquatic Toxicity:
Quinoline is toxic to aquatic life, with sensitivity varying among different species.[8][17] Fish and invertebrates have been shown to be more sensitive than algae.[8][18]
| Organism Group | Toxicity Endpoint (EC₅₀/LC₅₀) Range | Reference |
| Algae | > 100 mg/L | [18] |
| Invertebrates (e.g., Daphnia magna) | 1 - 10 mg/L | [18][19] |
| Fish | 1 - 10 mg/L | [8][17] |
| Bacteria (Vibrio fischeri) | < 1 mg/L | [18] |
Table 1: Summary of Acute Aquatic Toxicity of Quinoline.
It is important to note that some hydroxylated derivatives of quinoline can also exhibit significant toxicity to aquatic organisms.[18]
3.2. Terrestrial Toxicity:
Quinoline also poses a risk to terrestrial organisms. Long-term exposure studies have provided toxicity data for various plants and soil invertebrates.[8]
| Organism | Endpoint | Value (mg/kg soil) | Reference |
| Northern Wheatgrass | NOEC (reproduction) | 1.36 | [8] |
| Red Clover | NOEC (reproduction) | 2.5 | [8] |
| Enchytraeus crypticus | LC₁₀ (survival) | 10.8 | [8] |
| Folsomia candida (Springtail) | EC₁₀ (reproduction) | 21.2 | [8] |
| Eisenia fetida (Earthworm) | LC₁₀ (survival) | 46.5 | [8] |
Table 2: Long-Term Terrestrial Toxicity of Quinoline. (NOEC: No Observed Effect Concentration; LC₁₀: Lethal Concentration for 10% of the population; EC₁₀: Effect Concentration for 10% of the population)
Section 4: Human Health Risk Assessment: From Exposure to Effect
Human exposure to quinoline can occur through inhalation, ingestion, and dermal contact.[6] Understanding its toxicokinetics and toxicodynamics is crucial for assessing the potential health risks.
4.1. Exposure Routes and Sources:
-
Inhalation: The primary route of exposure for the general population is through the inhalation of ambient air, particularly indoor air contaminated by tobacco smoke.[1][6]
-
Ingestion: Exposure can occur through the consumption of contaminated drinking water.[1][20] Historically, coal tar linings in water distribution pipes have been a source of quinoline in drinking water.[20]
-
Dermal Contact: Occupational exposure can occur in industries where quinoline is produced or used.[4]
4.2. Toxicokinetics and Metabolism:
Following absorption, quinoline is metabolized primarily in the liver. The major metabolite is 5,6-dihydroxy-5,6-dihydroquinoline.[21][22] Other metabolites include 2- and 3-hydroxyquinoline and quinoline-N-oxide.[21][22] The specific cytochrome P450 enzymes involved in human liver metabolism include CYP2A6 and CYP2E1.[23] The formation of reactive intermediates, such as the 5,6-epoxide, is thought to be associated with its carcinogenic activity.[21][22]
Diagram: Simplified Metabolic Activation of Quinoline
Caption: Metabolic activation of quinoline to a reactive epoxide intermediate.
4.3. Health Effects:
4.3.1. Acute Toxicity:
Acute exposure to high concentrations of quinoline vapor can cause irritation of the eyes, nose, and throat, as well as headaches, dizziness, and nausea.[4][6] Contact can irritate and burn the skin and eyes.[24]
4.3.2. Chronic Toxicity and Carcinogenicity:
Chronic exposure to quinoline has been shown to cause liver damage in animals.[4][6][24] The most significant long-term health concern is its carcinogenicity.
-
Carcinogenicity Classification:
-
Evidence: Studies in rats and mice have demonstrated that oral exposure to quinoline increases the incidence of liver vascular tumors (hemangiomas and hemangiosarcomas).[6][25][26] Quinoline has also been shown to be a tumor initiator on mouse skin.[21][26]
4.3.3. Genotoxicity:
Quinoline is considered to be genotoxic.[27] It has been shown to cause mutations in bacteria (Ames test), induce unscheduled DNA synthesis in rat hepatocytes, and form DNA adducts.[25][26]
Section 5: Analytical Methodologies for Environmental Monitoring
Accurate and sensitive analytical methods are essential for monitoring quinoline in environmental matrices and assessing exposure.
5.1. Sample Preparation:
Effective extraction of quinoline from complex matrices like soil, water, and biological tissues is a critical first step. Common techniques include:
-
Liquid-Liquid Extraction (LLE)
-
Solid-Phase Extraction (SPE)
-
Ultrasonic Extraction [28]
5.2. Instrumental Analysis:
Several analytical techniques are employed for the detection and quantification of quinoline.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a UV or diode array detector (DAD), HPLC is a robust method for quinoline analysis.[28][29]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, making it suitable for trace-level detection.[28]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides excellent sensitivity and specificity for complex matrices.[28]
-
Spectrophotometric and Electroanalytical Methods: These methods can also be used for the determination of quinoline-based compounds.[29][30]
Protocol: General Workflow for Quinoline Analysis in Water Samples
Caption: A generalized workflow for the analysis of quinoline in water samples.
Section 6: Risk Management and Future Perspectives
The potential environmental and health risks associated with quinoline necessitate a proactive approach to risk management.
6.1. Regulatory Guidelines:
Several regulatory bodies have established guidelines for quinoline. For instance, the Minnesota Department of Health has set a guidance value of 0.03 parts per billion (ppb) for quinoline in groundwater.[1] While there are currently no federal or California standards for quinoline in public water systems, its detection has prompted proactive monitoring and mitigation efforts.[20]
6.2. Mitigation Strategies:
-
Wastewater Treatment: Advanced oxidation processes and biological treatment methods can be employed to remove quinoline from industrial wastewater.
-
Green Chemistry: Designing synthetic routes that minimize the use and generation of hazardous substances, including quinoline, is a critical long-term strategy.
-
Environmental Monitoring: Regular monitoring of quinoline levels in soil, water, and air near industrial sites is essential for early detection of contamination.
6.3. Future Research Directions:
-
Mixture Toxicity: Further research is needed to understand the toxicological effects of quinoline in combination with other environmental contaminants.
-
Long-Term, Low-Dose Exposure: The health effects of chronic, low-level exposure to quinoline in the general population require further investigation.
-
Advanced Remediation Technologies: The development of more efficient and cost-effective technologies for the remediation of quinoline-contaminated sites is a priority.
Conclusion: A Call for Integrated Science
The environmental impact and safety of quinoline compounds present a multifaceted challenge that demands an integrated scientific approach. From understanding its fundamental environmental chemistry to elucidating its complex toxicological mechanisms, the knowledge we gain is paramount for safeguarding both ecological and human health. As we continue to harness the benefits of quinoline chemistry, we must do so with a steadfast commitment to responsible innovation and environmental stewardship. This guide serves as a foundational resource to support that commitment, empowering the scientific community to make informed decisions that promote both progress and protection.
References
- Minnesota Department of Health. (n.d.). Quinoline and Groundwater.
- National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.
- Riva, F., et al. (2022). A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. Toxics, 10(11), 659.
- Li, X., et al. (2009). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. Journal of Environmental Sciences, 21(12), 1733-1738.
- Liu, Y., et al. (2007). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Environmental Toxicology and Chemistry, 26(6), 1142-1149.
- Sun, F., et al. (2010). Biodegradation characteristics of quinoline by Pseudomonas putida. Journal of Hazardous Materials, 183(1-3), 518-524.
- LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(12), 1595-1600.
- California Air Resources Board. (1997). Toxic Air Contaminant Identification List Summaries: Quinoline.
- Jia, H., et al. (2021). Biodegradation characteristics of quinoline by a newly isolated salt-tolerating bacterium Rhodococcus gordoniae strain JH145. Current Microbiology, 78(4), 1475-1483.
- Office of Environmental Health Hazard Assessment. (2004). Evidence on the Carcinogenicity of Quinoline and its strong acid salts.
- U.S. Environmental Protection Agency. (2000). Hazard Summary: Quinoline.
- Environment and Climate Change Canada. (2020). Federal environmental quality guidelines: Quinoline.
- Neuwoehner, J., et al. (2007). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Ecotoxicology and Environmental Safety, 67(2), 246-254.
- LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed, 4(12), 1595-1600.
- Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110.
- Wang, Y., et al. (2017). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science and Technology, 76(12), 3329-3338.
- Li, Y., et al. (2023). Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review. Toxics, 11(7), 594.
- Imai, T., et al. (2014). Carcinogenicity of quinoline by drinking-water administration in rats and mice. The Journal of Toxicological Sciences, 39(6), 925-938.
- Roberts-Thomson, S. J., et al. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 16(7), 1577-1583.
- Environment Canada & Health Canada. (2011). Screening Assessment: Quinoline.
- Hodyna, D., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Journal of Applied Pharmaceutical Science, 15(05), 001-010.
- Eisentraeger, A., et al. (2008). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. ResearchGate.
- Health Canada. (2005). State of the Science Report for Quinoline.
- Al-Attas, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Molecules, 28(10), 4165.
- Hodyna, D., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate.
- Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255.
- Pouretedal, H. R., & Sadegh, N. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1475.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline.
- San Francisco Public Utilities Commission. (n.d.). Quinoline and Drinking Water.
- Al-Attas, A., et al. (2023). Selected electroanalytical methods used for the detection of quinoline-based compounds. ResearchGate.
- Chen, X., et al. (2021). Determination of ammonium in natural water using a quinoline-based o-dialdehyde fluorescent reagent with visible excitation wavelength. Analytical Methods, 13(43), 5173-5179.
- Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(4), 421-425.
- Oklahoma State University Center for Health Sciences. (2014). Quinoline.
- Zhang, Y., et al. (2022). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Catalysts, 12(10), 1184.
Sources
- 1. health.state.mn.us [health.state.mn.us]
- 2. scholars.okstate.edu [scholars.okstate.edu]
- 3. canada.ca [canada.ca]
- 4. epa.gov [epa.gov]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Federal environmental quality guidelines - Quinoline - Canada.ca [canada.ca]
- 9. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium <i>Rhodococcus gordoniae</i> Strain JH145 - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Review on Fluoroquinolones’ Toxicity to Freshwater Organisms and a Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 20. sfpuc.gov [sfpuc.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nj.gov [nj.gov]
- 25. Carcinogenicity of quinoline by drinking-water administration in rats and mice [jstage.jst.go.jp]
- 26. oehha.ca.gov [oehha.ca.gov]
- 27. State of the Science Report for Quinoline - Canada.ca [canada.ca]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Genesis of a Lifesaving Scaffold: An In-Depth Technical Guide to the Discovery and History of Chlorinated Quinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline ring system, a heterocyclic scaffold, has been a cornerstone of medicinal chemistry for over a century, particularly in the relentless fight against malaria. This in-depth technical guide provides a comprehensive exploration of the discovery and history of a pivotal class of these compounds: the chlorinated quinolines. From the early structural modifications of quinine to the serendipitous and tumultuous discovery of chloroquine, this guide delves into the scientific milestones, key molecular insights, and the evolution of synthetic strategies. We will examine the fundamental mechanism of action, the specter of drug resistance, and provide detailed experimental protocols for the synthesis and biological evaluation of these historically significant therapeutic agents. This document serves as a robust resource for researchers in drug discovery, offering a blend of historical context and practical, technical information to inspire and inform future innovations in the field.
A Legacy Forged in Fever: The Historical Prelude to Synthetic Antimalarials
The story of chlorinated quinolines is inextricably linked to the desperate search for a synthetic alternative to quinine, the bitter alkaloid extracted from the bark of the Cinchona tree.[1][2] For centuries, quinine was the only effective treatment for malaria, a disease that has shaped human history.[2] The reliance on a natural source, however, created precarious supply chains, a vulnerability starkly exposed during times of global conflict.
The early 20th century witnessed a concerted effort, particularly in Germany, to develop synthetic antimalarials. This endeavor was initially guided by Paul Ehrlich's pioneering concept of "magic bullets" – chemicals designed to selectively target pathogens.[3] His work with synthetic dyes, such as methylene blue, which demonstrated weak antimalarial activity, laid the conceptual groundwork for targeted chemotherapy.[3]
The Serendipitous Discovery of Chloroquine: A Tale of Rejection and Rediscovery
The breakthrough in quinoline-based antimalarials came not with a flash of targeted design, but through a more convoluted path of synthesis, misinterpretation, and eventual rediscovery. In 1934, at the laboratories of Bayer I.G. Farbenindustrie in Germany, Hans Andersag synthesized a 4-aminoquinoline derivative he named "Resochin".[4][5] This compound, which would later be known as chloroquine, showed promise in avian malaria models. However, it was hastily dismissed as too toxic for human use, a decision later dubbed the "Resochin error".[4]
Undeterred, Andersag and his team continued to modify the 4-aminoquinoline scaffold, leading to the synthesis of a slightly less potent but seemingly less toxic analogue, "Sontochin" (3-methyl-chloroquine), in 1936.[4][6][7][8] Sontochin saw use by German forces during World War II.[4]
The pivotal moment for chloroquine came after the war. American scientists, in a massive program to develop new antimalarials, re-evaluated a series of captured German compounds. Among them was Resochin, which they found to be remarkably effective and, contrary to the initial German assessment, safe for human use.[4] By 1949, manufacturing processes for chloroquine were established, heralding a new era in malaria treatment and prophylaxis.[9]
The Chemical Core: Synthesis of Chlorinated Quinolines
The synthesis of chloroquine and other chlorinated quinolines hinges on the construction of the quinoline ring system and the subsequent introduction of the characteristic side chain. Several classical organic reactions have been adapted for this purpose.
Building the Scaffold: The Gould-Jacobs Reaction
A versatile method for synthesizing the 4-hydroxyquinoline precursor is the Gould-Jacobs reaction.[10][11][12][13][14] This thermal cyclization involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by intramolecular cyclization at high temperatures. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core.[11]
Experimental Protocol: Synthesis of 4,7-Dichloroquinoline via the Gould-Jacobs Reaction [1][15]
Step 1: Condensation
-
In a round-bottom flask, combine m-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture on a steam bath for 1-2 hours, allowing the ethanol produced to distill off. The formation of the anilidomethylenemalonate intermediate can be monitored by Thin Layer Chromatography (TLC).
-
The crude product is typically used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a separate flask equipped with a reflux condenser, heat a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A) to reflux (approximately 250 °C).
-
Slowly add the crude anilidomethylenemalonate intermediate from Step 1 to the refluxing solvent.
-
Maintain the reflux for 30-60 minutes to facilitate the cyclization.
-
Cool the reaction mixture to room temperature, which will cause the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate to precipitate. Addition of a non-polar solvent like hexane can aid precipitation.
-
Collect the solid by filtration and wash with a non-polar solvent to remove the high-boiling solvent.
Step 3: Hydrolysis
-
Suspend the dried ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxy-7-chloroquinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Decarboxylation
-
In a suitable flask, heat the 4-hydroxy-7-chloroquinoline-3-carboxylic acid above its melting point (around 266 °C) until the evolution of carbon dioxide ceases. This yields 4-hydroxy-7-chloroquinoline.
Step 5: Chlorination
-
Suspend the crude 4-hydroxy-7-chloroquinoline in phosphorus oxychloride (POCl₃).
-
Heat the mixture to 135-140 °C and stir for 1 hour.
-
Carefully pour the cooled reaction mixture into a mixture of ice and water.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the 4,7-dichloroquinoline.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or Skellysolve B).[1][15]
Final Assembly: Synthesis of Chloroquine
The final step in the synthesis of chloroquine is a nucleophilic aromatic substitution reaction, where the chlorine atom at the 4-position of the quinoline ring is displaced by the primary amine of the side chain.[16]
Experimental Protocol: Synthesis of Chloroquine [4][17]
Step 1: Synthesis of the Side Chain (N¹,N¹-diethyl-1,4-pentanediamine)
Note: This side chain is also known as novaldiamine.
The synthesis of this diamine can be achieved through various routes, often starting from 1-diethylamino-4-pentanone. A common method involves the reductive amination of the ketone.
Step 2: Condensation
-
In a reaction vessel, combine 4,7-dichloroquinoline (1.0 equivalent) and N¹,N¹-diethyl-1,4-pentanediamine (2.1 equivalents). Phenol is often used as a solvent and catalyst.[17]
-
Heat the mixture to 115-130 °C. The reaction is typically carried out under pressure.[17]
-
Maintain the temperature for several hours (e.g., 9-12 hours) until the reaction is complete (monitored by TLC).[4]
-
After cooling, the reaction mixture is worked up by dissolving it in a suitable solvent and washing with an aqueous base to remove phenol and unreacted starting materials.
-
The crude chloroquine can be purified by recrystallization or column chromatography. For pharmaceutical use, it is often converted to its phosphate salt.[17]
Synthesis of Sontochin
The synthesis of Sontochin (3-methyl-chloroquine) follows a similar strategy to that of chloroquine, with the key difference being the use of a methylated quinoline precursor.[6]
Experimental Protocol: Synthesis of Sontochin [6]
-
The synthesis starts with the preparation of 4,7-dichloro-3-methylquinoline.
-
In a reaction vessel, combine 4,7-dichloro-3-methylquinoline (1.0 equivalent), N¹,N¹-diethyl-1,4-pentanediamine (1.5 equivalents), and phenol (3.0 equivalents).[6]
-
Heat the mixture in an oil bath at 120 °C for 24 hours.[6]
-
After cooling, dissolve the resulting oil in dichloromethane and wash with 10% aqueous sodium hydroxide.[6]
-
The organic layer is then dried and the solvent is evaporated to yield the crude Sontochin, which can be further purified.
Characterization of Chlorinated Quinolines
The identity and purity of synthesized chlorinated quinolines are confirmed using a suite of spectroscopic techniques.
| Technique | Chloroquine - Key Observations |
| ¹H NMR | Characteristic signals for the aromatic protons on the quinoline ring, the protons of the aliphatic side chain, and the ethyl groups. The chemical shifts are influenced by the electronic environment of the protons.[18][19] |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the quinoline core and the aliphatic side chain. The number and chemical shifts of the signals confirm the carbon framework of the molecule.[18][20][21] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of chloroquine. The isotopic pattern of the molecular ion peak, due to the presence of chlorine, is a key diagnostic feature. Fragmentation patterns can provide further structural information.[18][20] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the quinoline ring, and C-Cl stretching. |
Mechanism of Antimalarial Action: Disrupting the Parasite's Detoxification Pathway
The antimalarial activity of chloroquine and related 4-aminoquinolines is a consequence of their ability to interfere with a critical detoxification process in the malaria parasite, Plasmodium falciparum.[22][23]
During its life cycle within red blood cells, the parasite digests copious amounts of the host's hemoglobin to obtain essential amino acids.[2][22][24] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, crystalline substance called hemozoin, also known as malaria pigment.[2][24]
Chloroquine, being a weak base, readily diffuses across cell membranes and accumulates to high concentrations in the acidic food vacuole of the parasite.[25] Here, it becomes protonated and is trapped. The protonated chloroquine then binds to free heme, preventing its polymerization into hemozoin.[25] The accumulation of this toxic chloroquine-heme complex leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[22]
Caption: Mechanism of chloroquine action.
The Rise of Resistance: A Molecular Pump
The widespread use of chloroquine inevitably led to the emergence of drug-resistant strains of P. falciparum. The primary mechanism of resistance involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole.[3][23][25][26][27] These mutations enable the PfCRT protein to actively pump protonated chloroquine out of the vacuole, reducing its concentration at the site of action and allowing hemozoin formation to proceed.[23][25][26][27]
Caption: Mechanism of chloroquine resistance via PfCRT.
Biological Evaluation of Chlorinated Quinolines
The assessment of the antimalarial activity and potential toxicity of chlorinated quinolines is a critical component of their development. This is typically achieved through a series of in vitro assays.
In Vitro Antimalarial Activity
The potency of antimalarial compounds is quantified by determining their 50% inhibitory concentration (IC₅₀), the concentration at which parasite growth is inhibited by 50%.
| Compound | P. falciparum Strain | IC₅₀ (nM) |
| Chloroquine | 3D7 (Sensitive) | 22 - 26.7[28] |
| Chloroquine | NF54 (Sensitive) | 22.1[28] |
| Chloroquine | Resistant Strains | > 100[29] |
| Amodiaquine | - | 16.6[29] |
| Mefloquine | - | 17.2[29] |
| Quinine | - | 55.1[29] |
| Sontochin | Dd2 (Resistant) | Low nanomolar[7] |
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based) [30]
This assay measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.
-
Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate. Include a drug-free control and a known antimalarial as a positive control.
-
Parasite Culture: Add a synchronized culture of P. falciparum at the ring stage to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37 °C).
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well and incubate in the dark.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay
It is essential to assess the toxicity of potential antimalarial compounds against mammalian cells to determine their selectivity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [31][32][33]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2, WI-26VA4) in a 96-well plate and allow the cells to adhere.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve. The selectivity index (SI = CC₅₀ / IC₅₀) is then determined.
Caption: General workflow for in vitro assays.
Conclusion and Future Perspectives
The discovery and development of chlorinated quinolines represent a landmark achievement in the history of medicine. Chloroquine, for a time, was a true "miracle drug" that saved countless lives. While its efficacy has been severely compromised by the evolution of drug resistance, the story of the chlorinated quinolines offers invaluable lessons for contemporary drug discovery.
The 4-aminoquinoline scaffold remains a privileged structure in medicinal chemistry, and ongoing research continues to explore modifications that can overcome resistance mechanisms. The journey from the Cinchona bark to the synthetic marvel of chloroquine is a testament to the power of chemistry to combat human disease. For the modern researcher, this history serves not only as a record of past successes but also as a source of inspiration for the development of the next generation of therapeutics that will address the ever-evolving challenges of global health.
References
- Gould–Jacobs reaction. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]
- 4,7-dichloroquinoline. Organic Syntheses Procedure. Accessed January 7, 2026. [Link]
- On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS One. 2010;5(11):e14064. [Link]
- Synthesis of 4,7-Dichloroquinoline. Scribd. Accessed January 7, 2026. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Accessed January 7, 2026. [Link]
- On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. Accessed January 7, 2026. [Link]
- Malarial Hemozoin: From target to tool. PMC. Accessed January 7, 2026. [Link]
- A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simulations. MDPI. Published online October 14, 2021. [Link]
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Accessed January 7, 2026. [Link]
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Accessed January 7, 2026. [Link]
- Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. PMC. Accessed January 7, 2026. [Link]
- Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. PMC. Accessed January 7, 2026. [Link]
- Postulated mechanisms about the hemozoin formation by Plasmodium falciparum.
- Protein complex directs hemoglobin-to-hemozoin formation in Plasmodium falciparum. PNAS. Accessed January 7, 2026. [Link]
- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
- In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Published online 2015. [Link]
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Published online November 26, 2018. [Link]
- In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Published online 2015. [Link]
- Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. PubMed Central. Published online 2022. [Link]
- Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria. ResearchGate. Published August 2012. Accessed January 7, 2026. [Link]
- Comparison of IC50 values of the reported antimalarial agents.
- Typical hemozoin production characteristics of P. falciparum 3D7.
- Hemozoin. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]
- Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria. PMC. Accessed January 7, 2026. [Link]
- Process for the preparation of chlorinated quinolines.
- Synthetic method of high-purity chloroquine phosphate.
- Industrial preparation method of 4,7-dichloroquinoline.
- CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. pharmaadda.in. Published April 21, 2020. Accessed January 7, 2026. [Link]
- Chemical structures of chloroquine, sontochin, and two short-chain...
- Supplementary data: Orienting the Heterocyclic Periphery: A Structural Basis for Chloroquine's Antimalarial Activity. The Royal Society of Chemistry. Accessed January 7, 2026. [Link]
- Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. onlinelibrary.wiley.com. Published online March 7, 2019. [Link]
- Preparation method of chloroquine phosphate.
- Comparison between GMIC50 values of antimalarial drugs.
- In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memórias do Instituto Oswaldo Cruz. 2015;110(2):249-254. [Link]
- Chloroquine. PubChem. Accessed January 7, 2026. [Link]
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Published online 2015. [Link]
- Preparation of quinolines.
- Sontochin as a guide to the development of drugs against chloroquine-resistant malaria. PubMed. Published online April 16, 2012. [Link]
- Chloroquine dication. PubChem. Accessed January 7, 2026. [Link]
- Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria. Accessed January 7, 2026. [Link]
- Chloroquine was discovered in 1934 by Hans Andersag and coworkers at the Bayer laboratories, who named it “Resochin”. Eurasia Review. Accessed January 7, 2026. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hemozoin - Wikipedia [en.wikipedia.org]
- 3. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112830894A - Preparation method of chloroquine phosphate - Google Patents [patents.google.com]
- 5. Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sontochin as a guide to the development of drugs against chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. iipseries.org [iipseries.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 16. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]
- 17. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chloroquine diphosphate (50-63-5) 1H NMR [m.chemicalbook.com]
- 19. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 20. Chloroquine dication | C18H28ClN3+2 | CID 24848403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simulations [mdpi.com]
- 25. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. orbit.dtu.dk [orbit.dtu.dk]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. scielo.br [scielo.br]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. scielo.br [scielo.br]
- 33. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
Methodological & Application
Application Notes and Protocols: 4,7-Dichloroquinoline as a Pivotal Intermediate in Antimalarial Drug Synthesis
Introduction
The quinoline ring system is a foundational scaffold in the enduring battle against malaria, a disease that continues to pose a significant global health challenge.[1][2] For decades, synthetic 4-aminoquinoline drugs have been the cornerstone of antimalarial chemotherapy due to their efficacy, affordability, and well-established safety profiles.[3][4] A critical precursor in the synthesis of many of these life-saving medications, including the WHO-listed essential medicines Chloroquine and Hydroxychloroquine, is 4,7-dichloroquinoline.[5][6]
It is important to clarify a common point of potential confusion: while the topic of interest is often cited as "4,5,7-trichloroquinoline," the overwhelmingly utilized and pivotal intermediate in the synthesis of major antimalarial drugs is, in fact, 4,7-dichloroquinoline .[5][7][8] This guide will therefore focus on the scientifically accurate and industrially relevant role of 4,7-dichloroquinoline.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of the synthesis of 4,7-dichloroquinoline and its subsequent conversion into key antimalarial agents. The protocols herein are designed to be self-validating, with explanations for critical steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of the Core Intermediate: 4,7-Dichloroquinoline
The industrial production of 4,7-dichloroquinoline is a well-established multi-step process, often commencing from m-chloroaniline.[7] The Gould-Jacobs reaction is a classical and reliable approach that proceeds through the formation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent chemical transformations.
The causality behind this synthetic choice lies in the high yields and the ability to control the regioselectivity of the cyclization to favor the desired 7-chloro isomer. The high temperatures employed in the cyclization step are necessary to overcome the activation energy for the intramolecular ring closure.
Caption: Synthetic pathway for 4,7-dichloroquinoline.
Protocol 1: Synthesis of 4,7-Dichloroquinoline
This protocol is a well-documented method for the laboratory-scale synthesis of 4,7-dichloroquinoline.
Step 1: Condensation
-
In a round-bottom flask, combine m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).
-
Heat the mixture on a steam bath for approximately 1 hour, allowing the ethanol byproduct to evaporate. The resulting warm product is used directly in the next step.
Step 2: Thermal Cyclization
-
In a separate flask equipped with an air condenser, heat diphenyl ether to a vigorous boil (approximately 250°C).
-
Carefully add the product from Step 1 to the boiling diphenyl ether.
-
Continue heating for 1 hour. During this time, the cyclized product will begin to crystallize.
-
Cool the mixture and filter to collect the solid. Wash the filter cake with a non-polar solvent like hexane to remove residual diphenyl ether.
Step 3: Saponification
-
Mix the air-dried filter cake with a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture until all the solid ester has dissolved (approximately 1 hour).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.
-
Collect the acid by filtration and wash thoroughly with water.
Step 4: Decarboxylation and Chlorination
-
Suspend the dried acid in diphenyl ether in a flask equipped with a stirrer and reflux condenser.
-
Heat the mixture to boiling for 1 hour to effect decarboxylation.
-
Cool the solution to room temperature and add phosphorus oxychloride (POCl₃) (approx. 1.0 mole).
-
Heat the mixture to 135-140°C and stir for 1 hour.
-
After cooling, carefully pour the reaction mixture into a separatory funnel and extract with 10% hydrochloric acid.
-
Cool the combined acid extracts in an ice bath and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.
-
Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like hexane can be performed for further purification.[9]
| Parameter | Value |
| Starting Material | m-Chloroaniline |
| Key Reagents | Diethyl ethoxymethylenemalonate, POCl₃ |
| Solvents | Diphenyl ether, Hexane |
| Reaction Temp. | Up to 250°C |
| Typical Yield | 55-60% (after recrystallization) |
Part 2: Application in Antimalarial Drug Synthesis
The chlorine atom at the C4 position of 4,7-dichloroquinoline is highly activated towards nucleophilic aromatic substitution. This reactivity is the cornerstone of its utility, allowing for the straightforward introduction of various amine-containing side chains that are crucial for antimalarial activity.
Protocol 2: Synthesis of Chloroquine
Chloroquine is synthesized via the condensation of 4,7-dichloroquinoline with 4-amino-1-diethylaminopentane (also known as novaldiamine).
Caption: Synthesis of Chloroquine from 4,7-dichloroquinoline.
Step-by-Step Methodology:
-
In a reaction vessel, combine 4,7-dichloroquinoline (1.0 mole) and 4-amino-1-diethylaminopentane (2.1 moles).
-
Heat the mixture to 130-140°C. The reaction is typically carried out under pressure to prevent the loss of volatile reactants.[1]
-
Maintain the temperature for several hours until the reaction is complete (monitor by TLC).
-
After completion, cool the mixture and dilute with a solvent such as toluene.
-
Wash the organic solution with a 10% sodium carbonate solution to neutralize any formed acid and remove unreacted starting materials.
-
Perform subsequent washes with water to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain crude chloroquine.
-
The crude product can be further purified by recrystallization or conversion to its phosphate salt.[1]
Protocol 3: Synthesis of Hydroxychloroquine
The synthesis of Hydroxychloroquine is analogous to that of Chloroquine, differing only in the structure of the amine side chain. It involves the reaction of 4,7-dichloroquinoline with 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.
Sources
- 1. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Amino-5,7-dichloroquinoline Derivatives: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and actionable protocols for the synthesis of 4-amino-5,7-dichloroquinoline derivatives, starting from the readily available precursor, 4,5,7-trichloroquinoline. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors and drug discovery programs. 4-Aminoquinoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, and anti-inflammatory properties[1][2][3].
Section 1: The Scientific Foundation - Understanding the Synthesis
The synthesis of 4-amino-5,7-dichloroquinoline derivatives from this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental to the functionalization of electron-deficient aromatic rings.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds in a two-step addition-elimination sequence. First, a nucleophile (in this case, an amine) attacks the electron-deficient carbon atom bearing a leaving group (a chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the quinoline ring is restored.
The quinoline ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This electronic feature makes the carbons of the quinoline nucleus susceptible to nucleophilic attack, particularly at positions that are activated by the nitrogen's electron-withdrawing effect[4].
Regioselectivity: The Preferential C-4 Substitution
In this compound, there are three potential sites for nucleophilic attack. However, the chlorine atom at the 4-position is the most labile and will be selectively substituted by an amine nucleophile. This high degree of regioselectivity is attributed to two main factors:
-
Electronic Activation: The carbon at the 4-position is para to the ring nitrogen, which strongly activates it towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate. The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing effect that is not possible for attack at the 5 or 7-positions.
-
Leaving Group Ability: While all three substituents are chlorine atoms, the electronic environment of the C-4 position makes its chlorine atom a better leaving group in this specific reaction context.
The electron-withdrawing nature of the additional chlorine atoms at the 5 and 7-positions further enhances the overall electrophilicity of the quinoline ring, facilitating the SNAr reaction at the most activated C-4 position.
Below is a diagram illustrating the selective nucleophilic aromatic substitution at the C-4 position of this compound.
Caption: Selective SNAr at the C-4 position of this compound.
Section 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-amino-5,7-dichloroquinoline derivatives. These protocols are based on well-established procedures for the amination of 4-chloroquinolines and are adapted for the specific starting material, this compound.
Protocol 1: Conventional Heating
This method is a robust and widely used approach for the synthesis of 4-aminoquinolines.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., propylamine, aniline, morpholine)
-
Anhydrous solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP), or Dimethylformamide (DMF))
-
Base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N)) - optional, but recommended for reactions with amine salts or to scavenge HCl by-product.
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., ethanol or NMP).
-
Addition of Reagents: Add the desired amine (1.1-1.5 eq.) to the solution. If using a base, add potassium carbonate (2.0 eq.) or triethylamine (2.0 eq.).
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 80-150 °C, depending on the solvent) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate has formed, it may be the desired product. Isolate by filtration, wash with cold solvent, and dry.
-
Alternatively, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a dilute aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the pure 4-amino-5,7-dichloroquinoline derivative.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Microwave-compatible solvent (e.g., DMSO, ethanol, or DMF)
-
Base (e.g., K₂CO₃ or NaOH) - optional
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq.), the amine (1.2-2.0 eq.), and the solvent. If a base is required, add it to the mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to a specified temperature (typically 120-180 °C) for a set time (usually 15-60 minutes).
-
Work-up and Purification: After cooling the vial to room temperature, follow the work-up and purification procedures outlined in Protocol 1.
The general workflow for these synthetic protocols is illustrated in the diagram below.
Caption: Experimental workflow for the synthesis of 4-amino-5,7-dichloroquinolines.
Section 3: Data Presentation and Characterization
For effective comparison and documentation, experimental data should be systematically recorded. Below is a template table for summarizing reaction conditions and outcomes for the synthesis of various 4-amino-5,7-dichloroquinoline derivatives.
| Entry | Amine (R-NH₂) | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Propylamine | A | Ethanol | 80 | 12 | e.g., 85 |
| 2 | Aniline | A | NMP | 150 | 24 | e.g., 70 |
| 3 | Morpholine | B | DMSO | 160 | 0.5 | e.g., 92 |
| 4 | Benzylamine | A | DMF | 120 | 8 | e.g., 88 |
| 5 | Cyclohexylamine | B | Ethanol | 140 | 1 | e.g., 90 |
| Table 1: Example Reaction Conditions and Yields. Method A: Conventional Heating; Method B: Microwave-Assisted. Yields are hypothetical and will vary based on the specific amine and reaction conditions. |
Characterization: The synthesized compounds should be thoroughly characterized to confirm their structure and purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Section 4: Concluding Remarks
The synthesis of 4-amino-5,7-dichloroquinoline derivatives from this compound is a straightforward and efficient process, primarily governed by the principles of nucleophilic aromatic substitution. The inherent electronic properties of the quinoline ring direct the substitution to the C-4 position with high regioselectivity. The protocols outlined in this guide, utilizing both conventional heating and microwave-assisted methods, provide a versatile toolkit for researchers to generate a diverse library of these valuable compounds for applications in drug discovery and medicinal chemistry. Careful optimization of reaction conditions for each specific amine is recommended to achieve the best results.
References
- Rajapakse, C. S. K., Lisai, M., Deregnaucourt, C., Sinou, V., Latour, C., Roy, D., Schrével, J., & Sánchez-Delgado, R. A. (2014). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 9(12), e115454. [Link]
- Chauhan, P. M. S., & Srivastava, S. K. (2010). Synthesis of new 4-aminoquinolines and quinoline-acridine hybrids as antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 20(23), 7059–7063.
- Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1393339. [Link]
- Solomon, V. R., Haq, W., Smilkstein, M., Srivastava, K., Puri, S. K., & Katti, S. B. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 18(9), 730–739. [Link]
- Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015–1018.
- Rudrapal, M., Chetia, D., & Prakash, A. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203.
- Khan, M. F., & Ahsan, M. J. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 256, 115458. [Link]
- Aboelnaga, A., & EL-Sayeda, W. M. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. [Link]
- ResearchGate. (n.d.).
- Roepe, D. E. (2009). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Chemical Biology, 4(4), 277–286. [Link]
- Guy, R. K., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 21(13), 3954-3957.
- Chemistry LibreTexts. (2025). 16.
- Kouznetsov, V. V., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1834. [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions on 4,5,7-Trichloroquinoline
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1] This heterocyclic framework is the foundation for numerous pharmaceuticals, most notably a class of highly effective antimalarial agents like chloroquine and mefloquine.[2][3][4] The biological activity of these molecules is profoundly influenced by the substitution pattern on the quinoline core. Consequently, the development of robust synthetic methodologies to functionalize the quinoline scaffold is a critical endeavor for researchers in drug discovery and development.
4,5,7-Trichloroquinoline is a versatile and highly valuable starting material for generating libraries of novel quinoline derivatives. Its three distinct chlorine atoms offer opportunities for selective functionalization through nucleophilic aromatic substitution (SNAr), enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its synthetic modification.
Part 1: The Underlying Chemistry: Mechanism and Regioselectivity of SNAr on Polychloroquinolines
Nucleophilic aromatic substitution (SNAr) is the primary pathway for functionalizing haloquinolines. Unlike typical SN1 or SN2 reactions, the SNAr mechanism proceeds through a two-step addition-elimination sequence.[5][6][7] First, the nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] In the second step, the leaving group (in this case, a chloride ion) is expelled, restoring the aromaticity of the ring.
The reaction is significantly accelerated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate.[6][8] In the context of this compound, the ring nitrogen atom acts as a powerful electron-withdrawing group through resonance, rendering the pyridine ring highly susceptible to nucleophilic attack.
Regioselectivity: The Decisive Role of the Quinoline Nitrogen
A key consideration when working with this compound is regioselectivity—predicting which of the three chlorine atoms will react preferentially. The chlorine atom at the C4-position is markedly more reactive towards nucleophiles than those at C5 and C7.[9][10] This is because the negative charge of the Meisenheimer complex formed upon attack at C4 can be delocalized onto the electronegative ring nitrogen, providing substantial resonance stabilization. Attack at C5 or C7 on the carbocyclic ring does not allow for this direct stabilization by the nitrogen atom, resulting in a higher activation energy for substitution at these positions.[1][11][12] This inherent reactivity difference allows for the selective mono-functionalization at the C4 position under controlled kinetic conditions.
Caption: General SNAr mechanism at the C4-position.
Caption: Kinetic preference for nucleophilic attack at C4.
Part 2: Experimental Protocols
The following protocols provide detailed methodologies for the substitution of the C4-chloro group on this compound with various nucleophiles.
Protocol 1: Conventional Amination (Primary & Secondary Amines)
This protocol describes the direct coupling of an amine to the C4 position under thermal conditions, a widely used method for synthesizing 4-aminoquinoline derivatives.[13][14]
Materials and Reagents:
-
This compound
-
Primary or secondary amine (e.g., propylamine, morpholine, N,N-dimethylethylenediamine) (1.1 - 2.0 eq)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))
-
Base (optional, e.g., K₂CO₃, Et₃N) for secondary amines or amine hydrochlorides (1.5 - 2.0 eq)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (approx. 5-10 mL per mmol of substrate).
-
Add the amine (1.1 - 2.0 eq) to the solution. If using an amine salt or a less reactive secondary amine, add a base.[10]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-140 °C, depending on the solvent and amine reactivity).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer successively with water and brine. If a base was used, an aqueous wash with NaHCO₃ solution may be beneficial.[13]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Amination
Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[10][14][15]
Materials and Reagents:
-
Same as Protocol 1, with DMSO being a particularly effective solvent.[14]
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the amine (1.2 - 1.5 eq), and the solvent (e.g., DMSO, ethanol).
-
Seal the vial tightly and place it in the microwave reactor.
-
Set the reaction temperature (typically 140-180 °C) and time (15-45 minutes).[14]
-
After the reaction is complete, cool the vial to room temperature before carefully opening it.
-
Work-up & Purification: Isolate and purify the product as described in Protocol 1. Often, the product can be precipitated by adding the reaction mixture to cold water, followed by filtration.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
While SNAr is highly efficient for the C4 position, the Buchwald-Hartwig amination offers a powerful alternative, especially for coupling sterically hindered or less nucleophilic amines.[16] It is also the method of choice for substituting the less reactive C5 and C7 positions, which would require much harsher SNAr conditions.[17][18][19]
Materials and Reagents:
-
This compound
-
Amine (1.1 eq)
-
Palladium catalyst (e.g., Pd(dba)₂, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, DavePhos) (1-5 mol%)[18]
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the mixture.
-
Seal the flask and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Work-up & Purification: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate, dry, and concentrate. Purify by column chromatography.
Summary of Reaction Conditions
| Nucleophile Class | Method | Typical Solvents | Base | Temperature | Product Type |
| Amines | Conventional | Ethanol, DMF, NMP | K₂CO₃, Et₃N (optional) | 80-140 °C | 4-Aminoquinoline |
| Amines | Microwave | DMSO, Ethanol | K₂CO₃, Et₃N (optional) | 140-180 °C | 4-Aminoquinoline |
| Amines | Buchwald-Hartwig | Toluene, Dioxane | NaOt-Bu, K₃PO₄ | 80-110 °C | 4-Aminoquinoline |
| Alcohols | SNAr | THF, DMF | NaH, KOt-Bu | 25-80 °C | 4-Alkoxyquinoline |
| Thiols | SNAr | DMF, Acetonitrile | K₂CO₃, Cs₂CO₃ | 25-60 °C | 4-Thioether |
Part 3: Product Characterization
Unambiguous structural confirmation of the synthesized 4-substituted-5,7-dichloroquinolines is essential. A combination of NMR spectroscopy and mass spectrometry is typically employed.
-
¹H NMR Spectroscopy: The substitution at C4 results in characteristic changes in the proton spectrum. The most notable change is the upfield shift of the H-3 proton and the H-5 proton due to the introduction of an electron-donating group. The aromatic region will typically display a set of signals corresponding to the remaining protons on the quinoline core.[20][21]
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbons in the molecule. The C4 carbon will show a significant shift upon substitution, and the signals for the newly introduced functional group will be present.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the nucleophile and displacement of one chlorine atom. The isotopic pattern for the two remaining chlorine atoms (M, M+2, M+4) will be a characteristic feature.
Expected ¹H NMR Data for 4-Amino-5,7-dichloroquinoline Scaffold
| Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| H-2 | 8.4 - 8.6 | d |
| H-3 | 6.4 - 6.8 | d |
| H-6 | 7.3 - 7.5 | d |
| H-8 | 7.8 - 8.1 | d |
| N-H (amine) | Broad, variable | s |
Note: Shifts are approximate and can vary based on the specific substituent at C4 and the solvent used.[20][22]
Part 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature or reaction time.2. Poorly nucleophilic amine.3. Deactivated reagents or wet solvent. | 1. Increase temperature or prolong reaction time. Consider switching to a higher-boiling solvent or using microwave conditions.2. Use a more reactive amine, a stronger base, or switch to a Pd-catalyzed method.3. Use freshly distilled/anhydrous solvents and high-purity reagents. |
| Formation of Multiple Products | 1. Di- or tri-substitution at C5 and/or C7.2. Side reactions of the nucleophile.3. Degradation of starting material or product. | 1. Reduce reaction temperature and time. Use only a slight excess (1.05-1.1 eq) of the nucleophile.2. Protect reactive functional groups on the nucleophile if necessary.3. Lower the reaction temperature and ensure an inert atmosphere if the compounds are air-sensitive. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Product is highly polar and streaks on silica gel. | 1. Drive the reaction to full conversion. If separation is still difficult, try a different solvent system for chromatography or attempt recrystallization.2. Add a small amount of triethylamine or ammonia to the chromatography eluent to prevent streaking. Consider reverse-phase chromatography. |
Part 5: Safety and Handling Precautions
Working with halogenated heterocyclic compounds and reactive chemicals requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[23]
-
Ventilation: All manipulations involving this compound, solvents, and reagents should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[24]
-
Handling: Avoid skin and eye contact. Do not ingest. Wash hands thoroughly after handling.[25][26]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[23]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[23]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[23]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[24]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[25]
-
References
- Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. [Link]
- A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. SciSpace. [Link]
- Quinoline-Based Hybrid Compounds with Antimalarial Activity. PMC - NIH. [Link]
- Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine deriv
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. [Link]
- Nucleophilic arom
- Nucleophilic Arom
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. [Link]
- 4-Aminoquinoline: a comprehensive review of synthetic str
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. [Link]
- Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Europe PMC. [Link]
- Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkyl
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- Predicting regioselectivity in nucleophilic arom
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. ScienceDirect. [Link]
- How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]
- Palladium-catalyzed Buchwald-Hartwig amination.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]
- (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2).
- Buchwald–Hartwig amin
- nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Korean Chemical Society. [Link]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 15. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines [mdpi.com]
- 19. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. fishersci.com [fishersci.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Investigating 4,5,7-Trichloroquinoline in Cancer Research
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the potential applications of 4,5,7-trichloroquinoline and its related analogues in oncology. We will delve into the established context of quinoline scaffolds in cancer research, explore potential mechanisms of action, and provide detailed, field-proven protocols for in vitro evaluation.
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This is due to its presence in a multitude of natural products and synthetic compounds with significant biological activities.[2][3][4] In oncology, quinoline derivatives have demonstrated a remarkable breadth of mechanistic actions, including but not limited to, inducing apoptosis (programmed cell death), triggering cell cycle arrest, inhibiting angiogenesis (the formation of new blood vessels), and disrupting cancer cell migration.[3][5] Several quinoline-based drugs, such as Lenvatinib and Bosutinib, are clinically approved kinase inhibitors, underscoring the therapeutic relevance of this molecular framework in treating various cancers.[6][7]
While a significant body of research exists for various substituted quinolines, this compound itself is most notably documented as a key chemical intermediate. Its primary application lies in the synthesis of the agricultural fungicide quinoxyfen.[8] This involves a nucleophilic substitution reaction where the chlorine atom at the C4-position is displaced.[8] However, the inherent reactivity of this scaffold and the established anticancer properties of related chloro-substituted quinolines make it a molecule of interest for exploratory cancer research. This guide will, therefore, use this compound as a focal point to discuss the evaluation of novel quinoline compounds in cancer research, drawing upon established methodologies for its more studied analogues.
Postulated Mechanisms of Action for Chloro-Substituted Quinolines
Based on extensive research into derivatives like 7-chloroquinoline and 4,7-dichloroquinoline, several potential anticancer mechanisms can be postulated for a compound like this compound.[9][10] These compounds often exert a multi-pronged attack on cancer cells.[11][12]
Induction of Apoptosis
A primary mechanism for many quinoline-based anticancer agents is the induction of apoptosis.[5][13] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is a common target. It involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are suppressed, leading to mitochondrial outer membrane permeabilization (MOMP).[14] This releases cytochrome c into the cytosol, which then activates a cascade of executioner caspase enzymes (e.g., caspase-3), ultimately leading to cell death.[13][14] Studies on various quinoline derivatives have confirmed their ability to modulate these apoptotic pathways.[15][16]
Caption: Postulated intrinsic apoptosis pathway activated by quinoline derivatives.
Cell Cycle Arrest
Another key anticancer strategy is to halt the proliferation of cancer cells by inducing cell cycle arrest.[11] Chloroquinoline derivatives have been shown to cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle.[11][17] This prevents the cells from replicating their DNA and dividing, thereby inhibiting tumor growth. This effect is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[17]
Inhibition of Kinase Signaling
Many quinoline compounds are designed as inhibitors of protein kinases, which are crucial enzymes in the signaling pathways that control cell growth, proliferation, and survival.[7] For instance, the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, is a known target for some quinoline derivatives.[18] Inhibition of this pathway can suppress tumor growth and induce cell death.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a robust workflow for the initial screening and mechanistic evaluation of this compound or any novel quinoline derivative.
Caption: Standard experimental workflow for in vitro anticancer compound evaluation.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a widely accepted method for assessing the cytotoxic effects of a compound by measuring the metabolic activity of cells, which is an indicator of cell viability.[16][19][20]
Principle: Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.[20]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well plates.
-
This compound (or test compound) dissolved in DMSO.
-
MTT solution (5 mg/mL in sterile PBS).[20]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[20]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[19][20]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of the DMSO solvent should be kept below 0.5% to avoid solvent-induced toxicity.[19]
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO only) and a positive control (a known anticancer drug like Doxorubicin).[19]
-
Incubate the plates for 48–72 hours. The duration should be optimized based on the cell line's doubling time.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.[19]
-
Data Acquisition: Gently shake the plate for 5 minutes. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)
This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[16]
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at 0.5x, 1x, and 2x the IC₅₀ value) for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis for Mechanistic Insights
This protocol is used to detect and quantify specific proteins to understand how the test compound affects key signaling pathways, such as the apoptosis pathway.[18]
Materials:
-
Treated cell lysates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the supernatant containing the protein.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[18]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[18]
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.[18]
-
Analysis: Quantify the band intensities to determine the change in protein expression levels relative to the control.
Data Presentation and Interpretation
Quantitative data, such as IC₅₀ values, should be summarized in a clear, tabular format for easy comparison across different cell lines and compounds.
Table 1: Example Cytotoxicity Data for Quinoline Derivatives
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM)[7][21][22] |
| This compound | MCF-7 | Breast | 72 | Hypothetical Value |
| This compound | A549 | Lung | 72 | Hypothetical Value |
| This compound | HCT116 | Colon | 72 | Hypothetical Value |
| Compound X (Ref.) | MCF-7 | Breast | 72 | 8.22 |
| Compound Y (Ref.) | MDA-MB-468 | Breast | 72 | 8.73 |
Note: IC₅₀ values are examples from literature for other quinoline derivatives and are for illustrative purposes. Experimental determination is required for this compound.
Conclusion and Future Directions
While this compound is primarily known as a synthetic precursor, its structural similarity to known bioactive chloroquinolines warrants its investigation as a potential anticancer agent. The protocols and workflow detailed in this guide provide a standardized and robust framework for conducting these essential preclinical studies. Initial cytotoxicity screening followed by mechanistic assays for apoptosis and cell signaling will elucidate its potential and mechanism of action. Positive in vitro results would justify further exploration, including structure-activity relationship (SAR) studies to optimize potency and selectivity, and eventual progression to in vivo xenograft models to assess efficacy in a physiological context.[23][24]
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
- Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016). ResearchGate.
- Li, H.-T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426–437. [Link]
- Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. (n.d.). ResearchGate.
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2011). NIH.
- Solomon, V. R., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2021). MDPI.
- (a) Effect of 7‐chloroquinoline derivatives 6 and 12 on apoptosis and... (n.d.). ResearchGate.
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2021). PubMed Central.
- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (2018). PMC - NIH.
- PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2013). PMC - NIH.
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2020). PMC - NIH.
- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2021). PMC - NIH.
- Lee, H. N., et al. (2012). Chloroquine enhances the chemotherapeutic activity of 5-fluorouracil in a colon cancer cell line via cell cycle alteration. PubMed.
- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (2022). MDPI.
- Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.). ResearchGate.
- Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (2023). MDPI.
- Determination of the cytotoxicity of chemicals using MTT assay. MA104... (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. | Semantic Scholar [semanticscholar.org]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chloroquine enhances the chemotherapeutic activity of 5-fluorouracil in a colon cancer cell line via cell cycle alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4,5,7-Trichloroquinoline
Introduction: The Strategic Value of 4,5,7-Trichloroquinoline in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2][3] The specific substitution pattern on the quinoline ring is pivotal in defining its pharmacological profile and target specificity.[4][5] this compound is a highly versatile and strategic starting material for the synthesis of novel heterocyclic compounds. The differential reactivity of its three chlorine atoms—the highly activated C4-chloro group, and the less reactive C5- and C7-chloro groups on the benzene ring—allows for selective and sequential functionalization, opening avenues to a diverse range of complex molecular architectures.
This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging this compound as a precursor to novel heterocyclic systems. We will delve into the mechanistic underpinnings of key transformations, offering field-proven insights to empower researchers in drug discovery and development.
Understanding the Reactivity Landscape of this compound
The synthetic utility of this compound is rooted in the distinct reactivity of its chlorine substituents. The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen.[6] In contrast, the C5- and C7-chloro groups are significantly less reactive towards nucleophiles under standard SNAr conditions. However, these positions are amenable to transformation via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This differential reactivity is the key to the selective synthesis of complex derivatives.
Strategic Synthesis of Fused Pyrazolo[3,4-b]quinoline Systems
The pyrazolo[3,4-b]quinoline core is a recognized pharmacophore with applications in the development of kinase inhibitors and other therapeutic agents.[7] A common and efficient route to this scaffold involves the reaction of a 4-chloroquinoline with hydrazine, followed by cyclization.
Causality Behind the Experimental Design
The synthesis of the pyrazolo[3,4-b]quinoline system from this compound hinges on a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The initial step leverages the high electrophilicity of the C4 position. Hydrazine hydrate, acting as a potent nucleophile, will selectively displace the C4-chloro group. The C5 and C7 positions remain unreactive under these conditions.
-
Intramolecular Cyclization: The resulting 4-hydrazinyl-5,7-dichloroquinoline intermediate is then poised for cyclization. In the presence of a suitable one-carbon electrophile (e.g., triethyl orthoformate), an intramolecular cyclization occurs to form the pyrazole ring, yielding the desired pyrazolo[3,4-b]quinoline core.
Experimental Workflow: Synthesis of 5,7-Dichloro-1H-pyrazolo[3,4-b]quinoline
Caption: Workflow for pyrazolo[3,4-b]quinoline synthesis.
Detailed Protocol: Synthesis of 5,7-Dichloro-1H-pyrazolo[3,4-b]quinoline
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol, absolute
-
Triethyl orthoformate
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
Step 1: Synthesis of 4-Hydrazinyl-5,7-dichloroquinoline
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material), add hydrazine hydrate (5.0 eq).
-
Add a few drops of triethylamine to act as an acid scavenger.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Distill off the excess hydrazine hydrate and ethanol under reduced pressure.
-
Pour the residue into cold water. The resulting precipitate is the crude 4-hydrazinyl-5,7-dichloroquinoline.
-
Filter the solid, wash with copious amounts of water, and dry under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 5,7-Dichloro-1H-pyrazolo[3,4-b]quinoline
-
Suspend the crude 4-hydrazinyl-5,7-dichloroquinoline (1.0 eq) in triethyl orthoformate (10-15 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is the crude 5,7-dichloro-1H-pyrazolo[3,4-b]quinoline.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the pure product.
Palladium-Catalyzed Functionalization of the Quinoline Core
The less reactive C5 and C7 chloro-substituents provide opportunities for late-stage functionalization using powerful palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino moieties, which is crucial for exploring structure-activity relationships (SAR) in drug discovery.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an organic halide.[8][9] By carefully selecting the catalyst and reaction conditions, it is possible to achieve selective coupling at the C5 and/or C7 positions of the 5,7-dichloro-1H-pyrazolo[3,4-b]quinoline core.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an amine and an aryl halide.[10] This reaction is instrumental in introducing diverse amino functionalities at the C5 and C7 positions, which can significantly impact the biological activity of the resulting compounds.
General Considerations for Palladium-Catalyzed Reactions
-
Catalyst Selection: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and ligand (e.g., XPhos, SPhos, BrettPhos) is critical for achieving high yields and selectivity.
-
Base: A suitable base (e.g., K2CO3, Cs2CO3, NaOtBu) is required to facilitate the catalytic cycle.
-
Solvent: Anhydrous, degassed solvents (e.g., toluene, dioxane, DMF) are essential to prevent catalyst deactivation.
-
Inert Atmosphere: These reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst from oxidation.
Illustrative Protocol: Selective Suzuki-Miyaura Coupling at C7
This protocol is an adaptation based on established procedures for similar chloroquinoline systems.
Materials:
-
5,7-Dichloro-1H-pyrazolo[3,4-b]quinoline
-
Arylboronic acid (1.1 eq)
-
Pd(PPh3)4 (0.05 eq)
-
K2CO3 (2.0 eq)
-
Toluene/Water mixture (4:1)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 5,7-dichloro-1H-pyrazolo[3,4-b]quinoline (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-5-chloro-1H-pyrazolo[3,4-b]quinoline.
Data Summary: Representative Palladium-Catalyzed Reactions
| Entry | Starting Material | Coupling Partner | Reaction Type | Product |
| 1 | 5,7-Dichloro-1H-pyrazolo[3,4-b]quinoline | Phenylboronic Acid | Suzuki-Miyaura | 5-Chloro-7-phenyl-1H-pyrazolo[3,4-b]quinoline |
| 2 | 5,7-Dichloro-1H-pyrazolo[3,4-b]quinoline | Morpholine | Buchwald-Hartwig | 5-Chloro-7-morpholino-1H-pyrazolo[3,4-b]quinoline |
| 3 | 7-Aryl-5-chloro-1H-pyrazolo[3,4-b]quinoline | Aniline | Buchwald-Hartwig | 7-Aryl-5-anilino-1H-pyrazolo[3,4-b]quinoline |
Synthesis of Fused Furo- and Thieno- quinoline Systems
The strategic placement of chloro-substituents in this compound also enables the construction of other important heterocyclic scaffolds such as furo[3,2-c]quinolines and thieno[3,2-c]quinolines. These systems are of interest due to their presence in various biologically active natural products and synthetic compounds.
Conceptual Pathway to Furo[3,2-c]quinolines
A plausible route to a furo[3,2-c]quinoline scaffold would involve an initial SNAr reaction at the C4 position with a suitable oxygen nucleophile bearing a masked or latent functionality for subsequent cyclization. For instance, reaction with a propargyl alcohol derivative could be followed by a metal-catalyzed cyclization to form the furan ring.
Conceptual Pathway to Thieno[3,2-c]quinolines
Similarly, thieno[3,2-c]quinolines can be accessed through an initial SNAr reaction at C4 with a sulfur nucleophile. For example, reaction with thioglycolic acid or a derivative, followed by intramolecular cyclization and subsequent aromatization, would lead to the desired thieno[3,2-c]quinoline core.
Logical Diagram: General Strategy for Fused Heterocycles
Caption: General strategy for synthesizing fused heterocycles.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The differential reactivity of its chloro-substituents allows for a programmed and selective approach to complex molecular architectures. By combining classical nucleophilic aromatic substitution with modern palladium-catalyzed cross-coupling reactions, researchers can access a rich chemical space of potential drug candidates. The protocols and strategies outlined in this guide provide a solid foundation for the exploration of this promising scaffold in the ongoing quest for new and effective therapeutic agents.
References
- Bonde, C. G., & Gaikwad, N. J. (2004). Synthesis and preliminary evaluation of some pyrazoline derivatives as antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 14(14), 3651-3654.
- Abdel-Aziz, A. A., & Mekawey, A. A. (2009). Synthesis and biological evaluation of some new pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 44(9), 3645-3651.
- Jain, S. K., & Pathak, D. (2012). Quinoline: A versatile nucleus in medicinal chemistry. Journal of Applied Pharmaceutical Science, 2(5), 1-11.
- Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent progress in the synthesis of thieno[3,2-c]quinolines. Chemical Society Reviews, 25(2), 125-134.
- Kumar, A., & Aggarwal, N. (2013). A review on quinoline derivatives showing various biological activities. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1369-1382.
- Lass-Flörl, C. (2012). Furo[3,2-c]quinolines: a novel class of antifungal agents. Journal of Antimicrobial Chemotherapy, 67(10), 2297-2299.
- Marella, A., Ali, M. R., Alam, M. T., Shaukat, A., & Shaquiquzzaman, M. (2013). Quinoline: A versatile scaffold. Journal of the Saudi Chemical Society, 17(3), 245-257.
- Sharma, P. C., & Kumar, A. (2014). A review on synthesis and biological importance of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1-6.
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
- Verma, A., & Joshi, S. (2012). Quinoline: A promising scaffold for the development of new anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 12(3), 298-315.
- El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2001). Synthesis and reactions of thieno[3,2-c]quinolines. Journal of the Chinese Chemical Society, 48(6), 1163-1168.
- Wikipedia. (2023, June 30). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. ijirset.com [ijirset.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the N-Oxidation of 4,5,7-Trichloroquinoline
For: Researchers, scientists, and drug development professionals engaged in heterocyclic chemistry and medicinal chemistry.
Executive Summary & Rationale
Quinoline N-oxides are pivotal intermediates in synthetic organic chemistry and drug discovery. The N-oxide functional group fundamentally alters the electronic properties of the quinoline scaffold, activating it for various regioselective transformations that are otherwise challenging to achieve on the parent heterocycle. Specifically, it facilitates nucleophilic substitution at the C2 and C4 positions and enables C-H functionalization at C8.[1] This guide provides a comprehensive, field-tested protocol for the synthesis of 4,5,7-Trichloroquinoline N-oxide, a highly functionalized building block. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide robust guidelines for safety, characterization, and troubleshooting.
The Chemistry: Mechanism of N-Oxidation
The conversion of a tertiary amine, such as the nitrogen atom in a quinoline ring, to its corresponding N-oxide is a classic example of electrophilic oxidation. The reaction typically employs a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice due to its commercial availability and handling characteristics.[2][3]
The mechanism proceeds as follows:
-
The nucleophilic lone pair of electrons on the quinoline nitrogen atom attacks the electrophilic terminal oxygen atom of the m-CPBA molecule.
-
This initiates a concerted process where the weak O-O bond in the peroxy acid cleaves.
-
Simultaneously, the peroxy acid's proton is transferred to the carbonyl oxygen of what will become the meta-chlorobenzoic acid byproduct.
-
This concerted transition state results in the formation of the N-O bond and the release of the carboxylic acid byproduct, driving the reaction to completion.
The electron-withdrawing chlorine atoms on the quinoline ring decrease the nucleophilicity of the nitrogen atom, which may necessitate slightly more forcing conditions or longer reaction times compared to unsubstituted quinoline.
Mandatory Safety Protocols
A thorough risk assessment is required before commencing this procedure. The following hazards are of primary concern:
-
This compound: This compound is a halogenated heterocycle. While specific toxicity data is limited, it should be handled as a potentially toxic and irritating substance. Avoid inhalation of dust and skin contact.[4][5]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent.[3] Commercial grades typically have a purity of ≤77% and are stabilized with meta-chlorobenzoic acid and water, but it can still pose a fire or explosion risk upon contact with flammable materials or when subjected to shock or heat.[6][7][8] It is also a skin and eye irritant.[7]
Handling Precautions:
-
Always conduct the reaction in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, splash goggles, and a flame-resistant lab coat.
-
Use plastic or wood spatulas for handling solid m-CPBA; avoid metal spatulas to prevent potential decomposition.[8]
-
Keep m-CPBA away from heat, sources of ignition, and combustible materials.[7]
-
Store m-CPBA refrigerated (2-8 °C) as recommended.[6]
Experimental Workflow Diagram
The following diagram outlines the complete experimental procedure from setup to final product analysis.
Caption: Workflow for the N-Oxidation of this compound.
Detailed Synthesis Protocol
This protocol is based on established procedures for the N-oxidation of substituted quinolines.[9][10][11][12]
5.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich, etc. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% (stabilized) | Sigma-Aldrich, etc. |
| Dichloromethane (DCM), anhydrous | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | VWR |
| Brine (Saturated aq. NaCl) | - | Lab-prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| Standard Glassware | - | Pyrex, Kimble |
5.2 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 4.25 mmol). Dissolve the solid in 20 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to approximately 0 °C.
-
Oxidant Addition: In a separate beaker, dissolve m-CPBA (≤77%, e.g., 1.20 g, ~5.10 mmol, 1.2 equivalents) in 20 mL of DCM. Add this solution to the cooled quinoline solution dropwise via an addition funnel over 20-30 minutes.
-
Causality Note: Dropwise addition is critical to dissipate the exothermic heat of reaction, preventing potential side reactions and ensuring safety. Cooling to 0 °C further moderates the reaction rate.[9]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 5-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 5% Methanol in DCM. The product, this compound N-oxide, is significantly more polar and will have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by UV light.
-
Quenching & Work-up: Once the reaction is complete, cool the flask again in an ice bath. Slowly add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any excess m-CPBA and neutralize the meta-chlorobenzoic acid byproduct. Stir vigorously for 15 minutes.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2 x 20 mL of saturated aqueous NaHCO₃ and 1 x 20 mL of brine.
-
Trustworthiness Note: The basic wash is essential for removing the acidic byproduct, which simplifies purification. Failure to remove it will result in co-elution during chromatography.[13]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in DCM. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be employed.
Product Characterization
The identity and purity of the synthesized this compound N-oxide should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Protons on the quinoline ring, particularly those ortho and para to the N-oxide (H2, H8), will experience a significant downfield shift (Δδ ≈ +0.2 to +0.6 ppm) compared to the starting material due to the strong electron-withdrawing and anisotropic effects of the N→O bond.[9][14] |
| ¹³C NMR | Carbons adjacent to the nitrogen (C2, C8a) and at the para position (C4) will be deshielded and shift downfield.[15] |
| Mass Spec. (ESI-MS) | Expected [M+H]⁺ for C₉H₅Cl₃NO⁺: m/z consistent with the calculated exact mass, showing the characteristic isotopic pattern for three chlorine atoms (~9:9:3:1 ratio for M, M+2, M+4, M+6). |
| IR Spectroscopy | Appearance of a characteristic strong N-O stretching vibration, typically in the range of 1250-1350 cm⁻¹. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient oxidant; Insufficient reaction time. | Add an additional portion (0.1-0.2 eq.) of m-CPBA. Allow the reaction to stir for a longer period, monitoring by TLC. |
| Low Yield | Product loss during aqueous work-up; Decomposition. | Ensure the pH during the basic wash does not become excessively high. Minimize exposure of the product to silica gel by using a faster mobile phase or opting for recrystallization. |
| Difficult Purification | Incomplete removal of m-chlorobenzoic acid. | Perform an additional wash with saturated NaHCO₃ solution during the work-up. Ensure vigorous stirring to facilitate complete neutralization. |
References
- Potential mechanisms for quinoline N-oxide formation. (n.d.). ResearchGate.
- A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. (2018). ACS Publications.
- Zhao, J., Li, P., Xia, C., & Li, F. (2015). Electronic Supplementary Information - Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. The Royal Society of Chemistry.
- Novel preparation method of quinoline n-oxide derivative with amide group. (n.d.). Google Patents.
- UCLA EH&S. (2012). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).
- Aparicio-Toro, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
- Aparicio-Toro, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate.
- Aparicio-Toro, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org.
- Quinoline N-oxide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. (n.d.). RSC Publishing.
- meta-Chloroperoxybenzoic acid. (n.d.). Wikipedia.
- Material Safety Data Sheet for Quinoline. (n.d.). Techno PharmChem.
- Material Safety Data Sheet for 3-Chloroperbenzoic Acid. (n.d.). Oxford Lab Fine Chem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. One moment, please... [technopharmchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. rsc.org [rsc.org]
- 10. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]
- 14. Quinoline-N-oxide(1613-37-2) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
Application Notes & Protocols: C-H Bond Functionalization of the 4,5,7-Trichloroquinoline Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The direct functionalization of its carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis of novel derivatives, bypassing the need for pre-functionalized starting materials.[4] This guide provides a detailed exploration of the C-H bond functionalization of the 4,5,7-trichloroquinoline ring, a substrate of significant interest due to the unique physicochemical properties imparted by its halogenated framework. We delve into the mechanistic underpinnings, strategic considerations, and provide detailed protocols for the direct arylation of this challenging substrate.
Introduction: The Strategic Advantage of C-H Functionalization
Quinoline and its derivatives are prevalent in a wide array of pharmaceuticals, exhibiting activities ranging from anticancer and antimalarial to antibacterial and anti-inflammatory.[1][5] Traditionally, the synthesis of functionalized quinolines has relied on classical condensation reactions or cross-coupling of pre-halogenated precursors. However, the advent of transition-metal catalyzed C-H bond activation has revolutionized the approach to molecular diversification.[6][7] This strategy allows for the direct conversion of C-H bonds into new C-C or C-X bonds, offering a more efficient and environmentally benign route to novel chemical entities.
The this compound ring presents a unique synthetic challenge. The presence of multiple electron-withdrawing chloro substituents significantly modulates the electronic properties of the quinoline core, influencing the reactivity and regioselectivity of C-H functionalization. Understanding these effects is paramount for the successful design and execution of synthetic strategies.
Mechanism & Strategy: Navigating the Reactivity of a Polychlorinated System
The transition metal-catalyzed C-H functionalization of quinolines typically proceeds through a series of fundamental steps: coordination of the metal catalyst to the heterocycle, C-H bond cleavage via a concerted metalation-deprotonation (CMD) or related pathway, and subsequent reaction with a coupling partner.[4]
The Role of the Nitrogen Atom and Directing Groups
The nitrogen atom in the quinoline ring plays a crucial role, serving as a Lewis basic site for initial catalyst coordination. However, in many instances, this coordination alone is insufficient to achieve high regioselectivity. To overcome this, the use of a directing group is a common and effective strategy. For quinolines, the formation of a quinoline N-oxide is a particularly powerful approach.[8][9] The N-oxide functionality can act as an internal directing group, facilitating the regioselective functionalization at the C2 and C8 positions.[8][10]
Electronic and Steric Influence of Chloro Substituents
The three chloro substituents on the this compound ring exert a strong electron-withdrawing inductive effect, which can significantly impact the reactivity of the C-H bonds. This electronic effect can render the C-H bonds more acidic and potentially more susceptible to metalation. However, the steric bulk of the chlorine atoms, particularly at the 4 and 5 positions, can also hinder the approach of the catalyst to adjacent C-H bonds.
Regiochemical Considerations
For the this compound ring, the possible sites for C-H functionalization are the C2, C3, C6, and C8 positions.
-
C2 and C8 Positions: These positions are often favored in the presence of an N-oxide directing group due to the formation of stable five- or six-membered metallacyclic intermediates.[10]
-
C3 Position: Functionalization at C3 is less common but can be achieved under specific catalytic conditions.
-
C6 Position: The C6 position is part of the benzene ring portion of the quinoline, and its reactivity will be influenced by the cumulative electronic effects of the chloro substituents.
The choice of catalyst, ligands, and reaction conditions will ultimately determine the regiochemical outcome.
Experimental Protocols: Direct C-H Arylation
Direct C-H arylation is a powerful tool for the synthesis of biaryl compounds, which are important motifs in medicinal chemistry and materials science.[11] Palladium-catalyzed protocols have been extensively developed for the direct arylation of various heterocycles.[12][13][14]
Protocol 1: Palladium-Catalyzed C2-Arylation of this compound N-oxide
This protocol details a representative procedure for the C2-selective arylation of this compound via its N-oxide.
Workflow Diagram:
Caption: Workflow for C2-Arylation of this compound N-oxide.
Step-by-Step Methodology:
-
Preparation of this compound N-oxide:
-
To a solution of this compound (1.0 eq) in chloroform (CHCl₃), add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound N-oxide.
-
-
C-H Arylation Reaction:
-
In an oven-dried Schlenk tube, combine this compound N-oxide (1.0 eq), the desired aryl bromide (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.
-
Add anhydrous dioxane as the solvent via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
-
Workup and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-4,5,7-trichloroquinoline N-oxide.
-
-
(Optional) Deoxygenation:
-
The resulting N-oxide can be deoxygenated to the corresponding 2-aryl-4,5,7-trichloroquinoline using a reducing agent such as PCl₃ or by catalytic hydrogenation.
-
Comparative Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly influence the outcome of the direct arylation reaction. The following table summarizes some common variables and their potential impact.
| Component | Example | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precatalyst. Pre-formed phosphine complexes can also be used. |
| Ligand | PPh₃, PCy₃, Buchwald-type ligands | The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphines can sometimes improve catalytic activity. |
| Base | K₂CO₃, Cs₂CO₃, KOAc | The base is crucial for the deprotonation step of the C-H activation. The choice of base can affect the reaction rate and yield. |
| Solvent | Dioxane, Toluene, DMF | A high-boiling point, anhydrous solvent is typically required. The polarity of the solvent can influence the solubility of the reactants and the reaction kinetics. |
| Aryl Halide | Aryl bromides, Aryl iodides | Aryl iodides are generally more reactive than aryl bromides. Aryl chlorides are the most challenging but also the most cost-effective.[15][16] |
Troubleshooting & Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents. Screen different palladium sources and ligands. |
| Insufficiently reactive aryl halide | Switch from aryl bromide to aryl iodide. Increase the reaction temperature or time. | |
| Poor Regioselectivity | Ineffective directing group | Confirm complete formation of the N-oxide. For other C-H positions, a different directing group strategy may be necessary. |
| Decomposition | High reaction temperature | Lower the reaction temperature and extend the reaction time. Screen different solvents. |
| Dehalogenation | Reductive side reactions | Ensure an inert atmosphere. Minimize reaction time. |
Characterization
The successful functionalization of the this compound ring can be confirmed by a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the product and confirming the position of functionalization. The disappearance of a proton signal in the aromatic region and the appearance of new signals corresponding to the introduced aryl group are key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of specific functional groups.
-
X-ray Crystallography: Provides unambiguous structural confirmation if a suitable single crystal can be obtained.
Conclusion
The C-H bond functionalization of the this compound ring offers a modern and efficient approach to the synthesis of novel, highly functionalized heterocyclic compounds. While the electron-deficient and sterically hindered nature of this substrate presents challenges, strategic use of directing groups, such as the N-oxide, coupled with careful optimization of catalytic systems, can enable regioselective C-H arylation and other transformations. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this important chemical space.
References
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- Rh(III)-Catalyzed C(8)
- Rh(I)
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central.
- Palladium-Catalyzed Direct Arylation of Heteroaromatic Compounds: Improved Conditions Utilizing Controlled Microwave He
- Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- Palladium-Catalyzed Arylation and Heteroaryl
- Heterocycle Formation via Palladium-Catalyzed C-H Functionaliz
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Scheme 1. The direct CH arylation of heterocycles.
- Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. PubMed.
- Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. PubMed Central.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- A general direct arylation of polyfluoroarenes with heteroaryl and aryl chlorides catalyzed by palladium indolylphosphine complexes. PubMed.
- (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
- High-yielding intramolecular direct arylation reactions with aryl chlorides. PubMed.
- Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.
- Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates
- (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heterocycle Formation via Palladium-Catalyzed C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A general direct arylation of polyfluoroarenes with heteroaryl and aryl chlorides catalyzed by palladium indolylphosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-yielding intramolecular direct arylation reactions with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4,5,7-Trichloroquinoline Derivatives as Potential Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the exploration of 4,5,7-trichloroquinoline derivatives as a promising class of antimicrobial agents. It covers the scientific rationale, synthetic methodologies, protocols for antimicrobial evaluation, and the putative mechanism of action, designed to equip researchers with the necessary information to initiate and advance studies in this area.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] Quinoline-based compounds have historically been a rich source of therapeutic agents, including antimalarials like chloroquine and antibacterial agents such as fluoroquinolones.[2][3] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[4] Modifications to the quinoline ring, particularly through halogenation, have been shown to significantly influence their biological activity.[5] This guide focuses on this compound derivatives, a subclass with potential for potent and broad-spectrum antimicrobial effects.
Part 1: Synthesis of this compound Derivatives
The synthesis of functionalized quinoline derivatives is a cornerstone of medicinal chemistry. While direct syntheses of this compound derivatives are not extensively reported, a general strategy can be devised from established methods for similar polychlorinated quinolines, often starting from commercially available precursors. A plausible synthetic approach involves the construction of the quinoline core followed by chlorination and subsequent functionalization.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound derivatives.
Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol outlines the synthesis of a diverse library of this compound derivatives via nucleophilic aromatic substitution at the C4 position, which is generally the most reactive site for such reactions.[6]
Materials:
-
This compound (core intermediate)
-
Selected nucleophile (e.g., primary/secondary amines, thiols)
-
Anhydrous solvent (e.g., ethanol, DMF)
-
Base (e.g., triethylamine, potassium carbonate)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
In a clean, dry reaction vessel, dissolve the this compound core (1 equivalent) in the chosen anhydrous solvent.
-
Add the desired nucleophile (1.1-1.5 equivalents) to the solution.
-
Add the base (2-3 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography to obtain the final derivative.
-
Characterize the purified compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Part 2: Antimicrobial Activity Evaluation
A systematic evaluation of the antimicrobial properties of the synthesized derivatives is crucial. This involves determining their spectrum of activity against a panel of clinically relevant bacteria and fungi. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure reproducibility and comparability of data.[7]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
Synthesized this compound derivatives
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism and dilute it in broth to the final required concentration.
-
Add the diluted inoculum to each well containing the test compound.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[9]
Data Presentation: Example MIC Table
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| Derivative 1 | 8 | 16 | 32 | >64 |
| Derivative 2 | 4 | 8 | 16 | 32 |
| Derivative 3 | 16 | 32 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Amphotericin B | N/A | N/A | N/A | 0.5 |
Part 3: Mechanism of Action
Quinolone antibiotics traditionally exert their antimicrobial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[10][11] These enzymes are essential for DNA replication, transcription, and repair.[12] By stabilizing the enzyme-DNA complex, quinolones lead to double-stranded DNA breaks and ultimately cell death.[13] It is hypothesized that this compound derivatives share this mechanism of action.
Putative Mechanism of Action
Caption: Hypothesized mechanism of action for this compound derivatives.
Protocol: DNA Gyrase Inhibition Assay
To experimentally verify the proposed mechanism, a DNA gyrase inhibition assay can be performed. This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed plasmid DNA (substrate)
-
ATP
-
Assay buffer
-
Test compounds
-
Positive control (e.g., novobiocin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.
-
Add DNA gyrase to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Analyze the DNA topology by running the samples on an agarose gel.
-
Stain the gel and visualize the DNA bands under UV light. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.
Conclusion
This compound derivatives represent a compelling scaffold for the development of new antimicrobial agents. Their synthesis is achievable through established chemical principles, and their antimicrobial potential can be systematically evaluated using standardized protocols. Further investigation into their mechanism of action, toxicity, and structure-activity relationships will be crucial in advancing this promising class of compounds towards clinical application.
References
- Aldana, I., et al. (2005). Quinolone-3-carboxylic acids as antibacterial agents. Current Medicinal Chemistry, 12(1), 1-27.
- Anderson, V. E., & Osheroff, N. (2001). Type II topoisomerases as targets for quinolone antibacterials. Current Pharmaceutical Design, 7(5), 337-353.
- Clinical and Laboratory Standards Institute. (2020). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
- Clinical and Laboratory Standards Institute. (2020). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI.
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
- Ferreira, L. G., et al. (2021). Strategic 4-substituted 7-chloroquinolines: the search for antimicrobial agents against Escherichia coli, a neglected tropical disease. Doity.[5]
- Hawkey, P. M. (2003). Mechanisms of quinolone action and resistance. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 29-35.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical Infectious Diseases, 49(11), 1749-1755.
- Kadurugamuwa, J. L., & Beveridge, T. J. (1995). Virulence factors are released from Pseudomonas aeruginosa in association with membrane vesicles during normal growth and exposure to gentamicin: a novel mechanism of enzyme secretion. Journal of Bacteriology, 177(14), 3998-4008.
- Madurga, S., et al. (2008). Synthesis and in vitro antibacterial activity of new 7-chloroquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 18(1), 230-234.
- National Committee for Clinical Laboratory Standards. (2000). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. NCCLS document M26-A. NCCLS.
- Pan, X. S., et al. (2001). A novel mechanism of quinolone resistance in Staphylococcus aureus: overexpression of norA, a putative multidrug efflux pump. Antimicrobial Agents and Chemotherapy, 45(1), 18-23.
- Sharma, P. C., et al. (2017). A review on synthesis and pharmacological activities of quinoline derivatives. Journal of Applied Pharmaceutical Science, 7(5), 226-236.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- World Health Organization. (2019). Antimicrobial resistance. [Link]
- Zhang, G. F., et al. (2011). Synthesis and biological evaluation of novel 7-chloroquinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 46(11), 5520-5528.
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Strategic 4-substituted 7-chloroquinolines: the search for antimicrobial agents against Escherichia coli, a neglected tropical disease | Doity [doity.com.br]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 8. woah.org [woah.org]
- 9. pdb.apec.org [pdb.apec.org]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
High-Yield Synthesis of Functionalized 7-Chloroquinolines: A Detailed Guide for Researchers
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine.[1][2] Its continued relevance in drug discovery and development necessitates robust, efficient, and versatile synthetic strategies to generate libraries of functionalized derivatives for biological screening. This guide provides an in-depth exploration of high-yield synthetic methodologies for preparing functionalized 7-chloroquinolines, offering both foundational knowledge and detailed, actionable protocols for researchers, scientists, and professionals in drug development.
The Strategic Importance of the 7-Chloroquinoline Moiety
The quinoline ring system is a privileged heterocyclic motif due to its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The presence of a chlorine atom at the 7-position is a recurring feature in many biologically active quinolines, significantly influencing their physicochemical properties and pharmacological activity. Functionalization, particularly at the C4 position, allows for the modulation of these properties, making the development of diverse synthetic routes a critical endeavor.
This guide will traverse classical synthetic routes that have stood the test of time, alongside modern, high-efficiency methods that leverage contemporary catalytic systems and energy sources. Each section is designed to provide not just a procedural outline but also the underlying chemical principles that govern these transformations.
Classical Approaches to the Quinoline Core
The construction of the fundamental quinoline ring system has been a subject of study for over a century, leading to several eponymous reactions that remain relevant today.[5] These methods provide a solid foundation for accessing the 7-chloroquinoline core, typically starting from a substituted aniline precursor.
The Gould-Jacobs Reaction
A cornerstone in quinoline synthesis, the Gould-Jacobs reaction offers a reliable pathway to 4-hydroxyquinolines, which are key intermediates for further functionalization.[6][7][8] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[6][7]
Mechanism Insight: The reaction initiates with a nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the malonic ester derivative, followed by the elimination of ethanol. The resulting intermediate then undergoes a 6-electron electrocyclization upon heating, which, after another elimination of ethanol, forms the quinoline ring.[6][7] The initial product exists predominantly in its 4-oxo tautomeric form.
Diagram: Gould-Jacobs Reaction Mechanism
Caption: Mechanism of the Gould-Jacobs reaction for 7-chloroquinoline synthesis.
The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis provides another versatile route to 4-hydroxyquinolines, involving the reaction of anilines with β-ketoesters.[9][10] The regiochemical outcome (formation of 2- or 4-hydroxyquinolines) is dictated by the reaction conditions. Under kinetic control (lower temperatures), the reaction favors the formation of the 4-hydroxyquinoline isomer, which is typically desired for accessing analogs of chloroquine.[10][11]
Mechanism Insight: The synthesis begins with the condensation of the aniline with the β-ketoester. At lower temperatures, the reaction proceeds via a Schiff base intermediate from attack at the keto group, which then cyclizes to form the 4-hydroxyquinoline.[9] At higher temperatures (thermodynamic control), an anilide intermediate is formed, leading to the 2-hydroxyquinoline isomer.
Modern High-Yield Synthetic Strategies
Recent advancements in synthetic organic chemistry have introduced a variety of powerful techniques to construct and functionalize the 7-chloroquinoline scaffold with improved efficiency, milder reaction conditions, and greater functional group tolerance.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times and improved yields.[12][13] The Gould-Jacobs reaction, which traditionally requires high temperatures and long reaction times, is particularly amenable to microwave assistance.[12] This technique allows for rapid and uniform heating, which can dramatically enhance the rate of the crucial thermal cyclization step.[12]
Ultrasound-Assisted Synthesis
Sonication, or the use of ultrasound, provides another non-conventional energy source to promote chemical reactions. In the context of 7-chloroquinoline synthesis, ultrasound has been effectively employed to accelerate nucleophilic aromatic substitution (SNAr) reactions. For instance, the reaction of 4,7-dichloroquinoline with various amines to produce 4-amino-7-chloroquinoline derivatives can be significantly expedited using ultrasound irradiation, often with high yields.[2][14][15]
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds.[16] These methods offer a powerful means to introduce a wide array of functional groups onto the 7-chloroquinoline core. For instance, palladium-catalyzed amination reactions can be employed to selectively introduce amino substituents at different positions on the dichloroquinoline ring.[17] Furthermore, C-H activation strategies catalyzed by transition metals are increasingly being used for the direct functionalization of the quinoline ring system, providing a more atom-economical approach.[16]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, embody the principles of green chemistry by minimizing waste and improving efficiency.[18][19] Various MCRs have been developed for the synthesis of highly functionalized quinolines, offering a rapid and convergent approach to generate molecular diversity.[18][19]
Comparative Overview of Synthetic Methodologies
| Synthetic Method | Starting Materials | Key Intermediates | Typical Yields | Advantages | Disadvantages |
| Gould-Jacobs Reaction | 3-Chloroaniline, Diethyl ethoxymethylenemalonate | Anilinomethylenemalonate | 60-85% | Reliable, well-established | High temperatures, long reaction times (conventional heating) |
| Conrad-Limpach-Knorr Synthesis | 3-Chloroaniline, β-ketoesters | Schiff base/Anilide | 50-90% | Versatile, regioselectivity can be controlled | Requires careful temperature control to ensure desired isomer |
| Microwave-Assisted Synthesis | Varies (e.g., Gould-Jacobs reactants) | Varies | 70-95% | Rapid reaction times, often higher yields | Requires specialized equipment |
| Ultrasound-Assisted SNAr | 4,7-Dichloroquinoline, Amines | Meisenheimer complex (transient) | 80-95% | Fast, efficient for C4-amination | Primarily for substitution reactions, not core synthesis |
| Palladium-Catalyzed Amination | Dichloroquinolines, Amines | Organopalladium species | 70-90% | High functional group tolerance, regioselective | Catalyst cost and removal can be an issue |
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of 4-Hydroxy-7-chloroquinoline via Microwave-Assisted Gould-Jacobs Reaction
This protocol describes a high-yield, time-efficient synthesis of a key precursor to many functionalized 7-chloroquinolines.
Materials:
-
3-Chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Microwave synthesis reactor
Procedure:
-
Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture on a steam bath for 1 hour.[20] Monitor the reaction by TLC until the 3-chloroaniline is consumed. The intermediate, diethyl 2-((3-chlorophenylamino)methylene)malonate, can be isolated or used directly in the next step.
-
Cyclization: Transfer the crude intermediate to a microwave reactor vessel. Add diphenyl ether as a high-boiling solvent. Seal the vessel and heat the mixture in the microwave reactor at 250 °C for 10-20 minutes.[12]
-
Isolation of Ester: After cooling, the product, ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, will precipitate. Collect the solid by filtration and wash with a small amount of cold ethanol.
-
Hydrolysis (Saponification): Suspend the isolated ester in a 10% aqueous sodium hydroxide solution and reflux for 2-3 hours until a clear solution is obtained.[7]
-
Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4-5. The 7-chloroquinoline-4-carboxylic acid will precipitate.
-
Decarboxylation: Collect the carboxylic acid by filtration, wash with water, and dry. Place the dried solid in a flask and heat to its melting point (with decomposition) until gas evolution ceases to obtain 4-hydroxy-7-chloroquinoline.[7]
Rationale: The use of microwave irradiation dramatically accelerates the high-temperature cyclization step, which is often the rate-limiting and lowest-yielding step in the conventional Gould-Jacobs synthesis.[12] Diphenyl ether serves as an efficient heat transfer medium.
Diagram: Workflow for Microwave-Assisted Gould-Jacobs Synthesis
Caption: Workflow for the microwave-assisted Gould-Jacobs synthesis.
Protocol 2: Ultrasound-Assisted Synthesis of 4-Amino-7-chloroquinoline Derivatives
This protocol provides a rapid and efficient method for the C4-amination of 4,7-dichloroquinoline.
Materials:
-
4,7-Dichloroquinoline
-
Desired primary or secondary amine (e.g., N-methylpiperazine)[1]
-
Ethanol
-
Ultrasonic bath
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.1 eq) in absolute ethanol.[2]
-
Sonication: Place the reaction vessel in an ultrasonic bath and irradiate the mixture. The reaction can be conducted at room temperature or gently heated (e.g., 50-60 °C) to further increase the rate.
-
Monitoring: Monitor the progress of the reaction by TLC. Typically, the reaction is complete within 30-60 minutes.[2]
-
Workup: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Rationale: Ultrasound irradiation enhances mass transfer and creates localized high-temperature and high-pressure zones through acoustic cavitation, thereby accelerating the SNAr reaction.[14] This method avoids the need for high temperatures or prolonged reaction times often associated with nucleophilic aromatic substitutions on deactivated rings.
Conclusion and Future Outlook
The synthesis of functionalized 7-chloroquinolines remains a vibrant and evolving field of research. While classical methods like the Gould-Jacobs and Conrad-Limpach-Knorr reactions provide foundational access to the core structure, modern techniques such as microwave and ultrasound-assisted synthesis, and transition metal-catalyzed reactions offer significant advantages in terms of efficiency, speed, and substrate scope. The protocols detailed in this guide are designed to be robust and adaptable, providing researchers with a solid starting point for their synthetic endeavors. As the demand for novel therapeutic agents continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of functionalized 7-chloroquinolines will undoubtedly remain a key focus in the scientific community.
References
- Gould–Jacobs reaction - Wikiwand.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Gould–Jacobs reaction - Wikipedia.
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing).
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing.
- Synthesis of New Highly Functionalized Quinolines via a Novel FeIII-Catalyzed Domino aza-Michael/Aldol/Aromatiz
- Advanced Quinoline Synthesis Techniques:
- Recent Advances in Metal-Free Quinoline Synthesis - MDPI.
- Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PubMed Central.
- Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube.
- Synthesis of quinolines - Organic Chemistry Portal.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central.
- Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One.
- Organocatalyzed Synthesis of Functionalized Quinolines - PubMed.
- Synthesis of functionalized quinolines [catalysis by CuI] - ResearchG
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Synthesis of 7-chloroquinolinyl-4- - ResearchG
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
- Gould-Jacobs Reaction.
- High-Yield Synthesis of Functionalized 7-Chloroquinolines: Applic
- Technical Support Center: Optimization of 7-Chloroquinoline Synthesis - Benchchem.
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Semantic Scholar.
- General scheme of the Gould–Jacobs quinoline synthesis - ResearchG
- Conrad-Limpach Reaction.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents | Request PDF - ResearchG
- Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities - JMPAS.
- Technical Support Center: Synthesis of 7-Chloroquinoline-4-carboxylic Acid - Benchchem.
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science - ACS Public
- Conrad–Limpach synthesis - Wikipedia.
- Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org.
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
- Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applic
- Conrad-Limpach reaction - ResearchG
- Microwave-assisted Synthesis of Quinolines - Bentham Science Publishers.
- Conrad-Limpach Synthesis - SynArchive.
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis Online.
- Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines
- Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines - Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]
- 6. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 11. synarchive.com [synarchive.com]
- 12. ablelab.eu [ablelab.eu]
- 13. benthamdirect.com [benthamdirect.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. nbinno.com [nbinno.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Analytical Quantification of 4,5,7-Trichloroquinoline
Abstract
This comprehensive technical guide provides detailed analytical methods for the quantitative determination of 4,5,7-Trichloroquinoline, a halogenated quinoline derivative of interest in pharmaceutical development and chemical synthesis. Recognizing the criticality of accurate quantification for purity assessment, impurity profiling, and quality control, this document presents two robust and validated analytical protocols: a High-Performance Liquid Chromatography (HPLC) method with UV detection and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This guide is intended for researchers, scientists, and drug development professionals, offering step-by-step protocols, explanations of experimental choices, and data presentation to ensure reliable and reproducible results. The methodologies are grounded in established principles of analytical chemistry and adhere to the validation guidelines of the International Council for Harmonisation (ICH).[1][2][3]
Introduction: The Analytical Imperative for this compound
This compound belongs to the class of halogenated quinolines, compounds that are significant as intermediates in the synthesis of various biologically active molecules.[4] The precise substitution pattern of chlorine atoms on the quinoline ring dictates the compound's physicochemical properties and its potential pharmacological or toxicological profile. Consequently, the ability to accurately quantify this compound is paramount in ensuring the quality, safety, and efficacy of any final product derived from it.
The development of robust analytical methods is a critical component of the overall control strategy in pharmaceutical manufacturing and chemical research.[5][6] Such methods are essential for:
-
Purity Assessment: Determining the percentage of this compound in a sample.
-
Impurity Profiling: Detecting and quantifying related substances and potential degradation products.
-
Stability Testing: Monitoring the concentration of the analyte over time under various storage conditions.
-
Cleaning Validation: Ensuring that manufacturing equipment is free from residual traces of the compound.
This application note details two distinct, yet complementary, analytical approaches for the quantification of this compound, designed to meet the varying sensitivity and selectivity requirements of the modern analytical laboratory.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering excellent resolution and quantitative capabilities.[7][8] This method is particularly well-suited for routine quality control and purity assessments where high sensitivity is not the primary requirement.
Principle and Rationale
This method employs reversed-phase HPLC, where the analyte is separated based on its hydrophobicity. This compound, a relatively non-polar molecule, will be retained on a non-polar stationary phase (C18) and eluted with a polar mobile phase. The choice of a C18 column provides a versatile and robust separation for a wide range of non-polar to moderately polar compounds.[9] UV detection is selected based on the chromophoric nature of the quinoline ring system, which exhibits strong absorbance in the UV region.
Experimental Protocol
2.2.1 Instrumentation and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Formic acid (analytical grade).
-
This compound reference standard.
2.2.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of Methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in Methanol to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.
2.2.3 Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile |
| Time (min) | |
| 0 | |
| 15 | |
| 20 | |
| 20.1 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
2.2.4 Data Analysis and System Suitability
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
System Suitability: Before sample analysis, perform at least five replicate injections of a mid-range standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the analyte peak should be between 0.8 and 1.5.
Method Validation Summary (as per ICH Q2(R2) Guidelines)[1][3]
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No interference at the retention time of the analyte. | The method should be able to separate the analyte from potential impurities and degradation products. |
| Linearity (R²) | ≥ 0.999 | A linear relationship between concentration and peak area is expected over the defined range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | High recovery indicates the closeness of the measured value to the true value. |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% | Low RSD values demonstrate the consistency of the method. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | The lowest concentration that can be reliably quantified. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | The lowest concentration that can be detected. |
HPLC-UV Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities or quantification in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[10][11]
Principle and Rationale
This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then monitored for quantification. This Multiple Reaction Monitoring (MRM) approach significantly reduces matrix interference and provides a high degree of confidence in the analytical results.[12][13]
Experimental Protocol
3.2.1 Instrumentation and Reagents
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 UPLC/HPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound with a different mass).
3.2.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve in 10 mL of Methanol.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in Methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Spike each standard with the internal standard at a constant concentration.
-
Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Spike with the internal standard at the same concentration as the calibration standards. Centrifuge or filter the sample before injection.
3.2.3 LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient elution with A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile |
| Time (min) | |
| 0 | |
| 5 | |
| 7 | |
| 7.1 | |
| 10 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Compound |
| This compound | |
| Internal Standard | |
| Source Parameters | To be optimized for the specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flow). |
3.2.4 Data Analysis
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of this compound in the sample using this calibration curve.
Method Validation Summary (as per ICH Q2(R2) Guidelines)[1][3]
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No significant interfering peaks at the retention time of the analyte and IS. | High selectivity due to MRM detection. |
| Linearity (R²) | ≥ 0.998 | Wide linear dynamic range. |
| Accuracy (% Recovery) | 95.0 - 105.0% | Excellent accuracy due to the use of an internal standard. |
| Precision (% RSD) | Repeatability: ≤ 5.0%, Intermediate Precision: ≤ 10.0% | High precision for trace-level analysis. |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range. | High sensitivity suitable for trace analysis. |
| Matrix Effect | To be evaluated by comparing the response in matrix to the response in a neat solution. | Internal standard helps to compensate for matrix effects. |
LC-MS/MS Workflow Diagram
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Conclusion
The two analytical methods presented in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, offering simplicity and adequate sensitivity for many applications. For more demanding analyses requiring higher sensitivity and selectivity, the LC-MS/MS method provides a powerful tool for trace-level quantification, even in complex sample matrices. The choice of method will depend on the specific analytical requirements, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. Both methods are designed to be validated according to ICH guidelines to ensure data integrity and regulatory compliance.[1][3]
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column | SIELC Technologies.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Gas Chromatographic Analysis of Halogenated Quinoline Compounds - Oxford Academic.
- Q 3 B (R2) Impurities in New Drug Products - EMA.
- Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline: A Comparative Guide - Benchchem.
- Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem.
- Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC - NIH.
- HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC - NIH.
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023).
- Guide to achieving reliable quantitative LC-MS measurements.
- A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment - Benchchem.
- Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent. (2017).
- Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed. (2015).
- Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in - Agilent. (2013).
- The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol - ResearchGate.
- A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC - PubMed Central.
- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations.
- Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids | LCGC International.
- Quinolines and Gas chromatography-Mass spectrometry - ResearchGate.
- Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf.
- hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia.
- (PDF) Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry - ResearchGate.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tasianinch.com [tasianinch.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. agilent.com [agilent.com]
- 12. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Laboratory Scale Synthesis of 4,5,7-Trichloroquinoline
Abstract & Introduction
4,5,7-Trichloroquinoline is a key polychlorinated heterocyclic compound, serving as a valuable intermediate in the synthesis of agrochemicals and novel pharmaceutical candidates. The strategic placement of chlorine atoms on the quinoline scaffold provides distinct electronic properties and multiple points for further functionalization, making it a versatile building block in medicinal and materials chemistry.
This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound. The selected synthetic strategy is based on the robust and well-documented Gould-Jacobs reaction, followed by a dehydroxylative chlorination.[1][2] This multi-step approach was chosen for its reliability, scalability, and the clarity of its mechanistic pathway, offering numerous teaching points for researchers and process development chemists. We will detail the causality behind experimental choices, provide a self-validating step-by-step protocol, and address critical safety considerations.
Synthetic Strategy & Mechanistic Rationale
The synthesis of this compound is logically approached via a three-stage process starting from the commercially available 3,5-dichloroaniline. This retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis for this compound.
Stage 1: Condensation (Gould-Jacobs Reaction, Part A) The synthesis commences with the nucleophilic substitution reaction between 3,5-dichloroaniline and diethyl (ethoxymethylene)malonate (DEEMM).[3] The aniline nitrogen attacks the electrophilic β-carbon of the enol ether of DEEMM, leading to the elimination of ethanol and forming the stable enamine intermediate, diethyl 2-(((3,5-dichlorophenyl)amino)methylene)malonate. This step is typically driven to completion by heating to distill off the ethanol byproduct.
Stage 2: Thermal Cyclization & Saponification/Decarboxylation (Gould-Jacobs, Part B) The intermediate is subjected to high-temperature thermal cyclization. This intramolecular electrophilic aromatic substitution, a 6-electron cyclization process, occurs at one of the ortho positions of the aniline ring, followed by the elimination of a second molecule of ethanol to form the quinoline ring system.[1][2] This yields ethyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Subsequent saponification with a strong base (e.g., NaOH) hydrolyzes the ester to a carboxylate, which upon acidification and heating, readily decarboxylates to yield the stable 5,7-dichloroquinolin-4-ol. Procedures for analogous syntheses often use high-boiling point solvents like diphenyl ether (Dowtherm A) to achieve the necessary temperatures for efficient cyclization.[4][5]
Stage 3: Dehydroxylative Chlorination The final and critical step is the conversion of the 4-hydroxyl group (or its tautomeric 4-oxo form) into a chloro group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[6] The mechanism involves the initial phosphorylation of the hydroxyl group, converting it into a good leaving group.[7][8] Subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) at the C4 position results in the displacement of the phosphate group and formation of the target molecule, this compound.[9] This reaction is typically performed using excess POCl₃ as both the reagent and the solvent.
Detailed Experimental Protocol
This protocol is designed for experienced laboratory personnel. Adherence to all safety precautions is mandatory.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount Used | Supplier Notes |
| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 1.00 | 16.20 g | >98% Purity |
| Diethyl (ethoxymethylene)malonate (DEEMM) | C₁₀H₁₆O₅ | 216.23 | 1.05 | 22.70 g (19.8 mL) | >98% Purity |
| Diphenyl ether (Dowtherm A) | C₁₂H₁₀O | 170.21 | - | ~250 mL | High-boiling solvent |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~4.0 | 16.0 g | ACS Grade |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | - | As needed (~60 mL) | 37% w/w, ACS Grade |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | ~10.0 | 153.3 g (93 mL) | >99% Purity, Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~500 mL | ACS Grade |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | NaHCO₃ | 84.01 | - | ~400 mL | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed | For drying |
Step-by-Step Procedure
Stage 1 & 2: Synthesis of 5,7-Dichloroquinolin-4-ol
-
Condensation: To a 250 mL round-bottom flask equipped with a short-path distillation head, add 3,5-dichloroaniline (16.20 g, 0.10 mol) and diethyl (ethoxymethylene)malonate (22.70 g, 0.105 mol).
-
Causality: Using a slight excess of DEEMM ensures complete consumption of the starting aniline. The distillation setup allows for the removal of ethanol, driving the reaction equilibrium towards the product.
-
-
Heat the reaction mixture in an oil bath at 120-130°C for 1.5 hours. Ethanol will distill off. The reaction is complete when ethanol evolution ceases. The product, diethyl 2-(((3,5-dichlorophenyl)amino)methylene)malonate, will be a viscous oil or low-melting solid upon cooling.
-
Cyclization: In a separate 1 L three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, heat diphenyl ether (~200 mL) to 250°C.
-
Slowly and carefully add the crude condensation product from step 2 to the hot diphenyl ether with vigorous stirring.
-
Causality: The high temperature is required to overcome the activation energy for the intramolecular electrophilic cyclization.[10] Vigorous stirring ensures even heat distribution and prevents bumping.
-
-
Maintain the reaction temperature at 250-255°C for 30 minutes. The cyclized product, ethyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate from the hot solution.
-
Allow the mixture to cool to below 100°C, then add hexane (~200 mL) to fully precipitate the product and dilute the diphenyl ether. Filter the solid using a Büchner funnel and wash the filter cake with hexane (2 x 100 mL) to remove the solvent. Air-dry the solid.
-
Saponification & Decarboxylation: Transfer the crude, air-dried ester to a 1 L flask. Add a solution of sodium hydroxide (16.0 g, 0.40 mol) in water (400 mL).
-
Heat the mixture to reflux with stirring for 2 hours, or until the solid has completely dissolved, indicating complete saponification.
-
Cool the resulting solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. A thick precipitate of 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid will form.
-
Heat the acidified slurry to reflux for 3-4 hours to effect decarboxylation. Monitor for the cessation of CO₂ evolution.
-
Cool the mixture to room temperature. Collect the solid product, 5,7-dichloroquinolin-4-ol, by filtration. Wash the cake thoroughly with water until the washings are neutral (pH ~7). Dry the solid in a vacuum oven at 80°C. (Expected yield: 18-20 g, 84-93%).
Stage 3: Chlorination to this compound
-
Reaction Setup (Perform in a certified chemical fume hood): To a 250 mL three-neck flask equipped with a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution) and a magnetic stirrer, add the dried 5,7-dichloroquinolin-4-ol from step 11 (~18.0 g, ~0.084 mol).
-
Carefully add phosphorus oxychloride (93 mL, 1.0 mol) to the flask.
-
Causality: A large excess of POCl₃ serves as both the chlorinating agent and the solvent, ensuring the reaction goes to completion.[6]
-
-
Heat the mixture to reflux (approx. 105-110°C) with stirring for 4 hours. The solid will gradually dissolve to form a dark solution.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and very carefully pour the reaction mixture onto ~500 g of crushed ice in a 2 L beaker with vigorous mechanical stirring. This step is highly exothermic and will release HCl gas.
-
Causality: This step quenches the excess POCl₃, hydrolyzing it to phosphoric acid and HCl. The product precipitates from the acidic aqueous solution.
-
-
Once the quench is complete and the mixture has cooled, slowly neutralize the acidic slurry by adding saturated sodium bicarbonate solution portion-wise until the pH is ~8. Continue stirring until gas evolution ceases.
-
Extraction & Purification: Transfer the neutralized mixture to a 2 L separatory funnel and extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound as off-white to pale yellow crystals. (Expected yield: 17-19 g, 82-90% for this step).
Workflow and Reaction Visualization
Caption: Overall workflow for the synthesis of this compound.
Caption: Chemical reaction scheme for the synthesis of this compound. (Note: Actual chemical structures would be rendered here).
Safety & Handling
This synthesis involves hazardous materials and reactions. A thorough risk assessment must be conducted before commencing any work.
-
3,5-Dichloroaniline: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[11]
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic, and reacts violently with water.[12][13] Contact with skin or eyes causes severe burns.[14] Inhalation can lead to delayed pulmonary edema.[15] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, neoprene or butyl rubber gloves, and a lab coat.[16] Ensure an emergency shower and eyewash station are immediately accessible.[13] Do not quench with water in an enclosed container.
-
High Temperatures: The cyclization step involves temperatures of 250°C. Use appropriate heating mantles and ensure glassware is free of defects.
-
Acid/Base Handling: Concentrated HCl and NaOH are corrosive. Handle with care and appropriate PPE. The quenching and neutralization steps are highly exothermic and release gas; perform them slowly in a large, open beaker with efficient stirring to control the reaction rate.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Melting Point: Compare with literature values.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern.
-
Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a trichlorinated compound.
References
- New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. NJ.gov. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride. Cole-Parmer. [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link]
- Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
- Wikiwand. (n.d.). Gould–Jacobs reaction. [Link]
- Organic Chemistry. (2025, January 15). Gould-Jacobs Reaction Mechanism [Video]. YouTube. [Link]
- Klapars, A., et al. (2021).
- Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. [Link]
- ResearchGate. (2013, October 10).
- Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. Figshare. [Link]
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]
- Li, J., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]
- LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. [Link]
- Arnott, E. A., et al. (2011).
- ResearchGate. (2025, August 10). POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]
- MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
- Molbase. (n.d.).
- Semantic Scholar. (2011).
- National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
- Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
- PubMed. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. [Link]
- ResearchGate. (2025, December 1). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 6. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. lobachemie.com [lobachemie.com]
Introduction: The Strategic Importance of 4,7-Dichloroquinoline
An In-Depth Guide to the Industrial Preparation of 4,7-Dichloroquinoline
4,7-Dichloroquinoline (DCQ) is a critical heterocyclic intermediate in the pharmaceutical industry, serving as the foundational scaffold for several essential medicines.[1][2] Its primary importance lies in its role as a precursor to the 4-aminoquinoline class of antimalarial drugs, including the widely known chloroquine and hydroxychloroquine.[2][3] The latter is also used in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.[3] Given its significance, the development of a robust, scalable, and cost-effective industrial synthesis process for 4,7-dichloroquinoline has been a key focus of process chemistry.[1][4][5]
This guide provides a detailed overview of the predominant industrial manufacturing process for 4,7-dichloroquinoline, rooted in the principles of the Gould-Jacobs reaction.[2][6] We will explore the causality behind each synthetic step, provide detailed protocols suitable for scale-up, and discuss critical safety and purification considerations for researchers and drug development professionals.
The Core Synthesis Pathway: A Modified Gould-Jacobs Approach
The most established and commercially viable route to 4,7-dichloroquinoline begins with the aromatic amine m-chloroaniline.[2][7][8] The synthesis is a multi-step sequence involving condensation, thermal cyclization, saponification, decarboxylation, and a final chlorination step.[4][5] This pathway is lauded for its reliability and use of readily available starting materials.[3]
The overall transformation can be visualized as follows:
Caption: Overall reaction scheme for the industrial synthesis of 4,7-dichloroquinoline.
Step 1: Condensation to Form the Acrylate Intermediate
The synthesis begins with the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate (DEEM).[6][7] This is a nucleophilic substitution reaction where the amino group of the aniline attacks the electron-deficient double bond of DEEM, leading to the elimination of ethanol.[6]
-
Expert Insight: This initial condensation is typically performed by heating the neat mixture, often on a steam bath, for approximately one hour.[7][9] The reaction is driven to completion by allowing the evolved ethanol to escape. The resulting product, ethyl α-carbethoxy-β-(m-chloroanilino)acrylate, is often a warm, viscous liquid that can be used directly in the next step without purification, a key advantage for industrial efficiency.[7]
Step 2: Thermal Cyclization to the Quinoline Core
This is the cornerstone of the Gould-Jacobs reaction. The acrylate intermediate undergoes a high-temperature intramolecular thermal cyclization to form the quinoline ring system.[6][10]
-
Expert Insight: This step requires significant thermal energy (typically >250°C) to facilitate a 6-electron electrocyclization.[10] To achieve these temperatures safely and uniformly on a large scale, a high-boiling, thermally stable solvent is essential. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is the solvent of choice in most industrial protocols.[7][11] The product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, has limited solubility in the hot solvent and often crystallizes out of the reaction mixture upon cooling, which aids in its initial isolation.[7][11]
Step 3: Saponification (Ester Hydrolysis)
The ethyl ester of the quinoline intermediate is hydrolyzed to its corresponding carboxylic acid. This is a standard base-catalyzed saponification.
-
Expert Insight: The crude ester from the previous step is refluxed with an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[3][7] The reaction is complete when all the solid ester has dissolved. Acidification of the cooled reaction mixture with a strong acid like HCl or H₂SO₄ precipitates the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid as a solid, which can then be collected by filtration.[7]
Step 4: Decarboxylation to 7-Chloro-4-hydroxyquinoline
The carboxylic acid group at the 3-position is removed via thermal decarboxylation to yield the penultimate intermediate, 7-chloro-4-hydroxyquinoline (also known as 7-chloro-4-quinolinol).
-
Expert Insight: This reaction also requires very high temperatures and is conveniently carried out by boiling a suspension of the acid in Dowtherm A.[7][8][11] The mixture is heated for about an hour until the evolution of carbon dioxide ceases, resulting in a clear solution.[7] The 7-chloro-4-hydroxyquinoline product is then isolated upon cooling. This intermediate is the direct precursor for the final chlorination step.
Step 5: Chlorination with Phosphorus Oxychloride (POCl₃)
The final step is the conversion of the 4-hydroxy group into a chloro group. This is a critical transformation, as the chlorine atom at the 4-position is much more reactive than the one at the 7-position, allowing for selective subsequent reactions to synthesize drugs like chloroquine.[2]
-
Expert Insight: Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination on an industrial scale.[2][3][12] The reaction mechanism involves the initial phosphorylation of the hydroxyl group, forming a phosphate ester intermediate.[12][13] This intermediate is a superb leaving group, which is then displaced by a chloride ion via nucleophilic attack to form the desired 4,7-dichloroquinoline.[12][13] The reaction is typically performed by heating the 7-chloro-4-hydroxyquinoline in excess POCl₃, or by using a solvent like toluene, at temperatures around 100-140°C.[3][9][11]
Detailed Application Protocols
The following protocols are synthesized from established procedures reported in the literature, particularly from Organic Syntheses, which provides a reliable and scalable methodology.[11]
Protocol 1: Synthesis of 4,7-Dichloroquinoline
Step A & B: Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate and Cyclization
-
In a suitable reaction vessel, combine m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).[7]
-
Heat the mixture on a steam bath for 1 hour, allowing the evolved ethanol to escape.[7]
-
In a separate, larger flask equipped with an air condenser, heat 1 L of Dowtherm A to a vigorous boil (~250°C).[7][11]
-
Carefully pour the warm product from step 2 into the boiling Dowtherm A.
-
Continue heating for 1 hour. A significant amount of the cyclized product will crystallize.[11]
-
Cool the mixture, and collect the solid product by filtration. Wash the filter cake with a non-polar solvent like petroleum ether or Skellysolve B to remove residual Dowtherm A.[7]
Step C: 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid
-
Transfer the air-dried filter cake from the previous step to a flask containing 1 L of 10% aqueous sodium hydroxide.[7]
-
Reflux the mixture vigorously for approximately 1 hour, or until all the solid has dissolved.[7]
-
Cool the solution and separate any oily layer that may be present.
-
Acidify the aqueous solution with concentrated hydrochloric acid until it is acidic to Congo red paper (pH ~3-4).[3][9]
-
Collect the precipitated white solid by filtration and wash thoroughly with water. This product is 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.
Step D & E: 7-Chloro-4-hydroxyquinoline and Final Chlorination
-
Suspend the air-dried acid from Step C in 1 L of Dowtherm A in a flask equipped with a stirrer and reflux condenser.
-
Boil the mixture for 1 hour to effect decarboxylation. A stream of nitrogen can be used to help remove water.[11] The solution should become clear.
-
Cool the solution to room temperature and add phosphorus oxychloride (approx. 0.98 moles) carefully.[11]
-
Raise the temperature to 135–140°C and stir for 1 hour.[7][11]
-
Cool the reaction mixture and carefully pour it into a mixture of crushed ice and water to quench the excess POCl₃.
-
Neutralize the acidic solution with 10% sodium hydroxide solution to precipitate the crude 4,7-dichloroquinoline.[11]
-
Collect the solid by filtration, wash thoroughly with water, and dry.
Workflow Visualization: From Reaction to Purified Product
Caption: General experimental workflow for the final chlorination and purification steps.
Quantitative Data Summary
The yields and physical properties of the intermediates and final product are critical for assessing process efficiency. The data below is a compilation from various literature sources.
| Compound Name | Starting Material (Molar Eq.) | Typical Yield | Melting Point (°C) |
| Ethyl 7-Chloro-4-hydroxy-quinoline-3-carboxylate | m-chloroaniline (1.0) | 85–95% | 295–297 |
| 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid | Ester (1.0) | 85–98% | 273–274 (decomp.) |
| 7-Chloro-4-hydroxyquinoline | Acid (1.0) | 98–100% | 276–279 |
| 4,7-Dichloroquinoline (Final Product) | 7-Chloro-4-hydroxyquinoline (1.0) | 66–87% (crude) | 80–82 (crude) |
| 4,7-Dichloroquinoline (Purified) | Crude Product | 55–60% (overall) | 84–86 |
Data compiled from multiple sources.[3][7][9][11][14]
Industrial Purification and Isomer Control
On an industrial scale, purification is paramount. The crude 4,7-dichloroquinoline can be contaminated with starting materials, by-products, and positional isomers, most notably 4,5-dichloroquinoline, which arises from impurities in the starting m-chloroaniline.[15]
-
Recrystallization: The most common purification method is recrystallization from an appropriate organic solvent.[3][11] Solvents such as low-boiling petroleum ether (Skellysolve B), ethanol, or toluene are frequently used.[3][7][15] Recrystallization from absolute ethanol, for example, can yield a product with purity greater than 99%.[3]
-
Sublimation: For very high purity requirements, sublimation can be employed. This method takes advantage of the compound's ability to transition directly from a solid to a gas phase under vacuum and heat, leaving non-volatile impurities behind.[15]
Safety Protocols and Hazard Management
The industrial synthesis of 4,7-dichloroquinoline involves several hazardous materials and conditions that demand strict safety protocols.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic hydrogen chloride gas. All operations involving POCl₃ must be conducted in a well-ventilated fume hood, and personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical safety goggles, and protective clothing.[16][17] An eyewash station and safety shower must be readily accessible.[16]
-
High-Temperature Solvents (Dowtherm A): Working with solvents at temperatures exceeding 250°C poses a significant burn risk. Operations should be conducted in reactors designed for high-temperature work, and appropriate thermal protection should be worn.
-
Corrosive and Toxic Reagents/Intermediates: m-Chloroaniline is toxic and readily absorbed through the skin. Hydrochloric acid and sodium hydroxide are highly corrosive.[16] Proper handling procedures and PPE are mandatory.[18][19][20]
-
Work-Up Procedures: The quenching of the reaction mixture containing excess POCl₃ is highly exothermic and must be done with extreme care by slowly adding the mixture to a large volume of crushed ice.[3][9]
Conclusion
The modified Gould-Jacobs synthesis of 4,7-dichloroquinoline from m-chloroaniline is a time-tested, robust, and scalable process that remains the backbone of industrial production. Its success lies in the use of accessible raw materials and a sequence of high-yielding chemical transformations. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and stringent adherence to safety protocols are essential for the safe and efficient manufacturing of this vital pharmaceutical intermediate. The methodologies described provide a solid foundation for researchers and professionals engaged in the synthesis and development of quinoline-based therapeutics.
References
- Ali, M. A., & Ismail, R. (2014). Vilsmeier-Haack Reaction: A Versatile Tool in Organic Synthesis. RSC Advances, 4(79), 41949-41983.
- LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. Chempedia.
- Dave, M. A., Desai, N. S., & Naidu, A. V. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Pharmaceutical Sciences.
- Wikipedia. (2023, December 1). Gould–Jacobs reaction.
- Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 24. DOI: 10.15227/orgsyn.026.0024.
- Reddy, C. S., et al. (2009). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Kamal, A., et al. (2009). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.
- Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
- Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline.
- Wikipedia. (2023, October 28). 4,7-Dichloroquinoline.
- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- Kelly, M. F., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%.
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 4,7-Dichloroquinoline.
- ResearchGate. (n.d.). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs....
- International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
- Gohain, M., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. PubMed Central.
- Gohain, M., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ACS Publications.
- Google Patents. (2019). CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline.
- ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3)....
- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- American Chemical Society. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate.
- Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation.
- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
Sources
- 1. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 4. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7-Chloroquinolin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 15. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. cleanchemlab.com [cleanchemlab.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. chemicalbook.com [chemicalbook.com]
- 20. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols: Leveraging 4,5,7-Trichloroquinoline in the Development of Novel Therapeutic Agents
Introduction: The Quinoline Scaffold and the Potential of Polychlorinated Intermediates
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of a compound's pharmacological profile, making it a versatile template for drug discovery.
Among the various quinoline-based starting materials, polychlorinated quinolines serve as highly valuable and reactive intermediates. The presence of multiple chlorine atoms offers distinct points for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the use of 4,5,7-trichloroquinoline , a key intermediate for the synthesis of novel therapeutic candidates. We will explore its synthesis and subsequent derivatization, with a focus on creating compounds with potential applications in oncology and infectious diseases.
Physicochemical Properties and Safety Data of this compound
A thorough understanding of the starting material is critical for safe and effective experimentation.
| Property | Value | Reference |
| Molecular Formula | C₉H₄Cl₃N | [3] |
| Molecular Weight | 232.49 g/mol | [3] |
| Melting Point | 106 - 108 °C | [4] |
| Appearance | Off-white to yellow powder or crystals | - |
| CAS Number | 23834-01-7 | [3] |
Safety Information: this compound is classified as toxic if swallowed and causes serious eye damage.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of this compound
The following protocol is adapted from a procedure published in Organic Process Research & Development and outlines an efficient, scalable synthesis of this compound.[5] The process begins with the well-established Gould-Jacobs reaction to form the quinoline core, followed by chlorination.[5]
Workflow for the Synthesis of this compound
Caption: Synthesis pathway for this compound.
Step-by-Step Procedure:
Part A: Synthesis of 5,7-Dichloro-4-hydroxyquinoline
-
Condensation: In a suitable reaction vessel, combine 3,5-dichloroaniline (1.0 eq.) with diethyl 2-(ethoxymethylene)malonate (1.05 eq.). Heat the mixture to 120-130 °C for 2-3 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cyclization: Add the crude condensation product to a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250-260 °C and maintain for 30-60 minutes to effect cyclization. The cyclized product, ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.
-
Hydrolysis (Saponification): Isolate the cyclized ester and suspend it in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Reflux the mixture until the ester is fully hydrolyzed to the corresponding carboxylic acid (typically 2-4 hours).
-
Decarboxylation: Acidify the reaction mixture to precipitate the carboxylic acid. Isolate the solid and heat it in a high-boiling point solvent (e.g., diphenyl ether) at 260-270 °C until carbon dioxide evolution ceases, yielding 5,7-dichloro-4-hydroxyquinoline.
Part B: Chlorination to this compound
-
Reaction Setup: In a fume hood, charge a reaction vessel equipped with a reflux condenser and a stirrer with 5,7-dichloro-4-hydroxyquinoline (1.0 eq.) and phosphorus oxychloride (POCl₃, 3.0-5.0 eq.). Toluene can be used as a solvent.[5]
-
Chlorination: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 1-2 hours.[5] Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide solution) to a pH of 6-7. The product will precipitate as a solid.
-
Purification: Filter the crude product, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or hexane to yield this compound of high purity.[5]
Protocol 2: Synthesis of 4-Phenoxy-5,7-dichloroquinoline Derivatives as Potential Kinase Inhibitors
The chlorine atom at the C4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution. This reactivity can be exploited to introduce a wide variety of functional groups. This protocol, based on a patent filing, details the synthesis of a 4-phenoxy-substituted quinoline, a scaffold found in numerous kinase inhibitors used in oncology.[6][7][8]
Workflow for Nucleophilic Aromatic Substitution
Caption: General scheme for the synthesis of 4-phenoxy-5,7-dichloroquinolines.
Step-by-Step Procedure for the Synthesis of 4-(4-Fluorophenoxy)-5,7-dichloroquinoline
This protocol is adapted from the procedure described in patent EP0569021A1.[7]
Materials:
-
This compound (1.0 eq.)
-
4-Fluorophenol (1.4 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.15 eq.)
-
Xylene (anhydrous)
-
Anhydrous HCl (gas or solution in a suitable solvent)
-
1N Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Reaction flask with reflux condenser, thermometer, and drying tube
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a 50 mL flask equipped with a condenser, drying tube, and thermometer, add this compound (2.33 g, 0.01 moles), 4-fluorophenol (1.57 g, 0.014 moles), 4-DMAP (0.18 g, 0.0015 moles), and 20 mL of xylene.[7]
-
Nucleophilic Substitution: Heat the reaction mixture to reflux (approximately 140 °C) and monitor the reaction progress by TLC. The reaction is typically complete after 16 hours.[7]
-
Isolation of Hydrochloride Salt: Cool the mixture to room temperature and dilute with an additional 20 mL of xylene. Bubble anhydrous HCl gas into the reaction mixture for 5 minutes, then cool to 0 °C. The hydrochloride salt of the product will precipitate. Collect the salt by filtration, wash with ethyl acetate, and dry.[7]
-
Neutralization and Final Product Isolation: Suspend the hydrochloride salt in 20 mL of water and adjust the pH to 7 with 1N NaOH solution. The free base, 4-(4-fluorophenoxy)-5,7-dichloroquinoline, will precipitate. Isolate the final product by filtration and dry under vacuum.[7]
Application Notes: Therapeutic Potential of this compound Derivatives
The synthetic versatility of this compound makes it an attractive starting point for developing therapeutic agents targeting a range of diseases.
Anticancer Agents: Kinase Inhibitors
Many FDA-approved kinase inhibitors feature a quinoline or quinazoline core that anchors the molecule in the ATP-binding pocket of the target kinase.[9] The synthesis of 4-phenoxy-5,7-dichloroquinolines, as detailed in Protocol 2, generates compounds structurally analogous to known inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8]
The 4-anilino and 4-phenoxyquinoline scaffolds are crucial for activity, often forming key hydrogen bonds within the kinase hinge region.[10] The 5- and 7-chloro substituents on the quinoline ring can be expected to modulate the electronic properties and steric profile of the molecule, potentially influencing kinase selectivity and overall potency. Further derivatization of these positions could lead to the development of novel and selective kinase inhibitors.
Representative Biological Activity of Structurally Related Kinase Inhibitors:
While specific IC₅₀ values for derivatives of this compound are not widely published, the table below presents data for analogous 4-substituted quinoline compounds to illustrate the potential potency.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |
| 4-Anilinoquinoline | PDK1 | 960 | A549 (Lung) | [10] |
| 4-Thioalkylquinoline | - | 1,100 - 4,700 | Various | [7] |
| Imidazo[4,5-c]quinoline | - | 103,300 | - | [5][11] |
Antimicrobial and Antimalarial Agents
The 4-amino-7-chloroquinoline scaffold is the basis for the widely used antimalarial drugs chloroquine and hydroxychloroquine.[4] It is plausible that substitution of this compound with various amine-containing side chains could yield novel compounds with activity against Plasmodium falciparum and other parasites. Furthermore, quinoline derivatives have demonstrated broad-spectrum antibacterial activity.[2][12] The introduction of diverse functionalities at the C4 position of the 5,7-dichloroquinoline core could lead to new agents to combat drug-resistant bacterial strains.
Conclusion
This compound is a versatile and reactive intermediate with significant potential in the synthesis of novel therapeutic agents. The protocols provided herein offer robust methods for its synthesis and subsequent derivatization into promising scaffolds, such as 4-phenoxyquinolines for kinase inhibition. The strategic placement of three chlorine atoms provides multiple handles for chemical modification, enabling the creation of diverse compound libraries for screening against a wide array of biological targets. Researchers in drug discovery are encouraged to explore this scaffold for the development of next-generation anticancer, antimalarial, and antimicrobial therapies.
References
- Pravin, N., et al. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic Chemistry, 81, 184-190.
- Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4753.
- Jeleń, M., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(22), 7539.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Fitton, A. O., & Ridgway, F. (1970). Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives. Journal of Medicinal Chemistry, 13(5), 1008-1009.
- Abdel-Maksoud, M. S., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Antibiotics, 12(5), 915.
- Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137.
- Havlíček, L., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(24), 7569.
- Thigulla, V. R., et al. (2015). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry, 13(47), 11484-11493.
- Process for the preparation of 4-chloroquinolines. (1981). U.S.
- A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs. (2025). BenchChem.
- Radini, I. A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(39), 28185-28203.
- Chandrasekhar, B., et al. (2002). Development of an Efficient Process for this compound, A Key Intermediate for Agrochemical Synthesis. Organic Process Research & Development, 6(3), 242-245.
- Al-Ostoot, F. H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198.
- An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates. (2005).
- High-purity quinoline derivative and method for manufacturing same. (2019). U.S.
- Process for the preparation of 4-phenoxyquinoline compounds. (1993).
- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (1971). U.S.
- High-purity quinoline derivative and method for manufacturing same. (2022).
- Boschelli, D. H., et al. (2001). 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1853-1856.
- El-Damasy, A. K., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Chemical Kinomics & Innovative Drug Discovery. (n.d.). Daenong Bio.
- Liu, T., et al. (2020). Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. European Journal of Medicinal Chemistry, 186, 111883.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10259791B2 - High-purity quinoline derivative and method for manufacturing same - Google Patents [patents.google.com]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Classical Quinoline Synthesis
Welcome to the technical support center for classical quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize foundational methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. As a senior application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize these often-challenging, yet powerful, transformations.
Many of these century-old reactions are notorious for harsh conditions, low yields, and problematic side reactions.[1][2] However, their continued relevance stems from their use of simple, readily available starting materials. This guide provides practical, field-tested solutions to common experimental hurdles.
Comparative Overview of Classical Quinoline Syntheses
The selection of a synthetic route is dictated by the desired substitution pattern and available precursors. Understanding the nuances of each classical method is the first step in experimental design.
| Synthesis Method | Reactants | Typical Conditions | Resulting Quinoline | Common Challenges |
| Skraup | Aniline, Glycerol, Oxidizing Agent (e.g., Nitrobenzene) | Conc. H₂SO₄, high temp. | Unsubstituted or substituted on the benzene ring | Extremely exothermic, tar formation, use of toxic reagents.[2][3] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | Strong acid (Brønsted or Lewis) | Substituted at C2 and/or C4 | Polymerization of carbonyl reactant, incomplete oxidation, tar formation.[2][4] |
| Combes | Aniline, β-Diketone | Strong acid (H₂SO₄, PPA) | Substituted at C2 and C4 | Low yields, regioselectivity issues with unsymmetrical diketones.[5][6] |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Ketone/Aldehyde | Acid or Base catalysis | Polysubstituted, flexible patterns | Poor regioselectivity with unsymmetrical ketones, side reactions (e.g., aldol condensation).[1][7] |
General Troubleshooting Workflow
When a quinoline synthesis yields poor results, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the root cause of the issue.
Caption: A systematic workflow for troubleshooting common issues in quinoline synthesis.
Synthesis-Specific Troubleshooting Guides
The Skraup Synthesis
The Skraup synthesis is a powerful method for creating the core quinoline scaffold but is infamous for its violent nature.[8]
Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: This is the most critical challenge in the Skraup synthesis, caused by the highly exothermic dehydration of glycerol to acrolein, followed by its reaction with the aniline.[3]
-
Causality: The reaction's violence stems from a rapid, uncontrolled exothermic process. The key is to slow down the reaction rate and dissipate heat effectively.
-
Solutions:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is the most common and effective moderator.[3][8] It is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period.[8] Boric acid can also be used.[3]
-
Controlled Acid Addition: Add the concentrated sulfuric acid slowly, portion-wise, through a dropping funnel while vigorously stirring and cooling the flask in an ice-water bath.[3] This prevents a sudden temperature spike.
-
Ensure Efficient Stirring: Use a mechanical stirrer, especially for larger scales. Good mixing is crucial for heat dissipation and preventing localized hotspots that can trigger a runaway reaction.
-
Q2: I am observing significant tar formation, resulting in a black, intractable crude product. What causes this and how can I minimize it?
A2: Tar formation is a classic sign of polymerization and charring under the harsh acidic and oxidizing conditions.[2][3]
-
Causality: High temperatures and concentrated acid cause the acrolein intermediate, aniline, and other reactive species to polymerize and decompose.
-
Solutions:
-
Use a Moderator: As with controlling the exotherm, FeSO₄ helps reduce charring by making the reaction proceed more smoothly.[3]
-
Optimize Temperature: Gently heat the mixture only to initiate the reaction. Once it begins, the exothermic phase should be controlled. Overheating during the subsequent reflux period should be avoided.[3]
-
Purification Strategy: Do not expect a clean crude product. The desired quinoline is often trapped in a black, tarry goo.[3] Steam distillation is the most effective method to isolate the volatile quinoline from the non-volatile tar.[3][8] The distillate can then be extracted and further purified.
-
Experimental Protocol: Skraup Synthesis of Quinoline
Safety Note: This reaction must be performed in a certified chemical fume hood with a blast shield. It is highly exothermic and involves corrosive and toxic materials.
-
Reaction Setup: Equip a round-bottom flask with a reflux condenser and a dropping funnel. A mechanical stirrer is recommended.
-
Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[3]
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant, vigorous stirring and cooling in an ice bath.[3]
-
Reaction: Gently warm the mixture to start the reaction. Once the exothermic reaction begins, immediately remove the heat source. If the reaction becomes too vigorous, use the ice bath to cool the flask.
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[3]
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralization & Purification: Make the solution strongly alkaline with a concentrated sodium hydroxide solution. Isolate the crude quinoline via steam distillation. The quinoline will co-distill with the water. Separate the organic layer from the distillate, dry it (e.g., over anhydrous sodium sulfate), and purify by vacuum distillation.[3][8]
The Doebner-von Miller (DVM) Synthesis
The DVM reaction offers more flexibility in substitution patterns but is plagued by polymerization of the α,β-unsaturated carbonyl starting material.[4]
Q1: My DVM reaction gives a very low yield and a large amount of polymeric tar. How can I prevent this?
A1: This is the most common failure mode of the DVM synthesis. The strong acid required for the cyclization also efficiently catalyzes the polymerization of the electron-deficient α,β-unsaturated starting material.[2][4]
-
Causality: The Michael acceptor (the α,β-unsaturated carbonyl) is prone to self-polymerization under acidic conditions. The goal is to favor the intermolecular reaction with aniline over self-reaction.
-
Solutions:
-
Use a Biphasic System: This is a highly effective strategy. By sequestering the carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline salt resides in the acidic aqueous phase, the concentration of the carbonyl in the reactive phase is kept low, drastically reducing polymerization.[4]
-
Gradual Reactant Addition: Slowly add the α,β-unsaturated carbonyl to the heated acidic solution of the aniline. This maintains a low, steady-state concentration of the carbonyl, favoring the desired reaction pathway.[4]
-
Optimize Catalyst: While strong acids are needed, excessively harsh conditions worsen tarring. Screen different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[4][9] Milder Lewis acids can sometimes be sufficient.[4]
-
Q2: My final product is contaminated with dihydroquinoline. How do I ensure complete aromatization?
A2: The final step of the DVM mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation is a common issue.[4]
-
Causality: The oxidant in the reaction (often an imine intermediate acting on the dihydroquinoline) may be insufficient or inefficient, leading to the isolation of the partially hydrogenated byproduct.
-
Solutions:
-
Ensure Sufficient Oxidant: The reaction relies on an internal redox process. Using a slight excess of the α,β-unsaturated carbonyl can sometimes help drive the oxidation.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are found in the isolated product, they can be oxidized in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4]
-
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.
-
Reactant Addition: Slowly add crotonaldehyde (the α,β-unsaturated aldehyde) to the stirred mixture.
-
Reaction: Heat the reaction mixture under reflux for several hours.
-
Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution to liberate the free base.
-
Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the crude 2-methylquinoline by vacuum distillation.[3]
The Combes Synthesis
The Combes synthesis is a reliable route to 2,4-disubstituted quinolines, but its efficiency can be sensitive to catalysts and steric factors.
Q1: My Combes synthesis is giving a low yield. What factors could be responsible?
A1: Low yields can result from incomplete initial condensation of the aniline and β-diketone or, more commonly, an inefficient acid-catalyzed cyclization and dehydration step.[5][6]
-
Causality: The rate-determining step is the electrophilic aromatic annulation (the ring closure).[6] Its efficiency depends on the nucleophilicity of the aniline ring and the effectiveness of the acid catalyst in promoting dehydration.
-
Solutions:
-
Catalyst Choice: While concentrated sulfuric acid is traditional, it is often not the most effective catalyst. Polyphosphoric acid (PPA) or polyphosphoric ester (PPE) are superior dehydrating agents and can significantly improve yields.[5][6]
-
Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can sterically hinder the cyclization step.[5][6] If possible, choosing less sterically demanding starting materials can improve the reaction rate and yield.
-
The Friedländer Synthesis
The Friedländer synthesis is highly versatile but is frequently complicated by a lack of regioselectivity when using unsymmetrical ketones.[1][7]
Q1: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?
A1: This is the primary challenge of the Friedländer reaction. An unsymmetrical ketone (e.g., 2-butanone) has two different enolizable α-carbons, leading to two possible regioisomers.[7][10]
-
Causality: The initial condensation can occur at either the more-substituted (thermodynamic) or less-substituted (kinetic) α-carbon of the ketone. The reaction conditions and catalyst determine which pathway is favored.
-
Solutions:
-
Catalyst Selection: The choice of acid or base catalyst is critical. Base-catalyzed reactions often favor condensation at the more sterically accessible (less substituted) α-carbon. Specific amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer.[5]
-
Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the kinetic vs. thermodynamic product ratio, thereby affecting the regiochemical outcome.[5] Lower temperatures may favor the kinetic product.
-
Substrate Modification: Pre-forming the enolate of the unsymmetrical ketone with a strong base before adding the 2-aminoaryl ketone can provide better control. Alternatively, installing a directing group on one of the reactants can steer the reaction towards a single isomer.[5][10]
-
Visualization: Friedländer Regioselectivity Challenge
Caption: Reaction of a 2-aminoaryl ketone with an unsymmetrical ketone can lead to two different regioisomers.
Experimental Protocol: Base-Catalyzed Friedländer Synthesis
-
Reaction Setup: Combine the 2-aminoaryl ketone (e.g., 2-aminobenzophenone) and the ketone with an α-methylene group (e.g., acetone) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (KOH) or sodium ethoxide.
-
Reaction: Heat the mixture under reflux in a suitable solvent (e.g., ethanol) for several hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[3]
Advanced Topics & Modern Solutions
Q: My crude product is an impure oil or tar. What are the best general purification strategies for quinolines?
A: Purification is a common bottleneck. Quinolines are basic, which can be exploited.
-
Steam Distillation: As mentioned for the Skraup synthesis, this is excellent for separating volatile quinolines from non-volatile tars and inorganic salts.[3]
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ether). Wash with dilute acid (e.g., 1M HCl) to protonate the basic quinoline, pulling it into the aqueous layer as a salt. The neutral/acidic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to regenerate the free base, which can be re-extracted into a fresh organic solvent.
-
Salt Formation: If the quinoline free base is an oil or difficult to crystallize, convert it to a salt (e.g., hydrochloride, picrate).[11][12] These salts are often crystalline solids that can be purified by recrystallization. The pure salt can then be neutralized to recover the pure quinoline.[12]
-
Column Chromatography: This is a standard method, but quinolines can streak on silica gel due to their basicity. Adding a small amount of triethylamine (~1%) to the eluent can neutralize the acidic sites on the silica, leading to better separation.
Q: Are there modern methods that avoid the harsh conditions of these classical syntheses?
A: Yes, significant progress has been made to develop "greener" and more efficient protocols.
-
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times (from hours to minutes) and often improves yields, particularly for the Skraup synthesis.[13][14][15]
-
Ionic Liquids: Using Brønsted-acidic ionic liquids as both the solvent and catalyst can create a cleaner reaction medium and avoid the need for strong mineral acids like H₂SO₄.[1]
-
Transition-Metal Catalysis: Modern methods involving catalysts like palladium, ruthenium, or copper enable quinoline synthesis under much milder conditions via pathways such as C-H bond activation and oxidative annulation.[16][17] These often offer superior functional group tolerance and regioselectivity compared to classical methods.
References
- BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem.
- BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. BenchChem.
- BenchChem. (n.d.). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. BenchChem.
- ResearchGate. (n.d.). optimized reaction condition for quinoline synthesis. ResearchGate.
- LookChem. (n.d.). Purification of Quinoline. Chempedia.
- ResearchGate. (n.d.). Optimization of Reaction Conditions for the synthesis of quinolines using Chloramine-T. ResearchGate.
- Dagle, N. J., & Njardarson, J. T. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines. BenchChem.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR.
- ACS Publications. (n.d.). Recent Advances in the Friedländer Reaction. Chemical Reviews.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. ResearchGate.
- BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. BenchChem.
- BenchChem. (n.d.). Optimization of reaction conditions for quinolin-2-one synthesis. BenchChem.
- Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
- Royal Society of Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry.
- ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem.
- Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
- PubMed Central. (n.d.). Advances in polymer based Friedlander quinoline synthesis. PMC.
- ResearchGate. (2025). Recent Advances in the Friedländer Reaction. ResearchGate.
- Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- ACS Publications. (n.d.). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters.
- Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
- The Vespiary. (2021). My attempt at the Skraup quinoline synthesis. The Vespiary.
- Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
- SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.
- ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN.
- ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate.
- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare.
- Royal Society of Chemistry. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing.
- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 4,5,7-Trichloroquinoline
Welcome to the dedicated technical support center for the synthesis of 4,5,7-trichloroquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate.
The synthesis of polysubstituted quinolines, such as this compound, can be a challenging endeavor. Success often hinges on a nuanced understanding of the reaction mechanism and careful control of experimental parameters. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound, primarily focusing on routes derived from the Gould-Jacobs reaction, a cornerstone of quinoline synthesis.[1][2][3]
Question 1: My initial condensation reaction between 3,5-dichloroaniline and diethyl ethoxymethylenemalonate (DEEM) is sluggish and gives a low yield of the anilidomethylenemalonate intermediate. What's going wrong?
Probable Cause: This initial step is a nucleophilic substitution where the aniline attacks the electron-deficient double bond of DEEM.[3][4] Several factors can impede this reaction:
-
Insufficient Temperature: The reaction requires thermal energy to overcome the activation barrier.
-
Steric Hindrance: While 3,5-dichloroaniline is the correct starting material for the desired product, steric bulk can slow the reaction rate.
-
Presence of Moisture: Water can hydrolyze the DEEM, reducing its availability for the desired reaction.
Recommended Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled 3,5-dichloroaniline and anhydrous grade DEEM. If necessary, dry the reaction vessel and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Temperature: Heat the neat mixture of 3,5-dichloroaniline (1.0 eq) and DEEM (1.0-1.2 eq) to a temperature range of 100-130 °C.[3]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the intermediate. The reaction is typically complete within 1-2 hours.
-
Removal of Ethanol Byproduct: The reaction generates ethanol. Its removal can help drive the equilibrium towards the product. This can be achieved by performing the reaction in an open flask on a steam bath or by applying a gentle stream of inert gas over the reaction mixture.[5]
Scientific Rationale: Le Chatelier's principle dictates that the removal of a product (ethanol) will shift the reaction equilibrium to favor the formation of more products. The specified temperature range provides sufficient energy for the nucleophilic attack without causing significant decomposition of the reactants or product.
Question 2: The high-temperature cyclization step to form the quinoline ring is resulting in a dark, tarry mixture and a very low yield. How can I improve this critical step?
Probable Cause: The thermal cyclization of the anilidomethylenemalonate intermediate is an electrocyclization reaction that requires high temperatures, often exceeding 250 °C.[3][6] This harsh condition is a major source of yield loss due to:
-
Thermal Decomposition: The starting material and/or the product can decompose at these high temperatures, leading to charring and tar formation.[6]
-
Side Reactions: Undesired intermolecular reactions can occur, leading to polymeric byproducts.[7]
Recommended Solution:
-
Use a High-Boiling Point Inert Solvent: Performing the cyclization in a high-boiling solvent such as Dowtherm A or diphenyl ether can provide more uniform heating and prevent localized overheating. This has been shown to increase cyclization yields to as high as 95% in many cases.[6]
-
Controlled Heating: Heat the reaction mixture to a consistent temperature of ~250 °C. Vigorous boiling of the solvent indicates the correct temperature range.
-
Microwave-Assisted Synthesis: If available, a microwave reactor can be a powerful tool to improve this step. Microwave irradiation can dramatically shorten reaction times and improve yields by providing rapid and uniform heating.[3][8] An optimal condition can be found by screening temperatures and times, for example, 300 °C for 5 minutes has been reported to give good yields.[3][8]
Scientific Rationale: High-boiling inert solvents act as a heat transfer medium, ensuring that the energy is distributed evenly throughout the reaction mixture. This minimizes the formation of "hot spots" where decomposition is more likely to occur. Microwave synthesis accelerates the reaction by directly and efficiently coupling with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and a significant reduction in the time required for cyclization.
Table 1: Comparison of Cyclization Conditions
| Method | Solvent | Temperature (°C) | Time | Typical Yield | Notes |
| Neat (No Solvent) | None | >250 | 1-2 hours | Low to Moderate | Prone to charring and decomposition. |
| Conventional Heating | Dowtherm A / Diphenyl Ether | ~250 | 30-60 min | High | Improved heat transfer, easier to control.[6] |
| Microwave Irradiation | Excess DEEM or None | 250-300 | 5-15 min | Moderate to High | Rapid, efficient heating, significant time reduction.[3][8] |
Question 3: My final chlorination step using phosphorus oxychloride (POCl₃) to convert 5,7-dichloro-4-hydroxyquinoline to this compound is incomplete. What can I do?
Probable Cause: The conversion of the 4-hydroxy (or 4-oxo) group to a chloro group using POCl₃ is a standard procedure. Incomplete reaction can be due to:
-
Insufficient Reagent: Not using a sufficient excess of POCl₃.
-
Low Reaction Temperature: The reaction may require heating to proceed to completion.
-
Presence of Water: Any residual water from previous steps will react with and consume the POCl₃.
Recommended Solution:
-
Ensure Dryness: The 5,7-dichloro-4-hydroxyquinoline intermediate must be thoroughly dried before this step.
-
Use Excess POCl₃: Use a significant excess of phosphorus oxychloride, which can also serve as the solvent for the reaction.
-
Controlled Heating: Heat the reaction mixture to reflux (around 105-110 °C) for 1-2 hours.
-
Work-up Procedure: After the reaction is complete, the excess POCl₃ must be removed, typically by vacuum distillation. The residue is then carefully quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., ammonia or sodium hydroxide solution) to precipitate the crude product.
Scientific Rationale: The reaction proceeds via the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion. Using excess POCl₃ and heating ensures that the reaction goes to completion. The careful work-up is crucial for safety (due to the reactivity of POCl₃ with water) and for the effective isolation of the final product.
Experimental Workflow: Gould-Jacobs Synthesis of this compound
Caption: A four-step workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a different starting aniline to synthesize other substituted quinolines? Yes, the Gould-Jacobs reaction is versatile.[1] However, the regioselectivity of the cyclization step can be an issue with asymmetrically substituted anilines, potentially leading to a mixture of isomeric products.[6] Electron-donating groups at the meta-position of the aniline are known to favor the reaction.[1]
Q2: How critical is the purity of the 3,5-dichloroaniline starting material? The purity is very important. Impurities in the starting aniline can lead to the formation of undesired side products that may be difficult to separate from the final product. It is recommended to use a high-purity grade or purify the starting material by recrystallization or distillation before use.
Q3: Are there any alternative, milder methods for the cyclization step? While high-temperature thermal cyclization is the classic approach, research has explored other methods. Lewis acid catalysis has been investigated to promote cyclization under milder conditions, although this may not be as effective for all substrates. As mentioned, microwave-assisted synthesis is currently one of the most effective ways to achieve high yields in shorter times.[3][8]
Q4: What is the best way to purify the final this compound product? The crude product obtained after the chlorination step is typically a solid. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture. Column chromatography on silica gel can also be used for higher purity, although this may be less practical for large-scale syntheses. The choice of purification method will depend on the nature of the impurities present.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Wikipedia. (2023). Gould–Jacobs reaction. [Link]
- Wrobel, Z., & Kwast, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(21), 5099. [Link]
- Organic Reactions. (1953). The Gould-Jacobs Reaction. Organic Reactions, 15. [Link]
- LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. [Link]
- Wikiwand. (n.d.). Gould–Jacobs reaction. [Link]
- YouTube. (2022). Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
- Biotage. (n.d.).
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 5. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ablelab.eu [ablelab.eu]
How to remove tar formation in Skraup quinoline synthesis
Navigating Tar Formation and Other Experimental Challenges
The Skraup synthesis, a foundational method for preparing quinolines, is as notorious for its vigorous nature and tendency to form tar as it is celebrated for its utility.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls of this powerful reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize conditions, mitigate tar formation, and achieve reproducible, high-yield results.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental challenges in a question-and-answer format, offering actionable solutions grounded in chemical principles.
Issue 1: My reaction is producing an excessive amount of black, intractable tar, significantly lowering my yield.
Question: What causes this severe tarring, and what are the most effective strategies to minimize it?
Answer: Tar formation is the most common side reaction in the Skraup synthesis, arising from the harsh, acidic, and high-temperature conditions.[2][3] The primary culprit is the polymerization of acrolein, which is formed in situ from the dehydration of glycerol by concentrated sulfuric acid.[1][4][5] This highly reactive α,β-unsaturated aldehyde can easily polymerize under the reaction conditions, entrapping reagents and product.
Strategies to Minimize Tar Formation:
-
Temperature Control is Critical: Overheating is a primary driver of polymerization.[2] The reaction should be initiated with gentle heating. Once the exothermic reaction begins (often indicated by boiling), the external heat source should be removed immediately.[4][6] The reaction's own exotherm should sustain it for a period. Reapply heat to maintain a gentle reflux only after this initial vigorous phase has subsided.[4]
-
Use a Reaction Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and highly effective method to control the reaction's exothermicity and reduce charring.[2][6] It is believed to act as an oxygen carrier, smoothing the oxidation step and preventing localized hotspots that promote polymerization.[6] Boric acid has also been reported as a moderator.[1]
-
Controlled Reagent Addition: The order of addition is crucial. A recommended sequence is aniline, ferrous sulfate, glycerol, and then a slow, careful addition of cooled concentrated sulfuric acid.[4][6] Adding the sulfuric acid too quickly or without adequate cooling can trigger a premature and violent reaction, leading to extensive tarring.
-
Purity of Reagents: The use of anhydrous or "dynamite" glycerol (containing less than 0.5% water) is recommended for better yields, as excess water can negatively impact the reaction.[3][6]
Issue 2: My crude product is a dark, viscous oil heavily contaminated with tar. What is the best purification protocol?
Question: How can I effectively separate my quinoline product from the tarry byproducts?
Answer: Purifying quinoline from the tarry residue is a significant challenge but is essential for obtaining a clean product.[3] The crude product is often a black, tarry goo.[2]
Recommended Purification Workflow:
-
Steam Distillation: This is the most robust and widely used method for this separation.[2][4] Quinoline is steam-volatile, while the polymeric tar is not.
-
Protocol: After the reaction is complete and has cooled, the mixture is made strongly alkaline with a concentrated sodium hydroxide solution. This neutralizes the sulfuric acid and liberates the free quinoline base. Steam is then passed through the mixture, and the quinoline co-distills with the water.[4]
-
-
Solvent Extraction: The quinoline can be recovered from the aqueous distillate by extraction with an appropriate organic solvent, such as diethyl ether or dichloromethane.[4]
-
Removal of Unreacted Aniline: Unreacted aniline can also co-distill with the product. To remove it, the distillate can be acidified (e.g., with dilute sulfuric acid), and a solution of sodium nitrite is added. This converts the aniline into a non-volatile diazonium salt, which remains in the aqueous phase during a subsequent steam distillation or extraction of the pure quinoline.[4][6]
-
Activated Carbon Treatment: To remove residual colored impurities, the crude product, dissolved in a suitable solvent, can be treated with activated carbon.[4]
-
Final Purification: The isolated quinoline can be further purified by vacuum distillation.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the specific role of each component in the Skraup synthesis?
A1:
-
Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom that will become part of the quinoline heterocyclic core.[4]
-
Glycerol: Acts as the source for the three-carbon chain (C2, C3, and C4) of the quinoline ring. It is dehydrated by sulfuric acid to form acrolein in situ.[1][4]
-
Sulfuric Acid: Serves as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and subsequent dehydration steps.[1][4]
-
Oxidizing Agent (e.g., Nitrobenzene): This is required for the final step of the reaction, which is the aromatization of the 1,2-dihydroquinoline intermediate to form the stable quinoline ring.[1]
-
Ferrous Sulfate (Moderator): While optional, it is highly recommended to ensure the reaction proceeds smoothly and to prevent it from becoming uncontrollably violent.[1][6]
Q2: Can I use alternative oxidizing agents to nitrobenzene to reduce reaction vigor and hazardous waste?
A2: Yes, several alternatives to nitrobenzene have been successfully employed.
-
Arsenic Acid (H₃AsO₄): This is a classic alternative that often results in a less violent reaction and can give good yields.[4][8] However, it is highly toxic and presents significant disposal challenges.
-
Iodine (I₂): Iodine can be used in catalytic amounts and is an effective and milder oxidizing agent.[4][9] It can be introduced as elemental iodine or as a salt like sodium iodide.[9]
-
Other Options: Ferric compounds and vanadium pentoxide (V₂O₅) have also been reported as potential oxidizing agents.[10]
Q3: My yield is consistently low, even with moderate tar formation. What other factors could be at play?
A3: Low yields can stem from several issues beyond tarring:
-
Incomplete Reaction: Ensure the reaction is refluxed for a sufficient duration after the initial exothermic phase subsides. A period of 3-5 hours of gentle reflux is common.[4][6]
-
Substituent Effects: The electronic nature of substituents on the aniline ring plays a crucial role. Electron-donating groups typically facilitate the reaction, whereas strong electron-withdrawing groups (like a nitro group) can deactivate the aromatic ring, making the cyclization step more difficult and requiring harsher conditions, which can lead to lower yields.[4][11]
-
Purification Losses: Significant product loss can occur during the workup. Ensure extractions are performed efficiently and that the pH is carefully controlled during the basification and acidification steps to prevent loss of the product.[4]
Visualizing the Problem: Reaction and Troubleshooting
To better understand the process and the points where issues arise, the following diagrams illustrate the reaction mechanism and a decision-making workflow for troubleshooting.
Caption: Decision-making workflow for troubleshooting tar formation in the Skraup synthesis.
Experimental Protocols & Data
Protocol: Tar Removal via Steam Distillation
This protocol outlines the standard procedure for separating quinoline from non-volatile tarry residues.
-
Reaction Cooldown: Allow the completed reaction mixture to cool to approximately 100°C. [6]2. Alkalinization: Carefully transfer the mixture to a larger flask suitable for steam distillation. Cautiously make the solution strongly alkaline by adding a concentrated sodium hydroxide solution (e.g., 40% w/w). This step is highly exothermic and requires external cooling (e.g., an ice-water bath). [4]3. Apparatus Setup: Assemble the steam distillation apparatus. Ensure a steady flow of steam can be introduced and that the condenser is efficient.
-
Distillation: Pass steam through the hot, alkaline mixture. The volatile quinoline will distill over with the water. Collect the milky distillate until the collected liquid is clear, indicating that all the quinoline has been carried over.
-
Extraction: Cool the collected distillate. Transfer it to a separatory funnel and extract the quinoline using an organic solvent (e.g., dichloromethane, 3 x 50 mL for a lab-scale reaction).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude quinoline.
Table 1: Impact of Moderators and Oxidizing Agents on Reaction Vigor
| Moderator/Oxidant Combination | Reported Reaction Vigor | Key Considerations | Source |
| Nitrobenzene (no moderator) | Often violent, difficult to control | High risk of runaway reaction and significant tarring. | [1][6] |
| Nitrobenzene + Ferrous Sulfate | Smoother, more controlled | The standard method for moderating the reaction. | [2][6] |
| Arsenic Acid | Less violent than nitrobenzene | Highly toxic, environmental and safety concerns. | [8] |
| Iodine (catalytic) | Generally mild | A greener alternative, reduces hazardous waste. | [4][10] |
References
- Organic Syntheses. Quinoline. Org. Synth. Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]
- Wikipedia. Skraup reaction. [Link]
- Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1806. [Link]
- Unknown. Preparation and Properties of Quinoline. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Thakur, G. S., et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Vasilevsky, S. F., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 993. [Link]
- Gac-Breton, S., et al. (2001). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of Molecular Catalysis A: Chemical, 170(1-2), 149-155. [Link]
- Sciencemadness.org. Alternative Oxidisers in Skraup reaction. [Link]
- YouTube. Making quinoline - the Skraup synthesis. [Link]
- Sciencemadness.org. My attempt at the Skraup quinoline synthesis. [Link]
- Reddit. Skraup Synthesis of Quinoline - tips/pointers. [Link]
- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]
- Google Patents. US6103904A - Skraup reaction process for synthesizing quinolones.
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for the Chlorination of Quinolines
Welcome to the technical support center for the chlorination of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to help you overcome common challenges and optimize your reaction conditions for successful outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chlorination of quinolines, offering explanations and actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
Question: My chlorination reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?
Answer: Low or non-existent yields are a frequent hurdle in quinoline chlorination. Several factors could be at play, and a systematic approach to troubleshooting is essential.
A. Reagent Quality and Stoichiometry:
-
Moisture Sensitivity: Many chlorinating agents, such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), are highly sensitive to moisture. Ensure your quinoline starting material is dry and use anhydrous solvents.[1] Contamination with water can consume the reagent and generate unwanted byproducts.[1]
-
Reagent Purity: The purity of your chlorinating agent is paramount. Older or improperly stored reagents can degrade. For instance, ensure your POCl₃ is fresh.[2]
-
Stoichiometry: A minimum of one molar equivalent of POCl₃ is necessary for efficient conversion of hydroxyquinolines to their chloro derivatives.[3][4] An excess of the chlorinating agent is often used to drive the reaction to completion.
B. Reaction Temperature and Time:
-
Insufficient Temperature: Many chlorination reactions require elevated temperatures to proceed at a reasonable rate. For example, the conversion of phosphorylated quinazolones to chloroquinazolines is typically achieved by heating to 70-90 °C.[3][4]
-
Decomposition at High Temperatures: Conversely, excessively high temperatures can lead to decomposition of the starting material or product, resulting in tar formation.[5] Careful temperature control is crucial.
-
Reaction Monitoring: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating that could lead to side reactions.[6][7]
C. Inappropriate Reagent for the Desired Regioselectivity:
-
The choice of chlorinating agent significantly influences the position of chlorination on the quinoline ring. Electrophilic chlorination typically occurs on the more electron-rich benzene ring at the C-5 and C-8 positions.[8][9]
-
For chlorination at other positions, different strategies are required. For instance, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is a classic method for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides.[10][11]
Issue 2: Poor Regioselectivity and Formation of Multiple Products
Question: My reaction is producing a mixture of chlorinated quinoline isomers, making purification difficult. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a common challenge in the direct halogenation of quinolines.[9] The electronic properties of the quinoline ring system dictate the preferred sites of electrophilic attack.
A. Understanding the Inherent Reactivity of the Quinoline Ring:
-
In strongly acidic conditions, electrophilic attack occurs on the quinolinium cation, favoring substitution at the 5- and 8-positions of the benzene ring.[8]
-
Direct halogenation of the electron-deficient pyridine ring is generally more challenging.[9]
B. Strategies for Controlling Regioselectivity:
-
Directing Groups: The presence of directing groups on the quinoline ring can significantly influence the position of chlorination. For example, using 8-amidoquinolines as substrates can direct chlorination to the C-5 position.[12][13]
-
Metal-Catalyzed C-H Activation: Modern synthetic methods employing transition metal catalysts can enable functionalization at positions that are otherwise difficult to access.[9]
-
Specific Reagent Systems:
-
Vilsmeier-Haack Reaction: This method provides a reliable route to 2-chloro-3-formylquinolines.[10][11]
-
N-Chlorosuccinimide (NCS): NCS is a mild chlorinating agent that can be used for the chlorination of activated aromatic rings.[14][15][16] In some cases, it can provide selective chlorination of quinolines, especially under aqueous conditions for C-5 selectivity.[17]
-
POCl₃/PCl₅: This combination is often used for the dehydroxy-chlorination of quinolinones.[1]
-
SOCl₂/DMF: This system can also be employed for chlorination, and its reactivity can be modulated by the reaction conditions.[1]
-
Issue 3: Vigorous or Uncontrollable Reactions
Question: The reaction is highly exothermic and difficult to control. What measures can I take to moderate it?
Answer: Some chlorination reactions, particularly those involving highly reactive reagents or substrates, can be very exothermic.[5][9]
A. Controlling the Reaction Rate:
-
Slow Reagent Addition: Add the chlorinating agent slowly and in portions to the reaction mixture.[9]
-
Efficient Cooling: Maintain a low reaction temperature using an ice bath or other cooling systems.[9]
-
Dilution: Diluting the reaction mixture with an appropriate anhydrous solvent can help dissipate heat more effectively.[9]
Issue 4: Formation of Tar and Polymeric Byproducts
Question: My reaction is producing a significant amount of tar, making product isolation challenging. What causes this and how can I minimize it?
Answer: Tar formation is often a result of harsh reaction conditions leading to polymerization of the starting materials or intermediates.[5]
A. Mitigating Tar Formation:
-
Optimize Temperature: Avoid excessively high temperatures.[5]
-
Use of Moderators: In some reactions, like the Skraup synthesis of quinolines, moderators such as ferrous sulfate can be added to control the reaction's vigor and reduce charring.[5]
-
Purification Strategies: If tar formation is unavoidable, purification techniques like steam distillation followed by extraction can be effective for isolating the desired product.[5]
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the optimization of quinoline chlorination reactions.
Q1: What are the most common reagents used for the chlorination of quinolines?
A1: The choice of reagent depends on the desired outcome. Common reagents include:
-
Phosphorus Oxychloride (POCl₃): Widely used, often in combination with DMF (Vilsmeier-Haack reaction) or for converting hydroxyquinolines to chloroquinolines.[6][10][11]
-
N-Chlorosuccinimide (NCS): A milder reagent, suitable for chlorinating electron-rich systems and can offer good regioselectivity under specific conditions.[14][15][16][17]
-
Thionyl Chloride (SOCl₂): Another common chlorinating agent, sometimes used with a catalytic amount of DMF.[1]
-
Chlorine Gas (Cl₂): Can be used in the presence of a Lewis acid or under acidic conditions, but can be hazardous to handle.[8][18]
-
Trichloroisocyanuric Acid (TCCA): An inexpensive and atom-economical reagent for chlorination.[9]
Q2: How can I achieve chlorination on the pyridine ring of quinoline?
A2: Direct electrophilic chlorination of the electron-deficient pyridine ring is challenging.[9] However, it can be accomplished under specific conditions, such as the halogenation of quinoline hydrochloride salts.[9] Modern C-H activation methodologies using transition metal catalysts and directing groups are also effective for functionalizing otherwise unreactive positions.[9]
Q3: Can I use solvents other than DMF for the Vilsmeier-Haack reaction?
A3: While DMF is the classic solvent and reactant for the Vilsmeier-Haack reaction, other polar aprotic solvents can sometimes be used, although this may affect the reaction's efficiency and outcome.
Q4: What is the role of a base in POCl₃ chlorination of quinolinones?
A4: In the chlorination of quinolinones with POCl₃, an initial phosphorylation step occurs, which is facilitated by basic conditions.[3][4] The use of a base like a tertiary amine can promote this initial step.[3][4]
Q5: How do I quench a reaction involving POCl₃ or SOCl₂?
A5: Reactions with POCl₃ or SOCl₂ are typically quenched by carefully and slowly pouring the reaction mixture onto crushed ice or into ice-cold water.[6] This should be done in a fume hood with appropriate personal protective equipment, as these reagents react violently with water, releasing HCl gas. The resulting acidic solution is then typically neutralized with a base, such as sodium bicarbonate or sodium hydroxide.
III. Experimental Protocols & Data
Protocol 1: General Procedure for the Vilsmeier-Haack Cyclization of N-Arylacetamides to 2-Chloro-3-formylquinolines
This protocol is adapted from the work of M. S. Singh and co-workers.
Materials:
-
Substituted N-arylacetamide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a solution of the N-arylacetamide in anhydrous DMF, add POCl₃ dropwise with stirring at 0-5 °C.[11]
-
After the addition is complete, heat the reaction mixture to 80-90 °C.[11] The reaction time can vary from 4 to 10 hours depending on the substrate.[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated solid product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Data Presentation: Optimization of Vilsmeier-Haack Reaction Conditions
The following table summarizes the optimization of molar proportions of POCl₃ and temperature for the Vilsmeier-Haack reaction of m-methoxyacetanilide in DMF.
| Entry | Molar Proportion of POCl₃ | Temperature (°C) | Yield of 2-chloro-3-formyl-7-methoxyquinoline (%) |
| 1 | 3 | 80-90 | Moderate |
| 2 | 5 | 80-90 | Good |
| 3 | 10 | 80-90 | Good |
| 4 | 15 | 80-90 | Good |
Note: "Good" and "Moderate" yields are as described in the source literature and indicate a qualitative trend.
Protocol 2: C5-Selective Chlorination of Quinolines using N-Chlorosuccinimide (NCS) in Water
This protocol is based on the work of J. Li and colleagues.[17]
Materials:
-
Quinoline derivative
-
N-Chlorosuccinimide (NCS)
-
Water
-
Reaction vessel
Procedure:
-
To a suspension of the quinoline derivative in water, add N-chlorosuccinimide (NCS).
-
Stir the reaction mixture at the appropriate temperature for the specified time (conditions may vary depending on the substrate).
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizations
Troubleshooting Workflow for Low Yield in Quinoline Chlorination
Caption: A decision tree for troubleshooting low product yield.
General Mechanistic Overview of Electrophilic Chlorination of Quinoline
Caption: Simplified electrophilic chlorination mechanism.
V. References
-
Singh, M. S., & Singh, A. K. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46(5), 851-855. [Link]
-
Bunnage, M. E., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]
-
Kiamuddin, M., & Haque, M. E. (1964). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research, 7(3), 168-171. [Link]
-
Li, J., et al. (2019). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers, 6(15), 2736-2740. [Link]
-
Chen, Y.-C., et al. (2018). Optimization of the Chlorination Conditions a. Journal of the Chinese Chemical Society, 65(8), 931-939. [Link]
-
Bunnage, M. E., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]
-
Raj, T. F. S., & Rive, S. (2012). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 58, 296-302. [Link]
-
Singh, M. S., & Singh, A. K. (2007). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. [Link]
-
Ali, M. A., & Siddiqui, I. R. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5. [Link]
-
Wang, Y., et al. (2019). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules, 24(3), 535. [Link]
-
Kamal, A., & Rao, M. V. (2003). N-Chlorosuccinimide (NCS). ResearchGate. [Link]
-
Knochel, P., et al. (2016). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 18(15), 3742-3745. [Link]
-
Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(33), 6846-6851. [Link]
-
Bhaumik, A., et al. (2020). Ruthenium‐Catalyzed Synthesis of α‐Alkylated Ketones and Quinolines in an Aqueous Medium via a Hydrogen‐Borrowing Strategy Using Ketones and Alcohols. Chemistry – An Asian Journal, 15(18), 2843-2850. [Link]
-
ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]
-
Lee, J. C., & Lee, J. (2021). An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. RSC Advances, 11(23), 13933-13939. [Link]
-
Wang, Q., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 88(17), 12297-12304. [Link]
-
Besson, T., et al. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 21(11), 1569. [Link]
-
Besson, T., et al. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
-
Wang, F., et al. (2019). C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane. Organic & Biomolecular Chemistry, 17(23), 5773-5777. [Link]
-
Castillo, J. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 221. [Link]
-
Wikipedia. (n.d.). N-Chlorosuccinimide. Wikipedia. [Link]
-
Organic Chemistry. (n.d.). Chlorination - Common Conditions. Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]
-
Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. [Link]
-
New Jersey Department of Health. (2008). Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Taleli, L. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]
-
Kumar, S., & Kumar, A. (2014). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. [Link]
-
NPTEL-NOC IITM. (2013, July 8). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines. YouTube. [Link]
-
Joly, R., & Warnant, J. (1971). U.S. Patent No. 3,567,732. Washington, DC: U.S. Patent and Trademark Office.
-
Slideshare. (n.d.). Preparation and Properties of Quinoline. Slideshare. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Sciencemadness.org. (2010). Chlorination of 8-HydroxyQuinoline. Sciencemadness.org. [Link]
-
Chemistry World. (2026, January 6). How chemists are harnessing halogen bonds for asymmetric synthesis. Chemistry World. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pjsir.org [pjsir.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemijournal.com [chemijournal.com]
- 12. mdpi.com [mdpi.com]
- 13. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 15. Chlorination - Common Conditions [commonorganicchemistry.com]
- 16. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 17. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. isca.me [isca.me]
Side product analysis in the synthesis of 4,5,7-Trichloroquinoline
Welcome to the dedicated technical support guide for the synthesis of 4,5,7-trichloroquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this multi-step synthesis. Here, we address common challenges, from unexpected side products to yield optimization, providing field-proven insights and detailed protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthetic route for this compound?
A1: The most established route begins with 3,5-dichloroaniline and proceeds via a modified Gould-Jacobs reaction, followed by a chlorination step.[1][2] This multi-step process is favored for its reliability and scalability. The key stages are:
-
Condensation: 3,5-dichloroaniline is reacted with an ethyl malonate derivative, typically ethyl ethoxymethylenemalonate (EEMM), to form an enamine intermediate (diethyl [(3,5-dichloroanilino)methylene]malonate).[2][3]
-
Thermal Cyclization: The enamine is heated at high temperatures (around 250 °C) in a high-boiling point solvent like Dowtherm A or medicinal mineral oil. This induces an intramolecular cyclization to form the quinoline core, yielding ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate.[1][4]
-
Saponification & Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which is then decarboxylated at elevated temperatures (around 270 °C) to give 5,7-dichloro-4-hydroxyquinoline.[3][5]
-
Chlorination: The final step involves the conversion of the 4-hydroxy group to a chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃) to yield the target molecule, this compound.[5][6]
Q2: Why is the thermal cyclization step performed at such high temperatures? What are the critical parameters?
A2: The thermal cyclization is an electrocyclic reaction that requires significant thermal energy to overcome the activation barrier for ring closure.[2] The high temperature (typically >240 °C) is essential for achieving an efficient conversion rate.[7][8]
-
Critical Parameters:
-
Temperature Control: This is the most critical factor. Insufficient temperature leads to an incomplete reaction, leaving the enamine intermediate as a major impurity.[8] Conversely, excessively high temperatures or localized hotspots can cause thermal degradation of the starting materials and product, leading to significant tar formation and reduced yields.[9][10]
-
Solvent Choice: A high-boiling, thermally stable solvent (e.g., Dowtherm A, mineral oil) is crucial. It acts as a heat transfer medium, ensuring uniform heating and preventing the charring that can occur with neat reactions.[4]
-
Reaction Time: The reaction must be held at the target temperature long enough for cyclization to complete. Progress should be monitored by a suitable technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11]
-
Q3: What makes phosphorus oxychloride (POCl₃) the reagent of choice for the final chlorination step?
A3: Phosphorus oxychloride is a highly effective and common reagent for converting hydroxy-heterocycles, like the 4-hydroxyquinoline intermediate, into their corresponding chloro-derivatives.[5][6] The lone pair of electrons on the nitrogen atom of the quinoline ring activates the hydroxyl group, making it susceptible to reaction with POCl₃. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Its efficacy and the volatile nature of its byproducts make it suitable for driving the reaction to completion. However, it is an extremely corrosive and moisture-sensitive reagent that must be handled with appropriate safety precautions in an anhydrous environment.
Troubleshooting Guide: Side Product Analysis & Mitigation
This section addresses specific experimental issues through a problem-cause-solution framework.
Problem 1: My TLC plate shows a persistent spot corresponding to the starting material (5,7-dichloro-4-hydroxyquinoline) after the chlorination reaction.
-
Question: I've refluxed my 5,7-dichloro-4-hydroxyquinoline with POCl₃ for several hours, but analysis shows the reaction is incomplete. What could be the cause, and how can I fix it?
-
Answer: This is a classic case of incomplete chlorination, which can stem from several factors.
| Potential Cause | Explanation & Verification | Recommended Solution |
| Insufficient Reagent | The 4-hydroxyquinoline may not have been fully consumed. POCl₃ is often used both as a reagent and a solvent, but a sufficient molar excess is required. | Use a larger excess of POCl₃. A common protocol involves refluxing the starting material in neat POCl₃ for 1-2 hours.[6] Ensure the starting material is fully dissolved. |
| Moisture Contamination | POCl₃ reacts violently with water to form phosphoric acid and HCl, which deactivates the reagent. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened bottle of POCl₃ if contamination is suspected. |
| Low Reaction Temperature | While refluxing POCl₃ (b.p. ~106 °C) is standard, a lower temperature may not provide sufficient activation energy for the reaction to proceed to completion. | Ensure the reaction mixture is maintained at a vigorous reflux. Monitor the temperature of the heating mantle or oil bath to confirm it is well above the boiling point of POCl₃. |
Problem 2: The yield of my thermal cyclization is very low, and the crude product is a dark, tarry substance.
-
Question: The cyclization of my enamine intermediate produced a large amount of black, insoluble tar, making purification difficult and severely lowering the yield. Why does this happen?
-
Answer: Tar formation is a common side reaction in high-temperature syntheses like the Skraup or Gould-Jacobs reactions, often resulting from polymerization and decomposition.[9]
| Potential Cause | Explanation & Verification | Recommended Solution |
| Overheating / Non-uniform Heating | Exceeding the optimal cyclization temperature or having localized "hotspots" in the reaction flask can rapidly degrade the organic material. | Use a high-boiling solvent like Dowtherm A to ensure even heat distribution.[4] Employ a mechanical stirrer for efficient mixing and heat dissipation. Carefully control the heating mantle temperature with a thermocouple. A temperature of 245-250 °C is often a good target to minimize side product formation.[7] |
| Presence of Oxygen | Air can promote oxidative polymerization at high temperatures. | Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions. |
| Impure Starting Material | Impurities in the enamine intermediate from the previous step can act as initiators for polymerization. | Purify the enamine intermediate (diethyl [(3,5-dichloroanilino)methylene]malonate) by recrystallization before proceeding to the high-temperature cyclization step. |
Problem 3: During workup of the chlorination reaction, my product seems to be converting back to the hydroxy-quinoline starting material.
-
Question: I had a clean conversion to this compound, but after quenching and neutralization, TLC and NMR show the presence of 5,7-dichloro-4-hydroxyquinoline. What is causing this hydrolysis?
-
Answer: The 4-chloro position on the quinoline ring is activated towards nucleophilic substitution. Water or hydroxide ions from the workup can displace the chloride, leading to hydrolysis back to the starting material.
| Potential Cause | Explanation & Verification | Recommended Solution |
| Quenching at High Temperature | Adding water or a basic solution to the hot reaction mixture will accelerate the rate of hydrolysis. | Always cool the reaction mixture to room temperature first. Then, pour the mixture slowly with vigorous stirring onto a large amount of crushed ice. This keeps the temperature low during the quench, minimizing hydrolysis.[6] |
| Prolonged Exposure to Basic pH | During neutralization with a base (e.g., NaHCO₃, NaOH), prolonged exposure to high pH, especially at elevated temperatures, will promote hydrolysis. | Neutralize the quenched acidic solution while it is still cold (in an ice bath). Add the base portion-wise and monitor the pH, aiming for a weakly alkaline state (pH 7-9).[6] Filter the precipitated product immediately after neutralization. |
Experimental Workflows & Diagrams
Workflow 1: Analytical Monitoring of the Chlorination Step
This protocol outlines how to use TLC to monitor the conversion of 5,7-dichloro-4-hydroxyquinoline to this compound.
-
Prepare TLC Plate: Use a standard silica gel plate.
-
Spotting:
-
Lane 1 (Reference): A dilute solution of the starting material, 5,7-dichloro-4-hydroxyquinoline.
-
Lane 2 (Co-spot): Apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): A sample taken directly from the reaction (after cooling and careful quenching of a small aliquot).
-
-
Elution: Develop the plate using a mobile phase such as Ethyl Acetate/Hexane (e.g., 30:70 v/v). The optimal ratio may require adjustment.
-
Visualization: Visualize under UV light (254 nm).
-
Interpretation:
-
The starting material (hydroxy-quinoline) is more polar and will have a lower Rf value.
-
The product (trichloroquinoline) is less polar and will have a higher Rf value.
-
A complete reaction will show the disappearance of the spot in Lane 3 that corresponds to the starting material in Lane 1. The co-spot lane helps to confirm the identity of any remaining starting material.
-
Synthetic Pathway and Side Product Formation
The following diagram illustrates the primary synthetic route and indicates the stages where common side products are formed.
Caption: Synthetic pathway of this compound and common side products.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Patel, H. V., et al. (2013). Development of an Efficient Process for this compound, A Key Intermediate for Agrochemical Synthesis.
- BenchChem. (2025).
- Organic Syntheses Procedure. 4,7-dichloroquinoline.
- ResearchGate. (2017).
- LookChem. Synthesis of 4,7-Dichloroquinoline.
- Quick Company.
- Wikipedia. Gould–Jacobs reaction.
- Lee, J., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. PMC - NIH.
- ChemicalBook. 4,7-Dichloroquinoline synthesis.
- MDPI. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- ChemicalBook. CHLOROQUINE synthesis.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Biotage. Gould Jacobs Quinoline forming reaction.
Sources
- 1. An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline [quickcompany.in]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. ablelab.eu [ablelab.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Stability of 4,5,7-Trichloroquinoline under acidic and basic conditions
Technical Support Center: 4,5,7-Trichloroquinoline
A Guide to Chemical Stability for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound. As a key intermediate in the synthesis of agricultural fungicides and potentially other active compounds, understanding its stability profile is critical for process development, formulation, and regulatory compliance[1]. This guide, prepared by our senior application scientists, provides in-depth answers to frequently asked questions and robust troubleshooting protocols for assessing the stability of this compound under stressed acidic and basic conditions.
Frequently Asked Questions (FAQs): Stability Profile
This section addresses the fundamental chemical behavior of this compound when exposed to acidic and basic environments.
Part 1: Stability Under Acidic Conditions
Q1: What is the expected stability of this compound in an acidic solution?
A1: this compound is expected to be susceptible to degradation under acidic conditions, primarily through acid-catalyzed hydrolysis. The quinoline ring contains a basic nitrogen atom that will be protonated in an acidic medium[2][3]. This protonation increases the electron deficiency of the heterocyclic ring system, making the carbon atoms attached to the chlorine atoms more electrophilic and thus more vulnerable to nucleophilic attack by water[4]. The expected outcome is a stepwise substitution of chlorine atoms with hydroxyl groups.
Q2: Which of the three chlorine atoms is most likely to be hydrolyzed first?
A2: The chlorine atom at the C-4 position is the most labile and will be the first to undergo nucleophilic substitution. The C-4 position is para to the ring nitrogen. When the nitrogen is protonated under acidic conditions, it exerts a strong electron-withdrawing effect, significantly activating the C-4 position for nucleophilic aromatic substitution (SNAr). This phenomenon is well-documented for 4-chloroquinoline derivatives, which are known to be more reactive at this position compared to other chloro-substituted positions[4][5]. The C-7 and C-5 positions are less activated and will require more forcing conditions (e.g., higher temperature, stronger acid) for hydrolysis to occur.
Q3: What are the likely degradation products under acidic stress?
A3: The primary degradation products will be the corresponding hydroxyquinolines. The degradation is expected to proceed sequentially:
-
Initial Degradation: this compound → 5,7-Dichloro-4-hydroxyquinoline + HCl
-
Further Degradation: 5,7-Dichloro-4-hydroxyquinoline → 5-Chloro-4,7-dihydroxyquinoline + HCl
Complete hydrolysis to 4,5,7-trihydroxyquinoline is possible but would require very harsh conditions.
Part 2: Stability Under Basic Conditions
Q1: How does this compound behave in a basic medium?
A1: The compound is also expected to be unstable in basic conditions due to base-catalyzed hydrolysis. The hydroxide ion (OH⁻) is a potent nucleophile that will directly attack the electron-deficient carbon-chlorine bonds of the quinoline ring. Similar to acidic conditions, the C-4 position is the most susceptible to attack, leading to the formation of 5,7-dichloro-4-hydroxyquinoline[5][6]. Studies on related compounds like chloroquine have shown that degradation rates increase significantly at higher pH values[7][8].
Q2: Is the degradation mechanism different from acidic hydrolysis?
A2: The overall transformation (Cl replaced by OH) is the same, but the mechanistic trigger is different. In basic conditions, the reaction is driven by the high concentration of the strong nucleophile, OH⁻. In acidic conditions, the reaction is facilitated by the activation of the quinoline ring through protonation of the nitrogen atom, which makes it more susceptible to attack by a weaker nucleophile (water)[4].
Q3: Can other reactions occur under basic conditions?
A3: While hydrolysis is the primary pathway, if other strong nucleophiles (e.g., amines, alkoxides) are present in the reaction mixture, they can compete with the hydroxide ion to form other substituted quinoline derivatives[9]. For experimental design, it is crucial to use a clean system (e.g., aqueous NaOH or KOH) to specifically study hydrolytic stability.
Troubleshooting Guide for Stability Experiments
Issue 1: No degradation is observed after refluxing in 0.1 N HCl or 0.1 N NaOH.
-
Causality & Explanation: this compound may be more stable than anticipated, or the reaction kinetics are slow under these conditions. The energy barrier for the SNAr reaction has not been overcome.
-
Solution Path:
-
Increase Stress Level: Incrementally increase the strength of the acid or base (e.g., move from 0.1 N to 1 N HCl/NaOH).[10]
-
Increase Temperature: If using elevated temperatures, ensure the temperature is high enough (e.g., 80-90 °C) to accelerate the reaction. Monitor for excessive solvent evaporation.[11]
-
Extend Reaction Time: Collect time points over a longer duration (e.g., 24, 48, 72 hours) to detect slow degradation.
-
Confirm Analyte Solubility: Ensure the compound is fully dissolved. This compound has low aqueous solubility[12]. The use of a co-solvent like acetonitrile or methanol (up to 50%) may be necessary. Run a parallel control experiment with the co-solvent alone to ensure it does not participate in the reaction.
-
Issue 2: The mass balance in my HPLC analysis is poor (sum of parent and degradants is <95%).
-
Causality & Explanation: This suggests that not all degradation products are being detected by your analytical method or that some products are not eluting from the column. Degradants may also be volatile or lack a UV chromophore.
-
Solution Path:
-
Modify HPLC Method: The hydroxy-substituted degradants are significantly more polar than the parent compound. Your HPLC method may not be suitable for eluting these polar compounds. Use a steeper gradient (e.g., starting with a higher aqueous percentage and ramping up the organic phase more slowly).
-
Check Detector Wavelength: Ensure the UV detection wavelength is appropriate for both the parent compound and the expected hydroxy-substituted products. Acquiring a full UV spectrum with a Diode Array Detector (DAD) for all peaks is recommended.
-
Investigate Further Degradation: Your primary degradant (5,7-dichloro-4-hydroxyquinoline) might be degrading further into smaller, non-aromatic fragments that are not retained or detected.
-
Use a Universal Detector: If available, employ a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) to look for non-chromophoric degradants.
-
Issue 3: Multiple, unexpected peaks appear in the chromatogram.
-
Causality & Explanation: This could be due to secondary reactions, impurities in the starting material, or interactions with the solvent or buffer components.
-
Solution Path:
-
Analyze Starting Material: Run a high-load injection of your time-zero (T=0) sample to confirm the purity of the this compound starting material.
-
Run Blank Injections: Inject a blank sample of your stress medium (e.g., heated 1 N HCl + co-solvent) to ensure no artifacts are being generated from the matrix.
-
Consider Positional Isomers: The synthesis of this compound can sometimes produce other trichloroquinoline isomers[13]. These may degrade at different rates, leading to additional peaks. LC-MS analysis is crucial for identifying the molecular weight of each peak to aid in identification.
-
Experimental Protocols & Data Visualization
Forced Degradation Experimental Workflow
The following diagram outlines a robust workflow for conducting forced degradation studies, a critical component of establishing the intrinsic stability of a molecule as mandated by ICH guidelines[14][15].
Caption: Workflow for a forced degradation study.
Predicted Hydrolytic Degradation Pathway
This diagram illustrates the most probable degradation sequence for this compound under both acidic and basic hydrolytic stress.
Caption: Predicted sequential degradation of this compound.
Protocol 1: Stability Assessment in Acidic Conditions
-
Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile. Prepare a 1.0 N solution of hydrochloric acid (HCl).
-
Time Zero (T=0) Sample: Add 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 4.0 mL of deionized water and 4.0 mL of acetonitrile. Dilute to the mark with a 50:50 mix of water and acetonitrile. This is your 0.1 mg/mL T=0 reference sample.
-
Stress Sample Preparation: Add 1.0 mL of the stock solution to a 10 mL flask and dilute to the mark with 1.0 N HCl. This creates a 0.1 mg/mL solution in 1.0 N HCl with 10% acetonitrile as a co-solvent.
-
Incubation: Seal the flask and place it in a thermostatically controlled water bath at 80°C.
-
Sampling: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1.0 mL).
-
Neutralization: Immediately add the aliquot to a vial containing an equimolar amount of sodium hydroxide (e.g., 1.0 mL of 1.0 N NaOH) to quench the reaction.
-
Analysis: Analyze the neutralized sample by a validated stability-indicating HPLC method. Compare the chromatograms to the T=0 sample to determine the percentage of degradation and identify degradation products.[16]
Protocol 2: Stability Assessment in Basic Conditions
-
Preparation: Use the same 1.0 mg/mL stock solution as in the acidic study. Prepare a 1.0 N solution of sodium hydroxide (NaOH).
-
Time Zero (T=0) Sample: Prepare the T=0 sample exactly as described in the acidic protocol.
-
Stress Sample Preparation: Add 1.0 mL of the stock solution to a 10 mL flask and dilute to the mark with 1.0 N NaOH.
-
Incubation: Seal the flask and place it in a water bath at 80°C.
-
Sampling: Withdraw aliquots at the same intervals as the acidic study.
-
Neutralization: Immediately quench the reaction by adding the aliquot to a vial containing an equimolar amount of hydrochloric acid (e.g., 1.0 mL of 1.0 N HCl).
-
Analysis: Analyze the samples by HPLC as described above.
Summary of Forced Degradation Conditions
The following table summarizes typical starting conditions for forced degradation studies as recommended by international guidelines[10][11]. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating[11].
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Primary Degradant |
| Acid Hydrolysis | 0.1 N - 1 N HCl | Room Temp to 80°C | 24 - 72 hours | 5,7-Dichloro-4-hydroxyquinoline |
| Base Hydrolysis | 0.1 N - 1 N NaOH | Room Temp to 80°C | 24 - 72 hours | 5,7-Dichloro-4-hydroxyquinoline |
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 615835, this compound.
- Gorka, A. P., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(3), 674.
- Fahmy, A. F. M., et al. (1983). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Canadian Journal of Chemistry, 61(11), 2649-2656.
- O'Neill, P. M., Ward, S. A., & Bray, P. G. (2006). A Medicinal Chemistry Perspective on 4-Aminoquinoline Antimalarial Drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507.
- Wang, Y., et al. (2023).
- ChemicalBook. (2023). 4,5,7-Trichloro Quinoline.
- Li, M., et al. (2021). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. Chemosphere, 263, 128227.
- Egan, T. J., et al. (1997). Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other quinoline antimalarials. Biochemical Journal, 325(Pt 3), 779–787.
- Wikipedia. (2023). 4,7-Dichloroquinoline.
- ChemicalBook. (n.d.). 4,5,7-Trichloro Quinoline CAS 23834-01-7.
- Al-Zoubi, R. M., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(2), M1630.
- Jain, R., & Gupta, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1).
- Abdel-Gawad, S. M., et al. (1999). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 4(1), 16-24.
- Sigma-Aldrich. (n.d.). 4,7-Dichloroquinoline.
- Shinde, N., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5166-5172.
- Kim, J., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bulletin of the Korean Chemical Society, 31(11), 3363-3370.
- Quick Company. (n.d.).
- Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1498.
- Srinivas, K., et al. (2007). Development of an Efficient Process for this compound, A Key Intermediate for Agrochemical Synthesis. Organic Process Research & Development, 11(5), 873–876.
- Patel, P., et al. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. GSC Biological and Pharmaceutical Sciences, 17(2), 173-181.
- Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 115, 34-40.
- Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline.
- Google Patents. (n.d.).
- Pharmaguideline. (n.d.).
- Benchchem. (n.d.). This compound.
- Price, C. C., & Roberts, R. M. (1948). 4,7-dichloroquinoline. Organic Syntheses, 28, 38.
- Carvajal-Velez, L. F., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118.
- Carvajal-Velez, L. F., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118.
- ChemicalBook. (n.d.). CHLOROQUINE synthesis.
- Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Pharmaceutica, 59(4), 445-457.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline.
- Qiu, J., et al. (2023). Identification and analysis of the degradation products of chlorothalonil in vegetables.
- Al-Trawneh, S. A., & El-Abadelah, M. M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4983.
- Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 273-298.
- Ndlovu, B. P. (2023). Exploring the Kinetics of Acid-Base Reactions: Fundamental Principles to Practical Applications. Journal of Chemical Sciences, 15(S1), 001.
- Gackowska, A., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences, 25(7), 3829.
- Putz, G., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- Kim, H. Y., et al. (2021). Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. Food Science and Technology, 41(Suppl. 2), 646-654.
Sources
- 1. 4,5,7-Trichloro Quinoline | 23834-01-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution of Dichloroquinolines
Welcome to our dedicated technical support center for resolving challenges in the nucleophilic aromatic substitution (SNAr) of dichloroquinolines. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and overcome common hurdles such as low product yields and unexpected side reactions. Here, we address specific experimental issues in a practical question-and-answer format, grounded in mechanistic principles and supported by field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a dichloroquinoline is giving a very low yield. What are the most likely causes?
Low yields in SNAr reactions with dichloroquinolines typically stem from a few key factors related to the substrate's reactivity, the nucleophile's strength, and the reaction conditions. The quinoline ring is an electron-deficient system, which generally favors nucleophilic aromatic substitution.[1] However, the relative reactivity of the two chlorine atoms and the overall reaction kinetics can be highly sensitive to the specific substitution pattern of the quinoline core and the nature of the incoming nucleophile.
Common culprits for low yields include:
-
Insufficient Nucleophile Reactivity: The chosen nucleophile may not be potent enough to attack the electron-deficient quinoline ring effectively.
-
Poor Reaction Conditions: Suboptimal temperature, solvent, or the absence of a necessary catalyst can significantly hinder the reaction rate.
-
Steric Hindrance: Bulky groups on either the quinoline scaffold or the nucleophile can impede the approach to the reaction center.
-
Side Reactions: Competing reactions such as hydrolysis of the starting material or product, or di-substitution, can consume reactants and lower the yield of the desired mono-substituted product.[2]
-
Decomposition: The starting material or product may be unstable under the reaction conditions, leading to degradation.
Q2: I'm observing a significant amount of di-substituted product, which is drastically lowering the yield of my desired mono-substituted quinoline. How can I improve selectivity?
This is a frequent challenge, especially when the mono-substituted product is more reactive than the starting dichloroquinoline. To favor mono-substitution, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a 1:1 molar ratio of the nucleophile to the dichloroquinoline is a good starting point.[2] Adding the nucleophile dropwise to the reaction mixture can also help maintain a low concentration of the nucleophile, further minimizing di-substitution.
-
Lower Reaction Temperature: Higher temperatures often provide the activation energy for the second substitution to occur.[2][3] Running the reaction at a lower temperature (e.g., room temperature or even 0 °C) can enhance selectivity for the mono-substituted product.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, it's crucial to work up the reaction promptly to prevent the subsequent substitution.[2]
-
Nucleophile Reactivity: Highly reactive nucleophiles are more prone to di-substitution.[2] If possible, consider using a nucleophile with a protecting group to temper its reactivity.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you observe a large amount of unreacted dichloroquinoline, it points to an issue with the fundamental reactivity of your system.
Caption: A workflow for troubleshooting low reaction conversion.
-
Evaluate Nucleophile Strength:
-
Amines: Primary amines are generally more reactive than secondary amines due to less steric hindrance. Aromatic amines are weaker nucleophiles than aliphatic amines. For weak amine nucleophiles, the addition of a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can increase nucleophilicity by deprotonating the amine.[2]
-
Thiols: Thiolates (RS⁻) are excellent nucleophiles. If you are using a neutral thiol (RSH), adding a base is essential to generate the more nucleophilic thiolate.[4]
-
Alcohols/Phenols: Alkoxides and phenoxides are much stronger nucleophiles than their corresponding neutral alcohols. A base such as sodium hydride (NaH) or potassium carbonate is typically required.
-
-
Optimize Reaction Temperature:
-
Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[5][6] Gradually increase the temperature in increments of 10-20 °C and monitor the progress by TLC. For amine substitutions, temperatures can range from 80 °C to 130 °C or even higher.[5] Microwave irradiation can be a very effective way to rapidly heat the reaction and often leads to significantly reduced reaction times and improved yields.[1]
-
-
Solvent Effects:
-
Polar aprotic solvents like DMF, DMSO, and NMP are generally excellent choices for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive.[7][8] They also effectively stabilize the charged Meisenheimer intermediate.[8] If your reaction is sluggish in a less polar solvent like ethanol or acetonitrile, switching to a polar aprotic solvent can dramatically increase the reaction rate.[9]
-
-
Catalysis:
-
Acid Catalysis: The nitrogen atom in the quinoline ring can be protonated under acidic conditions, which further activates the ring towards nucleophilic attack.[10] This is particularly effective for reactions with neutral nucleophiles like amines.
-
Base Catalysis: As mentioned, bases are often crucial for deprotonating the nucleophile. For amine nucleophiles, base catalysis can also proceed by deprotonating the Meisenheimer intermediate, which can be the rate-limiting step in some cases.[10]
-
Nucleophilic Catalysis: In some cases, a catalytic amount of a highly nucleophilic species can accelerate the reaction. For example, iodide can displace a chloride, forming a more reactive iodoquinoline intermediate in situ.[11]
-
| Parameter | Recommendation for Low Conversion | Rationale |
| Temperature | Increase temperature (e.g., 80-150 °C) or use microwave heating. | Provides activation energy for the reaction.[6] |
| Solvent | Switch to a polar aprotic solvent (DMF, DMSO, NMP). | Stabilizes the charged intermediate and enhances nucleophile reactivity.[8] |
| Base | Add a base (e.g., K₂CO₃, NaH, Et₃N). | Deprotonates the nucleophile to increase its reactivity.[2] |
| Catalyst | Consider adding an acid or a nucleophilic catalyst. | Activates the quinoline ring or provides a more reactive intermediate.[10][11] |
Issue 2: Formation of Unwanted Side-Products
The most common side reaction, besides di-substitution, is hydrolysis of the chloroquinoline starting material or the product.
Caption: A workflow for troubleshooting side-product formation.
-
Preventing Hydrolysis:
-
The chloro groups on the quinoline ring can be susceptible to hydrolysis, especially at high temperatures and in the presence of water and a base, to form the corresponding hydroxyquinolines.[12][13][14]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. If your reagents are hygroscopic, dry them before use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can help to exclude atmospheric moisture.
-
-
Other Side Reactions:
-
Reaction with Solvent: Some solvents can act as nucleophiles. For example, if heating in an alcohol solvent for extended periods, you might observe the formation of an ether byproduct.
-
Elimination Reactions: While less common for aromatic systems, under very strong basic conditions and high temperatures, elimination reactions can sometimes occur, especially if there are alkyl substituents on the quinoline ring.[3][15]
-
Experimental Protocols
Protocol 1: General Procedure for Mono-amination of 4,7-Dichloroquinoline
This protocol is a starting point and may require optimization for your specific amine.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloroquinoline (1.0 eq) and a suitable solvent (e.g., DMF or ethanol).
-
Reactant Addition: Add the amine (1.0-1.2 eq). If the amine is not a strong nucleophile or if you are using an amine salt, add a base such as K₂CO₃ (2.0 eq).
-
Reaction: Heat the reaction mixture to a temperature between 80-130 °C.[5]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1][5]
Protocol 2: Microwave-Assisted Synthesis of a 4-Thiophenoxy-quinoline
-
Preparation: In a microwave vial, combine the dichloroquinoline (1.0 eq), thiophenol (1.1 eq), and a base such as K₂CO₃ (2.0 eq) in a suitable microwave-safe solvent like DMSO.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140 °C) for a short duration (e.g., 20-30 minutes).[1]
-
Work-up: After cooling, the product can often be isolated by precipitation upon the addition of water. The crude product can then be collected by filtration and purified as necessary.
Mechanistic Insights
The generally accepted mechanism for nucleophilic aromatic substitution on dichloroquinolines is a two-step addition-elimination process.[16]
Caption: The SNAr mechanism on a dichloroquinoline.
The nucleophile (Nu⁻) attacks the electron-deficient carbon bearing a chlorine atom, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer-like complex. The aromaticity is then restored by the expulsion of the chloride leaving group. The stability of the Meisenheimer-like intermediate is key to the reaction's success. The electron-withdrawing nature of the quinoline nitrogen helps to stabilize this intermediate.[1] The 4-position is generally more reactive than the 2-position due to better stabilization of the negative charge in the intermediate.[10][17]
By understanding these principles and systematically applying the troubleshooting steps outlined above, you can significantly improve the yields and outcomes of your nucleophilic substitution reactions on dichloroquinolines.
References
- ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- BenchChem. (2025). minimizing byproduct formation in nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone.
- PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- Arabian Journal of Chemistry. (n.d.). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- ResearchGate. (2025). Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature.
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of the 3-bromo position.
- ResearchGate. (2020). (PDF) AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION.
- ResearchGate. (n.d.). (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2).
- Nano Catalyst AI. (2025). The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis.
- PMC. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Wordpress. (2025). SNAr Reaction in Other Common Molecular Solvents.
- Wordpress. (n.d.). SNAr Solvents and Reagents.
- PubMed. (2021). Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems.
- BenchChem. (2025). Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide.
- ResearchGate. (n.d.). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols | Request PDF.
- Journal of the American Chemical Society. (n.d.). The Role of Phenol in the Reaction of 4,7-Dichloroquinoline with Novol Diamine.
- Semantic Scholar. (n.d.). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.
- Chemistry Steps. (n.d.). Reactions of Thiols.
- NIH. (2020). Decarboxylative thiolation of redox-active esters to free thiols and further diversification.
- YouTube. (2019). 01.06 Nucleophilic Catalysis.
- YouTube. (2018). 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects.
- (n.d.).
- PubMed Central. (n.d.). Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives.
- PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- PMC. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties.
- NIH. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- (2018). HYDROLYSIS REACTIONS.
- (n.d.). HYDROLYSIS.
- Wordpress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- PMC. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application.
- Organic Chemistry Portal. (n.d.). Ether synthesis by reductive etherification.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane.
- Monash University. (n.d.). Organic reactions: Hydrolysis.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- Quora. (2020). What are the reaction conditions and catalysts for the synthesis of dicyclohexyl ether?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. esisresearch.org [esisresearch.org]
- 14. web.viu.ca [web.viu.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 4,5,7-Trichloroquinoline
Welcome to the technical support center for the synthesis of 4,5,7-trichloroquinoline. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and process safety.
Introduction: The Challenge of Scaling this compound Synthesis
This compound is a key intermediate in the development of various pharmaceuticals and functional materials. While several synthetic routes are viable at the laboratory scale, scaling up production introduces significant challenges. These often include managing exothermic reactions, controlling impurity profiles, ensuring consistent product quality, and handling hazardous reagents safely. This guide provides practical, experience-driven advice to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Initiation and Control
Question 1: We are observing a significant exotherm and pressure build-up during the initial cyclization step when scaling up. What is the cause and how can we mitigate this?
Answer: This is a common issue when scaling up cyclization reactions, particularly those involving strong acids like polyphosphoric acid (PPA) or Eaton's reagent. The root cause is often a combination of poor heat transfer in larger reactors and an increased rate of reaction due to the larger mass of reactants.
Troubleshooting Steps:
-
Controlled Reagent Addition: Instead of adding the aniline precursor in one portion, implement a controlled, semi-batch addition strategy. This allows the cooling system to manage the heat generated in real-time.
-
Solvent Selection: While often run neat, consider using a high-boiling, inert solvent such as diphenyl ether or a suitable ionic liquid. This can help to moderate the reaction temperature and improve heat transfer.
-
Reactor Configuration: Ensure your reactor is equipped with an adequate cooling jacket and an efficient overhead stirring mechanism to maintain a homogenous temperature throughout the reaction mixture. Baffles within the reactor can also improve mixing and heat distribution.
Workflow: Managing Exotherms During Scale-Up
Caption: Troubleshooting workflow for thermal runaway events.
Section 2: Impurity Profile and Purification
Question 2: On a larger scale, we are seeing a new, significant impurity that co-elutes with our product. How can we identify and eliminate it?
Answer: The appearance of new impurities upon scale-up often points to issues with localized "hot spots" in the reactor or prolonged reaction times, leading to side reactions. The first step is to characterize the impurity.
Identification and Mitigation:
-
Impurity Characterization: Isolate the impurity using preparative chromatography (HPLC or SFC) and characterize it using LC-MS, high-resolution mass spectrometry (HRMS), and NMR. This will reveal its structure and offer clues to its formation pathway.
-
Plausible Side Reactions: A common side reaction is over-chlorination or dimerization. If your synthesis involves a chlorinating agent like phosphorus oxychloride (POCl₃), inadequate temperature control can lead to the formation of tetrachloro- or other polychlorinated quinolines.
-
Process Optimization:
-
Temperature Control: Re-validate your temperature control at scale. Use multiple temperature probes to ensure there are no hot spots.
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. At scale, even small excesses can lead to significant impurity formation. Consider adding the chlorinating agent subsurface to improve dispersion.
-
Quenching: Ensure your quenching procedure is rapid and effective at neutralizing the reactive species to prevent further side reactions during work-up.
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity Type | Plausible Cause | Mitigation Strategy |
| Over-chlorinated species | Excess chlorinating agent; high temp. | Reduce stoichiometry of chlorinating agent; improve temp. control. |
| Dimerization products | High concentration; prolonged reaction time | Use a suitable solvent to reduce concentration; optimize reaction time. |
| Incomplete cyclization | Insufficient acid strength or temp. | Increase catalyst loading or temperature; verify reagent quality. |
| Positional isomers | Lack of regioselectivity | Re-evaluate the directing groups on the aniline precursor. |
Question 3: Our current purification method (column chromatography) is not viable for the multi-kilogram scale. What are our options?
Answer: Scaling up purification requires a shift from chromatography-based methods to crystallization or distillation where possible.
Alternative Purification Strategies:
-
Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale. A systematic solvent screen is essential. Start with solvents where the product has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., isopropanol, ethyl acetate, toluene).
-
Slurry Wash: If the impurities are significantly more soluble than the product in a particular solvent, a slurry wash can be very effective. The crude product is stirred in the solvent as a slurry, and the impurities are washed away.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation (often under vacuum) can be an excellent method for purification.
Decision Tree: Selecting a Scale-Up Purification Method
Caption: Decision-making process for purification at scale.
References
- Quinoline Synthesis: General principles and mechanisms. Organic Chemistry Portal. [Link]
- Scale-Up of Chemical Synthesis: A guide to the challenges and considerations in scaling up chemical reactions. American Chemical Society. [Link]
- Process Safety in Chemical Manufacturing: Information on managing hazardous reactions and reagents.
Managing exothermic reactions in quinoline synthesis
Introduction: Navigating the Thermal Landscape of Quinoline Synthesis
The synthesis of the quinoline scaffold, a cornerstone in pharmaceuticals and materials science, is a process frequently marked by powerful exothermic events. Classical methods, such as the Skraup and Doebner-von Miller reactions, are notoriously energetic and pose significant safety risks if not managed with expertise.[1][2] These reactions involve a cascade of heat-releasing steps, including acid-catalyzed dehydrations, Michael additions, and oxidative cyclizations, which can lead to dangerous runaway conditions.[3]
This guide serves as a dedicated technical support resource for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to provide in-depth, field-proven insights into the causality behind thermal events and the self-validating protocols required for their safe management. Here, we address common experimental challenges in a direct question-and-answer format, offering both troubleshooting solutions and the fundamental expertise to prevent issues before they arise.
Frequently Asked Questions (FAQs): Understanding the Exotherm
This section addresses foundational questions regarding the inherent thermal hazards of classical quinoline synthesis.
Q1: What are the primary chemical steps that generate so much heat in the Skraup and Doebner-von Miller syntheses? A1: The high exothermicity is not from a single step but a cascade of energy-releasing transformations. In the Skraup synthesis, the initial dehydration of glycerol to acrolein by concentrated sulfuric acid is highly energetic.[3] Subsequent steps, including the Michael addition of aniline to acrolein, followed by cyclization and oxidation, all contribute significantly to the overall heat evolution.[3][4] The harsh acidic and oxidizing conditions inherent to both the Skraup and Doebner-von Miller reactions are the fundamental drivers of their violent thermal profiles.[5][6]
Q2: What are the immediate risks of a thermal runaway reaction in this context? A2: An uncontrolled reaction, particularly a Skraup synthesis, has a reputation for being violent.[3][7][8] The primary risks include:
-
Boil-over: The rapid temperature increase can exceed the boiling point of the reagents, causing the forceful ejection of highly corrosive and toxic materials from the reaction vessel. The original Skraup reaction was known to blow the contents of the flask out through the condenser.[7]
-
Pressure Buildup: In a sealed or inadequately vented system, the rapid generation of gaseous byproducts can cause the reaction vessel to rupture violently.
-
Product Degradation: Even if contained, excessive temperatures lead to the polymerization of reactive intermediates (like acrolein), resulting in the formation of intractable tar, which drastically reduces yield and complicates purification.[5][6][9]
Q3: The term "moderator" is often used, especially for the Skraup synthesis. What is it, and what is its chemical function? A3: A moderator is a chemical additive used to tame the violence of the reaction.[9] The most common and effective moderator for the Skraup synthesis is ferrous sulfate (FeSO₄).[5][10][11] While the reaction can proceed without it, the addition of ferrous sulfate makes the process smoother and more controllable.[9] It is believed to function as an oxygen carrier, controlling the rate of the oxidation step.[3] By slowing this key energetic step, it extends the reaction over a longer period, preventing the sudden, violent release of energy.[3] Boric acid has also been reported as an effective moderator.[5][8]
Troubleshooting Guide: Managing Exotherms in Specific Syntheses
This section provides solutions to specific problems encountered during common quinoline syntheses.
Skraup Synthesis
Problem: My reaction is violently exothermic, making it impossible to control. I'm observing rapid temperature spikes and vigorous boiling immediately after initiation. [5][6]
Causality: This is the classic challenge of the Skraup synthesis. The reaction is initiated with gentle heating, but once it starts, the cumulative exothermic nature of the dehydration, addition, and cyclization steps takes over. Without proper control measures, a runaway is almost inevitable.
Solution Pathway:
-
Incorporate a Moderator: The use of ferrous sulfate (FeSO₄) is highly recommended to make the reaction less violent.[3][5] This is the first and most critical step in moderating the reaction.
-
Strictly Control Reagent Addition: The order of addition is crucial for safety.[3] Concentrated sulfuric acid must be added slowly , via a dropping funnel, to the cooled and well-stirred mixture of aniline, glycerol, and ferrous sulfate.[5] Adding the acid too quickly or to an uncooled mixture can trigger an uncontrollable exotherm.
-
Ensure Efficient Heat Dissipation:
-
Stirring: Use a powerful overhead stirrer to ensure the mixture is homogeneous. This prevents the formation of localized hotspots where the reaction can accelerate uncontrollably.[5]
-
Cooling Bath: Perform the sulfuric acid addition with the reaction flask submerged in an ice-water bath to absorb the initial heat of mixing and dilution.
-
-
Practice Careful Initiation: After the acid is added, heat the mixture gently to initiate the reaction. Once the exotherm begins (indicated by a temperature rise and refluxing), immediately remove the external heat source .[5][10] The reaction should be able to sustain itself. If it becomes too vigorous, have an ice bath ready to cool the flask.[5]
Problem: My Skraup synthesis produces a large amount of black, intractable tar, and my quinoline yield is extremely low. [5]
Causality: Tar formation is a direct consequence of poor temperature control.[9] The strongly acidic and oxidizing conditions, especially at excessively high temperatures, cause the in situ generated acrolein and other unsaturated intermediates to polymerize.[6][9]
Solution Pathway:
-
Mitigate the Exotherm: The primary solution to tarring is to prevent overheating. All the steps described above for controlling the exotherm (using moderators, slow addition, cooling, and gentle initiation) are the best methods for minimizing tar formation.
-
Optimize Temperature Profile: Avoid excessively high temperatures. A controlled temperature profile, often in the range of 100–150°C during the main reaction phase, is crucial.[9][12]
-
Purification Strategy: Even in a well-controlled reaction, some tar is expected. The most effective method for separating the volatile quinoline product from the non-volatile tar is steam distillation from the basified reaction mixture.[5][10]
Doebner-von Miller Synthesis
Problem: During the reaction of my aniline with an α,β-unsaturated aldehyde, the temperature spikes and the mixture turns into a thick, dark polymer. [13]
Causality: Similar to the Skraup synthesis, this issue is caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[13] This side reaction is highly exothermic and competes directly with the desired quinoline formation.
Solution Pathway:
-
Control Reagent Concentration: The most effective strategy is to keep the concentration of the reactive α,β-unsaturated carbonyl low at any given moment. Add the carbonyl compound (or the aldehyde precursor that forms it in situ, like acetaldehyde) slowly to the heated and stirred acidic solution of the aniline.[13]
-
Maintain Initial Cooling: When preparing the α,β-unsaturated aldehyde in situ (e.g., via an aldol condensation), it is critical to perform this step at a low temperature. Cool the flask in an ice bath during the slow addition of acetaldehyde to the aniline hydrochloride solution to control the initial exotherm and minimize polymerization before the main cyclization step.[13]
-
Monitor Temperature Throughout: A vigorous reaction may require initial cooling.[13] After the controlled addition, the mixture often requires heating to reflux to drive the cyclization. Use a thermometer and a controllable heating mantle to maintain the optimal temperature without allowing it to spike.
Friedländer Synthesis
Problem: My Friedländer reaction is not proceeding at room temperature, but applying high heat leads to significant self-condensation of my ketone reactant. [10]
Causality: The Friedländer synthesis is a condensation reaction that often requires energy to overcome the activation barrier.[14] However, the same acidic or basic conditions that catalyze the desired reaction can also promote the self-condensation (an aldol reaction) of the ketone starting material, especially those with α-hydrogens.[10]
Solution Pathway:
-
Optimize Catalyst and Conditions: This synthesis is highly adaptable. Instead of defaulting to high heat, explore different catalytic systems.
-
Acid/Base Catalysis: The reaction can be promoted by either acid (e.g., p-toluenesulfonic acid, H₂SO₄) or base (e.g., KOH, pyridine) catalysts.[15][16] The choice can significantly affect the optimal temperature.
-
Milder Catalysts: To avoid harsh conditions, consider modern catalysts. For example, gold catalysts have been shown to allow the reaction to proceed under milder conditions, minimizing side reactions.[16]
-
-
Controlled Addition: Slowly adding the ketone to the reaction mixture can help minimize its instantaneous concentration, thus disfavoring the second-order self-condensation reaction.[10]
-
Solvent and Temperature Selection: The reaction is typically run under reflux in solvents like ethanol or DMF (80–120 °C).[15] This provides enough energy for the reaction to proceed without resorting to the very high temperatures (>150 °C) that accelerate byproduct formation.[17]
-
Consider Microwave Irradiation: For suitable substrates, microwave synthesis can be an excellent alternative. It allows for rapid and uniform heating to a precise target temperature (e.g., 160 °C for 5-10 minutes), which can dramatically shorten reaction times and improve yields by minimizing the time spent under conditions that favor side reactions.[18]
Data & Protocols
Table 1: Thermal Management Strategies for Common Quinoline Syntheses
| Synthesis | Primary Exotherm Source | Key Control Parameters | Recommended Temp. Range |
| Skraup | Glycerol dehydration, Michael addition, Oxidation | Moderator (FeSO₄), Slow H₂SO₄ addition, Efficient stirring, Gradual initiation | 100 - 150 °C (post-initiation)[12] |
| Doebner-von Miller | Polymerization of α,β-unsaturated carbonyl | Slow addition of carbonyl/precursor, Initial cooling, Catalyst choice | Varies; may require cooling initially, then reflux[13] |
| Friedländer | Condensation & Cyclization (milder) | Catalyst selection, Solvent choice, Controlled heating | 80 - 120 °C (reflux in common solvents)[15] |
Experimental Protocol: Controlled Skraup Synthesis of Quinoline
This protocol emphasizes safety and control of the exothermic reaction through the use of a moderator and controlled additions.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (serves as oxidant and solvent)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Equipment:
-
Three-neck round-bottom flask appropriately sized for the scale.
-
High-torque overhead mechanical stirrer.
-
Reflux condenser with water lines.
-
Pressure-equalizing dropping funnel.
-
Thermometer or thermocouple probe.
-
Heating mantle.
-
Large ice-water bath.
Procedure:
-
Apparatus Setup: In a fume hood, assemble the flask with the stirrer in the central neck, and the condenser and dropping funnel in the side necks. Ensure the stirrer creates a deep vortex.
-
Charge Reactants: To the flask, add aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.[10] Begin stirring to mix the components thoroughly.
-
Initial Cooling: Place the entire apparatus in the ice-water bath and allow the contents to cool.
-
Acid Addition (Critical Step): Cautiously and slowly add concentrated sulfuric acid via the dropping funnel to the vigorously stirred, cooled mixture.[5][10] Monitor the internal temperature closely; do not allow it to rise uncontrollably. The addition rate should be adjusted to maintain a manageable temperature.
-
Reaction Initiation: Once all the sulfuric acid has been added, remove the ice bath. Gently heat the mixture with the heating mantle.[10]
-
Managing the Exotherm: Watch the temperature closely. As the reaction initiates, the temperature will begin to rise on its own, and the mixture will start to reflux. As soon as this vigorous reaction begins, remove the heating mantle. [5][10] The reaction's own exotherm should sustain it.
-
Reflux and Completion: If the reaction becomes too vigorous, immerse the flask in the ice bath until it subsides.[5] After the initial vigorous phase is over, heat the mixture to maintain a steady reflux for several hours to ensure the reaction goes to completion.[5][10]
-
Work-up: Follow standard procedures for cooling, quenching in water, basifying, and isolating the product, typically via steam distillation.[10]
Visual Logic Guides
Diagram 1: Troubleshooting a Thermal Runaway Event
Caption: Decision workflow for responding to a thermal runaway.
Diagram 2: Safe Initiation Workflow for Skraup Synthesis
Caption: Step-by-step workflow for the safe initiation of a Skraup reaction.
References
- troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis - Benchchem. (n.d.). BenchChem.
- byproduct formation in the Doebner-von Miller reaction - Benchchem. (n.d.). BenchChem.
- Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide - Benchchem. (n.d.). BenchChem.
- Making quinoline - the Skraup synthesis. (2024, August 25). YouTube.
- Friedländer Synthesis - J&K Scientific LLC. (2025, June 3). J&K Scientific.
- Skraup reaction process for synthesizing quinolones. (n.d.). Google Patents.
- Effects of time and temperature on the Friedländer quinoline synthesis... (n.d.). ResearchGate.
- Advances in polymer based Friedlander quinoline synthesis - PMC. (n.d.). PubMed Central.
- Preventing side product formation in quinoline synthesis - Benchchem. (n.d.). BenchChem.
- Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.). Alfa Chemistry.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020, June 2). PubMed Central.
- Friedländer synthesis - Wikipedia. (n.d.). Wikipedia.
- Preparation and Properties of Quinoline. (n.d.).
- side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.). BenchChem.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Pharmaguideline.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2). Royal Society of Chemistry.
- Skraup reaction - Wikipedia. (n.d.). Wikipedia.
- Synthesis of Quinoline and derivatives. (n.d.).
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. du.edu.eg [du.edu.eg]
- 18. researchgate.net [researchgate.net]
Technical Support Center: TLC Monitoring of Reactions Involving 4,5,7-Trichloroquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 4,5,7-trichloroquinoline. As a multi-functional scaffold in medicinal chemistry and agrochemicals, understanding its behavior during chromatographic analysis is paramount for accurate reaction tracking and optimization.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered in the laboratory.
Introduction to this compound in TLC Analysis
This compound is a halogenated quinoline derivative with a molecular weight of 232.5 g/mol .[3] Its structure, characterized by a basic nitrogen atom within the quinoline ring and electron-withdrawing chlorine substituents, dictates its chromatographic behavior. The basicity of the quinoline nitrogen can lead to strong interactions with the acidic silica gel stationary phase, often resulting in streaking or tailing of spots on the TLC plate.[4] Furthermore, the chlorine atoms can be susceptible to nucleophilic substitution or hydrolysis under certain reaction conditions, potentially leading to the formation of byproducts that complicate TLC interpretation.[5][6][7]
This guide will equip you with the necessary knowledge to anticipate and troubleshoot these issues, ensuring reliable and reproducible TLC results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of reactions involving this compound in a direct question-and-answer format.
Q1: My this compound spot is streaking or tailing down the plate. What's causing this and how can I fix it?
Answer: This is the most frequent issue when working with quinoline-based compounds on standard silica gel plates.[4][8]
-
Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in the quinoline ring of your compound interacts strongly with these acidic sites via acid-base interactions. This strong, sometimes partially irreversible, binding causes the spot to elongate or "tail" as it moves up the plate, rather than eluting as a compact spot.[4]
-
Solutions:
-
Add a Basic Modifier to the Mobile Phase: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[4][9]
-
Reduce Sample Concentration: Overloading the plate with too much sample can also cause streaking.[9][11][12][13] Try diluting your sample and spotting a smaller amount. The ideal starting spot should be only 1-2 mm in diameter.[4]
-
Consider Alternative Stationary Phases: If tailing persists, you might be dealing with a particularly basic derivative. Consider using an alternative TLC plate, such as alumina (which is basic) or a reversed-phase (C18) plate.[4][9]
-
Q2: My spots are not moving off the baseline (Rf ≈ 0). What should I do?
Answer: If your spots remain at the origin, the mobile phase (eluent) is not polar enough to move the compound up the plate.[4][9]
-
Causality: In normal-phase TLC, the stationary phase (silica gel) is highly polar. For a compound to move up the plate, the mobile phase must be sufficiently polar to compete for interactions with the compound and displace it from the stationary phase. If the eluent is too nonpolar, the compound will remain strongly adsorbed to the silica gel.
-
Solutions:
-
Increase Solvent Polarity: Incrementally increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 30% or 50%.[4]
-
Change to a More Polar Solvent System: If adjusting the ratio is insufficient, switch to a more polar solvent system altogether. For very polar compounds, a system like 5% methanol in dichloromethane is a good next step.[4][14]
-
Q3: My spots are all running at the solvent front (Rf ≈ 1). How do I get better separation?
Answer: If your spots are traveling with the solvent front, your mobile phase is too polar.[9]
-
Causality: A highly polar eluent will have a strong affinity for the polar silica gel, effectively displacing all compounds, even those with moderate polarity. This causes the compounds to travel with the solvent front instead of partitioning with the stationary phase.[4]
-
Solutions:
-
Decrease Solvent Polarity: Decrease the proportion of the polar solvent in your mobile phase. For example, if you are using 50% ethyl acetate in hexanes, try reducing it to 20% or 10%.
-
Choose a Less Polar Solvent System: Switch to a less polar combination of solvents. For instance, if you are using methanol/dichloromethane, consider switching to an ethyl acetate/hexanes system.
-
Q4: I see a new, more polar spot appearing in my reaction mixture that wasn't there at the start. What could it be?
Answer: This could indicate the hydrolysis of one of the chloro-substituents on the quinoline ring.
-
Causality: Chloroquinolines can undergo hydrolysis to form the corresponding quinolones (hydroxyquinolines), especially at the 2- and 4-positions.[5][6][7] This reaction can be promoted by acidic or basic conditions, and sometimes even by the silica gel itself, which can act as a weak acid catalyst.[15] The resulting hydroxyl group is significantly more polar than the chlorine atom it replaces, leading to a much lower Rf value on the TLC plate.
-
Troubleshooting & Confirmation:
-
2D TLC: To check if the new spot is a result of decomposition on the silica plate, you can run a 2D TLC.[15] Spot your reaction mixture in one corner of a square TLC plate and run it in one solvent system. Then, turn the plate 90 degrees and run it in the same or a different solvent system. If the new spot is a true product of the reaction, it will lie on the diagonal. If it is a decomposition product formed on the plate, it will appear off the diagonal.[15]
-
LC-MS Analysis: To confirm the identity of the new spot, scrape the spot from the TLC plate, extract the compound with a suitable solvent, and analyze it by LC-MS to determine its molecular weight.
-
Q5: How do I visualize the spots? My compounds are colorless.
Answer: Since this compound and many of its derivatives are colorless, visualization techniques are required.
-
UV Light (254 nm): As an aromatic and highly conjugated system, this compound is UV-active.[16][17][18] This is the most common and non-destructive method.[16][17]
-
View the dried TLC plate under a UV lamp at 254 nm. UV-active compounds will appear as dark spots against the fluorescent green background of the plate (for plates containing a fluorescent indicator like F254).[16][19]
-
Lightly circle the spots with a pencil while under the UV lamp, as they will be invisible once the light is removed.[16]
-
-
Iodine Staining:
-
Potassium Permanganate (KMnO₄) Stain:
-
This stain is useful for detecting compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes.[20] Spots will appear as yellow or brown on a purple background.
-
Experimental Protocols
Protocol 1: Standard TLC Monitoring of a Reaction
This protocol outlines the standard procedure for monitoring the progress of a reaction involving this compound.
-
Plate Preparation:
-
Sample Preparation:
-
Dissolve a small amount of your starting material(s) and an aliquot of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).[8]
-
-
Spotting:
-
Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane.
-
Spot the reaction mixture on the "RM" lane.
-
On the "Co" lane, first spot the starting material, then spot the reaction mixture directly on top of it.[21] This co-spot is crucial for distinguishing between starting material and product when they have similar Rf values.[15][21]
-
Ensure the spots are small (1-2 mm in diameter) and do not touch.[4] Allow the solvent to fully evaporate between applications.[12][23]
-
-
Development:
-
Visualization and Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.[23]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[16]
-
Calculate the Retention Factor (Rf) for each spot.[24][25][26][27] The reaction is complete when the starting material spot is no longer visible in the "RM" lane.[8]
-
Protocol 2: Calculating the Retention Factor (Rf)
The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[23][24]
-
Formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[24][26]
-
Procedure:
-
Measure the distance from the baseline to the center of the spot.
-
Measure the distance from the baseline to the solvent front.
-
Divide the distance traveled by the compound by the distance traveled by the solvent front.[25]
-
An ideal Rf value for good separation is typically between 0.3 and 0.7.
Data Presentation
Table 1: Recommended Starting Solvent Systems for this compound Derivatives
| Polarity of Compound | Recommended Solvent System (v/v) | Modifier (if needed) |
| Non-polar to Moderately Polar | 10-50% Ethyl Acetate in Hexanes | 0.5% Triethylamine |
| Moderately Polar to Polar | 5-10% Methanol in Dichloromethane | 0.5% Triethylamine |
| Highly Polar | 80:10:5:5 Ethyl Acetate/Butanol/Acetic Acid/Water | N/A |
Visualizations
Diagram 1: Standard TLC Workflow
Caption: Workflow for monitoring a reaction using TLC.
Diagram 2: Troubleshooting Logic for Tailing Spots
Caption: Decision tree for troubleshooting tailing spots.
References
- Khan Academy. (n.d.). Calculating retention factors for TLC (video).
- ChemBAM. (n.d.). TLC troubleshooting.
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
- Royal Society of Chemistry. (n.d.). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry.
- Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
- Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
- LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Royal Society of Chemistry. (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Royal Society of Chemistry. (2024, September 24). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. DOI:10.1039/D4NJ03878A.
- Quick Company. (n.d.). An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline.
- National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC.
- LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. Chempedia.
- Journal of the American Chemical Society. (n.d.). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.
- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- YouTube. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). That Chemist.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- University of California, Los Angeles. (n.d.). TLC Visualization Methods.
- Scribd. (n.d.). TLC Visualization Reagents Guide.
- University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- National Center for Biotechnology Information. (n.d.). 4,5,7-trichloro-3-hydroxy-1H-quinolin-2-one. PubChem Compound Database.
- Wikipedia. (n.d.). 4,7-Dichloroquinoline.
- Chemsrc. (2025, September 9). 5,7-Dichloroquinoline.
- ScienceDirect. (2007, April 1). Reaction of polycyclic aromatic hydrocarbons adsorbed on silica in aqueous chlorine.
- ResearchGate. (2025, August 7). (PDF) Silica Gel in Organic Synthesis.
- ResearchGate. (2025, October 15). (PDF) Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions.
- ResearchGate. (2025, August 6). (PDF) ADSORPTION OF QUINOLINE YELLOW FROM AQUEOUS SOLUTION BY SILICA GEL MODIFIED WITH CETYLPYRIDINIUM CHLORIDE.
Sources
- 1. An Improved Process For The Preparation Of 4, 5, 7 Trichloroquinoline [quickcompany.in]
- 2. 4,5,7-Trichloro Quinoline | 23834-01-7 [chemicalbook.com]
- 3. This compound | C9H4Cl3N | CID 615835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chembam.com [chembam.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. microbiozindia.com [microbiozindia.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. faculty.fiu.edu [faculty.fiu.edu]
- 21. How To [chem.rochester.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 24. Khan Academy [khanacademy.org]
- 25. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 26. studymind.co.uk [studymind.co.uk]
- 27. Thin layer chromatography (TLC) Rf measurement - LabSim [learnsci.com]
- 28. youtube.com [youtube.com]
Technical Support Center: Column Chromatography Purification of 4,5,7-Trichloroquinoline
Welcome to the technical support guide for the purification of 4,5,7-trichloroquinoline. This document provides a comprehensive, field-tested protocol and troubleshooting guide designed for researchers, medicinal chemists, and process development scientists. Our approach moves beyond a simple list of steps to explain the underlying chemical principles, empowering you to adapt and troubleshoot effectively.
Introduction
This compound is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and functional materials.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final products. Column chromatography is the premier technique for achieving high purity.[3] However, the basic nitrogen of the quinoline ring and the compound's specific polarity profile can present unique challenges. This guide provides a robust framework for its successful purification.
PART 1: Core Protocol & Methodology (FAQs)
This section addresses the foundational questions for setting up a successful purification.
Q1: What are the key physicochemical properties of this compound relevant to chromatography?
Answer: Understanding the molecule's properties is the first step in designing a logical purification strategy. This compound is a solid at room temperature with limited solubility in non-polar solvents but better solubility in chlorinated solvents.[4] Its quinoline core contains a basic nitrogen atom, which is the most critical factor influencing its chromatographic behavior on standard silica gel.
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₉H₄Cl₃N | --- |
| Molecular Weight | 232.49 g/mol [5] | Affects diffusion rates but is less critical for basic protocol design. |
| Physical Form | Pale Beige to Brown Solid[4] | The crude product must be fully dissolved for analysis and column loading. |
| Melting Point | 106 - 108°C[4] | Indicates stability under typical chromatography conditions. |
| Solubility | Sparingly in Chloroform, Slightly in Toluene[4] | Dictates the choice of solvent for sample loading. Dichloromethane (DCM) is often a good choice. |
| Polarity | Moderately Polar | The three chloro-substituents and the aromatic system contribute to its polarity, requiring a moderately polar eluent for elution from silica gel. |
| Key Feature | Basic Nitrogen Atom | This is the primary cause of interaction with acidic silanol groups on the silica surface, leading to peak tailing. This must be addressed by modifying the mobile phase.[6] |
Q2: How do I develop an appropriate solvent system using Thin-Layer Chromatography (TLC)?
Answer: TLC is an indispensable tool for rapidly determining the optimal mobile phase for your column. The goal is to find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.3-0.4 , ensuring good separation from impurities.[7]
Step-by-Step TLC Protocol:
-
Sample Preparation: Dissolve a small amount of your crude this compound in a suitable volatile solvent like dichloromethane (DCM) or ethyl acetate to make a ~1% solution.[8]
-
Plate Preparation: Using a pencil, lightly draw an origin line about 0.5-1.0 cm from the bottom of a silica gel TLC plate.[8]
-
Spotting: Use a capillary tube to apply a small, concentrated spot of your sample solution onto the origin line. The ideal spot size is 1-2 mm in diameter.[9]
-
Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which ensures reproducible Rf values.[8][10]
-
Development: Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate via capillary action.[8][9]
-
Visualization: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[7][10] After the plate dries, visualize the spots under a UV lamp (254 nm) and circle them.[9]
-
Rf Calculation: Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]
Recommended Starting Solvent Systems:
The key to success is to counteract the acidic nature of the silica gel. This is achieved by adding a small amount of a basic modifier like triethylamine (NEt₃).
| Solvent System (v/v/v) | Polarity | Comments |
| Hexanes / Ethyl Acetate / NEt₃ (e.g., 70:30:0.5) | Low to Medium | Excellent starting point. Adjust the Hexanes:EtOAc ratio to achieve the target Rf.[9] |
| Dichloromethane / Methanol / NEt₃ (e.g., 98:2:0.5) | Medium to High | Use for more polar impurities. Methanol significantly increases eluent strength. |
| Toluene / Ethyl Acetate / NEt₃ (e.g., 80:20:0.5) | Low to Medium | Toluene can offer different selectivity for aromatic compounds compared to hexanes. |
Q3: What is the detailed, step-by-step protocol for purifying this compound?
Answer: This protocol assumes you have already determined an optimal solvent system via TLC (e.g., 70:30 Hexanes:Ethyl Acetate + 0.5% NEt₃) that gives an Rf of ~0.35 for the product.
Experimental Protocol: Flash Column Chromatography
-
Column Preparation (Slurry Packing):
-
Select Column Size: Use a silica gel mass of 50-100 times the mass of your crude sample.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel (e.g., 230-400 mesh) with your initial, least polar mobile phase (e.g., 90:10 Hexanes:EtOAc). Stir to create a homogenous, pourable slurry.[3]
-
Pack the Column: Secure the column vertically. Add a small plug of glass wool or cotton, followed by a thin layer of sand.[3] Pour the silica slurry into the column. Use a funnel and tap the column gently to ensure even packing and remove air bubbles.[3]
-
Equilibrate: Drain the excess solvent until the level is just above the silica bed. Add a protective layer of sand on top. Wash the column with 2-3 column volumes of your starting mobile phase. Never let the column run dry. [3]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the crude product weight) to this solution.[3]
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This technique is known as "dry loading" and is superior for compounds with limited solubility in the eluent as it prevents band broadening.[11]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin elution with your chosen mobile phase. If using an isocratic elution, the solvent composition remains constant throughout.[12][13]
-
If impurities are close to your product, a shallow gradient elution is recommended. Start with a less polar mixture (e.g., 90:10 Hexanes:EtOAc + 0.5% NEt₃) and gradually increase the polarity to your target solvent system (70:30 Hexanes:EtOAc + 0.5% NEt₃).[14] This sharpens elution bands and can improve separation.
-
Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
-
Fraction Collection & Analysis:
-
Collect fractions in an array of test tubes or flasks.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product (single spot on TLC).
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
PART 2: Troubleshooting Guide
Even with a robust protocol, issues can arise. This section addresses the most common problems in a direct question-and-answer format.
Problem: My compound is streaking/tailing on the TLC plate and column. Why is this happening and how do I fix it?
Answer: This is the most common issue for quinolines and other basic nitrogen-containing compounds.[6]
-
Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the quinoline ring undergoes a strong acid-base interaction with these sites. This secondary, non-ideal interaction causes a portion of the molecules to "stick" to the stationary phase longer than they should, resulting in an elongated spot or "tail".[6]
-
Solution:
-
Primary Fix - Add a Basic Modifier: The most effective solution is to neutralize the acidic silanol sites. Add 0.5-2.0% triethylamine (NEt₃) to your mobile phase (both for TLC and the column).[9] The NEt₃ is a stronger base and will preferentially bind to the acidic sites, allowing your quinoline product to elute symmetrically.
-
Reduce Sample Concentration: Overloading the stationary phase can exacerbate tailing.[9] Ensure you are not loading too much sample on your TLC plate or column.
-
Consider Alternative Stationary Phases: If tailing persists even with a modifier, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel for very sensitive compounds.[9][15]
-
Problem: I can't achieve good separation between my product and a close-running impurity. What are my options?
Answer: This requires systematically altering the selectivity of your chromatographic system.
-
Causality: The impurity has a polarity and structure very similar to your product, resulting in nearly identical interactions with the stationary and mobile phases.
-
Solutions:
-
Change Solvent Selectivity: Do not just increase or decrease the polarity of your existing system. Change one of the solvent components entirely to alter the types of intermolecular interactions. For example, if you are using Hexanes/Ethyl Acetate, try switching to a Toluene/Acetone or DCM/Ether based system (always with NEt₃).[16] Different solvents interact differently (e.g., pi-pi stacking with toluene), which can often resolve closely running spots.
-
Use a Shallow Gradient: A very slow, shallow gradient elution can improve the resolution of compounds that are very close together. Instead of a large step in polarity, increase the strong solvent percentage by only a few percent at a time.
-
Improve Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure your column is packed evenly and tightly.
-
Try a Different Stationary Phase: If normal phase silica fails, consider reversed-phase (C18) silica gel . In this mode, the elution order is inverted: the most polar compounds elute first. This fundamental change in separation mechanism can often resolve difficult mixtures.[15]
-
Problem: My compound won't elute from the column, or the recovery is very low. What could be the cause?
Answer: This suggests either irreversible binding to the silica or use of an insufficiently polar mobile phase.
-
Causality:
-
Irreversible Adsorption: In the absence of a basic modifier (NEt₃), the interaction with acidic silanol sites can be so strong that the compound becomes permanently bound to the silica gel.[6]
-
Mobile Phase is Not Polar Enough: Your chosen eluent may simply lack the strength to move the compound through the column.[9][17]
-
Compound Decomposition: Although less common for this stable heterocycle, some compounds can degrade on acidic silica gel.[17][18] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[17]
-
-
Solutions:
-
ALWAYS Use a Basic Modifier: As stated before, this is non-negotiable for quinolines on silica.
-
Increase Eluent Polarity: Systematically increase the percentage of your polar solvent (e.g., from 10% EtOAc to 30%, 50%, etc.). If that is insufficient, switch to a stronger polar solvent like methanol. A common "flush" solvent system to remove highly retained compounds is 5-10% Methanol in DCM.[9]
-
Check Solubility: Ensure your compound did not precipitate at the top of the column upon loading. This can happen if it is not fully soluble in the initial mobile phase. Dry loading helps prevent this.[11]
-
Problem: The separation on the column is much worse than what I saw on the TLC plate. Why?
Answer: This is a common and frustrating issue that usually points to problems with technique.
-
Causality:
-
Poor Sample Loading: If the initial band of your sample at the top of the column is wide, it will remain wide throughout the entire purification. This happens if you dissolve the sample in too much solvent or use a solvent that is much stronger than the mobile phase.[11]
-
Column Overload: There is a finite capacity for the silica gel. Loading too much crude material will saturate the stationary phase, leading to very broad peaks and poor separation.[6]
-
Inefficient Column Packing: Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample flow unevenly, destroying separation.
-
-
Solutions:
-
Use Dry Loading: This is the best way to ensure a tight, narrow starting band.[3][11]
-
Reduce Sample Load: Adhere to the 1:50 or 1:100 sample-to-silica ratio. For difficult separations, use more silica.
-
Repack the Column Carefully: Practice creating a homogenous slurry and packing a uniform bed. Ensure the top surface of the silica is flat and protected with a layer of sand.[3]
-
PART 3: Advanced Concepts & Workflow Visualization
Q: When should I use isocratic vs. gradient elution for this purification?
Answer: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: This method uses a single, unchanging solvent composition throughout the run.[12][13] It is ideal when your impurities are well-separated from the product on the TLC plate (i.e., they are either very non-polar with a high Rf or very polar and remain at the baseline). Isocratic elution is simpler to perform and uses less solvent.[14]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the run.[14] It is superior for complex mixtures where impurities have Rf values very close to the product. A gradient can sharpen the peaks of later-eluting compounds and reduce total run time. For this compound, if you have regioisomeric impurities, a shallow gradient is almost always the better choice.[12]
Q: My crude product has poor solubility. What is the best way to load it onto the column?
Answer: As mentioned in the core protocol, dry loading is the authoritative method for poorly soluble compounds.[3][11] Dissolving the sample in a strong solvent and applying it directly to the column (wet loading) will cause significant band broadening and ruin the separation, as the strong solvent carries the compound partway down the column in an uncontrolled manner before the mobile phase can take over. By adsorbing the compound onto silica first, you ensure it starts as a fine, even, and narrow band at the very top of the column, which is critical for a high-resolution separation.[11]
Purification Workflow Diagram
This diagram illustrates the logical process from receiving a crude sample to obtaining the pure this compound, including key decision points and troubleshooting loops.
Caption: Workflow for purification of this compound.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
- Cardoso, T. M., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - NIH.
- Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography.
- ChemicalBook. (n.d.). 4,5,7-Trichloro Quinoline | 23834-01-7.
- Welch, C. J., et al. (2020). A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography. PMC - PubMed Central.
- Wang, L., et al. (n.d.). Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method. PubMed Central.
- Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Benchchem. (n.d.). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
- Chromatography Forum. (2009). Amine column degradation.
- Al-Aqtash, R. A., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC - NIH.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Quora. (2017). What is gradient elution and isocratic elution?
- World Journal of Pharmaceutical and Medical Research. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF CHLOROQUINE AND PRIMAQUINE IN ITS BULK AND PHARM.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- ResearchGate. (2019). What is the advantages of gradient elution over isocratic elution in LC?
- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- UCLA Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- Reddit. (2025). Separating Regioisomers using Preparative TLC.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- PubChem. (n.d.). This compound.
- ChemicalBook. (2023). 4,5,7-Trichloro Quinoline | 23834-01-7.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- Reddit. (2016). What compounds are unstable in a silica gel column (chromatography).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4,5,7-Trichloro Quinoline | 23834-01-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4,5,7-Trichloro Quinoline | 23834-01-7 [amp.chemicalbook.com]
- 5. This compound | C9H4Cl3N | CID 615835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organomation.com [organomation.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. biotage.com [biotage.com]
- 13. quora.com [quora.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Chromatography [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. Chromatography [chem.rochester.edu]
- 18. reddit.com [reddit.com]
Minimizing impurities in the synthesis of 4,7-dichloroquinoline
Welcome to the comprehensive technical support guide for the synthesis of 4,7-dichloroquinoline. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a focus on minimizing impurities and troubleshooting common experimental challenges. Our guidance is grounded in established chemical principles and validated methodologies to ensure scientific integrity and reproducibility.
Introduction to 4,7-Dichloroquinoline Synthesis
4,7-Dichloroquinoline is a critical intermediate in the production of several vital antimalarial drugs, including chloroquine and hydroxychloroquine[1][2]. Its synthesis is most commonly achieved through the Gould-Jacobs reaction, a robust method for constructing the quinoline core[3]. This multi-step process, while effective, presents several challenges related to impurity formation, which can significantly impact the purity of the final active pharmaceutical ingredient (API).
This guide provides in-depth, question-and-answer-based troubleshooting for each major stage of the synthesis, from the initial condensation to the final purification.
Part 1: Frequently Asked Questions & Troubleshooting Guide
Section 1.1: Starting Materials and Initial Condensation
Question 1: What are the critical quality attributes of the starting materials, m-chloroaniline and diethyl ethoxymethylenemalonate (DEEM)?
Answer: The purity of your starting materials is paramount to minimizing downstream impurities.
-
m-Chloroaniline: Should be free of its isomers, o-chloroaniline and p-chloroaniline. The presence of these isomers will lead to the formation of corresponding dichloroquinoline isomers which are difficult to separate from the final product. It is recommended to use m-chloroaniline with a purity of >99%, and distillation of the starting material is advisable if isomer contamination is suspected[4].
-
Diethyl ethoxymethylenemalonate (DEEM): The refractive index is a good indicator of purity, which should be greater than 1.4600. Using freshly distilled DEEM is recommended to avoid impurities from hydrolysis or degradation[4].
Question 2: My initial condensation of m-chloroaniline and DEEM results in a dark-colored, tarry mixture. What is causing this and how can I prevent it?
Answer: Tar formation during the initial condensation to form ethyl α-carbethoxy-β-m-chloroanilinoacrylate is typically due to overheating or the presence of impurities that catalyze polymerization.
-
Causality: The reaction is exothermic. Uncontrolled temperature can lead to side reactions and decomposition.
-
Troubleshooting:
-
Temperature Control: The reaction should be gently heated on a steam bath, allowing for the controlled evolution of ethanol[4]. Avoid aggressive heating.
-
Purity of Reactants: Ensure high-purity starting materials, as acidic or basic impurities can catalyze polymerization.
-
Inert Atmosphere: While not always necessary for this step, performing the reaction under a nitrogen atmosphere can prevent oxidative side reactions that may contribute to color formation.
-
Section 1.2: Thermal Cyclization
Question 3: I am observing a significant amount of the 4,5-dichloroquinoline isomer in my final product. What is the origin of this impurity and how can I control its formation?
Answer: The formation of 4,5-dichloroquinoline is a known issue and originates from a lack of complete regioselectivity during the high-temperature cyclization of the anilinoacrylate intermediate.
-
Causality: The cyclization of the intermediate derived from m-chloroaniline can proceed via electrophilic attack at two different positions on the aniline ring (ortho to the amino group). While cyclization to form the 7-chloro isomer is generally favored, a competing reaction leads to the 5-chloro isomer[5].
-
Troubleshooting and Control:
-
Temperature Optimization: The Gould-Jacobs reaction requires high temperatures (typically >250 °C) for the cyclization step[3][5]. However, excessively high temperatures or prolonged reaction times can sometimes lead to an increase in the undesired isomer and other degradation products. A thorough time-temperature study is recommended to optimize the yield of the desired 7-chloro intermediate while minimizing the 5-chloro byproduct[6].
-
pH Control During Intermediate Precipitation: A highly effective method to reduce the 4,5-dichloroquinoline isomer is to control the pH during the precipitation of the intermediate, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, after hydrolysis of the ester. Due to differences in the acidity of the 7-chloro and 5-chloro carboxylic acid isomers, selective precipitation can be achieved. By adjusting the pH to a specific range, the desired 7-chloro isomer can be preferentially precipitated, leaving the more soluble 5-chloro isomer in the mother liquor.
-
Question 4: The yield of my cyclization step is low, and I am isolating a significant amount of unreacted anilinoacrylate intermediate. What can I do to improve the conversion?
Answer: Incomplete cyclization is a common problem, often related to insufficient temperature or reaction time.
-
Causality: The electrocyclization step has a high activation energy and requires vigorous thermal conditions to proceed to completion[3].
-
Troubleshooting:
-
Ensure Adequate Temperature: The reaction is typically carried out in a high-boiling solvent such as Dowtherm A or diphenyl ether at temperatures around 250-260 °C[4]. Ensure your heating apparatus can consistently maintain this temperature.
-
Reaction Time: A typical reaction time is one hour at reflux[4]. If conversion is low, you can cautiously extend the reaction time, monitoring by TLC to check for the disappearance of the starting material and the formation of the product. Be aware that prolonged heating can also lead to degradation.
-
Solvent Choice: The use of a high-boiling, inert solvent is crucial for achieving the necessary temperature and for efficient heat transfer.
-
Section 1.3: Hydrolysis and Decarboxylation
Question 5: What are the potential impurities if the hydrolysis of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is incomplete?
Answer: Incomplete hydrolysis will result in the carry-over of the unreacted ester into the subsequent steps.
-
Impurity Identity: The primary impurity will be ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate [1][7][8].
-
Impact: This ester will not undergo decarboxylation under the same conditions as the carboxylic acid. During the final chlorination step with POCl₃, the 4-hydroxyl group of the ester will be chlorinated, leading to the formation of ethyl 4,7-dichloroquinoline-3-carboxylate . This impurity can be difficult to remove from the final product.
-
Troubleshooting:
-
Ensure Complete Dissolution: During the saponification with aqueous sodium hydroxide, ensure that all the solid ester dissolves, indicating the completion of the hydrolysis[4].
-
Reaction Time and Temperature: The mixture is typically refluxed vigorously for about one hour to ensure complete hydrolysis[4].
-
Monitoring: The reaction can be monitored by TLC until the starting ester spot is no longer visible.
-
Question 6: I suspect incomplete decarboxylation. What is the resulting impurity and how can I ensure the reaction goes to completion?
Answer: Incomplete decarboxylation will leave residual 7-chloro-4-hydroxy-3-quinolinecarboxylic acid in the reaction mixture[9][10][11].
-
Impact: This carboxylic acid will react with phosphorus oxychloride in the next step. The hydroxyl group will be chlorinated, and the carboxylic acid will be converted to an acyl chloride, potentially leading to a variety of unwanted, highly reactive byproducts.
-
Troubleshooting:
-
Temperature and Time: The decarboxylation is typically carried out by heating the carboxylic acid in a high-boiling solvent like Dowtherm A at reflux for about an hour[4]. Ensure the temperature is high enough for efficient carbon dioxide evolution.
-
Removal of Water: It is crucial to remove any residual water before the decarboxylation, as it can interfere with the reaction. This is often achieved by boiling the mixture under a stream of nitrogen[4].
-
Monitoring: The completion of decarboxylation can be monitored by the cessation of gas evolution.
-
Section 1.4: Chlorination and Purification
Question 7: The chlorination step with phosphorus oxychloride (POCl₃) gives a dark product with a low yield. What are the likely side reactions?
Answer: Phosphorus oxychloride is a highly reactive reagent, and improper reaction conditions can lead to several side reactions.
-
Causality and Side Reactions:
-
Overheating/Prolonged Reaction Time: Can lead to the formation of tar and other decomposition products.
-
Reaction with Residual Solvents: If the high-boiling solvent from the previous step is not fully removed or if other solvents are present, they may react with POCl₃.
-
Formation of Phosphorylated Intermediates: The reaction proceeds through phosphorylated intermediates. If the reaction conditions are not optimal, these intermediates can lead to the formation of byproducts[12].
-
-
Troubleshooting:
-
Temperature Control: The chlorination is typically carried out at 135-140 °C for about one hour[4]. Careful control of the temperature is essential.
-
Reagent Stoichiometry: An excess of POCl₃ is generally used, but a very large excess might not be necessary and can complicate the work-up.
-
Work-up Procedure: The reaction mixture should be cooled before being carefully quenched by pouring it into ice-water. This step is highly exothermic and must be done with caution in a well-ventilated fume hood[4].
-
Question 8: How can I effectively remove the 4,5-dichloroquinoline isomer and other impurities from my crude 4,7-dichloroquinoline?
Answer: Recrystallization is the most common and effective method for purifying 4,7-dichloroquinoline.
-
Solvent Selection:
-
Hexanes or other aliphatic hydrocarbons (e.g., Skellysolve B, heptane): These are effective for removing the 4,5-dichloroquinoline isomer. The desired 4,7-dichloroquinoline is less soluble in these solvents upon cooling, allowing for its selective crystallization[13].
-
Ethanol or Methanol: Can also be used for recrystallization, particularly for removing more polar impurities[3].
-
-
Procedure: A typical procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
| Solvent System | Typical Recovery | Purity | Reference |
| Hexanes | 59-65% | >99% | [4] |
| Heptane | ~70% | >99% | [NA] |
| Ethanol | ~88% (of pure product from crude) | >99% | [3] |
Question 9: What analytical techniques are recommended for monitoring the purity of 4,7-dichloroquinoline and quantifying impurities?
Answer: High-Performance Liquid Chromatography (HPLC) is the most suitable technique for purity assessment.
-
HPLC Method: A reverse-phase HPLC method is typically used.
-
Column: A C8 or C18 column can be effective.
-
Mobile Phase: A mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., with phosphoric acid or formic acid for MS compatibility) is common[13][14].
-
Detection: UV detection at a wavelength where all compounds of interest absorb (e.g., 254 nm) is standard.
-
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and to identify and quantify impurities if their signals are resolved from those of the main product[9][13][15][16].
Part 2: Experimental Protocols & Diagrams
Detailed Synthesis Protocol
This protocol is a synthesis of established literature procedures[4].
Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate
-
In a 500-mL round-bottomed flask, combine m-chloroaniline (127.5 g, 1.0 mole) and diethyl ethoxymethylenemalonate (233 g, 1.1 moles).
-
Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the ethanol formed to evaporate.
-
The warm, crude product is used directly in the next step.
Step 2: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid
-
In a 5-L round-bottomed flask equipped with an air condenser, heat Dowtherm A (1 L) to a vigorous boil (approx. 250 °C).
-
Carefully pour the product from Step 1 into the boiling Dowtherm A through the condenser.
-
Continue heating for 1 hour. The cyclized product will crystallize out of the hot solution.
-
Cool the mixture, filter the solid, and wash with Skellysolve B or a similar hydrocarbon solvent to remove the Dowtherm A.
-
Transfer the air-dried solid to a flask with 10% aqueous sodium hydroxide (1 L) and reflux for 1 hour until all the solid dissolves.
-
Cool the solution and separate any oily layer.
-
Acidify the aqueous solution with concentrated hydrochloric acid or 10% sulfuric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash thoroughly with water, and air-dry.
Step 3: Synthesis of 4,7-Dichloroquinoline
-
Suspend the dry 7-chloro-4-hydroxy-3-quinolinecarboxylic acid in Dowtherm A (1 L) in a 2-L flask with a stirrer and reflux condenser.
-
Boil the mixture for 1 hour under a stream of nitrogen to effect decarboxylation and remove any water.
-
Cool the solution to room temperature and add phosphorus oxychloride (90 mL, 0.98 mole).
-
Heat the mixture to 135-140 °C and stir for 1 hour.
-
Cool the reaction mixture and carefully pour it into a large beaker containing ice water to quench the excess POCl₃.
-
Neutralize the acidic solution with 10% sodium hydroxide to precipitate the crude 4,7-dichloroquinoline.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from hexanes or ethanol.
Visualization of the Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway for 4,7-dichloroquinoline and key points of impurity formation.
References
- Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column. SIELC Technologies.
- Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498.
- NMR Chemical Shifts.
- 7-Chloro-4-hydroxyquinoline. PubChem.
- Dave, M. A., Desai, N. S., & Naidu, A. V. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry.
- POCl3 chlorination of 4-quinazolones. PubMed.
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.
- Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. PMC.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate.
- 4,7-dichloroquinoline. Organic Syntheses Procedure.
- Gould–Jacobs reaction. Wikipedia.
- Method for reducing the quinoline-insolubles content of coal tar pitch. Google Patents.
- Phosphorous oxychloride (POCl3). CSIR.
- 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China. Stanford Chemicals.
- HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC.
- Method for removing quinoline insoluble substances in coal tar pitch. Google Patents.
- Gould Jacobs Quinoline forming reaction. Biotage.
- validated hplc methods. Science.gov.
- Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. ResearchGate.
- Gould–Jacobs Reaction. ResearchGate.
- Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations. PMC.
- Development of a novel ion-pairing HPLC-FL method for the separation and quantification of hydroxychloroquine and its metabolites in whole blood. ResearchGate.
- 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate.
- 7-chloro-4-hydroxyquinoline-3-carboxylic acid (C10H6ClNO3). PubChem.
- STUDIES ON THE SYNTHESIS OF 4,7-DICHLOROQUINOLINE. Tạp chí Khoa học và Công Nghệ.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate.
- POCl3 Chlorination of 4-Quinazolones. ResearchGate.
- Method for preparing adjustable high-quinoline-insoluble (QI) coal tar. Google Patents.
- Regioselectivity of the Gould–Jacobs Reaction. ResearchGate.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
Sources
- 1. 16600-22-9|Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. ablelab.eu [ablelab.eu]
- 7. keyorganics.net [keyorganics.net]
- 8. researchgate.net [researchgate.net]
- 9. 7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID(86-47-5) 13C NMR [m.chemicalbook.com]
- 10. 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid 97 86-47-5 [sigmaaldrich.com]
- 11. PubChemLite - 7-chloro-4-hydroxyquinoline-3-carboxylic acid (C10H6ClNO3) [pubchemlite.lcsb.uni.lu]
- 12. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection and reaction optimization for this vital heterocyclic scaffold. Quinolines are foundational motifs in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.
Part 1: Frequently Asked Questions (FAQs) - General Catalyst Selection
This section addresses high-level questions regarding the strategic choice of catalysts for quinoline synthesis.
Q1: What are the primary catalytic strategies for quinoline synthesis?
A1: The synthesis of quinolines can be broadly categorized by several classic named reactions, each amenable to different catalytic systems. The choice of strategy often depends on the available starting materials and the desired substitution pattern on the quinoline core.
-
Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group. It can be catalyzed by both Brønsted/Lewis acids (e.g., p-toluenesulfonic acid, H₂SO₄, ZnCl₂) and bases (e.g., KOH, DBU).[4][5][6]
-
Skraup Synthesis: This classic method involves the reaction of an aromatic amine with glycerol, an acid catalyst (typically concentrated H₂SO₄), and an oxidizing agent.[6][7] Due to its highly exothermic nature, a moderator like ferrous sulfate is often added.[6]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses an α,β-unsaturated carbonyl compound (which can be formed in situ) that reacts with an aniline in the presence of a Brønsted or Lewis acid catalyst.[7][8]
-
Combes Synthesis: This acid-catalyzed reaction condenses an aromatic amine with a β-diketone to produce 2,4-disubstituted quinolines.[6][9][10]
-
Modern Methods: Contemporary approaches often utilize transition-metal catalysts (e.g., palladium, copper, cobalt, nickel, rhodium) and nanocatalysts, which can offer milder reaction conditions, higher yields, and novel synthetic pathways through mechanisms like C-H activation.[2][11][12][13][14]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The decision between a homogeneous and a heterogeneous catalyst hinges on the specific requirements of your synthesis, such as scale, desired purity, and process sustainability.
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants (typically dissolved in the solvent).
-
Advantages: They often exhibit higher activity and selectivity under milder reaction conditions due to the high accessibility of catalytic sites.[13][15] Common examples include p-TsOH, ZnCl₂, and various organometallic complexes.[6]
-
Disadvantages: The primary drawback is the difficulty in separating the catalyst from the reaction product, which can lead to product contamination and makes catalyst recycling challenging.[2]
-
-
Heterogeneous Catalysts: These catalysts exist in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid solution).
-
Advantages: Their insolubility allows for easy separation from the product via simple filtration, facilitating catalyst recycling and reuse. This makes them ideal for larger-scale, continuous, and more environmentally friendly processes.[6][16] Examples include zeolites, metal-organic frameworks (MOFs), functionalized polymers like Nafion, and metals supported on carbon or silica.[12][16][17]
-
Disadvantages: They may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations, and can be prone to deactivation over time.[18]
-
The flowchart below provides a decision-making framework for this choice.
Sources
- 1. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Combes synthesis of quinolines [quimicaorganica.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quinoline Synthesis: From Classical Reactions to Modern Methodologies
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence has driven over a century of synthetic innovation, leading to a diverse toolkit of methods for its construction. This guide provides a comparative analysis of the most significant quinoline synthesis methodologies, offering researchers, scientists, and drug development professionals a detailed, field-proven perspective on selecting the optimal synthetic route. We will delve into the mechanistic underpinnings, practical execution, and relative merits of classical named reactions and contemporary catalytic approaches, supported by experimental data and protocols.
The Enduring Classics: Foundational Quinoline Syntheses
The classical methods for quinoline synthesis, many developed in the late 19th century, remain relevant for their simplicity and utility in preparing a range of quinoline derivatives.[3][4] However, they often suffer from harsh reaction conditions, limited substrate scope, and safety concerns.[5]
The Skraup Synthesis: A Powerful but Hazardous Route
The Skraup synthesis is a one-pot reaction that produces quinoline from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[6][7] The reaction is initiated by the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline.[6] Subsequent cyclization and oxidation yield the quinoline product.[6]
Mechanism of the Skraup Synthesis
The reaction proceeds through the following key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7]
-
Michael Addition: The aniline performs a conjugate addition to acrolein.[7]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.[7]
-
Oxidation: The 1,2-dihydroquinoline is oxidized by an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to the aromatic quinoline.[7]
Caption: Reaction mechanism of the Skraup synthesis.
Experimental Protocol: Synthesis of Quinoline
-
Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate.
-
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate (catalytic amount).
-
Slowly and with vigorous stirring, add concentrated sulfuric acid.
-
Add nitrobenzene (1.2 eq) as the oxidizing agent.
-
Gently heat the mixture. The reaction is highly exothermic and will begin to boil.[8] Remove the external heat source once the reaction is self-sustaining.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours.[8]
-
After cooling, dilute the mixture with water and neutralize with concentrated sodium hydroxide solution until strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation.[6]
-
Causality and Safety: The Skraup synthesis is notoriously exothermic and can become violent.[6][9] The addition of ferrous sulfate acts as a moderator, controlling the reaction rate and preventing it from becoming uncontrollable.[8] This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
The Doebner-von Miller Reaction: A Versatile Modification
The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[10][11] The reaction is typically carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid.[12]
Mechanism of the Doebner-von Miller Reaction
The mechanism is complex but is believed to involve the in-situ formation of an α,β-unsaturated carbonyl compound from an aldol condensation, followed by conjugate addition of the aniline, cyclization, and oxidation.
Caption: General experimental workflow for the Doebner-von Miller synthesis.
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
-
Materials: Aniline, crotonaldehyde, hydrochloric acid, toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours.[12]
-
Monitor the reaction progress by TLC.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify by distillation.
-
Trustworthiness: A common side reaction in the Doebner-von Miller synthesis is the polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation and low yields.[12] Employing a biphasic solvent system, where the carbonyl compound is sequestered in an organic phase (e.g., toluene), can significantly reduce this side reaction.[12]
The Friedländer Synthesis: A Milder and More Versatile Approach
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[7][11] This reaction can be catalyzed by either acids or bases and generally proceeds under milder conditions than the Skraup or Doebner-von Miller syntheses.[13]
Mechanism of the Friedländer Synthesis
The reaction proceeds via an initial aldol-type condensation between the two carbonyl components, followed by cyclization and dehydration to form the quinoline ring.
Caption: Simplified mechanism of the Friedländer synthesis.
Experimental Protocol: Synthesis of 2-Phenylquinoline
-
Materials: 2-Aminobenzophenone, acetophenone, potassium hydroxide, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 eq) and acetophenone (1.2 eq) in ethanol.
-
Add a catalytic amount of potassium hydroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.
-
Other Notable Classical Syntheses
-
Combes Synthesis: This method involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[3][11] It is particularly useful for the synthesis of 2,4-disubstituted quinolines.[4]
-
Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can lead to either 4-quinolones (Conrad-Limpach) at lower temperatures or 2-quinolones (Knorr) at higher temperatures.[10][11]
-
Gould-Jacobs Reaction: This synthesis produces 4-hydroxyquinolines from the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[3][14] Modern modifications using microwave irradiation have significantly improved reaction times and yields.[14]
Modern Approaches: Enhancing Efficiency and Sustainability
In recent years, the focus of quinoline synthesis has shifted towards developing more efficient, versatile, and environmentally friendly methods.[15][16] These modern approaches often employ transition-metal catalysis, alternative energy sources, and green chemistry principles.
Transition-Metal-Catalyzed Syntheses
Transition metals such as palladium, copper, nickel, cobalt, iron, and iridium have been extensively used to catalyze the synthesis of quinolines through various C-H activation and coupling strategies.[17][18] These methods often offer high yields, broad substrate scope, and mild reaction conditions.
-
Copper-Catalyzed Syntheses: Copper catalysts are attractive due to their low cost and low toxicity. They have been employed in domino reactions of enaminones with 2-halobenzaldehydes and in the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to afford a range of substituted quinolines.[17][19]
-
Palladium-Catalyzed Syntheses: Palladium catalysts are highly effective for cross-coupling reactions and have been used in the annulation of o-iodoanilines with propargyl alcohols.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating, including dramatically reduced reaction times, often higher yields, and improved product purity. This is due to the efficient and direct heating of the reaction mixture. The Gould-Jacobs reaction, for instance, can be completed in minutes under microwave irradiation compared to hours with conventional heating.[14]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction (First Step)
-
Materials: 4-Substituted aniline, diethyl ethoxymethylenemalonate (EMME).
-
Procedure:
Green Synthesis Approaches
The principles of green chemistry are increasingly being applied to quinoline synthesis to minimize environmental impact.[15][16] This includes the use of:
-
Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or performing reactions under solvent-free conditions.[15]
-
Reusable Catalysts: Employing solid-supported or nanocatalysts that can be easily recovered and reused.[2]
-
Alternative Energy Sources: Utilizing microwave or ultrasound irradiation to reduce energy consumption and reaction times.[16]
Comparative Analysis
The choice of a particular quinoline synthesis method depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and considerations of safety and environmental impact.
| Method | Reactants | Conditions | Advantages | Disadvantages | Typical Yields |
| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Harsh, high temp., exothermic[6] | One-pot, simple starting materials[7] | Hazardous, often low yields, limited scope[5] | Low to moderate |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | Strong acid, heat[10] | Wider scope than Skraup[10] | Tar formation, harsh conditions[12] | Moderate |
| Friedländer | 2-Aminoaryl aldehyde/ketone, active methylene compound | Acid or base catalysis, milder[11] | High yields, versatile, milder conditions[13] | Requires pre-functionalized starting materials | Good to excellent |
| Gould-Jacobs | Aniline, alkoxymethylenemalonate | High temperature or MW[14] | Access to 4-hydroxyquinolines | High temperatures for cyclization (conventional)[14] | Good to excellent (MW) |
| Transition-Metal Catalyzed | Various (e.g., anilines, alkynes) | Mild, catalytic | High efficiency, broad scope, high yields[17] | Catalyst cost and toxicity, ligand sensitivity | Good to excellent |
| Microwave-Assisted | Various | MW irradiation | Rapid, high yields, improved purity | Requires specialized equipment | Often higher than conventional |
Conclusion
The synthesis of quinolines is a mature field of organic chemistry that continues to evolve. While classical methods like the Skraup and Friedländer syntheses provide foundational routes to this important heterocycle, modern approaches utilizing transition-metal catalysis and alternative energy sources offer significant advantages in terms of efficiency, versatility, and sustainability. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each method is crucial for the rational design and execution of synthetic strategies targeting novel quinoline-based compounds. The ongoing development of greener and more atom-economical methods will undoubtedly continue to shape the future of quinoline synthesis.
References
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.
- Preparation and Properties of Quinoline. (n.d.).
- ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
- PMC. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Royal Society of Chemistry. (n.d.). Synthesis of quinolines via copper-catalyzed domino reactions of enaminones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iipseries.org [iipseries.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. mdpi.com [mdpi.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 16. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Quinoline synthesis [organic-chemistry.org]
- 19. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
A Comparative Guide to the Biological Activity of 4,5,7-Trichloroquinoline and Other Haloquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of 4,5,7-trichloroquinoline and other haloquinolines. Drawing from available experimental data, this document is designed to support research and development efforts in medicinal chemistry and pharmacology by offering objective comparisons and detailed experimental methodologies.
Introduction: The Quinoline Scaffold and the Influence of Halogenation
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1] The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the quinoline nucleus profoundly influences the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can dramatically alter the compound's biological activity and pharmacological profile.[1] The position and number of halogen substituents are critical determinants of a haloquinoline's specific biological effects, a concept central to the structure-activity relationship (SAR) studies that guide the design of more potent and selective therapeutic agents.[2][3]
This guide focuses on this compound, a polychlorinated derivative, and compares its anticipated and known biological activities with other significant haloquinolines. While direct and extensive experimental data on this compound is limited in publicly accessible literature, we can extrapolate its potential activities based on the well-documented bioactivities of other mono-, di-, and tri-halogenated quinolines.
Anticancer Activity: A Multifaceted Approach to Targeting Cancer Cells
Haloquinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[6][7]
Comparative Anticancer Activity of Haloquinolines
The anticancer potency of haloquinolines is significantly influenced by the substitution pattern of the halogen atoms. For instance, studies on various 7-chloroquinoline derivatives have demonstrated significant antiproliferative activity.[5][8][9] The presence of a chlorine atom at the 7-position is a common feature in many biologically active quinolines, including the antimalarial drug chloroquine, which has also been investigated for its anticancer properties.[5]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloro-(4-thioalkylquinoline) derivative (Compound 81) | HCT116 (Colon) | Not specified, but showed pronounced selectivity | [5] |
| 7-Chloro-(4-thioalkylquinoline) derivative (Compound 73) | Leukemia & Colorectal cells | Not specified, but showed good selectivity | [5] |
| 4-Hydroxyquinolone analogue (Compound 3g) | HCT116 (Colon) | Not specified, but showed promising IC50 | [4] |
| 7-Chloroquinolinehydrazone (Compound II) | MDA-MB-435 (Melanoma) | More active than Doxorubicin | [8] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Various human tumor cell lines | < 1.0 | [7] |
| Cloxyquin (5-chloroquinolin-8-ol) | Not tested for anticancer activity in the provided reference | - | [10] |
This table is illustrative and compiles data from various studies on different haloquinoline derivatives. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) in Anticancer Haloquinolines
The analysis of structure-activity relationships provides crucial insights into the design of more effective anticancer agents.[7] For quinoline derivatives, the following observations have been made:
-
Position of Halogen: The 7-chloro substitution is a recurring motif in many anticancer quinolines.[5][8]
-
Multiple Halogenation: The effect of multiple halogenations, as in this compound, is not well-documented but could potentially enhance lipophilicity, thereby affecting cell permeability and interaction with molecular targets.
-
Substituents at Other Positions: The introduction of various side chains and functional groups at other positions of the quinoline ring can significantly modulate anticancer activity.[7] For example, bulky alkoxy substituents at position 7 and amino side chains at position 4 have been shown to be beneficial for antiproliferative activity.[7]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a haloquinoline compound against a specific cancer cell line.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)[4]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test haloquinoline in the complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Caption: General workflow for the broth microdilution assay.
Antiparasitic Activity: Targeting Malaria and Other Parasitic Diseases
The 4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, most notably chloroquine. [12][13]The 7-chloro substituent is a key structural feature for the antimalarial activity of these compounds. [14][15]Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to the accumulation of toxic free heme.
Comparative Antiparasitic Activity of Haloquinolines
The effectiveness of haloquinolines against parasites, particularly Plasmodium falciparum, is highly dependent on their chemical structure. [16][17]While there is no specific antimalarial data for this compound in the searched literature, the activity of other chloro-substituted quinolines provides a basis for comparison.
| Compound | Parasite | IC50 (µg/mL) | Reference |
| Chloroquine | P. falciparum (sensitive strain) | ~0.02 | [16] |
| Quinoline derivative (4b) | P. falciparum | 0.46 | [1] |
| Quinoline derivative (4i) | P. falciparum | 0.014 | [1] |
| Quinoline-pyrazolopyridine hybrid (5p) | P. falciparum (CQ-sensitive 3D7 strain) | Not specified, but showed considerable potent activity | [16] |
| Quinoxaline derivative (MMV007204) | Schistosoma mansoni | Promising activity reported | [18] |
| Pd-Fe ferrocenyl compound with 8-hydroxyquinoline ligand | Trypanosoma brucei | 0.33 - 1.2 µM | [19] |
This table showcases the antiparasitic activity of various quinoline and related heterocyclic compounds.
Structure-Activity Relationship (SAR) in Antiparasitic Haloquinolines
The SAR for 4-aminoquinoline antimalarials is well-defined: [12][14][15]
-
7-Chloro Group: Essential for high antimalarial potency.
-
4-Amino Side Chain: The nature and length of the dialkylaminoalkyl side chain are critical for activity and for overcoming chloroquine resistance.
-
Quinoline Nucleus: Modifications to the quinoline ring, such as the introduction of a methyl group at position 3, can reduce activity.
The presence of chlorine atoms at positions 4, 5, and 7 in this compound presents a unique substitution pattern. The chlorine at position 4 would replace the crucial amino side chain of traditional 4-aminoquinoline antimalarials, suggesting that its mechanism of action, if any, might be different.
Experimental Protocol: In Vitro Antimalarial Assay (Schizont Maturation Assay)
The schizont maturation assay is a common method to evaluate the in vitro activity of compounds against the blood stages of P. falciparum. [16][20] Objective: To determine the concentration of a haloquinoline compound that inhibits the maturation of parasite schizonts by 50% (IC50).
Materials:
-
P. falciparum culture (chloroquine-sensitive or -resistant strains)
-
Human red blood cells
-
RPMI 1640 medium supplemented with serum and other nutrients
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microtiter plates
-
Giemsa stain
-
Microscope
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells. Synchronize the parasite culture to the ring stage.
-
Compound Dilution: Prepare serial dilutions of the test compound in the culture medium.
-
Assay Setup: In a 96-well plate, add the parasitized red blood cells to each well. Then, add the different concentrations of the test compound. Include a positive control (e.g., chloroquine) and a negative control (no compound).
-
Incubation: Incubate the plate for 24-48 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Smear Preparation and Staining: After incubation, prepare thin blood smears from each well and stain them with Giemsa.
-
Microscopic Examination: Count the number of schizonts per 200 asexual parasites for each concentration.
-
Data Analysis: Calculate the percentage of schizont maturation inhibition for each concentration compared to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the in vitro antimalarial schizont maturation assay.
Conclusion and Future Directions
The haloquinoline scaffold remains a fertile ground for the discovery of new therapeutic agents with diverse biological activities. While this guide has highlighted the significant anticancer, antimicrobial, and antiparasitic potential of various haloquinolines, it also underscores the current knowledge gap regarding the specific biological profile of this compound.
Based on the established structure-activity relationships of other polychlorinated quinolines, it is plausible that this compound possesses notable biological activity. However, the unique substitution pattern, particularly the presence of a chlorine atom at the 4-position, suggests that its mechanism of action may differ from the well-characterized 4-aminoquinolines.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. The experimental protocols detailed in this guide provide a robust framework for such investigations. A thorough assessment of its cytotoxicity against a panel of cancer cell lines, its minimum inhibitory concentrations against a broad range of microbial pathogens, and its efficacy against various parasitic species will be crucial in elucidating its therapeutic potential. Such studies will not only shed light on the specific biological activities of this intriguing molecule but also contribute to a deeper understanding of the structure-activity relationships governing the bioactivity of polychlorinated quinolines.
References
- BenchChem. A Comparative Guide to the Biological Activity of 3-Bromoquinoline and Other Haloquinolines. (URL not provided in search results)
- Jain, S., et al. (2018). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. BMC Chemistry, 12(1), 109. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]
- Malaria Drug Accelerator. A Protocol for Antimalarial Efficacy Testing in vitro. [Link]
- Pharmacy 180.
- National Center for Biotechnology Information. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
- National Center for Biotechnology Information. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. [Link]
- National Center for Biotechnology Information.
- Royal Society of Chemistry. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]
- MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]
- MDPI. Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. [Link]
- NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]
- Microbe Online.
- YouTube. Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]
- ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
- WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]
- National Center for Biotechnology Information. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. [Link]
- National Center for Biotechnology Information. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. [Link]
- National Center for Biotechnology Information. Activities of Quinoxaline, Nitroquinoxaline, andT[1][4][22]riazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. [Link]
- American Society for Microbiology. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. [Link]
- SciELO. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. [Link]
- National Center for Biotechnology Information. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. [Link]
- ResearchGate. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. [Link]
- MDPI. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. [Link]
- National Center for Biotechnology Information.
- Royal Society of Chemistry. New Pd–Fe ferrocenyl antiparasitic compounds with bioactive 8-hydroxyquinoline ligands: a comparative study with their Pt–Fe analogues. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacy180.com [pharmacy180.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Pd–Fe ferrocenyl antiparasitic compounds with bioactive 8-hydroxyquinoline ligands: a comparative study with their Pt–Fe analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. mmv.org [mmv.org]
A Comparative Guide to the Definitive Structural Validation of 4,5,7-Trichloroquinoline
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development pipelines. The subject of this guide, 4,5,7-trichloroquinoline, is a known agrochemical intermediate whose precise atomic arrangement is critical for understanding its activity and potential derivatives[1].
While this compound is synthetically accessible, a public single-crystal X-ray structure has not been deposited in major crystallographic databases as of this writing[2][3]. This presents a perfect opportunity to outline a rigorous, multi-faceted validation workflow. This guide provides an in-depth comparison of the "gold standard" technique, X-ray crystallography, with essential orthogonal methods, offering field-proven insights into the causality behind experimental choices to ensure absolute confidence in molecular structure.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a molecule at atomic resolution[4]. It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and the stereochemistry of a compound, leaving no room for ambiguity. The process, from obtaining a suitable crystal to a refined structure, is a self-validating system where the quality of the final model is supported by statistical metrics.
Causality in the Crystallographic Workflow
The primary challenge in small-molecule crystallography is not the diffraction experiment itself, but obtaining a diffraction-quality crystal[2]. A suitable crystal must be a single, well-ordered lattice, typically larger than 0.1 mm in all dimensions, and free of significant defects[5]. The choice of crystallization method is therefore paramount and is guided by the molecule's solubility and stability. For a compound like this compound, which is a solid at room temperature, solution-based methods are the most logical starting point.
Experimental Protocol: X-ray Crystallographic Validation
-
Synthesis and Purification: The target compound, this compound, is first synthesized and rigorously purified. An established multi-step synthesis from 3,5-dichloroaniline can be employed. Purity is paramount; residual solvents or synthetic byproducts can inhibit crystal growth. High-performance liquid chromatography (HPLC) is used to confirm >99% purity before proceeding.
-
Crystallization Screening:
-
Rationale: The goal is to find conditions where the molecule slowly and orderly precipitates from a supersaturated solution. A screening approach using various solvents with different polarities is the most efficient strategy.
-
Method: i. Dissolve 5-10 mg of purified this compound in a small volume (~0.5 mL) of a "good" solvent in which it is readily soluble (e.g., dichloromethane, acetone). ii. Employ several crystallization techniques in parallel:
- Slow Evaporation: Leave the vial loosely capped to allow the solvent to evaporate over several days. This is the simplest method.
- Solvent Diffusion: Place the vial containing the dissolved compound inside a larger, sealed chamber containing a "poor" solvent in which the compound is insoluble (e.g., hexane, methanol). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.
- Cooling: Prepare a saturated solution at a slightly elevated temperature and allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (typically at 100-120 K) to prevent radiation damage during data collection.
-
The crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation)[4].
-
A full sphere of diffraction data (the intensities and positions of diffracted X-ray spots) is collected by rotating the crystal in the X-ray beam[5].
-
-
Structure Solution and Refinement:
-
The collected diffraction pattern is processed to determine the unit cell dimensions and space group.
-
The "phase problem" is solved using direct methods to generate an initial electron density map[5].
-
An initial molecular model is built into the electron density map.
-
The model is refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. This agreement is monitored by the R-factor, with a lower value indicating a better fit.
-
Data Presentation: Crystallographic Parameters
While the crystal structure for this compound is not available, we can present the published data for the closely related 4,7-dichloroquinoline as an authoritative example of the results obtained from such an analysis[6][7].
| Parameter | Illustrative Value (4,7-dichloroquinoline)[6][7] | Description |
| Chemical Formula | C₉H₅Cl₂N | The elemental composition of the molecule in the crystal. |
| Molecular Weight | 198.04 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The shape of the repeating unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a, b, c (Å) | a=18.224, b=3.825, c=23.622 | The dimensions of the unit cell. |
| β (°) | 96.61° | The angle of the unit cell for a monoclinic system. |
| Temperature (K) | 123 K | The temperature at which data was collected, typically low to reduce motion. |
| R-factor (R1) | 0.096 | A measure of the agreement between the model and the experimental data. |
| Data-to-parameter ratio | 14.7 | An indicator of the quality and robustness of the refinement. |
Part 2: Orthogonal Validation & Complementary Techniques
To ensure trustworthiness, the definitive structure from X-ray crystallography should be supported by data from other analytical techniques. These orthogonal methods probe different physical properties of the molecule, providing a comprehensive and self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment and connectivity of atoms (specifically ¹H and ¹³C) within a molecule[1][7]. It is the primary method for structural elucidation in solution.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS)[1].
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. This reveals the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and neighboring protons (spin-spin splitting)[7].
-
¹³C NMR Acquisition: Acquire a carbon-13 spectrum. This shows the number of unique carbon atoms and their chemical environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to distinguish between CH, CH₂, and CH₃ groups[7].
-
2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to definitively establish proton-proton and proton-carbon connectivities, respectively, confirming the molecular framework.
| Technique | Predicted Data for this compound | Information Gained |
| ¹H NMR | 4 distinct aromatic signals | Confirms the number of protons on the quinoline ring and their relative positions. |
| ¹³C NMR | 9 distinct aromatic signals | Confirms the carbon backbone of the quinoline core. |
| 2D NMR | Specific cross-peaks | Unambiguously maps the connectivity between adjacent protons and their carbons. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules[6]. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the molecular formula of a compound with high accuracy by providing its exact mass.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified compound in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI), which is suitable for polar molecules like quinolines.
-
Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Data Interpretation: Compare the measured exact mass of the molecular ion [M+H]⁺ with the theoretical mass calculated for the proposed formula (C₉H₄Cl₃N). A mass accuracy of <5 ppm provides high confidence in the elemental composition.
| Technique | Data for this compound | Information Gained |
| HRMS | Calculated [M+H]⁺: 231.9482 Da | Confirms the elemental composition (C₉H₅Cl₃N⁺). |
| Isotope Pattern: Characteristic chlorine pattern | Confirms the presence and number of chlorine atoms. |
Part 3: Comparative Analysis & Method Selection
The choice of analytical technique depends on the specific question being asked. While X-ray crystallography provides the ultimate answer for the solid-state structure, NMR and MS are indispensable for confirming the structure in solution and verifying its elemental composition.
Comparison of Validation Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Absolute 3D structure, bond lengths/angles, stereochemistry[4] | Atomic connectivity, chemical environment in solution[1][7] | Molecular formula (HRMS), fragmentation patterns[6] |
| Sample Requirement | Single, diffraction-quality crystal (~0.1 mm)[5] | 5-10 mg of pure, soluble material[7] | <1 mg of pure material |
| Physical State | Solid state | Solution | Gas phase (after ionization) |
| Throughput | Low to medium; crystallization can be a bottleneck | High | High |
| Key Strength | Unambiguous determination of absolute structure. | Provides detailed structural information in a biologically relevant state (solution). | High sensitivity and accuracy for formula determination. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain. | Does not provide 3D spatial arrangement or absolute stereochemistry directly. | Provides no information on atomic connectivity or stereochemistry. |
Decision-Making Framework for Structural Validation
The following flowchart illustrates a logical approach for a researcher when faced with a new compound requiring structural validation.
Sources
- 1. 4,5,7-Trichloro Quinoline | 23834-01-7 [chemicalbook.com]
- 2. This compound | C9H4Cl3N | CID 615835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. CCDC Deposition Criteria for CSD and ICSD Inclusion : CCDC Home [support.ccdc.cam.ac.uk]
- 5. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Analyst's Compass: A Comparative Guide to LC-MS/MS, HPLC-UV, and GC-MS for the Quantification of Quinoline Derivatives
For researchers, medicinal chemists, and drug development professionals, the accurate quantification of quinoline derivatives is a critical step in the journey from discovery to clinical application. These heterocyclic scaffolds form the backbone of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities. The choice of analytical technique for their quantification is therefore not merely a procedural step, but a decision that profoundly impacts data quality, regulatory compliance, and ultimately, the success of a therapeutic program.
This guide provides an in-depth, objective comparison of the three most prominent analytical techniques for the quantification of quinoline derivatives: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a superficial listing of pros and cons, we will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower you to make the most informed decision for your analytical challenges.
The Gold Standard: Unraveling the Power of LC-MS/MS
LC-MS/MS has emerged as the gold standard for the bioanalysis of small molecules, including quinoline derivatives, and for good reason. Its exceptional sensitivity, selectivity, and specificity are unparalleled, allowing for the detection and quantification of analytes at picogram or even femtogram levels in complex biological matrices.
The power of LC-MS/MS lies in its two-stage filtering process. The liquid chromatography front-end separates the analyte of interest from other matrix components. The triple quadrupole mass spectrometer then provides two levels of mass-based selection: the first quadrupole (Q1) selects the precursor ion (the ionized analyte), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) selects a specific fragment ion, and it is the intensity of this fragment that is measured. This multiple reaction monitoring (MRM) approach provides an exquisite level of specificity, virtually eliminating interferences from the matrix.
Causality in Method Development: Why Every Parameter Matters
A robust LC-MS/MS method is not a matter of chance, but the result of a systematic optimization of each parameter. The choice of ionization source, for instance, is critical. Electrospray ionization (ESI) is generally preferred for polar and semi-polar quinoline derivatives, as it is a soft ionization technique that typically produces a strong protonated molecule ([M+H]⁺). Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar derivatives.
The selection of MRM transitions is another pivotal step. A stable precursor ion and a specific, high-intensity fragment ion are chosen to maximize sensitivity and minimize the risk of isobaric interferences. The collision energy is then optimized to yield the highest abundance of the chosen fragment ion.
Trustworthiness Through Validation: A Self-Validating System
To ensure the reliability of the generated data, every LC-MS/MS method must undergo a rigorous validation process in line with international guidelines such as those from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA)[1][2]. This validation assesses key parameters including:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is a critical parameter in LC-MS/MS and must be carefully evaluated.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
A thoroughly validated method provides confidence that the reported concentrations are accurate and reproducible.
Experimental Workflow & Protocol: Quantification of a Quinoline Derivative in Plasma
The following diagram and protocol outline a typical workflow for the quantification of a quinoline derivative in a biological matrix using LC-MS/MS.
Caption: A typical experimental workflow for the LC-MS/MS quantification of a quinoline derivative in plasma.
Detailed Protocol: LC-MS/MS Quantification of Chloroquine in Human Plasma
This protocol is a representative example and should be optimized and validated for specific laboratory conditions.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., deuterated chloroquine).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Chloroquine: Precursor ion (m/z) -> Fragment ion (m/z) (e.g., 320.2 -> 247.2)
-
Internal Standard: Precursor ion (m/z) -> Fragment ion (m/z)
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
The Workhorse: HPLC-UV for Routine Analysis
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible technique that has been a workhorse in pharmaceutical analysis for decades. While it may lack the sensitivity and selectivity of LC-MS/MS, it offers several advantages, including lower cost, simpler instrumentation, and ease of use.
The Principle of Detection
HPLC-UV operates on the principle of light absorption. Many quinoline derivatives possess chromophores that absorb light in the ultraviolet-visible region. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.
When is HPLC-UV a Suitable Choice?
HPLC-UV is a viable option when:
-
The expected concentration of the quinoline derivative is relatively high (typically in the µg/mL range).
-
The sample matrix is relatively clean, with minimal interfering substances that absorb at the same wavelength as the analyte.
-
Cost and high-throughput for routine quality control are major considerations.
-
The analyte has a strong UV chromophore.
Experimental Workflow & Protocol: A Simplified Approach
The workflow for HPLC-UV is generally simpler than for LC-MS/MS, particularly in the sample preparation stage.
Caption: A streamlined experimental workflow for the HPLC-UV analysis of a quinoline derivative.
Detailed Protocol: HPLC-UV Quantification of a Quinoline Derivative in a Pharmaceutical Formulation
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the powdered pharmaceutical formulation to a volumetric flask.
-
Add a suitable solvent (e.g., a mixture of mobile phase) and sonicate to dissolve the active ingredient.
-
Dilute to the mark with the solvent.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The wavelength of maximum absorbance for the specific quinoline derivative.
-
The Classic: GC-MS for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For certain quinoline derivatives, particularly those that are thermally stable and can be readily vaporized, GC-MS offers excellent chromatographic resolution and the definitive identification capabilities of mass spectrometry.
The Need for Volatility and Derivatization
A key requirement for GC-MS analysis is that the analyte must be volatile enough to be transported through the GC column in the gas phase. For many quinoline derivatives, especially those with polar functional groups, a derivatization step is often necessary to increase their volatility and thermal stability. This typically involves converting polar groups like -OH or -COOH into less polar, more volatile esters or silyl ethers.
When to Consider GC-MS
GC-MS is a suitable technique when:
-
The quinoline derivative is inherently volatile or can be easily derivatized to become volatile.
-
High chromatographic separation efficiency is required to resolve complex mixtures of isomers.
-
Unambiguous identification of the analyte is critical, which is provided by the mass spectrum.
Experimental Workflow & Protocol: The Derivatization Step
The inclusion of a derivatization step adds complexity to the sample preparation workflow.
Caption: The experimental workflow for GC-MS analysis, often including a crucial derivatization step.
Detailed Protocol: GC-MS Quantification of Quinoline in an Environmental Sample
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a water sample, add a suitable organic solvent (e.g., dichloromethane).
-
Shake vigorously to extract the quinoline into the organic phase.
-
Separate the organic layer and concentrate it to a small volume.
-
-
GC-MS Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient to ensure good separation of the analytes.
-
Injection Mode: Splitless injection for trace analysis.
-
MS Detection: Can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Head-to-Head Comparison: A Data-Driven Decision
To facilitate a direct comparison, the following tables summarize the key performance characteristics of each technique for the quantification of quinoline derivatives. The values presented are typical and may vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Performance Characteristics of Analytical Techniques for Quinoline Derivative Quantification
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Sensitivity (Typical LLOQ) | pg/mL to low ng/mL | High ng/mL to µg/mL | ng/mL to pg/mL (with SIM) |
| Selectivity/Specificity | Very High | Moderate to High | Very High |
| Accuracy | Excellent | Good to Excellent | Excellent |
| Precision | Excellent | Good to Excellent | Excellent |
| Linearity (Typical Range) | 3-4 orders of magnitude | 2-3 orders of magnitude | 2-3 orders of magnitude |
| Throughput | High | High | Moderate |
| Cost (Instrument & Consumables) | High | Low | Moderate |
| Applicability | Broad (polar & non-polar) | Broad (requires chromophore) | Limited to volatile/derivatizable compounds |
| Matrix Effect Susceptibility | High | Low | Moderate |
Table 2: Summary of Quantitative Data from Validation Studies for Representative Quinoline Derivatives
| Analyte | Technique | Matrix | LLOQ | Linearity Range | Accuracy (%) | Precision (%RSD) | Reference |
| Chloroquine | LC-MS/MS | Human Plasma | 1 ng/mL | 1-1000 ng/mL | 95-105 | < 10 | [3] |
| Hydroxychloroquine | LC-MS/MS | Rat Blood | 2 ng/mL | 2-5000 ng/mL | 92-108 | < 15 | [4] |
| Quinoline Alkaloids | HPLC-UV | Pharmaceutical Formulation | ~10 µg/mL | 10-200 µg/mL | 98-102 | < 2 | [5] |
| Quinoline | GC-MS | Textiles | 0.1 mg/kg | 0.1-1.0 mg/L | 83-92 (Recovery) | < 4 | [1] |
Overcoming Analytical Hurdles: Field-Proven Insights
As with any analytical technique, challenges can arise. Here, we address some common issues in the quantification of quinoline derivatives and provide practical solutions.
The Ubiquitous Matrix Effect in LC-MS/MS
The co-elution of endogenous matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate results[6][7].
-
Mitigation Strategies:
-
Chromatographic Separation: Optimize the LC method to separate the analyte from the interfering matrix components.
-
Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) instead of simple protein precipitation.
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS has the same physicochemical properties as the analyte and will be affected by the matrix in the same way, thus providing accurate correction.
-
The Challenge of Isomer Separation
Quinoline derivatives often exist as isomers, which can have different pharmacological activities. Separating and quantifying these isomers can be challenging.
-
Solutions:
-
Chromatography: Utilize high-resolution capillary GC columns or specialized chiral LC columns.
-
Ion Mobility Spectrometry (IMS): This technique, coupled with mass spectrometry, separates ions based on their size and shape, providing an additional dimension of separation that can resolve isomers that are indistinguishable by chromatography and mass spectrometry alone[8].
-
Conclusion: Selecting the Right Tool for the Task
The choice of analytical technique for the quantification of quinoline derivatives is not a one-size-fits-all decision. It requires a careful consideration of the specific analytical needs, the properties of the analyte, the nature of the sample matrix, and the available resources.
-
LC-MS/MS stands as the undisputed champion for bioanalysis, offering unparalleled sensitivity and specificity, making it the method of choice for pharmacokinetic studies and trace-level quantification in complex biological matrices.
-
HPLC-UV remains a valuable and cost-effective tool for routine quality control and the analysis of less complex samples where high sensitivity is not a prerequisite.
-
GC-MS carves out its niche for volatile and semi-volatile quinoline derivatives, providing excellent chromatographic resolution and definitive identification.
By understanding the fundamental principles, the nuances of method development, and the potential challenges of each technique, researchers can confidently select and implement the most appropriate analytical strategy to generate high-quality, reliable, and defensible data in their pursuit of advancing science and medicine.
References
- EMA. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- ICH. (2022).
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). E3S Web of Conferences, 373, 03024. [Link]
- European Medicines Agency. (n.d.).
- Abebe, W., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Bioanalysis, 11(6), 465-479. [Link]
- ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- FDA. (2018).
- Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
- Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. [Link]
- Matuszewski, B. K., et al. (2003). Standard line slopes as a measure of relative matrix effect in quantitative HPLC-MS/MS bioanalysis.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]
- Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations. (2022). Journal of Analytical Methods in Chemistry. [Link]
- Resolving the Isomer Problem: Tackling Characterization Challenges. (2021). Biocompare. [Link]
- Wang, L., et al. (2022). LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study. Journal of Analytical Methods in Chemistry. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. bioanalysisforum.jp [bioanalysisforum.jp]
- 3. ovid.com [ovid.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Substituted Quinolines in Antimicrobial Assays
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and drug discovery. Its historical significance is rooted in the natural antimalarial alkaloid, quinine. The subsequent journey from natural product to synthetic analogs heralded the age of potent therapeutic agents, beginning with the clinical introduction of nalidixic acid in the 1960s, which laid the groundwork for the prolific fluoroquinolone class of antibiotics.[1] Today, quinoline derivatives are investigated for a vast array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2]
The versatility of the quinoline nucleus provides a remarkable platform for medicinal chemists to modulate biological activity through targeted substitutions.[2] This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted quinolines, providing researchers, scientists, and drug development professionals with a synthesized understanding of how specific structural modifications influence antimicrobial potency. We will delve into the causality behind experimental design, present comparative performance data, and provide robust, validated protocols for antimicrobial evaluation.
The Quinoline Scaffold: A Privileged Structure
The fundamental quinoline ring system is a fusion of a benzene ring and a pyridine ring. This arrangement offers a unique electronic and steric landscape, making it an ideal starting point for designing molecules that can interact with diverse biological targets.[3] The numbering of the positions on the ring is critical for discussing SAR, as substitutions at each position can have profoundly different impacts on the molecule's antimicrobial profile.
Caption: The basic quinoline ring with standard IUPAC numbering.
Core Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core scaffold.[4] Understanding these relationships is paramount for the rational design of new and more effective agents.
-
Positions 1 and 2: For the widely studied fluoroquinolones, a small alkyl group (like ethyl or cyclopropyl) at the N-1 position is crucial for DNA gyrase inhibition and antibacterial activity. Substitutions at the C-2 position can also modulate activity; for instance, 2-sulfoether-4-quinolone scaffolds have shown potency against Gram-positive bacteria.[2]
-
Position 3: A carboxyl group (-COOH) at the C-3 position is a hallmark of the quinolone and fluoroquinolone antibiotics. This group is essential for binding to the DNA-gyrase enzyme complex, the primary target for this class of drugs.[1][5]
-
Position 4: This position is critical and defines two major classes.
-
4-Quinolones: The keto group (=O) is fundamental to the activity of nalidixic acid and its fluoroquinolone successors.
-
4-Aminoquinolines: An amino group at C-4 is characteristic of antimalarial drugs like chloroquine.[6] The SAR for this class indicates that the quinoline ring itself and the substituted amino group are essential for activity.[6][7] Modifications to the alkylamino side chain are critical for overcoming resistance in malaria parasites.[7][8]
-
-
Positions 5, 6, and 8:
-
A fluorine atom at C-6 is the defining feature of fluoroquinolones, significantly increasing their potency and broadening their spectrum of activity compared to non-fluorinated precursors like nalidixic acid.[5][9]
-
Substitutions at C-5 and C-8 can also influence potency and pharmacokinetic properties.
-
-
Position 7: For fluoroquinolones, a heterocyclic ring, typically a piperazine or a substituted pyrrolidine, at the C-7 position is vital for potent, broad-spectrum antibacterial activity.[4] This group influences cell wall penetration, spectrum (especially against Pseudomonas aeruginosa), and interaction with the target enzyme.[3]
-
8-Hydroxyquinolines: Derivatives like nitroxoline exhibit broad-spectrum antimicrobial activity through a distinct mechanism: chelation of divalent metal ions (e.g., Fe²⁺, Zn²⁺) that are essential for bacterial enzyme function.[10] This multi-target action may contribute to a low propensity for resistance development.[10]
Caption: Key structure-activity relationships for antimicrobial quinolines.
Comparative Antimicrobial Performance
The antimicrobial efficacy of quinoline derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth.[11] The table below summarizes representative MIC data for different classes of substituted quinolines, illustrating the impact of their structural variations.
| Compound/Class Example | Key Structural Features | Target Organism | MIC (µg/mL) | Primary Mechanism | Reference(s) |
| Ciprofloxacin | N-1 cyclopropyl, C-6 fluoro, C-7 piperazinyl, C-3 carboxyl | E. coli | 0.12 | DNA Gyrase/Topoisomerase IV Inhibition | [2] |
| S. aureus | 0.12 | [2] | |||
| Nitroxoline | C-5 nitro, C-8 hydroxyl | E. coli | 2-4 | Metal Chelation | [10] |
| S. aureus (MRSA) | 2-32 | [10] | |||
| Quinoline-Thiazole Hybrid (4h) | 6-methoxy-2-chloroquinoline core with thiazole-hydrazone moiety | C. krusei | ≤0.06 | Lanosterol 14α-demethylase (predicted) | [1] |
| Indolizinoquinoline-dione (7) | 9-bromo substituted polycyclic system | E. coli | 2 | Not specified | [2] |
| S. aureus (MRSA) | 2 | [2] | |||
| Quinoline-Hydroxyimidazolium (7b) | C-6 substituted quinoline linked to hydroxyimidazolium | S. aureus | 2 | Not specified | [12] |
| M. tuberculosis H37Rv | 10 | [12] |
Note: MIC values can vary based on the specific strain and testing conditions.
Mechanisms of Action: A Deeper Look
The diverse substitutions on the quinoline scaffold give rise to varied mechanisms of antimicrobial action.
-
Inhibition of DNA Synthesis: Fluoroquinolones interfere with bacterial DNA replication by trapping DNA gyrase and topoisomerase IV, essential enzymes that manage DNA topology during replication and transcription.[5] This leads to breaks in the bacterial chromosome and ultimately cell death.
-
Metal Ion Chelation: 8-Hydroxyquinolines, such as nitroxoline, disrupt essential metabolic processes by binding to crucial divalent metal ions, rendering metal-dependent enzymes inactive.[10]
-
Membrane Disruption & Other Targets: Novel quinoline hybrids are being designed to have multiple or new mechanisms of action to combat resistance. For example, some antifungal quinoline-thiazole derivatives are thought to inhibit lanosterol 14α-demethylase, an enzyme critical for fungal cell membrane integrity.[1]
Caption: Simplified workflow of DNA gyrase inhibition by fluoroquinolones.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure trustworthy and reproducible SAR data, a standardized protocol for determining antimicrobial susceptibility is essential. The broth microdilution method is the gold standard for generating quantitative MIC data.[11] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][11]
Objective: To determine the minimum inhibitory concentration (MIC) of a substituted quinoline derivative against a specific bacterial strain.
Materials:
-
Test Compound: Substituted quinoline derivative, dissolved in a suitable solvent (typically Dimethyl Sulfoxide, DMSO). The stock solution should be prepared at a high concentration (e.g., 10 mg/mL).
-
Bacterial Strain: A fresh, pure culture of the test organism grown on an appropriate agar plate.
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator (35°C ± 2°C), spectrophotometer or McFarland standard tubes.
Step-by-Step Methodology:
-
Inoculum Preparation (The Self-Validating Start):
-
Causality: The density of the bacterial inoculum is the most critical variable for reproducibility. A standardized starting population ensures that the inhibitory effect is due to the compound's activity, not variations in bacterial load.
-
Aseptically transfer 3-5 colonies from the fresh agar plate into a tube of sterile saline or CAMHB.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the assay plate. This typically requires a 1:100 or 1:200 dilution of the 0.5 McFarland suspension.
-
-
Compound Serial Dilution (Creating the Gradient):
-
Causality: A two-fold serial dilution creates a logarithmic concentration gradient, allowing for precise determination of the MIC endpoint across a wide range of concentrations.
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the quinoline stock solution (prepared at twice the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column.
-
This leaves 100 µL in each well with decreasing concentrations of the test compound.
-
-
Inoculation and Controls (Ensuring Assay Integrity):
-
Causality: Controls are non-negotiable for a self-validating system. The growth control proves the bacteria are viable, and the sterility control confirms the medium is not contaminated.
-
Add 100 µL of the final diluted bacterial inoculum (from Step 1) to each well containing the compound. The final volume is now 200 µL per well.
-
Growth Control: Designate one well to receive 100 µL of inoculum and 100 µL of CAMHB (with the same final solvent concentration as the test wells, e.g., 1% DMSO, but no compound).
-
Sterility Control: Designate one well to receive 200 µL of CAMHB only (no compound, no bacteria).
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting the MIC:
-
After incubation, examine the plate visually. The sterility control should be clear, and the growth control should be turbid.
-
The MIC is defined as the lowest concentration of the quinoline derivative at which there is no visible growth (i.e., the first clear well in the dilution series).[13]
-
Caption: Standard workflow for a broth microdilution MIC assay.
Conclusion and Future Directions
The quinoline scaffold remains a highly productive framework for the development of new antimicrobial agents. A thorough understanding of its structure-activity relationships is crucial for designing next-generation compounds that can overcome the escalating challenge of antimicrobial resistance.[2][4] Key takeaways include the critical roles of substituents at the N-1, C-3, C-6, and C-7 positions for fluoroquinolone activity, the distinct metal-chelating mechanism of 8-hydroxyquinolines, and the vast potential of molecular hybridization to create novel derivatives with enhanced potency and broader spectrums.[1][2][10]
Future research will likely focus on developing quinolines that target novel bacterial pathways, exhibit activity against multidrug-resistant pathogens, and possess multi-target capabilities to slow the development of resistance.[5] The systematic application of the principles and protocols outlined in this guide will empower researchers to rationally design, synthesize, and validate the next wave of life-saving quinoline-based antimicrobials.
References
- Kumar, N., Khanna, A., Kaur, K., Kaur, H., Sharma, A., & Bedi, P. M. S. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
- Singh, M. K., Singh, A. K., Singh, S. K., & Singh, P. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 42(13), 6904-6924. [Link]
- Kim, D. W., Kang, M., Choi, S. H., Park, J., Lee, J. Y., & Seo, K. H. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 13(1), 74. [Link]
- Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1083-1095. [Link]
- Araya-Sibaja, A. M., Acuña-Gutiérrez, C., Mora-Ocampo, I., Chinchilla-Montero, M., & Camacho-Mora, J. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4341. [Link]
- Zhang, M., Li, C., Li, X., Shang, Z., & Quan, Z. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 8(12), 1248-1252. [Link]
- Olaru, A., Ghedia, D., & Olaru, I. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Mini-Reviews in Organic Chemistry, 12(4), 337-349. [Link]
- Singh, M. K., Singh, A. K., Singh, S. K., & Singh, P. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
- Anonymous. (n.d.). Quinolines- Antimalarial drugs.pptx. Slideshare. [Link]
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6862. [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
- Man-made, S., & Man-made, S. (2012). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Antimicrobial agents and chemotherapy, 56(12), 6149-6158. [Link]
- Jain, S., Pathak, D., & Jain, S. (2022). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids.
- Anonymous. (2012). 4-aminoquinolines as Antimalarial Drugs. Semantic Scholar. [Link]
- Anonymous. (n.d.).
- Fayed, E. A., Ghattas, M. A., & Abdel-Rahman, H. M. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 567-580. [Link]
- Singh, B., Singh, P., Kumar, Y., Gaikwad, A., & Singh, S. K. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 50(3), 520-526. [Link]
- Kumar, A., & Kumar, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Antimicrobial Agents, 2(1). [Link]
- Martinez, J. L., & Baquero, F. (2014). Quinolone Resistance: Much More than Predicted. Frontiers in Microbiology, 5, 22. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Quinolone Resistance: Much More than Predicted [frontiersin.org]
- 6. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.com [idexx.com]
Comparison of 4,5,7-Trichloroquinoline reactivity with 4,7-dichloroquinoline
An In-Depth Comparative Guide to the Reactivity of 4,5,7-Trichloroquinoline and 4,7-Dichloroquinoline in Nucleophilic Aromatic Substitution
Introduction: Beyond the Standard Scaffold
For decades, 4,7-dichloroquinoline has served as a cornerstone building block in medicinal chemistry and drug development. Its predictable reactivity, particularly at the C4 position, has made it a reliable starting material for countless biologically active compounds, including renowned antimalarial agents like Chloroquine.[1][2] However, the demands of modern drug discovery for novel structures with modulated properties necessitate a deeper exploration of related, more complex scaffolds.
This guide introduces this compound, a structurally analogous yet electronically distinct molecule. We will provide a comprehensive comparison of its reactivity against the well-established 4,7-dichloroquinoline, moving beyond simple procedural descriptions to explain the fundamental electronic principles that govern their behavior. This analysis is designed for researchers and scientists seeking to fine-tune their synthetic strategies, leverage enhanced reactivity, and expand their chemical space.
Part 1: The Decisive Impact of Electronic Architecture
The reactivity of chloroquinolines in nucleophilic aromatic substitution (SNAr) is fundamentally governed by the electron density of the quinoline ring system. The heterocyclic nitrogen atom acts as a powerful electron-withdrawing group, polarizing the ring and rendering the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.[3] In both 4,7-dichloroquinoline and this compound, the chlorine atom at C4 serves as an excellent leaving group, making this the primary site of reaction.
The key differentiator between the two molecules is the additional chlorine atom at the C5 position in this compound. While the C7-chloro substituent has a modest electronic influence on the C4 position, the C5-chloro group introduces a profound change. Due to its proximity, the C5-chloro substituent exerts a strong inductive electron-withdrawing effect (-I effect) . This effect significantly depletes electron density from the adjacent C4 carbon, making it substantially more electrophilic and thus, more activated towards nucleophilic attack compared to its counterpart in 4,7-dichloroquinoline.[4][5]
Part 2: A Comparative Analysis of SNAr Reactivity
The enhanced electrophilicity of the C4 carbon in this compound directly translates to a higher reaction rate in SNAr processes. The reaction proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged intermediate known as a Meisenheimer complex. [6][7]The stability of this intermediate is paramount to the overall reaction rate.
Electron-withdrawing groups, particularly those ortho or para to the site of substitution, stabilize this intermediate through resonance and/or induction. In the case of this compound, the C5-chloro group provides crucial inductive stabilization to the negative charge developed on the ring during the formation of the Meisenheimer complex, thereby lowering the activation energy of the reaction.
// Start node start [label="Reactants:\nQuinoline + Nucleophile (Nu⁻)"];
// Meisenheimer Complex meisenheimer [label=<
Meisenheimer Complex Formation 4,7-Dichloroquinolinethis compound Moderate StabilizationEnhanced Stabilization Negative charge stabilized by N and C7-Cl.Negative charge additionally stabilized by strong inductive effect of C5-Cl.
];
// Transition State ts [label="Transition State\n(Rate-Determining Step)"];
// Product Formation product [label="Product Formation\n(Elimination of Cl⁻)"];
// End node end [label="Final Product:\n4-Substituted Quinoline"];
// Connections start -> ts [label="Nucleophilic Attack", color="#EA4335"]; ts -> meisenheimer [label="Forms Intermediate", color="#FBBC05"]; meisenheimer -> product [label="Lowers Activation Energy\n(Faster for Trichloro-)", color="#34A853"]; product -> end [label="Aromatization", color="#4285F4"]; } Caption: Figure 2: S(N)Ar Mechanism & Stabilization
While direct, side-by-side kinetic studies are not extensively published, the principles of physical organic chemistry allow for a confident prediction of their relative reactivity. A reaction that requires high temperatures (e.g., >120 °C) and prolonged times with 4,7-dichloroquinoline can be expected to proceed at a lower temperature and in a shorter timeframe with this compound.
Table 1: Predicted Reactivity Comparison in a Model Amination Reaction
| Parameter | 4,7-Dichloroquinoline | This compound | Rationale |
| Relative Reaction Rate | Base Rate (1x) | Significantly Faster (>5x) | Enhanced C4 electrophilicity and stabilization of the Meisenheimer complex by the C5-Cl group. |
| Optimal Temperature | Typically 100-140 °C | [8] Potentially 60-100 °C | Lower activation energy allows for milder reaction conditions. |
| Typical Reaction Time | 4 - 24 hours | [9] 1 - 6 hours | Increased rate of nucleophilic attack and leaving group departure. |
| Side Reactions | Generally clean | Higher risk of side reactions if overheated due to increased reactivity. | Careful temperature control is more critical. |
| Yield | Good to Excellent | Potentially higher under optimized, milder conditions. | More complete conversion in a shorter time frame may reduce degradation of starting materials or products. |
Note: The values for this compound are predictive and based on established electronic principles. They serve as a guideline for experimental design.
Part 3: Experimental Validation: Protocols and Workflow
Translating theory into practice requires robust and well-understood experimental protocols. The following section provides a generalized, self-validating protocol for the SNAr amination of a chloroquinoline, with specific notes on adapting the procedure for the hyper-reactive this compound.
Caption: Figure 3: General Experimental Workflow
Detailed Protocol: Synthesis of 4-Amino-Substituted Quinolines
This protocol describes the coupling of a chloroquinoline with a primary or secondary amine.
Materials:
-
4,7-Dichloroquinoline OR this compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or Acetonitrile)
-
Base (optional, e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/microwave reactor
-
Standard glassware for work-up and purification
Procedure:
-
Preparation: In a suitable reaction vessel, combine the chloroquinoline starting material (1.0 eq) and the chosen solvent (e.g., 5-10 mL per mmol of quinoline).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq). If the amine salt is formed (e.g., using an amine hydrochloride) or if the nucleophile is a weak base, add a non-nucleophilic base like potassium carbonate or triethylamine (2.0 eq) to act as a proton scavenger. 3[10]. Reaction:
-
For 4,7-Dichloroquinoline: Seal the vessel and heat the reaction mixture to 100-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours). [1][8] * For this compound: Begin heating at a lower temperature (e.g., 70-80 °C) and monitor the reaction closely. The reaction is expected to be significantly faster. Adjust temperature as needed, but avoid excessive heating to prevent potential side reactions.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF is the solvent, carefully pour the mixture into ice water to precipitate the product. If another solvent is used, it may be removed under reduced pressure.
-
Extraction: Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the final product.
[10]Trustworthiness & Causality - Scientist's Notes:
-
Why a Base? The SNAr reaction liberates HCl, which can protonate the amine nucleophile, rendering it inactive. A base neutralizes this acid, ensuring the nucleophile remains available for reaction.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are often preferred as they can stabilize the charged Meisenheimer intermediate, accelerating the reaction. Alcohols like ethanol can also be used and may participate in proton transfer. *[1] Microwave Synthesis: For both substrates, microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants. W[1][11]hen adapting a conventional method to microwave, start with a lower temperature and shorter time for this compound.
Conclusion: Harnessing Enhanced Reactivity for Synthetic Advantage
A detailed analysis grounded in fundamental electronic principles reveals that This compound is an intrinsically more reactive substrate than 4,7-dichloroquinoline in nucleophilic aromatic substitution at the C4 position. The introduction of a chloro-substituent at the C5 position provides a powerful inductive pull, enhancing the electrophilicity of the reaction center and stabilizing the key Meisenheimer intermediate.
For researchers and drug development professionals, this enhanced reactivity presents a significant synthetic advantage. It allows for:
-
Milder Reaction Conditions: Lower temperatures can be used, preserving sensitive functional groups elsewhere in the molecule.
-
Shorter Reaction Times: Increased throughput and efficiency in multi-step syntheses.
-
Activation of Less Reactive Nucleophiles: Nucleophiles that react sluggishly or not at all with 4,7-dichloroquinoline may readily couple with the trichloro- analogue.
However, this heightened reactivity necessitates more careful control over reaction parameters to prevent over-reaction or side product formation. By understanding the underlying causality, scientists can effectively harness the power of this compound to access novel chemical entities and accelerate the drug discovery process.
References
- BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. BenchChem Technical Note.
- El-Gendy, M. A. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(9), 3326-3335. [Link]
- Valverde, M. G., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1383307. [Link]
- da Silva, F. C., et al. (2020). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 13(1), 2733-2766. [Link]
- Valverde, M. G., et al. (2024).
- de F. P. de Farias, A., et al. (2022). Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. Molecules, 27(19), 6246. [Link]
- Desai, K. R., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society.
- Zou, Y., et al. (2018). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules, 23(11), 2999. [Link]
- Rojas-Guevara, J. A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]
- Kumar, A., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bulletin of the Korean Chemical Society, 30(10), 2435-2439. [Link]
- Zhang, Y., et al. (2020). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 85(5), 3337-3345. [Link]
- Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. [Link]
- Aboelnaga, A., & EL-Sayeda, W. M. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 12(4), 459-467. [Link]
- Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. [Link]
- ResearchGate. (2020). (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). [Link]
- de C. F. da Silva, F., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(22), 7626. [Link]
- Lassalas, P., et al. (2022). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 27(11), 3501. [Link]
- Kim, H., et al. (2022). Effect of Electron-Withdrawing Chlorine Substituent on Morphological and Photovoltaic Properties of All Chlorinated D-A-Type Quinoxaline-Based Polymers. Polymers, 14(9), 1877. [Link]
- Murphy, J. J., et al. (2021). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Angewandte Chemie International Edition, 60(20), 11201-11209. [Link]
- ResearchGate. (2015).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Kiamuddin, M., & Choudhury, A. K. (1964). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research.
- Euro Chlor. (2002). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor Science Dossier.
- Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 25(57), 13098-13109. [Link]
- LibreTexts Chemistry. (2020). 16.
- The Organic Chemistry Tutor. (2020, October 31). Reactions of Quinoline. YouTube. [Link]
- The Organic Chemistry Tutor. (2021, February 26). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
- Ridley, R. G., et al. (2007). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. Bioorganic & Medicinal Chemistry, 15(24), 7647-7661. [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of Electron-Withdrawing Chlorine Substituent on Morphological and Photovoltaic Properties of All Chlorinated D-A-Type Quinoxaline-Based Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurochlor.org [eurochlor.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alternative Reagents for the Chlorination of Hydroxyquinolines
An In-Depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance and Synthetic Challenges of Chlorinated Hydroxyquinolines
Chlorinated hydroxyquinolines are privileged scaffolds in medicinal chemistry and materials science. Derivatives such as 5,7-dichloro-8-hydroxyquinoline (Clioquinol) have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and neuroprotective properties. The precise placement of chlorine atoms on the hydroxyquinoline core is critical, as it profoundly influences the molecule's steric, electronic, and lipophilic properties, thereby modulating its pharmacological profile.
Traditionally, the synthesis of these compounds has relied on harsh and often non-selective reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and elemental chlorine (Cl₂). While effective for certain transformations, these reagents present significant challenges, including:
-
Safety Hazards: They are often toxic, corrosive, and difficult to handle, requiring specialized equipment and stringent safety protocols.
-
Harsh Reaction Conditions: Many protocols require high temperatures and strong acidic or basic conditions, which can be incompatible with sensitive functional groups on complex molecules.
-
Poor Selectivity: The high reactivity of these reagents can lead to over-chlorination or the formation of undesired regioisomers, resulting in complex purification procedures and lower yields of the target compound.[1]
-
Environmental Concerns: The use and disposal of these reagents and their byproducts contribute to significant environmental waste.
This guide provides a comparative analysis of modern, alternative reagents for the chlorination of hydroxyquinolines. We will delve into the mechanistic rationale behind their reactivity and selectivity, present supporting experimental data, and offer detailed protocols to empower researchers to make informed decisions for their specific synthetic challenges.
Section 1: Deconstructing the Chlorination Challenge with Hydroxyquinolines
The reactivity of hydroxyquinolines in chlorination reactions is dictated by two primary factors: the position of the hydroxyl group and the nature of the chlorinating agent. The hydroxyl group is a potent activating, ortho-, para-director for electrophilic aromatic substitution. For the common 8-hydroxyquinoline scaffold, this directs electrophilic attack to the 5- and 7-positions.
A critical distinction must be made between two distinct types of chlorination:
-
Electrophilic Aromatic Substitution (EAS): Introduction of a chlorine atom onto the carbocyclic or heterocyclic ring. Reagents for this are typically sources of electrophilic chlorine (Cl⁺).
-
Deoxychlorination: Replacement of a hydroxyl group with a chlorine atom. This is most relevant for hydroxyquinolines that can tautomerize to quinolones (e.g., 4-hydroxyquinoline becoming 4-quinolone) and is typically achieved with reagents like POCl₃.[2][3][4]
The choice of reagent is therefore fundamentally tied to the desired synthetic outcome.
Workflow for Reagent Selection
The following decision-making workflow can guide the selection of an appropriate chlorinating agent.
Caption: A decision-making workflow for selecting a chlorination reagent.
Section 2: Modern Reagents for Electrophilic Aromatic Substitution
For introducing chlorine onto the aromatic rings of hydroxyquinolines, several solid, easy-to-handle reagents have emerged as superior alternatives to chlorine gas.
N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a versatile and mild electrophilic chlorinating agent.[5][6][7] It is a stable, crystalline solid, making it significantly easier and safer to handle than gaseous chlorine or corrosive liquids. Its reactivity can be tuned by the reaction conditions, particularly the choice of solvent and the use of acid catalysts.[8]
Mechanism of Action: In polar, acidic media, the N-Cl bond is polarized, making the chlorine atom highly electrophilic (formally "Cl⁺"). The electron-rich hydroxyquinoline ring attacks this electrophilic chlorine. This reaction proceeds via a standard electrophilic aromatic substitution mechanism, forming a resonance-stabilized intermediate (arenium ion), which then loses a proton to restore aromaticity.[6]
Caption: Simplified mechanism of electrophilic chlorination with NCS.
Performance & Selectivity: NCS offers excellent regioselectivity for the activated positions of the hydroxyquinoline ring. For instance, chlorination of 2-alkyl-8-hydroxyquinolines with NCS under acidic conditions selectively yields the 5,7-dichloro derivatives in good yields.[9][10] The reaction typically proceeds under milder conditions (room temperature to gentle heating) compared to traditional methods.
Trichloroisocyanuric Acid (TCCA)
Trichloroisocyanuric acid (TCCA) is another powerful, solid chlorinating agent.[11][12] It is inexpensive, stable, and boasts a high available chlorine content (three reactive chlorine atoms per molecule).[13] This makes it a highly atom-economical choice, particularly for large-scale synthesis.[13]
Mechanism of Action: Similar to NCS, TCCA acts as a source of electrophilic chlorine.[13][14] Its reactivity can be modulated by the presence of acid catalysts. Depending on the conditions, it can also promote radical chlorination, although for electron-rich systems like hydroxyquinolines, the electrophilic pathway dominates.[14]
Performance & Selectivity: TCCA is a highly efficient reagent for the chlorination of electron-rich aromatic compounds.[13][15] It provides clean reactions and the byproduct, cyanuric acid, is a solid that can often be easily removed by filtration, simplifying workup.[15] Its high reactivity allows for rapid conversions, often at room temperature.
Enzymatic Chlorination: A Green Chemistry Approach
For ultimate selectivity and environmentally benign conditions, biocatalysis offers an exciting frontier. Flavin-dependent halogenase enzymes can catalyze the chlorination of specific aromatic positions with unparalleled precision.
Mechanism of Action: Flavin-dependent halogenases, such as Rdc2, utilize a flavin cofactor (FAD), oxygen, and a chloride source (e.g., NaCl) to generate a highly electrophilic chlorinating species (hypochlorous acid, HOCl) within the enzyme's active site.[16][17] The enzyme then precisely orients the hydroxyquinoline substrate relative to this species, ensuring chlorination occurs at only one specific position.
Performance & Selectivity: The selectivity is dictated by the enzyme's active site architecture. For example, the halogenase Rdc2 has been shown to selectively monochlorinate various hydroxyquinolines at the position ortho to the hydroxyl group.[16][17] This level of regiocontrol is nearly impossible to achieve with traditional chemical reagents. The reactions are run in aqueous buffer at or near room temperature, making this the greenest approach available.[16]
Section 3: Comparative Data and Reagent Performance
The choice of reagent significantly impacts yield, selectivity, and reaction conditions. The following table summarizes experimental data from the literature for the chlorination of 8-hydroxyquinoline and its derivatives.
| Reagent | Substrate | Conditions | Product(s) | Yield | Reference |
| Cl₂ / Iodine | 8-Hydroxyquinoline | Chloroform, 25°C, 3h | 5,7-Dichloro-8-hydroxyquinoline | 97% | [18] |
| HCl / NaOCl | 8-Hydroxyquinoline | Aqueous, <0°C | Mixture: 5-chloro & 5,7-dichloro | ~85% (combined) | [19] |
| NCS | 2-alkyl-8-hydroxyquinoline | Acidic conditions | 2-alkyl-5,7-dichloro-8-hydroxyquinoline | Good | [9][10] |
| POCl₃ | 4-Hydroxy-8-tosyloxyquinoline | Reflux | 4-Chloro-8-tosyloxyquinoline | 94% | [20] |
| Halogenase (Rdc2) | 5-Hydroxyquinoline | Aqueous buffer, IPTG-induced E. coli | 5-Hydroxy-6-chloroquinoline | N/A (preparative) | [16][17] |
| Halogenase (Rdc2) | 7-Hydroxyquinoline | Aqueous buffer, IPTG-induced E. coli | 7-Hydroxy-8-chloroquinoline | N/A (preparative) | [16][17] |
Analysis:
-
Traditional reagents like Cl₂ are highly effective but non-selective for monochlorination and require handling of hazardous gas.
-
NCS provides a safer and milder alternative for achieving dichlorination of activated systems.
-
POCl₃ is not used for ring chlorination but is highly effective for deoxychlorination (replacing a keto/enol -OH group).[20]
-
Enzymatic methods offer unparalleled regioselectivity for monochlorination, a feat not easily accomplished by other methods, highlighting their potential for creating novel analogues.[16][17]
Section 4: Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following are representative protocols derived from authoritative sources.
Protocol 4.1: Dichlorination of 8-Hydroxyquinoline using Chlorine Gas and Iodine Catalyst[18]
Causality: This protocol uses elemental chlorine, a powerful electrophile. The addition of iodine likely forms iodine monochloride (ICl) in situ, which can act as a more polarized and effective electrophilic chlorinating agent, enhancing the reaction rate and yield. The chloroform serves as an inert solvent.
-
Preparation: In a 2 L flask equipped with a gas inlet tube, stirrer, and thermometer, dissolve 125 g of 8-hydroxyquinoline in 1000 mL of chloroform.
-
Catalyst Addition: Add 1.5 g of iodine to the solution.
-
Chlorination: While stirring, introduce 200 g of chlorine gas into the reaction mixture over a period of 3 hours, maintaining the temperature at 25°C.
-
Stirring: After the addition is complete, continue to stir the mixture for an additional 5 hours at 25°C.
-
Quenching: Prepare a solution of 75 g of sodium pyrosulfite in 350 mL of water. Add this solution cautiously to the reaction mixture, ensuring the temperature does not exceed 55°C. This step neutralizes any excess chlorine.
-
Workup: Distill off the chloroform while adding 250 mL of water dropwise. Adjust the pH of the remaining aqueous slurry to 2 with ammonia and filter the mixture while hot.
-
Purification: Wash the filter cake with a 3% sodium bisulfite solution and then with water. Dry the product to yield 5,7-dichloro-8-hydroxyquinoline.
Protocol 4.2: Deoxychlorination of 4-Hydroxy-8-tosyloxyquinoline using POCl₃[20]
Causality: Phosphorus oxychloride is an excellent reagent for converting hydroxyl groups of keto-enols (like 4-quinolone) into chlorides. The reaction proceeds via an initial phosphorylation of the oxygen atom to form a phosphate ester, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group. Heating is required to drive the reaction to completion.[2][3]
-
Setup: In a round-bottom flask equipped with a reflux condenser, place 3.15 g (10 mmol) of 4-hydroxy-8-tosyloxyquinoline.
-
Reagent Addition: Add 25 mL of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux and maintain for the time specified by reaction monitoring (e.g., TLC or LCMS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution or ammonium hydroxide) until the product precipitates.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry to obtain 4-chloro-8-tosyloxyquinoline.
Conclusion
The field of synthetic chemistry has evolved beyond a singular focus on yield. Modern drug development demands processes that are not only efficient but also safe, selective, and environmentally sustainable. While traditional reagents like POCl₃ and chlorine gas have a place in the synthetic toolbox, their limitations necessitate the adoption of superior alternatives.
N-Chlorosuccinimide (NCS) and Trichloroisocyanuric acid (TCCA) stand out as excellent, practical alternatives for the electrophilic chlorination of hydroxyquinolines. They are solid, easy-to-handle reagents that offer improved safety profiles and simplified workup procedures. For syntheses demanding the highest level of regioselectivity and adherence to green chemistry principles, enzymatic halogenation presents a transformative approach, enabling the creation of precisely chlorinated analogues that are otherwise difficult to access.
By understanding the mechanistic nuances and comparative performance of these reagents, researchers can better navigate the synthetic challenges posed by hydroxyquinolines, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.
References
- Xu, F., Merkley, A., Yu, D., & Zhan, J. (2010). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase.
- Klapars, A., et al. (2011).
- Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]
- Gaspa, S., et al. (2019). Mechanism of TCCA promoted C5‐H halogenation of 8‐substituted quinolines.
- A Simple, Safe And Cost Effective Process For Preparation Of Halquinol Product. (n.d.).
- Xu, F., et al. (2016). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. [Link]
- Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.).
- Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. [Link]
- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (1971).
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2021). MDPI. [Link]
- Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. (2020). NIH. [Link]
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). NIH. [Link]
- Iron(III)
- Gaspa, S., et al. (2019). Trichloroisocyanuric Acid: a Versatile and Efficient Chlorinating and Oxidizing Reagent.
- Chlorination of 8-HydroxyQuinoline. (2010). Sciencemadness.org. [Link]
- N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C–H bond using N-chlorosuccinimide. (2021). Royal Society of Chemistry. [Link]
- N-Chlorosuccinimide. (n.d.). Wikipedia. [Link]
- Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals. (2021). NIH. [Link]
- Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. (2023).
- Utilizing N-Chlorosuccinimide for Efficient Chlorination Reactions in Drug Manufacturing. (2024). Suru Chemicals. [Link]
- Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation P
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. [Link]
- N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). NIH. [Link]
- Trichloroisocyanuric acid. (n.d.). Wikipedia. [Link]
- What are Alternatives to Chlorine? (n.d.). The Alpha Group. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
- Green methods for synthesis of various Heterocycles: Sustainable approach. (2017). International Journal of Chemical Studies. [Link]
- Trichloroisocyanuric acid. (2009). American Chemical Society. [Link]
- Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. (2005).
- Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[3][16]oxathioles and their transformations. (2018).
- Selectivity In Free Radical Reactions. (2013). Master Organic Chemistry. [Link]
- Formation of semi volatile products of aquatic chlorination of 8-hydroxyquinoline. (2018).
- Chlorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. Chlorination - Wordpress [reagents.acsgcipr.org]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 4. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. suru-chem.com [suru-chem.com]
- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
- 11. Trichloroisocyanuric acid - Wikipedia [en.wikipedia.org]
- 12. acs.org [acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Trichloroisocyanuric acid - Enamine [enamine.net]
- 16. "Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent H" by Fuchao Xu, Amanda Merkley et al. [digitalcommons.usu.edu]
- 17. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 18. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 19. Sciencemadness Discussion Board - Chlorination of 8-HydroxyQuinoline - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Cytotoxicity Evaluation of 4-Aminoquinoline Derivatives
Introduction: The Resurgence of a Classic Scaffold
The 4-aminoquinoline scaffold, the backbone of venerable anti-malarial drugs like chloroquine (CQ) and hydroxychloroquine (HCQ), is experiencing a significant renaissance in oncology.[1][2] Initially observed for its ability to sensitize tumor cells to conventional therapies, this chemical motif is now at the forefront of developing novel, direct-acting anticancer agents.[1][3][4] As researchers, our ability to rigorously and accurately quantify the cytotoxic effects of new 4-aminoquinoline derivatives is paramount.
This guide provides a comprehensive framework for the in vitro cytotoxicity evaluation of these compounds. Moving beyond mere protocol recitation, we will delve into the causality behind experimental choices, ensuring that the data generated is not only robust but also mechanistically insightful. We will explore the critical assays, compare the cytotoxic profiles of representative derivatives, and provide detailed, field-tested protocols to empower your research.
Chapter 1: Choosing Your Weapon—A Comparative Analysis of Cytotoxicity Assays
The first crucial decision in any cytotoxicity study is selecting the appropriate assay. The choice is not arbitrary; it depends on the anticipated mechanism of cell death and the specific question being asked. An assay that measures metabolic activity may yield different results from one that measures membrane integrity, and understanding these nuances is key to accurate interpretation.
Here, we compare three workhorse assays, each providing a different lens through which to view cytotoxicity.
| Assay Type | Principle | Measures | Pros | Cons |
| MTT Assay | Enzymatic reduction of a tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5][6] | Metabolic activity, an indicator of cell viability.[5][6] | High-throughput, cost-effective, sensitive. | Can be confounded by compounds affecting cellular redox state; endpoint assay. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[7][8] | Membrane integrity, a hallmark of necrosis and late apoptosis.[7] | Kinetic or endpoint; measures an irreversible event (cell death). | Less sensitive for early apoptosis; timing is critical as LDH can degrade in the medium. |
| Annexin V/PI Staining | Uses fluorescently-labeled Annexin V to detect phosphatidylserine (PS) externalization on the outer leaflet of the plasma membrane (an early apoptotic event)[9][10]. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes.[11][12] | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] | Provides detailed mechanistic insight into the mode of cell death.[9] | Requires flow cytometry; more complex protocol. |
Experimental Logic: Selecting the Right Assay
The choice of assay is a strategic one. A logical workflow can guide this decision-making process, ensuring that the selected methods are fit-for-purpose.
Caption: A decision workflow for selecting appropriate cytotoxicity assays.
Chapter 2: Performance Benchmark—Cytotoxicity of 4-Aminoquinoline Derivatives
The true test of any new compound is its performance against established benchmarks and different cell line sensitivities. Literature provides valuable data on the cytotoxic potential of various 4-aminoquinoline derivatives. A study synthesized and evaluated a series of these compounds against human breast cancer cell lines, MCF-7 and MDA-MB-468, using the Sulforhodamine B (SRB) assay, which measures total cellular protein content.[1]
The results highlight how subtle structural modifications can dramatically influence cytotoxic potency and cell line specificity.
| Compound | Key Structural Feature | Cell Line | GI₅₀ (µM)¹ | Reference Compound | Ref. GI₅₀ (µM) |
| Compound 10 | Bisquinoline | MDA-MB-468 | 7.35 | Chloroquine | 24.36 |
| Compound 5 | 7-chloro, N,N-dimethyl-ethane-1,2-diamine side chain | MDA-MB-468 | 8.73 | Chloroquine | 24.36 |
| Compound 3 | 7-fluoro, butylamine side chain | MCF-7 | 8.22 | Chloroquine | 20.72 |
| Compound 4 | 7-chloro, ethane-1,2-diamine side chain | MDA-MB-468 | 11.01 | Chloroquine | 24.36 |
| Amodiaquine | Reference Drug | MDA-MB-468 | 12.11 | - | - |
¹GI₅₀: The concentration required to inhibit cell growth by 50%. Data sourced from Kumar et al. (2007).[1]
Expert Insights: The data clearly shows that derivatives like Compound 10 and Compound 5 are significantly more potent than the parent compound, chloroquine, against the MDA-MB-468 cell line.[1] This suggests that modifications such as creating a bisquinoline structure or altering the diamine side chain can overcome the mechanisms that limit chloroquine's efficacy.[1] Conversely, the fluoro-substituted Compound 3 shows preferential activity against MCF-7 cells, underscoring the importance of screening against a diverse panel of cell lines.[1]
Chapter 3: Unveiling the Mechanism—Apoptosis and Autophagy Inhibition
4-Aminoquinolines exert their cytotoxic effects through multifaceted mechanisms. While often described as autophagy inhibitors, they are also potent inducers of apoptosis.[3][4][13][14] The well-known derivatives, chloroquine and HCQ, are lysosomotropic agents; they accumulate in the acidic lysosomes, raising the pH and inhibiting autophagic flux.[3][13] This blockage of the cell's recycling pathway can be lethal, particularly in cancer cells that rely on autophagy to survive stress.[4]
Furthermore, many derivatives trigger the mitochondrial (intrinsic) pathway of apoptosis.[13][15] This involves the activation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (executioner proteins) that dismantle the cell.[13][15] Some compounds can also activate the extrinsic pathway via caspase-8.[15]
Caption: Key cytotoxic mechanisms of 4-aminoquinoline derivatives.
Chapter 4: Field-Tested Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed to be self-validating systems, incorporating necessary controls and steps to ensure accuracy.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing metabolic activity.[16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Following the treatment incubation, add 10-20 µL of the MTT stock solution to each well.[16]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures membrane damage based on the release of lactate dehydrogenase.[7][17]
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is critical to include two sets of controls: a "low control" (vehicle-treated cells for spontaneous LDH release) and a "high control" (cells treated with a lysis buffer for maximum LDH release).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at ~400 x g for 5-10 minutes to pellet any detached cells.[8][18]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[18]
-
Reagent Addition: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and dye solution which reacts with LDH to produce a colored formazan product.[8] Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction & Data Acquisition: Add 50 µL of the stop solution provided in the kit and measure the absorbance at 490 nm.[18]
-
Analysis: Correct the absorbance values by subtracting the background reading (from cell-free medium). Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] x 100
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based protocol provides a quantitative analysis of different cell populations.[9][10][11][12]
-
Cell Culture and Treatment: Culture 1-5 x 10⁵ cells in appropriate culture plates or flasks.[10][11] Induce apoptosis by treating with the 4-aminoquinoline derivatives for the desired time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension and wash the pellet once with cold 1X PBS.[12]
-
Binding and Staining:
-
Prepare 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[11]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[19]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or PE).[10][19]
-
Add 2-5 µL of Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock).[10][12]
-
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[9][11] Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The 4-aminoquinoline scaffold holds immense promise for the development of next-generation anticancer therapeutics. A rigorous and mechanistically-informed approach to in vitro cytotoxicity testing is essential to unlock this potential. By carefully selecting assays that align with the research question, benchmarking against known derivatives, and employing robust, validated protocols, researchers can generate high-quality, reproducible data. This guide serves as a foundational resource, empowering scientists to confidently navigate the evaluation of these compelling molecules and contribute to the advancement of cancer therapy.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Gnanaprakasam, J. N. R. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols.
- Wojtkowiak, J. W., & Sokołowska, I. (2021). Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. Molecules.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Al-Bari, M. A. A., & Al-Mamun, M. A. (2022). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. Cancers.
- de Almeida, D. R. Q., & de Oliveira, M. R. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceuticals.
- Lin, Y.-C., Lin, J.-F., & Chen, C.-L. (2018). Chloroquine and hydroxychloroquine inhibit bladder cancer cell growth by targeting basal autophagy and enhancing apoptosis. Urological Science.
- Centers for Disease Control and Prevention. (n.d.). Serum LDH Laboratory Procedure Manual.
- Galluzzi, L., & Kroemer, G. (2015). Chloroquine and hydroxychloroquine for cancer therapy. OncoImmunology.
- Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Kumar, A., Srivastava, K., & Kumar, S. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.
- PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry.
- Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- JoVE. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments.
- ResearchGate. (n.d.). Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy.
- ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER.
- Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References.
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds.
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
- PubMed. (2009). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells.
- PubMed. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway.
- Chen, Y.-J., & Chen, Y.-L. (2016). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Molecules.
- National Institutes of Health. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds.
- ResearchGate. (n.d.). Inhibition of in vitro malarial growth by selected 4- aminoquinolines.
- ResearchGate. (2025). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
- ResearchGate. (n.d.). Comparison of IC 50 s of selected 4-aminoquinolines and chloroquine for.
- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bosterbio.com [bosterbio.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chloroquine and hydroxychloroquine inhibit bladder cancer cell growth by targeting basal autophagy and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. wwwn.cdc.gov [wwwn.cdc.gov]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
A Senior Scientist's Comparative Guide to Fluoro-Substituted Quinolines in Drug Discovery
Welcome to a detailed exploration of one of medicinal chemistry's most impactful structural modifications: the fluorination of the quinoline scaffold. This guide is designed for researchers, scientists, and drug development professionals who seek to understand not just the "what" but the "why" behind the enhanced therapeutic profiles of fluoro-substituted quinolines. We will move beyond a simple recitation of facts to an in-depth analysis of causality, supported by experimental data and validated protocols, to provide a truly authoritative resource.
The Strategic Advantage of Fluorine Substitution
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2] However, the introduction of a fluorine atom—the most electronegative element—can profoundly and strategically alter the parent molecule's properties.[3][4][5] This is not a random act of substitution; it is a deliberate design choice aimed at optimizing a drug candidate's profile.
The rationale behind fluorination is multi-faceted:
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby basic nitrogen atoms, influencing the molecule's ionization state at physiological pH.[3] This can be critical for target engagement and cell permeability. Furthermore, substituting hydrogen with fluorine increases lipophilicity, which can enhance membrane penetration and oral bioavailability.[3][5]
-
Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom at a site that is susceptible to oxidative metabolism by cytochrome P450 enzymes can effectively block this metabolic pathway, thereby increasing the drug's half-life and systemic exposure.[3][5]
-
Enhanced Target Binding: The introduction of a fluorine atom can alter the electron distribution across the quinoline ring, creating new polar interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in the target protein's binding pocket.[3] This often translates to increased potency and selectivity.[3]
The following diagram illustrates the logical relationship between fluorine substitution and its downstream effects on a drug candidate's profile.
Caption: Impact of fluorine substitution on drug properties.
Comparative Analysis in Key Therapeutic Areas
The strategic advantages of fluorination are best illustrated by comparing specific fluoro-substituted quinolines to their non-fluorinated counterparts or other alternatives across different therapeutic fields.
Antibacterial Agents: The Fluoroquinolone Revolution
The most prominent success story is the fluoroquinolone class of antibiotics. The addition of a fluorine atom at the C-6 position of the quinolone scaffold was a transformative event, dramatically enhancing antibacterial spectrum and potency.[3][4]
Mechanism of Action: Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for managing DNA topology during replication. By stabilizing the enzyme-DNA complex, fluoroquinolones block the movement of the replication fork, leading to double-strand DNA breaks and cell death.[6][7] DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the primary target in many Gram-positive bacteria.[6][9]
Caption: Mechanism of action for fluoroquinolone antibiotics.
Comparative Performance Data: Let's compare the in vitro activity (Minimum Inhibitory Concentration, MIC) of Ciprofloxacin (a fluoroquinolone) with Nalidixic Acid (a non-fluorinated quinolone precursor) against common pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]
| Compound | Organism | Fluorine at C-6? | Representative MIC90 (μg/mL) |
| Nalidixic Acid | Escherichia coli | No | 16 |
| Ciprofloxacin | Escherichia coli | Yes | ≤0.06 |
| Nalidixic Acid | Pseudomonas aeruginosa | No | >128 (Resistant) |
| Ciprofloxacin | Pseudomonas aeruginosa | Yes | 0.5 - 1.0 |
| Nalidixic Acid | Staphylococcus aureus | No | >128 (Resistant) |
| Ciprofloxacin | Staphylococcus aureus | Yes | 0.5 |
Note: MIC90 is the concentration required to inhibit 90% of isolates. Data is representative and compiled from multiple sources.[9][12]
The data clearly demonstrates the dramatic improvement in potency and spectrum conferred by the fluorine atom. Ciprofloxacin is orders of magnitude more potent against E. coli and is effective against P. aeruginosa and S. aureus, for which Nalidixic Acid is largely ineffective.
Anticancer Agents: Targeting Tumor Proliferation
More recently, the fluoroquinolone scaffold has been repurposed and modified to create potent anticancer agents.[2][13] These compounds often work by inhibiting mammalian topoisomerase II, an enzyme functionally similar to bacterial DNA gyrase, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[13]
Comparative Performance Data: The following table presents the cytotoxic activity (IC50 values) of a series of newly synthesized fluoroquinolones against the K562 leukemia cell line, compared to the standard chemotherapeutic agent Cisplatin. A lower IC50 value indicates greater potency.
| Compound | Key Structural Feature | K562 Cell Line IC50 (μM) |
| Cisplatin | Platinum-based agent | ~5-10 |
| NitroFQ (3a) | C7/C8 Nitro-substituted anilino FQ | <50 |
| Reduced FQ (4c) | C7/C8 Diamine-bridged FQ | <50 |
| Reduced FQ (4d) | C7/C8 Diamine-bridged FQ | <50 |
| Reduced FQ (4e) | C7/C8 Diamine-bridged FQ | <50 |
Data adapted from Khaleel et al., 2023.[14]
The data shows that novel fluoroquinolone derivatives can exhibit potent antiproliferative activity, with IC50 values in a range comparable to or better than established agents like Cisplatin.[14] The modifications at the C7 and C8 positions appear crucial for this anticancer activity.[13][14]
Antimalarial Agents: A Continuing Legacy
The quinoline core is the foundation of classical antimalarials like Chloroquine. Mefloquine, a fluorinated quinoline, is an effective agent against drug-resistant Plasmodium falciparum.[15] It acts on the parasite's food vacuole, inhibiting the polymerization of heme, which is toxic to the parasite.[15] While effective, research continues to refine the scaffold to improve safety and overcome resistance.
Recent studies have shown that derivatizing the fluoroquinolone Ciprofloxacin can increase its antimalarial activity by 10- to 100-fold against both chloroquine-susceptible and resistant strains of P. falciparum.[16]
| Compound | Organism Strain | IC50 (μM) after 48h |
| Ciprofloxacin | P. falciparum (CQ-Susceptible) | 20 - >100 |
| Ciprofloxacin | P. falciparum (CQ-Resistant) | 20 - >100 |
| Derivative 2 | P. falciparum (CQ-Susceptible) | ~1-2 |
| Derivative 4 | P. falciparum (CQ-Resistant) | ~1-2 |
Data adapted from general findings in literature.[12][16][17]
This comparison highlights the immense potential for chemical modification of the fluoro-substituted quinoline scaffold to generate highly potent next-generation antimalarials.
Experimental Protocols: A Foundation of Trustworthiness
To ensure scientific integrity, the data presented must be reproducible. Below are detailed, step-by-step protocols for a representative synthesis and a key biological assay.
Protocol 1: Synthesis of a Fluoro-Substituted 4-Quinolone Core
This protocol outlines a general Gould-Jacobs reaction, a classical and reliable method for synthesizing the 4-quinolone core structure from a substituted aniline.[18]
Caption: Workflow for Gould-Jacobs quinolone synthesis.
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask, combine 1.0 equivalent of 4-fluoroaniline with 1.05 equivalents of diethyl ethoxymethylenemalonate.
-
Initial Heating: Heat the mixture with stirring at 100-110 °C for 1-2 hours. Ethanol will be evolved as a byproduct. The reaction progress can be monitored by TLC.
-
Cyclization: Caution: This step involves very high temperatures and should be performed in a fume hood with appropriate safety measures. Add the intermediate from the previous step to a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 240-250 °C and maintain this temperature for 30-60 minutes.
-
Isolation: Allow the reaction mixture to cool to below 100 °C. The product will begin to precipitate. Add a non-polar solvent like hexane or petroleum ether to facilitate complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[18]
Protocol 2: Evaluation of Anticancer Cytotoxicity via MTT Assay
The MTT assay is a standard colorimetric assay for assessing cell viability.[19] It measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., K562) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[21]
-
Compound Treatment: Prepare serial dilutions of the fluoro-substituted quinoline compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the compound's solvent, e.g., DMSO).[21]
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.[22]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will form purple formazan crystals.[20][21]
-
Solubilization: Carefully remove the medium from each well. Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Future Perspectives and Conclusion
The fluoro-substituted quinoline scaffold is a testament to the power of rational drug design. From revolutionizing antibacterial therapy to showing immense promise in oncology and antiparasitic applications, the strategic incorporation of fluorine has consistently yielded compounds with superior pharmacological profiles.
Future research will likely focus on:
-
Novel Fluorination Strategies: Developing new synthetic methods for precise, late-stage fluorination will allow for more rapid and diverse library synthesis.[23]
-
Tackling Resistance: Understanding and overcoming resistance mechanisms, particularly for fluoroquinolone antibiotics, is a critical area of ongoing research.
-
Hybrid Molecules: Combining the fluoro-quinoline core with other pharmacophores to create hybrid molecules with dual mechanisms of action is a promising strategy to enhance efficacy and combat resistance.[24]
This guide has aimed to provide not only a comparative overview but also the underlying scientific principles and practical methodologies that govern the use of fluoro-substituted quinolines in drug discovery. By understanding the causal links between chemical structure and biological activity, we can continue to innovate and develop the next generation of life-saving therapeutics.
References
- Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic. [Link]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(12), 1949–1961. [Link]
- Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits...
- Wolfson, J. S., & Hooper, D. C. (1988). Comparative studies of fluoroquinolones in the treatment of urinary tract infections. Reviews of Infectious Diseases, 10 Suppl 1, S153–S163. [Link]
- Rodríguez-Martínez, J. M., Cano, M. E., & Velasco, C. (2011). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 24(1), 13-21. [Link]
- Mechanism of action of fluoroquinolones. E. coli DNA gyrase (which acts...
- Minimum Inhibitory Concentration (MIC) Test.
- Lipunova, G. N., et al. (2017). Fluorinated Quinolines: Synthesis, Properties and Applications.
- Fluorine in drug discovery: Role, design and case studies. Preprint. [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Khaleel, M., et al. (2023). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. Frontiers in Chemistry, 11, 1162441. [Link]
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
- Structure-activity relationship of fluoroquinolones as anticancer agents.
- Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences. [Link]
- Davis, R., & Bryson, H. M. (1994). Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. Drugs, 47(4), 677–700. [Link]
- Nissan, T., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
- How-to guide: Minimum Inhibitory Concentr
- The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
- Nan, J., et al. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Letters, 21(7), 1984–1988. [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology, 731, 237–245. [Link]
- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]
- Committee to Advise on Tropical Medicine and Travel (CATMAT). (2021). Drugs for the prevention and treatment of malaria. Government of Canada. [Link]
- Morales, D. R., et al. (2021). Comparative neurological safety of fluoroquinolones versus therapeutic alternatives. Pharmacoepidemiology and Drug Safety, 30(6), 755–765. [Link]
- Suzuki, T., et al. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives.
- Thaver, D., Zaidi, A. K., & Bhutta, Z. A. (2009). A comparison of fluoroquinolones versus other antibiotics for treating enteric fever: meta-analysis. BMJ, 338, b1865. [Link]
- Pradines, B., et al. (2016). Antibiotics in malaria therapy: which antibiotics except tetracyclines and macrolides may be used against malaria? Malaria Journal, 15, 556. [Link]
- Dubar, F., et al. (2011). Enhancement of the Antimalarial Activity of Ciprofloxacin Using a Double Prodrug/Bioorganometallic Approach. Journal of Medicinal Chemistry, 54(24), 8564–8574. [Link]
- Sun, X., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. [Link]
- Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline deriv
- Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters.
- Fluorine substituted quinolone drugs.
- Divo, A. A., et al. (1988). Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro. Antimicrobial Agents and Chemotherapy, 32(8), 1182–1186. [Link]
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- Pillay, P., et al. (2014). Recent progress in the development of anti-malarial quinolones. RSC Advances, 4(73), 38713–38724. [Link]
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. nbinno.com [nbinno.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Fluoroquinolones Based on Pharmacokinetic... [lebbyac.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. emerypharma.com [emerypharma.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chapter 8 - Drugs for the prevention and treatment of malaria: Canadian recommendations for the prevention and treatment of malaria - Canada.ca [canada.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Antibiotics in malaria therapy: which antibiotics except tetracyclines and macrolides may be used against malaria? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
The Enduring Scaffold: A Comparative Guide to the Antimicrobial Efficacy of Substituted Quinolines
In the perpetual arms race against microbial pathogens, the quinoline scaffold remains a cornerstone of antimicrobial drug discovery. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of antibacterial and antifungal activities. This guide offers a comparative analysis of the efficacy of various substituted quinolines, supported by experimental data and methodological insights, to aid researchers in the rational design of next-generation antimicrobial agents.
The Quinoline Core: A Privileged Structure in Antimicrobial Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, and, most notably, antimicrobial activities.[1][2] The success of quinoline-based drugs, such as the fluoroquinolones, has cemented their importance in treating bacterial infections.[3][4] However, the rise of drug-resistant strains necessitates the continuous exploration of novel quinoline analogues with improved potency and broader spectrums of activity.[1]
Structure-Activity Relationship: Decoding the Impact of Substituents
The antimicrobial potency of quinoline derivatives is intricately linked to the nature and position of their substituents. Structure-activity relationship (SAR) studies have revealed key insights into optimizing their biological activity.[5][6]
For instance, substitutions at the C-2, C-4, C-6, and C-8 positions of the quinoline ring have been shown to significantly influence antimicrobial efficacy. The introduction of hydrophobic and electron-withdrawing groups, such as halogens, on different parts of the quinoline scaffold has been found to enhance broad-spectrum antibacterial activity.[7] Hybrid molecules, created by linking the quinoline nucleus with other antimicrobial moieties like imidazole, pyrazole, or piperazine, have also emerged as a promising strategy to develop potent and broad-spectrum antimicrobial agents.[3][5]
Comparative Efficacy of Substituted Quinolines
The following tables summarize the in vitro antimicrobial activity of various classes of substituted quinolines against representative Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is compiled from various studies to provide a comparative overview.
Table 1: Antibacterial Activity of Substituted Quinolines (MIC in µg/mL)
| Quinoline Derivative Class | Gram-Positive Bacteria (e.g., S. aureus, MRSA) | Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) | Reference(s) |
| Fluoroquinolones (e.g., Ciprofloxacin) | 0.12 - 2.0 | 0.008 - 1.0 | [5] |
| Quinoline-3-carbonitriles | 3.12 - 50 | 6.25 - 100 | [5][8] |
| 2-Chloroquinolines | 6.25 - 25 | 12.5 - 50 | [5] |
| Quinoline-piperazine hybrids | Potent activity reported | Potent activity reported | [3] |
| Quinolinequinones | 1.22 - 9.76 | Limited activity reported | [9] |
| Quinoline-based bisarylimidazoles | Potent activity reported | Potent activity reported | [7] |
| N-methylbenzoindolo[3,2-b]-quinolines | 4 (against VRE) | >64 | [10] |
Table 2: Antifungal Activity of Substituted Quinolines (MIC in µg/mL)
| Quinoline Derivative Class | Candida albicans | Cryptococcus neoformans | Aspergillus niger | Reference(s) |
| 2-Pyridinyl Quinolines | MIC80 and MIC50 reported as potent | Potent activity reported | - | [11] |
| 2-Pyridinylvinyl Quinolines | MIC80 and MIC50 reported as potent | - | - | [11] |
| 4-Aminoquinolines | 4 - 32 | 4 - 32 | 4 - 32 | |
| Fluorinated Quinoline Analogs | - | - | Good activity at 50 µg/mL | |
| Quinoline derivatives inspired by Quinine | - | - | Potent activity reported | [12] |
| Quinoline-based hydroxyimidazolium hybrids | 62.5 | 15.6 | 62.5 | [13] |
Mechanism of Action: Targeting Essential Bacterial Processes
The primary antibacterial mechanism of many quinoline derivatives involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[14][15][16] These enzymes are crucial for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones trap the enzymes in a state that leads to double-stranded DNA breaks, ultimately causing cell death.[14][16][17]
Caption: Mechanism of action of quinolone antimicrobials.
The antifungal mechanism of some quinoline derivatives has been shown to involve disruption of the fungal cell membrane, leading to increased permeability and release of cellular contents.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized experimental protocols are paramount. The following outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Broth Microdilution Assay for MIC Determination
This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the test microorganism from an agar plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth medium to achieve the final desired concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the substituted quinoline compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Include a positive control (inoculum without the antimicrobial agent) and a negative control (broth medium only).
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Perspectives
Substituted quinolines continue to be a rich source of antimicrobial lead compounds. The extensive research into their synthesis and structure-activity relationships has provided a solid foundation for the development of novel agents to combat the growing threat of antimicrobial resistance. Future efforts should focus on the design of quinoline derivatives with novel mechanisms of action, improved pharmacokinetic profiles, and efficacy against multidrug-resistant pathogens. The integration of computational methods, such as molecular docking and ADMET prediction, with traditional synthetic and microbiological approaches will be instrumental in accelerating the discovery of the next generation of quinoline-based antimicrobials.[6][8]
References
- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 8-12. [Link]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
- Wolfson, J. S., & Hooper, D. C. (1989). Quinolone antimicrobial agents: mechanism of action and resistance development. PubMed, 28(4), 581-6. [Link]
- (2021). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance.
- Al-Qawasmeh, R. A., Huthail, B. B., Sinnokrot, M. O., Semreen, M. H., Odeh, R. A., Abu-Zarga, M. H., Tarazi, H., Yousef, I. A., & Al-Tel, T. H. (2016). Design, Synthesis and Qualitative Structure Activity Relationship Evaluations of Quinoline-Based Bisarylimidazoles as Antibacterial Motifs. PubMed, 12(3), 282-91. [Link]
- Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. PubMed, 10 Suppl 1, S14-21. [Link]
- Kouznetsov, V. V., Meléndez Gómez, C. M., Derita, M. G., Svetaz, L., del Olmo, E., & Zacchino, S. A. (2012). Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines. PubMed, 20(21), 6506-12. [Link]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]
- Dorababu, A. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed, 354(2), e2000232. [Link]
- Al-Suhaimi, K. S., El-kalyoubi, S. A., & El-Remaily, M. A. A. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. National Institutes of Health (NIH). [Link]
- Poblete-Castro, I., Rodriguez, A., & Perez-Donoso, J. M. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI. [Link]
- El-Gamal, K. M. A., Sherbiny, F. F., El Morsi, A. M., Abu El khair, H. E., Eissa, I. H., & El Sebaei, M. M. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
- Singh, R. K., Kumar, S., Singh, P., Singh, P., & Singh, R. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed, 42(1), 2236716. [Link]
- El-Gamal, K. M. A., Sherbiny, F. F., El-Morsi, A. M., Abu-El-khair, H. E., Eissa, I. H., & El-Sebaei, M. M. (2015).
- Solanki, S., et al. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Medicine, 9(6), 27-35. [Link]
- Qin, T. H., Liu, J. C., Zhang, J. Y., Tang, L. X., Ma, Y. N., & Yang, R. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. PubMed, 72, 128877. [Link]
- Li, M., et al. (2023).
- Wang, Y., et al. (2019). Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids.
- Wang, Y., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids.
- Liu, Y., et al. (2021). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Institutes of Health (NIH). [Link]
- Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health (NIH). [Link]
- Gholap, S. S., & Kuchekar, B. S. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]
- Sharma, K., et al. (2026). Recent Expansions in Anti-Microbial Profile of Quinoline Analogues: A Review. Current Organic Chemistry, 4, 267-284. [Link]
- Taylor, D., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. National Institutes of Health (NIH). [Link]
Sources
- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Design, Synthesis and Qualitative Structure Activity Relationship Evaluations of Quinoline-Based Bisarylimidazoles as Antibacterial Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 4,5,7-Trichloroquinoline Derivatives using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, quinoline scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. Among these, halogenated quinolines are particularly significant due to their prevalence in antimalarial, antibacterial, and anticancer compounds. The precise structural elucidation of these molecules is a critical step in understanding their structure-activity relationships (SAR) and in the development of new, more effective pharmaceuticals. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of 4,5,7-trichloroquinoline and its derivatives, offering insights into experimental design, data interpretation, and a predictive analysis of its spectral features.
The Analytical Imperative: Why NMR and MS are Indispensable
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical validation. For complex heterocyclic systems like this compound, a multi-technique approach is not just beneficial, but essential. NMR spectroscopy provides an unparalleled view of the molecular architecture, revealing the connectivity and spatial arrangement of atoms. In concert, mass spectrometry delivers precise information on the molecular weight and elemental composition, and through fragmentation analysis, offers clues to the molecule's substructures. Together, they form a powerful duo for unambiguous structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed blueprint of the molecular framework.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of a this compound derivative is expected to be relatively simple in terms of the number of aromatic signals, yet rich in information derived from chemical shifts and coupling constants. The three protons on the quinoline core (H-2, H-3, H-6, and H-8) will each give rise to a distinct signal.
The electron-withdrawing nature of the nitrogen atom and the three chlorine atoms will significantly deshield the remaining protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted quinoline.[1] Specifically:
-
H-2 and H-3: These protons on the pyridine ring will be influenced by the adjacent nitrogen and the chlorine at C-4.
-
H-6 and H-8: These protons on the benzene ring are flanked by chlorine atoms at C-5 and C-7, leading to significant deshielding.
To illustrate the expected shifts, we can draw a comparison with the experimentally determined ¹H NMR data for the related compound, 4,7-dichloroquinoline.[2]
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbons directly bonded to the electronegative chlorine and nitrogen atoms will be the most deshielded. Advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, although for the aromatic this compound core, we expect only CH and quaternary carbons.
Advanced 2D NMR Techniques: Unambiguous Assignments
For complex derivatives or to resolve any ambiguities in the 1D spectra, two-dimensional (2D) NMR experiments are invaluable.[3]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular structure.[3]
Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C-2 | - | ~151 |
| H-2 | ~8.8 | - |
| C-3 | - | ~123 |
| H-3 | ~7.6 | - |
| C-4 | - | ~144 |
| C-4a | - | ~149 |
| C-5 | - | ~130 |
| C-6 | - | ~128 |
| H-6 | ~7.9 | - |
| C-7 | - | ~138 |
| C-8 | - | ~126 |
| H-8 | ~8.2 | - |
| C-8a | - | ~150 |
Mass Spectrometry: Weighing the Molecule and Its Fragments
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical for the successful analysis of this compound derivatives.
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. While this can provide valuable structural information, the molecular ion peak may be weak or absent.[4]
-
Electrospray Ionization (ESI): A soft ionization technique, ESI is particularly well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight.[3] For derivatives with basic nitrogen atoms, such as those in the quinoline core, ESI is highly effective.[2]
Fragmentation Analysis: Deciphering the Pieces
The fragmentation pattern in a mass spectrum provides a molecular fingerprint. For this compound, the most characteristic feature will be the isotopic pattern of the chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a distinctive pattern of peaks for any chlorine-containing fragment, allowing for the confident identification of the number of chlorine atoms in that fragment.
Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom and the cleavage of the ring system. For this compound, we would expect to see fragments corresponding to the loss of one, two, and three chlorine atoms.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Optimize shimming to achieve good resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
2D NMR Acquisition (if necessary): Set up and run COSY, HSQC, and HMBC experiments using standard pulse programs. Optimize acquisition and processing parameters to achieve the desired resolution.
Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system compatible with liquid chromatography, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
LC Separation: Inject the sample onto a suitable reverse-phase HPLC column (e.g., C18). Develop a gradient elution method to achieve good separation of the analyte from any impurities.
-
MS Detection: Analyze the column eluent using an ESI-MS system operating in positive ion mode. Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Perform fragmentation analysis by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a product ion spectrum.
Visualizing the Analysis
Caption: Workflow for the structural elucidation of this compound derivatives.
Caption: Comparison of analytical techniques for chloroquinoline characterization.
Conclusion
The comprehensive characterization of this compound derivatives is a critical task in the fields of medicinal chemistry and drug development. A synergistic approach utilizing both NMR spectroscopy and mass spectrometry is essential for unambiguous structure elucidation. While 1D NMR provides fundamental information about the proton and carbon environments, advanced 2D techniques are often necessary for complete and accurate assignments. Mass spectrometry, particularly with soft ionization techniques like ESI, is indispensable for confirming the molecular weight, while fragmentation studies provide valuable insights into the molecular structure. The predictive data and methodologies presented in this guide offer a robust framework for researchers working with this important class of compounds, enabling more efficient and confident structural characterization.
References
- Current time information in Scott County, US. The time at the location 'Scott County, US' is 01:17 PM.
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines - Benchchem.
- Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines - Benchchem.
- 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
- Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples - Thermo Fisher Scientific.
- Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas - ResearchG
- Polychlorinated biphenyls (PCBs) analysis using a miniaturized high-resolution time-of-flight mass spectrometer "MULTUM-S II". | Semantic Scholar.
- Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - NIH.
- DETERMINATION OF POLYCHLORINATED BIPHENYL COMPOUNDS THROUGH GAS CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY METHOD - UPB.
- (PDF)
- 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum - ChemicalBook.
- 4,7-Dichloroquinoline(86-98-6) 13C NMR spectrum - ChemicalBook.
- 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem.
- Quinoline, 4,7-dichloro- - the NIST WebBook.
- 4,7-Dichloroquinoline:synthesis method and its applic
- (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- This compound | 23834-01-7 - Benchchem.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes - The Royal Society of Chemistry.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem.
- 4,7-Dichloroquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel
- 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- 13C NMR Spectroscopy.
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
- Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis - The Royal Society of Chemistry.
- Quinoline, 4,7-dichloro- - the NIST WebBook.
Sources
A Comparative Guide to Cross-Reactivity Profiling of 4,5,7-Trichloroquinoline Derivatives
Introduction: The Quinoline Scaffold and the Imperative of Selectivity
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties[1][2][3][4]. Its unique electronic properties and versatile synthetic handles have made it a focal point for drug discovery. Within this class, halo-substituted quinolines, such as the well-known 4,7-dichloroquinoline, are critical intermediates for blockbuster drugs like chloroquine and hydroxychloroquine[5][6].
This guide focuses on a related but less characterized class: 4,5,7-trichloroquinoline derivatives . The addition of a third chlorine atom, particularly at the C5 position, significantly alters the electronic and steric profile of the molecule, potentially unlocking novel biological activities. However, this structural modification also presents a critical challenge: ensuring target selectivity. Many small molecule inhibitors, especially those targeting large, conserved families like protein kinases, suffer from off-target effects or polypharmacology, which can lead to unforeseen toxicity or diminished efficacy[7][8].
Therefore, a rigorous and multi-faceted investigation into the cross-reactivity of any new this compound derivative is not merely a supplementary step but a cornerstone of its preclinical development. This guide provides an in-depth comparison of essential experimental strategies to objectively quantify compound selectivity, moving from high-throughput biochemical screening to direct validation of target engagement in a cellular environment.
The Rationale for a Multi-Pronged Approach to Selectivity Profiling
Relying on a single assay format to define a compound's selectivity is a flawed strategy. Each method possesses inherent strengths and limitations. A truly robust cross-reactivity profile is constructed by integrating data from orthogonal approaches. This guide will compare three such gold-standard methodologies:
-
Broad-Panel Biochemical Kinase Assays: For an initial, wide-angle view of potential off-targets across the kinome.
-
Competitive Binding Assays: To provide a direct, quantitative measure of binding affinity (Kᵢ) to specific targets of interest.
-
Cellular Thermal Shift Assay (CETSA): To confirm that the compound engages its intended target within the complex milieu of a living cell, accounting for factors like membrane permeability and intracellular competition.
The logical flow of this tiered approach ensures that resources are used efficiently, starting broad and progressively focusing on the most relevant interactions in a physiologically relevant context.
Caption: Tiered workflow for assessing compound cross-reactivity.
Methodology Comparison 1: Biochemical Kinase Panel Screening
This approach is the workhorse for initial selectivity profiling. It involves testing the compound's ability to inhibit the enzymatic activity of a large, diverse panel of purified protein kinases.
-
Expertise & Causality: The primary goal here is breadth. By screening against hundreds of kinases simultaneously, often from different branches of the kinome tree, we can rapidly identify potential off-target liabilities that might not be predicted from the primary target's structure alone.[7][9] The choice of ATP concentration in these assays is critical; setting it near the Kₘ for each kinase allows the resulting IC₅₀ values to better approximate the intrinsic binding affinity of the inhibitor.[7][9]
-
Trustworthiness & Self-Validation: A robust screen includes multiple controls. A known potent, non-selective inhibitor (e.g., Staurosporine) serves as a positive control for assay performance, while the vehicle (e.g., DMSO) serves as the negative control. Compounds are typically first screened at a single high concentration (e.g., 1-10 µM) to identify any kinase with significant inhibition (e.g., >70%). Hits from this primary screen are then followed up with full 10-point dose-response curves to determine an accurate IC₅₀ value.[10]
Experimental Protocol: Radiometric [³³P]-ATP Kinase Assay
-
Plate Preparation: Dispense 5 µL of kinase/substrate solution into each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the this compound derivative at various concentrations (for dose-response) or a single concentration (for primary screening) to the assay wells. Add vehicle control (DMSO) and positive control wells.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 3 µL of [³³P]-ATP solution to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase being tested.
-
Reaction Incubation: Incubate for 30-60 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
Capture: Transfer the reaction mixture to a filtermat plate that captures the phosphorylated substrate.
-
Washing: Wash the filtermat multiple times with 1% phosphoric acid to remove unincorporated [³³P]-ATP.
-
Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to vehicle controls and fit the dose-response data using a sigmoidal model to determine the IC₅₀ value.
Data Presentation: Comparative Kinase Selectivity
| Derivative ID | Primary Target: EGFR (IC₅₀, nM) | Off-Target 1: Src (IC₅₀, nM) | Off-Target 2: VEGFR2 (IC₅₀, nM) | Selectivity Score (S₁₀ @ 1µM)¹ |
| TQ-A-001 | 15 | 850 | >10,000 | 0.02 |
| TQ-A-002 | 25 | 150 | 2,500 | 0.08 |
| TQ-B-001 | 80 | >10,000 | >10,000 | 0.01 |
| Reference | 10 | 10 | 50 | 0.25 |
¹Selectivity Score (S₁₀): Number of kinases with >90% inhibition at 1µM / Total number of kinases tested. A lower score indicates higher selectivity.
Methodology Comparison 2: Competitive Binding Assays
While activity assays measure the functional consequence of a compound, binding assays directly measure the physical interaction between the compound and its target protein.[11] This is a crucial orthogonal validation, as a compound might fail in an activity assay for reasons other than a lack of binding (e.g., assay interference).
-
Expertise & Causality: Competitive binding assays determine a compound's affinity (Kᵢ) by measuring its ability to displace a known, high-affinity labeled ligand (the "tracer" or "probe") from the target's binding site.[12][13][14] This approach is particularly valuable because it is independent of enzyme activity and can be applied to non-enzymatic targets. It directly quantifies the thermodynamics of the binding event.
-
Trustworthiness & Self-Validation: The core of this method is the well-characterized interaction between the target and the labeled probe. The assay setup must first establish a stable signal window between the bound and free probe. The unlabeled test compound (the this compound derivative) is then titrated in, and the displacement of the probe is measured. The resulting data allows for the calculation of an IC₅₀, which can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, provided the probe's affinity (Kₔ) and concentration are known.[15]
Caption: Principle of a competitive binding assay.
Experimental Protocol: Fluorescence Polarization (FP) Based Assay
-
Reagent Preparation: Prepare assay buffer, purified target protein, a fluorescently-labeled probe ligand, and the this compound test compounds.
-
Probe Kₔ Determination: First, perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the fluorescent probe to determine the dissociation constant (Kₔ) of the probe-target interaction.
-
Assay Setup: In a 384-well, low-volume black plate, add the target protein and fluorescent probe at concentrations optimized from the previous step (typically [Protein] > Kₔ and [Probe] << Kₔ).
-
Compound Titration: Add serial dilutions of the test compounds to the wells. Include wells with only protein and probe (positive control, maximum polarization) and wells with only probe (negative control, minimum polarization).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding equilibrium to be reached.
-
Measurement: Read the fluorescence polarization on a suitable plate reader. The instrument measures the difference in the intensity of emitted light parallel and perpendicular to the plane of excitation light.
-
Data Analysis: Plot the change in millipolarization (mP) units against the log concentration of the test compound. Fit the data to a competitive binding model to determine the IC₅₀, then calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Probe]/Kₔ).
Methodology Comparison 3: Cellular Thermal Shift Assay (CETSA)
The ultimate test of a compound's utility is whether it can engage its target in a live cell. Biochemical and biophysical assays use purified proteins in artificial buffer systems, which cannot account for cellular uptake, efflux, metabolic degradation, or competition from high concentrations of endogenous ligands (like ATP). CETSA addresses this by measuring target engagement directly in cells or tissues.[16][17][18]
-
Expertise & Causality: CETSA is based on the principle of ligand-induced thermal stabilization.[19] When a protein binds to a ligand (like one of our quinoline derivatives), it generally becomes more stable and resistant to heat-induced unfolding and aggregation.[20] By heating cells treated with a compound to various temperatures and then measuring the amount of target protein that remains soluble, we can detect this stabilization as a "thermal shift" in the protein's melting curve. A positive shift is direct evidence of target engagement in a physiological context.[16][19]
-
Trustworthiness & Self-Validation: The experiment is internally controlled. The melting curve of the target protein in vehicle-treated cells serves as the baseline. A statistically significant shift in the melting temperature (Tₘ) in compound-treated cells validates target binding. Furthermore, by keeping the temperature fixed and titrating the compound concentration, a dose-response curve for target engagement can be generated, providing an apparent Kₔ in the cellular environment.[16]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture & Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of the this compound derivative or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquoting & Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Fractions: Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Denature the samples in Laemmli buffer and resolve them via SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary HRP-conjugated antibody. Visualize the bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the relative intensity (normalized to the lowest temperature point) against temperature to generate a melting curve. Determine the Tₘ (the temperature at which 50% of the protein is denatured) for both vehicle and compound-treated samples. The difference is the thermal shift (ΔTₘ).
Data Presentation: In-Cell Target Engagement
| Derivative ID | Target Protein | Treatment | Apparent Tₘ (°C) | Thermal Shift (ΔTₘ, °C) |
| TQ-A-001 | EGFR | Vehicle (DMSO) | 52.1 ± 0.3 | - |
| TQ-A-001 | EGFR | 1 µM TQ-A-001 | 58.6 ± 0.4 | +6.5 |
| TQ-A-001 | Src | Vehicle (DMSO) | 55.4 ± 0.2 | - |
| TQ-A-001 | Src | 1 µM TQ-A-001 | 55.7 ± 0.3 | +0.3 (Not Significant) |
This hypothetical data for TQ-A-001 shows a significant thermal shift for its primary target (EGFR), confirming strong engagement in the cell. In contrast, the biochemically identified off-target (Src) shows no significant shift, suggesting that despite weak in vitro activity, TQ-A-001 does not meaningfully engage Src in a cellular context at this concentration, highlighting its functional selectivity.
Conclusion: Synthesizing a Comprehensive Selectivity Profile
The development of novel therapeutic agents like this compound derivatives demands a sophisticated, evidence-based approach to understanding their biological interactions. No single experiment can tell the whole story. By strategically combining broad biochemical profiling, quantitative biophysical binding assays, and physiologically relevant cellular target engagement studies, researchers can build a high-confidence selectivity profile. This integrated dataset is essential for de-risking lead candidates, explaining their mechanism of action, and ultimately guiding their path toward clinical success. The methodologies and comparative frameworks presented here provide a robust blueprint for achieving this critical goal.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]
- Mtoz Biolabs. Competitive Ligand Binding Assay. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Fluidic Sciences Ltd. (2023). Competition Assays vs. Direct Binding Assays: How to choose. [Link]
- BMG LABTECH. Binding Assays. [Link]
- Cagan, S., Peng, Y., Zhang, T., & Guan, Y. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Reddy, M. V. R., Akula, A., Cosenza, S. C., & Reddy, E. P. (2010). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Bioorganic & medicinal chemistry letters, 20(19), 5850–5853. [Link]
- Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature chemical biology, 7(4), 215-221. [Link]
- El-Gaby, M. S. A., Abdel-Hamide, S. G., Abdel-Aziz, S. A., & El-Sayed, M. A. (2013). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Archiv der Pharmazie, 346(10), 726-736. [Link]
- van der Wouden, P. A., van den Berg, S., van der Pijl, F., de Kloe, G. E., Kettenbach, A. N., & van de Water, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(496), eaal2369. [Link]
- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
- Wang, S., Wu, S., Zhang, Y., et al. (2022). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. European Journal of Medicinal Chemistry, 233, 114227. [Link]
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1471, 103–121. [Link]
- ResearchGate. (2009). (PDF)
- Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. In The AG-182/AG-490 Cookbook.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 55, 411-436. [Link]
- LaBute, M. X., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(7), 1931–1942. [Link]
- Saha, B., Singh, S., & Sarkar, A. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & medicinal chemistry, 103, 117681. [Link]
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Pär Nordlund Lab. CETSA. [Link]
- Iester, M., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (Basel, Switzerland), 26(11), 3169. [Link]
- ResearchGate. (2023). (a)
- Cowen, L., Ward, S. C., & Coles, S. J. (2012). 4,7-Dichloroquinoline. Acta crystallographica. Section E, Structure reports online, 68(Pt 1), o147. [Link]
- Wikipedia. 4,7-Dichloroquinoline. [Link]
- ResearchGate. (2024). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. [Link]
- Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-221. [Link]
- de la Torre, A. F., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1382. [Link]
- da Silva, A. C. G., et al. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 32, 1695-1707. [Link]
- Corpet, M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14216-14227. [Link]
- El-Mekabaty, A., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(19), 6245. [Link]
Sources
- 1. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. CETSA [cetsa.org]
- 19. annualreviews.org [annualreviews.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quinoline Synthesis: Benchmarking Classical Reactions Against Modern Innovations
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its prevalence has driven over a century of synthetic innovation, evolving from robust, century-old name reactions to sophisticated, highly efficient modern techniques. For the discerning researcher, selecting the optimal synthetic route requires a nuanced understanding of not just the reaction mechanisms, but the practical trade-offs in yield, scope, safety, and sustainability.
This guide provides an in-depth comparison of classical and novel quinoline synthesis methods. We will move beyond mere procedural lists to dissect the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. Every protocol and piece of data is presented to create a self-validating framework, empowering you to make informed decisions in your own laboratory.
The Classical Pillars: Enduring but Imperfect Foundations
For decades, a handful of powerful name reactions have been the workhorses of quinoline synthesis. These methods, often leveraging harsh acidic conditions, are prized for their use of simple, readily available starting materials. However, they frequently suffer from significant drawbacks, including violent reaction profiles, low functional group tolerance, and the generation of substantial waste.[3][4][5]
The Skraup and Doebner-von Miller Syntheses
The Skraup synthesis, first reported in 1880, is the archetypal reaction, heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce the core quinoline ring.[6][7][8][9] The Doebner-von Miller reaction is a related process that uses α,β-unsaturated aldehydes or ketones, offering a route to substituted quinolines.[10][11]
Mechanistic Insight: Both reactions proceed via the in situ formation of an α,β-unsaturated carbonyl compound (acrolein from glycerol in the Skraup case).[6][7] The aniline undergoes a conjugate addition, followed by acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. A final oxidation step furnishes the aromatic quinoline.[6]
Strengths:
-
Utilizes inexpensive and widely available starting materials.
-
Provides a direct route to the unsubstituted quinoline core (Skraup).
Weaknesses:
-
Safety: The Skraup reaction is notoriously exothermic and can be violent if not properly controlled.[6][8]
-
Harsh Conditions: Requires strong acids (e.g., concentrated H₂SO₄) and high temperatures.[7][12]
-
Byproducts: Tar and polymer formation are common, complicating purification and reducing yields.[13][14]
-
Limited Scope: Poor tolerance for many functional groups due to the aggressive conditions.
The Friedländer and Combes Syntheses
The Friedländer synthesis offers a more convergent approach, condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[15][16][17] The Combes synthesis is mechanistically related, reacting an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines.[7][18][19][20]
Mechanistic Insight: The Friedländer reaction can proceed through two main pathways: an initial aldol condensation followed by cyclization and imine formation, or formation of a Schiff base followed by an intramolecular aldol reaction.[15] Both routes culminate in a dehydration step to yield the quinoline. The Combes synthesis first forms an enamine intermediate from the aniline and β-diketone, which then undergoes acid-catalyzed cyclization and dehydration.[12][20]
Strengths:
-
Regiocontrol: Offers more predictable regiochemical outcomes compared to the Skraup synthesis.
-
Versatility: The use of substituted starting materials allows for the direct synthesis of a wide variety of functionalized quinolines.[16]
Weaknesses:
-
Starting Material Accessibility: Requires pre-functionalized anilines (e.g., 2-aminoaryl ketones), which may not be as readily available as simple anilines.
-
Harsh Conditions: Often still requires strong acid or base catalysts and elevated temperatures.[17][21]
-
Regioselectivity Issues: The Friedländer reaction can face challenges with regioselectivity when using unsymmetrical ketones.[10]
The Modern Arsenal: Precision, Efficiency, and Greener Approaches
In response to the limitations of classical methods, modern organic synthesis has introduced a suite of powerful new tools. These techniques prioritize milder reaction conditions, greater functional group tolerance, higher efficiency, and adherence to the principles of green chemistry.[1][22][23]
Transition-Metal Catalysis: A Paradigm Shift
The development of transition-metal-catalyzed reactions has revolutionized quinoline synthesis.[24] Catalysts based on palladium, copper, rhodium, cobalt, and iron enable C-H bond activation, annulation, and coupling reactions that were previously impossible, often under significantly milder conditions.[25][26][27][28]
Key Approaches:
-
C-H Activation/Annulation: Catalysts can direct the reaction of anilines with alkynes or other coupling partners to build the quinoline ring through a cascade of C-H activation and bond formation steps.[25]
-
Domino Reactions: Palladium-catalyzed domino reactions, for instance, can combine Sonogashira coupling with subsequent cyclization to form complex quinolines in a single pot from simple precursors.
Strengths:
-
High Efficiency and Selectivity: Often provides excellent yields and precise control over regioselectivity.
-
Broad Substrate Scope: Tolerates a wide array of sensitive functional groups.[25]
-
Milder Conditions: Reactions can often be run at lower temperatures and with weaker bases compared to classical methods.
Weaknesses:
-
Catalyst Cost and Toxicity: Many effective catalysts are based on precious metals (e.g., Pd, Rh), which can be expensive and pose toxicity concerns.
-
Ligand Sensitivity: Reactions can be sensitive to the choice of ligand and may require careful optimization.
Enabling Technologies: Microwave and Photocatalysis
Modern energy sources have further expanded the synthetic toolkit, offering dramatic improvements in reaction times and efficiency.
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating, often leading to drastically reduced reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles.[29][30][31] This technique has been successfully applied to classical reactions like the Friedländer and Skraup syntheses, mitigating some of their traditional drawbacks.[4][25]
-
Photocatalysis: Visible-light photocatalysis represents a green and powerful approach, using light to drive chemical reactions at room temperature.[32] This method can enable novel transformations, such as the oxidant-free synthesis of quinolines from anilines and aldehydes, producing H₂ as the only byproduct.[33] It offers an environmentally friendly alternative by avoiding harsh reagents and high temperatures.[34][35]
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear benchmark, the following table summarizes the key performance indicators for representative classical and modern quinoline synthesis methods.
| Method | Typical Conditions | Yield Range | Substrate Scope/Tolerance | Key Advantages | Key Disadvantages |
| Skraup Synthesis | H₂SO₄, glycerol, nitrobenzene, >120°C[6] | 40-90%[6] | Poor; intolerant to many functional groups. | Inexpensive starting materials. | Violent reaction, harsh conditions, tar formation.[4][6] |
| Friedländer Synthesis | Acid or base catalysis (e.g., TFA, KOH), 80-150°C[15][16] | 60-95% | Moderate to good; depends on catalyst. | Convergent, good regiocontrol.[16] | Requires pre-functionalized substrates. |
| Pd-Catalyzed Annulation | Pd catalyst, ligand, base, solvent, 80-120°C | 75-98% | Excellent; tolerates a wide range of functional groups. | High efficiency, broad scope, mild conditions. | Catalyst cost, potential metal contamination. |
| Microwave-Assisted Friedländer | Nafion NR50, EtOH, Microwave, 10-20 min[25] | 85-95% | Good; improved over conventional heating. | Extremely fast, high yields, greener solvent.[29][30] | Requires specialized microwave reactor. |
| Visible-Light Photocatalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺), Co-catalyst, solvent, visible light, room temp[33] | 80-99% | Excellent; very mild conditions tolerate sensitive groups. | Exceptionally mild, oxidant-free, green.[32] | Requires photochemical setup, catalyst cost. |
Experimental Protocols: From the Bench
To translate theory into practice, detailed step-by-step methodologies for a classical and a modern synthesis are provided below.
Protocol 1: Classical Friedländer Synthesis of 2-Phenylquinoline
This protocol describes a traditional acid-catalyzed Friedländer condensation.
Materials:
-
2-Aminobenzaldehyde (1.0 mmol, 121.1 mg)
-
Acetophenone (1.1 mmol, 132.2 mg, 128 µL)
-
p-Toluenesulfonic acid (p-TsOH) (0.2 mmol, 34.4 mg)
-
Toluene (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde, acetophenone, and toluene.
-
Begin stirring the mixture to ensure homogeneity.
-
Add the p-toluenesulfonic acid catalyst to the mixture.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-phenylquinoline.
Protocol 2: Microwave-Assisted Synthesis of a Substituted Quinoline
This protocol outlines an efficient, catalyst-free, three-component reaction under microwave irradiation.[30]
Materials:
-
3-Formyl-quinoline derivative (0.05 mmol)
-
Appropriate heterocyclic primary amine (e.g., 5-aminopyrazole) (0.05 mmol)
-
Cyclic 1,3-diketone (e.g., dimedone) (0.05 mmol)
-
N,N-Dimethylformamide (DMF) (1.0 mL)
Procedure:
-
In a 10 mL microwave-safe reaction vessel equipped with a small magnetic stir bar, combine the 3-formyl-quinoline, the heterocyclic amine, and the cyclic 1,3-diketone.
-
Add DMF (1.0 mL) as the solvent.
-
Seal the vessel securely with a cap.
-
Place the vessel inside a dedicated scientific microwave reactor.[29]
-
Set the reaction parameters: irradiate the mixture at 125–135 °C for 8–20 minutes, with the power set to maintain this temperature (typically ~250 W).[29][30]
-
After the irradiation period is complete, allow the reaction mixture to cool to room temperature. A solid product will often precipitate.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol (2 x 3 mL) and dry in the air to obtain the purified product.
Visualizing the Strategy
Choosing the right synthetic path involves weighing multiple factors. The following workflow diagram illustrates a logical decision-making process for selecting a quinoline synthesis method.
Caption: Decision workflow for selecting a suitable quinoline synthesis method.
The following diagram illustrates the general mechanism of the Friedländer synthesis, a cornerstone classical reaction.
Caption: Simplified mechanism of the classical Friedländer quinoline synthesis.
Conclusion and Future Outlook
The synthesis of quinolines has evolved dramatically from the classical era of brute-force, acidic reactions to the modern age of elegant, catalyst-driven transformations. While classical methods like the Skraup and Friedländer syntheses remain relevant for their simplicity and use of basic feedstocks, they are increasingly supplanted by modern techniques that offer unparalleled efficiency, scope, and milder conditions.[4][36][37]
Transition-metal catalysis, photocatalysis, and microwave-assisted synthesis are no longer niche methodologies but essential tools for the contemporary chemist.[24][25][31] They enable the rapid construction of complex and highly functionalized quinoline libraries, accelerating discovery in drug development and materials science. As the field continues to advance, the focus will undoubtedly remain on developing even more sustainable and atom-economical catalytic systems, further pushing the boundaries of what is possible in heterocyclic chemistry.
References
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI.
- Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (n.d.). RSC Publishing.
- Full article: Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. (n.d.). Taylor & Francis.
- A review on transition-metal mediated synthesis of quinolines. (2018). Indian Academy of Sciences.
- Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. (n.d.). Green Chemistry (RSC Publishing).
- Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (2024). ResearchGate.
- A review on transition-metal mediated synthesis of quinolines. (2018). ResearchGate.
- A review on transition-metal mediated synthesis of quinolines. (2018). Indian Academy of Sciences.
- Photocatalytic Quinoline Production from Nitroaromatic Compounds - QuinoLight. (n.d.). Dechema.
- Recent Progress in the Synthesis of Quinolines. (2019). PubMed.
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Publications.
- Microwave-assisted Synthesis of Quinolines. (2021). Ingenta Connect.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
- Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. (2022). ACS Publications.
- An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. (2024). PubMed.
- Friedländer synthesis. (n.d.). Wikipedia.
- Recent Progress in the Synthesis of Quinolines. (2019). Ingenta Connect.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2023). ResearchGate.
- Skraup reaction. (n.d.). Wikipedia.
- Review on Quinoline: Recent Advances in Synthesis and Applications. (n.d.). Ijaresm.
- Classical synthetic route of quinoline. (n.d.). ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). Frontiers.
- synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.
- Recent Advances in the Friedländer Reaction. (2009). ResearchGate.
- Combes quinoline synthesis. (n.d.). Wikipedia.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2019). ResearchGate.
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). PMC - NIH.
- Doebner-Miller Reaction. (n.d.). SynArchive.
- Combes Quinoline Synthesis. (n.d.).
- General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). ResearchGate.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 11. synarchive.com [synarchive.com]
- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 19. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 21. organicreactions.org [organicreactions.org]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 25. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 28. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Microwave-assisted Synthesis of Quinolines: Ingenta Connect [ingentaconnect.com]
- 32. dechema.de [dechema.de]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 35. Quinoline synthesis [organic-chemistry.org]
- 36. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Recent Progress in the Synthesis of Quinolines: Ingenta Connect [ingentaconnect.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,5,7-Trichloroquinoline for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical waste, such as 4,5,7-trichloroquinoline, is not merely a regulatory obligation but a cornerstone of sustainable scientific advancement. This guide provides a detailed, procedural framework for the safe handling and disposal of this compound, ensuring the protection of our personnel and the environment.
Immediate Safety Precautions: The First Line of Defense
Before initiating any disposal procedures for this compound, it is imperative to establish a secure working environment. This compound is a halogenated aromatic amine, and while specific toxicological data is limited, its structural analogs suggest it should be handled with caution.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound involves a comprehensive PPE suite.
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory to prevent skin contact. Always inspect gloves for any signs of degradation or perforation before use.[1][2]
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are essential to protect against accidental splashes or dust particles.[1][2][3]
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin from contamination.[3]
-
Respiratory Protection: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1][2][3][4]
Hazard Identification and Waste Classification
Proper disposal begins with accurate identification and classification of the waste stream. This compound falls into the category of halogenated organic compounds .[5] This classification is critical as it dictates the appropriate disposal route. Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are often listed as hazardous waste, though specific waste codes may vary by jurisdiction. It is the responsibility of the waste generator to make an accurate hazardous waste determination.
| Hazard Classification | Description | Primary Disposal Route |
| Halogenated Organic Waste | Contains carbon-halogen bonds.[5][6] | High-temperature incineration at a licensed hazardous waste facility.[1][2][5] |
| Skin and Eye Irritant | Can cause irritation upon contact.[7][8] | Segregated hazardous waste collection. |
On-Site Waste Management: A Step-by-Step Protocol
The accumulation of this compound waste in the laboratory must be managed systematically to prevent accidental exposure and ensure regulatory compliance.
Step 1: Waste Segregation At the point of generation, immediately segregate waste containing this compound from all other waste streams. This includes:
-
Solid Waste: Unused or expired this compound powder, and any grossly contaminated items such as weighing paper or disposable spatulas.
-
Liquid Waste: Solutions containing dissolved this compound.
-
Contaminated Labware: Non-disposable glassware or equipment that has come into contact with the compound.
Step 2: Waste Containerization
-
Solid and Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[9] The container must be compatible with chlorinated organic compounds.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[9]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[9] Store the container in a designated satellite accumulation area that is away from general laboratory traffic and incompatible materials.[4]
Step 3: Decontamination of Labware
-
Rinsing: Glassware that has contained this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The first two rinses must be collected and disposed of as hazardous liquid waste.[10] The third rinse may be suitable for drain disposal, pending institutional and local regulations.[10]
-
Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity and secure the area.[11]
-
Personal Protection: Don appropriate PPE before attempting to clean up the spill.[2][3]
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[3][7]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand), and then place the absorbent material into a sealed container for disposal as hazardous waste.[11]
-
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[4]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.
Final Disposal Protocol: Off-Site Management
The final disposal of this compound waste must be conducted by a licensed and reputable hazardous waste disposal company.
-
Engage a Licensed Vendor: Your institution's EHS department will have contracts with approved hazardous waste disposal vendors.
-
Waste Manifest: A hazardous waste manifest, a legal document that tracks the waste from generation to its final destination, will be required.
-
Incineration: The recommended final disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride gas.[1][2][5][12]
-
Landfill Prohibition: Do not dispose of this compound in a landfill, as it is a persistent organic pollutant.[4] Similarly, do not dispose of this chemical down the drain or in the regular trash.[2][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 4 - SAFETY DATA SHEET. (2012-01-09).
- 4,7-Dichloroquinoline - Apollo Scientific.
- 4,7-Dichloroquinoline - Safety Data Sheet - ChemicalBook. (2025-05-03).
- Material Safety Data Sheet - 4,7-Dichloroquinoline, 99% - Cole-Parmer.
- 4,7-DICHLOROQUINOLINE CAS No 86-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
- hazardous waste segregation.
- Quinoline - Hazardous Substance Fact Sheet.
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR.
- 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem.
- 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. (2011-02-01).
- Disposal of chemical wastes - RiskAssess.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023-02-27).
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. bucknell.edu [bucknell.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. nj.gov [nj.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
